2-Benzylpiperidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-benzylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12;/h1-3,6-7,12-13H,4-5,8-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPBYKFOQQDQSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589591 | |
| Record name | 2-Benzylpiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192872-58-5 | |
| Record name | 2-Benzylpiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enduring Scaffold: A Technical Guide to the History, Synthesis, and Therapeutic Potential of 2-Benzylpiperidine
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Progenitor of a Potent Pharmacological Lineage
In the vast and intricate world of medicinal chemistry, certain molecular scaffolds emerge as foundational pillars upon which entire classes of therapeutic agents are built. The 2-benzylpiperidine moiety is a prime example of such a privileged structure. Deceptively simple in its architecture, this bicyclic amine has served as a critical synthetic intermediate and a versatile template for the design of a diverse array of centrally active compounds for over a century.[1][2] Its structural relationship to potent stimulants like methylphenidate underscores its significance in the development of treatments for neurological and psychiatric disorders.[1][3] This in-depth technical guide provides a comprehensive exploration of the history, discovery, synthesis, and evolving pharmacological landscape of 2-benzylpiperidine, offering valuable insights for researchers and drug development professionals seeking to leverage this remarkable scaffold.
PART 1: A Journey Through Time: The Historical Discovery and Evolving Synthesis of 2-Benzylpiperidine
The Genesis: Ladenburg's Pioneering Forays into Piperidine Chemistry
The story of 2-benzylpiperidine is intrinsically linked to the foundational work of the brilliant German chemist, Albert Ladenburg . In the late 19th century, Ladenburg was deeply engrossed in the structural elucidation and synthesis of piperidine alkaloids. His successful synthesis of the toxic hemlock alkaloid, coniine, in 1886 was a landmark achievement in organic chemistry.[4] It was within this context of exploring the chemistry of substituted pyridines and their reduction to piperidines that the synthesis of 2-benzylpiperidine was first achieved.
The classical method, pioneered by Ladenburg and his contemporaries, involved the reduction of 2-benzylpyridine using sodium metal in boiling ethanol .[5] This dissolving metal reduction, a powerful tool of the era, effectively saturated the aromatic pyridine ring to yield the corresponding piperidine.
Experimental Protocol: Classical Ladenburg Reduction of 2-Benzylpyridine
Objective: To synthesize 2-benzylpiperidine from 2-benzylpyridine via sodium/ethanol reduction.
Materials:
-
2-Benzylpyridine
-
Absolute Ethanol
-
Sodium Metal
-
Hydrochloric Acid (for salt formation and purification)
-
Diethyl Ether
-
Sodium Hydroxide (for neutralization)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-benzylpyridine in an excess of absolute ethanol.
-
Carefully add small pieces of sodium metal to the gently refluxing solution. The reaction is exothermic and will produce hydrogen gas. Maintain a steady reflux.
-
Continue adding sodium metal until the reaction ceases, and all the sodium has reacted.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully add water to quench any unreacted sodium and then acidify the mixture with hydrochloric acid.
-
The 2-benzylpiperidine hydrochloride salt will precipitate. Isolate the salt by filtration.
-
To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a strong base, such as sodium hydroxide.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic extracts over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure to yield crude 2-benzylpiperidine, which can be further purified by distillation.
The Modern Era: Catalytic Hydrogenation and the Quest for Chirality
While the Ladenburg reduction was historically significant, modern synthetic chemistry has largely shifted towards more efficient and safer methods. Catalytic hydrogenation of 2-benzylpyridine is now the preferred route for the industrial-scale production of 2-benzylpiperidine.[2][6] This method typically employs a heterogeneous catalyst, such as platinum or rhodium on a carbon support, under a pressurized atmosphere of hydrogen gas.[7][8]
The hydrogenation of the pyridine ring is a stepwise process, and controlling the reaction conditions is crucial to achieve complete saturation without unwanted side reactions.[9]
A significant advancement in the synthesis of 2-benzylpiperidine derivatives has been the development of enantioselective methods . Since the 2-position of the piperidine ring is a chiral center, the two enantiomers can exhibit different pharmacological activities. Asymmetric hydrogenation of prochiral 2-benzylpyridine precursors or their derivatives using chiral catalysts allows for the selective synthesis of a single enantiomer.[10] This is particularly important in drug development, where the desired therapeutic effect often resides in a specific stereoisomer.
PART 2: The Pharmacological Core: Mechanism of Action and Structure-Activity Relationships
2-Benzylpiperidine itself is classified as a stimulant of the arylpiperidine family.[1] Its primary mechanism of action is the inhibition of monoamine reuptake, with a preference for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[3] However, its potency as a reuptake inhibitor is significantly lower than that of its well-known derivative, methylphenidate.[1]
| Transporter | 2-Benzylpiperidine (Ki, nM) | Methylphenidate (Ki, nM) |
| DAT | 6,360 | ~75 |
| NET | ~36% inhibition at 10,000 nM | ~30 |
| SERT | ~22% inhibition at 10,000 nM | ~2,000 |
| Note: Ki values can vary between studies. |
The relatively low potency of the parent compound has driven extensive research into its derivatives to enhance affinity and selectivity for specific monoamine transporters.
Structure-Activity Relationships (SAR): Unlocking Potency and Selectivity
The 2-benzylpiperidine scaffold offers multiple points for chemical modification, allowing for a systematic exploration of structure-activity relationships.
-
Substitution on the Benzyl Ring: Introducing substituents on the phenyl ring of the benzyl group can significantly impact potency and selectivity. For instance, the addition of electron-withdrawing groups can influence the interaction with the transporter binding sites.
-
Modifications at the Piperidine Nitrogen: The secondary amine of 2-benzylpiperidine is a key handle for derivatization. Alkylation or acylation at this position can dramatically alter the pharmacological profile. The N-methyl group in methylphenidate, for example, is crucial for its high affinity for DAT.
-
Alterations to the Piperidine Ring: Modifications to the piperidine ring itself, such as the introduction of additional substituents, can influence the molecule's conformation and its fit within the transporter's binding pocket.
PART 3: From Intermediate to Innovator: Applications in Drug Discovery and Development
The primary utility of 2-benzylpiperidine in the pharmaceutical industry lies in its role as a key synthetic intermediate .[1] Its most notable application is in the synthesis of methylphenidate , a widely prescribed medication for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[11] The synthesis of methylphenidate from 2-benzylpiperidine typically involves the introduction of a methyl ester group at the alpha position of the benzyl moiety.[12][13]
Beyond its role as a precursor, the 2-benzylpiperidine scaffold has been extensively explored for the development of novel therapeutic agents targeting a range of central nervous system disorders.
Monoamine Reuptake Inhibitors for Depression and ADHD
Building upon the stimulant properties of the parent compound, medicinal chemists have designed numerous 2-benzylpiperidine derivatives as potent and selective monoamine reuptake inhibitors. By fine-tuning the substitutions on the scaffold, it is possible to modulate the selectivity for DAT, NET, and the serotonin transporter (SERT), leading to potential treatments for depression, anxiety, and ADHD.[14][15][16]
Neuroprotective Agents for Alzheimer's Disease
Recent research has highlighted the potential of 2-benzylpiperidine derivatives as multi-target agents for the treatment of Alzheimer's disease. Some derivatives have been shown to exhibit dual inhibitory activity against acetylcholinesterase (AChE) and histone deacetylases (HDACs), both of which are implicated in the pathology of Alzheimer's.[17] Others have been designed as dual inhibitors of AChE and SERT, addressing both the cognitive and depressive symptoms associated with the disease.[18][19] Furthermore, certain N-benzylpiperidine derivatives have shown promise as neuroprotective agents by inhibiting BACE1 and exhibiting metal-chelating properties.[20]
Conclusion: A Scaffold with a Storied Past and a Promising Future
From its origins in the pioneering work of Albert Ladenburg to its central role in modern drug discovery, 2-benzylpiperidine has proven to be a remarkably versatile and enduring molecular scaffold. Its journey from a product of classical organic synthesis to a key building block for life-changing medications is a testament to the power of fundamental chemical research. As our understanding of the complexities of the central nervous system deepens, the 2-benzylpiperidine core, with its inherent pharmacological activity and synthetic tractability, is poised to remain a valuable platform for the development of the next generation of therapeutics for a wide range of neurological and psychiatric disorders. The continued exploration of its structure-activity relationships and the innovative design of novel derivatives will undoubtedly unlock new therapeutic possibilities, ensuring that the legacy of this unassuming molecule continues for decades to come.
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- Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorg Med Chem. 2023;81:117178. doi:10.1016/j.bmc.2023.117178
- Methylphenidate synthesis: Is Friedel-Crafts reaction an useful alternative?
- Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. Arch Pharm (Weinheim). 2021;354(1):e2000258. doi:10.1002/ardp.202000258
- Benzylpiperidine-pyridazin-3(2H)-one derivatives as potential multifunctional agents against Alzheimer's disease. Eur J Med Chem. 2025;303:118437.
- Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomol Ther (Seoul). 2016;24(4):425-433. doi:10.4062/biomolther.2015.197
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- A process for the preparation of methylphenidate hydrochloride and its intermediates thereof. US Patent 2015/0051400 A1. Published February 19, 2015.
- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. 2022;27(19):6427. doi:10.3390/molecules27196427
- Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. J Cell Biochem. 2023;124(11):1649-1663. doi:10.1002/jcb.30483
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- Albert Ladenburg (1842-1911) – The Distinguished German Chemist and Historian of Chemistry of the Second Half of the XIX Century. Substantia. 2021;5(2):147-160. doi:10.36253/Substantia-1170
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- Electronic Modification of a Sterically Demanding Anionic Pyridine Ligand. Chemistry. 2020;26(5):1098-1103. doi:10.1002/chem.201904604
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2-Benzylpiperidine hydrochloride chemical properties and structure elucidation
An In-Depth Technical Guide to the Physicochemical Properties and Spectroscopic Elucidation of 2-Benzylpiperidine Hydrochloride
Introduction
This compound is a piperidine derivative of significant interest in medicinal chemistry and pharmacological research. Structurally related to stimulants like methylphenidate, it serves as a valuable synthetic precursor for more complex molecules and as a research tool for studying monoamine reuptake inhibition.[1][2] While its primary application lies in its role as a building block for drug development, understanding its fundamental chemical properties and the methodologies for its structural verification is paramount for any researcher in the field.[3]
This guide, prepared from the perspective of a senior application scientist, provides an in-depth analysis of this compound. It moves beyond a simple recitation of data, focusing instead on the causal logic behind experimental design and the integration of analytical techniques to form a self-validating system for structural confirmation. We will explore its core physicochemical profile, a robust synthetic route, and a detailed breakdown of the spectroscopic techniques required for its unambiguous elucidation.
Core Physicochemical Profile
The hydrochloride salt form of 2-benzylpiperidine confers properties distinct from its free base, most notably enhanced aqueous solubility and stability, which are critical for many research and development applications.[4] The key physicochemical data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 192872-58-5 | [3][5][6] |
| Molecular Formula | C₁₂H₁₈ClN | [5][6] |
| Molecular Weight | 211.73 g/mol | [3][5][6] |
| Appearance | White to yellow crystalline solid | [3] |
| Storage Temperature | 2-8 °C | |
| pKa (Predicted) | 10.55 ± 0.10 (for the conjugate acid) | |
| Solubility | While specific data for the hydrochloride is sparse, it is expected to be soluble in water and polar organic solvents like methanol.[3][4] The free base has low aqueous solubility (7.7 µg/mL at pH 7.4).[7] | |
| Melting Point | Data not consistently available in reviewed literature. | [3] |
| Boiling Point | Not applicable for the salt form; the free base boils at 267.5 °C. |
The predicted pKa of 10.55 indicates that at physiological pH, the piperidine nitrogen will be protonated, a crucial factor for its interaction with biological targets and its pharmacokinetic profile.
Synthesis and Preparation
A reliable and common method for synthesizing 2-benzylpiperidine is through the catalytic hydrogenation of 2-benzylpyridine.[2] This approach is efficient and leverages a readily available starting material. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Expertise Note: The choice of Palladium on Carbon (Pd/C) as a catalyst is standard for the reduction of pyridine rings due to its high efficacy and selectivity. Ethanol is selected as a solvent for its ability to dissolve the starting material and for its compatibility with the hydrogenation conditions. The final precipitation with HCl in a non-polar solvent like ether ensures the isolation of a clean hydrochloride salt.
-
Hydrogenation:
-
In a hydrogenation vessel, dissolve 2-benzylpyridine (1 equivalent) in ethanol.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (approximately 1-5 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.
-
Once complete, carefully vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude 2-benzylpiperidine free base.
-
-
Salt Formation:
-
Dissolve the crude 2-benzylpiperidine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in diethyl ether (typically 1 M or 2 M) dropwise with stirring.
-
A white precipitate of this compound will form.
-
Continue addition until no further precipitation is observed.
-
Stir the resulting slurry for 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
-
Spectroscopic Signature & Structure Elucidation
Unambiguous confirmation of the chemical structure requires a multi-technique analytical approach. Each method provides complementary information, and together they form a self-validating system.
Caption: Integrated workflow for spectroscopic structure validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.
Predicted ¹H NMR Spectrum (in D₂O):
-
~7.2-7.4 ppm (multiplet, 5H): Aromatic protons of the benzyl group.
-
~3.0-3.5 ppm (multiplets, 3H): Protons on the piperidine ring adjacent to the nitrogen (C2-H and C6-H₂). The C2 proton will be a complex multiplet due to coupling with the C3 and benzylic protons.
-
~2.8-3.0 ppm (multiplet, 2H): Benzylic protons (-CH₂-Ph), which will likely appear as two distinct signals (diastereotopic) coupled to each other and the C2 proton.
-
~1.5-2.0 ppm (multiplets, 6H): Remaining piperidine ring protons (C3-H₂, C4-H₂, C5-H₂).
-
Note: The acidic N-H protons will exchange with D₂O and will likely not be observed.
Predicted ¹³C NMR Spectrum (in D₂O):
-
~135-140 ppm: Quaternary aromatic carbon (C-ipso).
-
~128-130 ppm: Aromatic CH carbons.
-
~55-60 ppm: Piperidine C2 carbon, shifted downfield by the adjacent nitrogen and benzyl group.
-
~45-50 ppm: Piperidine C6 carbon.
-
~35-40 ppm: Benzylic carbon (-CH₂-Ph).
-
~20-30 ppm: Remaining piperidine carbons (C3, C4, C5).
Protocol for NMR Analysis:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or MeOD).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).
-
Process and analyze the spectra to assign all proton and carbon signals, confirming the connectivity of the benzyl and piperidine moieties.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Expected Characteristic IR Absorption Bands (KBr Pellet):
-
3000-3100 cm⁻¹: Aromatic C-H stretching.
-
2850-3000 cm⁻¹: Aliphatic C-H stretching from the piperidine and benzylic groups.
-
~2400-2700 cm⁻¹ (broad): N-H stretching of the secondary ammonium salt (R₂NH₂⁺). This is a highly characteristic and diagnostic peak.
-
~1600 cm⁻¹ and ~1450-1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~700-750 cm⁻¹: C-H out-of-plane bending, indicative of a monosubstituted benzene ring.
Protocol for IR Analysis (KBr Pellet):
-
Grind a small amount (~1-2 mg) of this compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.
-
Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Analyze the spectrum to identify the key functional group vibrations, confirming the presence of the ammonium salt and the aromatic ring.[8]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which helps confirm the molecular formula and substructural components. Electrospray Ionization (ESI) is the method of choice for analyzing the intact salt.
Expected ESI-MS Data (Positive Ion Mode):
-
Molecular Ion: A prominent peak at m/z 176.14, corresponding to the protonated free base [C₁₂H₁₇N + H]⁺. The calculated exact mass for this ion is 176.1434.[9] High-resolution mass spectrometry (HRMS) should be used to confirm this mass to within 5 ppm, which validates the elemental composition.
Fragmentation (MS/MS of m/z 176.14):
-
Collision-induced dissociation (CID) of the parent ion would likely result in characteristic fragments. The most probable fragmentation pathway is the loss of the benzyl group or cleavage of the piperidine ring, which is a common pattern for piperidine alkaloids.[10][11]
-
m/z 91: Tropylium ion [C₇H₇]⁺, a very common and stable fragment from benzyl groups.
-
m/z 84: Fragment corresponding to the piperidine ring after loss of the benzyl group.
-
Protocol for LC-MS Analysis:
-
Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol with 0.1% formic acid.
-
Inject the sample into an LC-MS system equipped with an ESI source.
-
Acquire full scan mass spectra in positive ion mode.
-
Perform MS/MS analysis on the parent ion (m/z 176.14) to obtain fragmentation data.
-
Confirm that the observed molecular ion matches the calculated exact mass and that the fragmentation pattern is consistent with the proposed structure.
References
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National Institute of Standards and Technology. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]
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Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1267-1275. Retrieved from [Link]
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ResearchGate. (n.d.). 1H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D2O at RT. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of Benzylpiperazine-like Compounds. Retrieved from [Link]
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Chem-Impex. (n.d.). 4-(4-(Benzyloxy)Benzyl)Piperidine Hydrochloride. Retrieved from [Link]
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Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 16(6b). Retrieved from [Link]
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ResearchGate. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Data of 2-Benzylpiperidine Hydrochloride
Introduction
2-Benzylpiperidine hydrochloride is a substituted piperidine derivative with significant interest in medicinal chemistry and drug development.[1] As a structural analog of various biologically active compounds, its unambiguous identification and characterization are paramount for researchers, scientists, and drug development professionals. Spectroscopic analysis provides the foundational data for structural elucidation and purity assessment. This guide offers a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The protocols and interpretations presented herein are grounded in established principles of spectroscopic analysis and data from analogous structures, providing a robust framework for its characterization.
Molecular Structure and Spectroscopic Overview
The structure of this compound, presented below, consists of a piperidine ring substituted at the 2-position with a benzyl group. The piperidine nitrogen is protonated, forming a hydrochloride salt. This structure dictates the expected spectroscopic features.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol: NMR Spectroscopy
Caption: Standard workflow for acquiring NMR spectra.
¹H NMR Spectroscopy Data (Predicted)
The proton NMR spectrum of this compound is predicted to show distinct signals for the aromatic, benzylic, and piperidine ring protons. The protonation of the nitrogen will cause the adjacent protons to be deshielded and appear at a higher chemical shift.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic-H (ortho, meta, para) | 7.20 - 7.40 | Multiplet | - | 5H |
| Benzylic-CH₂ | 2.80 - 3.20 | Multiplet | - | 2H |
| Piperidine-H (C2, C6) | 3.00 - 3.50 | Multiplet | - | 3H |
| Piperidine-H (C3, C4, C5) | 1.50 - 2.00 | Multiplet | - | 6H |
| N⁺H₂ | 8.50 - 9.50 | Broad singlet | - | 2H |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy Data (Predicted)
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic-C (quaternary) | 138 - 142 |
| Aromatic-CH (ortho, meta, para) | 126 - 130 |
| Benzylic-CH₂ | 40 - 45 |
| Piperidine-C2 | 58 - 62 |
| Piperidine-C6 | 45 - 50 |
| Piperidine-C3, C5 | 25 - 30 |
| Piperidine-C4 | 22 - 26 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
Caption: Standard workflow for acquiring an ATR-FTIR spectrum.
Predicted IR Absorption Bands
The IR spectrum of this compound will exhibit characteristic bands corresponding to its functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2400 - 2800 | N⁺-H stretch | Secondary ammonium salt |
| 3000 - 3100 | C-H stretch | Aromatic |
| 2850 - 2950 | C-H stretch | Aliphatic (piperidine and benzylic) |
| 1600, 1495, 1450 | C=C stretch | Aromatic ring |
| 700 - 750 and 690 - 710 | C-H bend (out-of-plane) | Monosubstituted benzene |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol: Mass Spectrometry
Caption: General workflow for acquiring a mass spectrum.
Predicted Mass Spectrum Data
For this compound, the molecular weight of the free base is 175.27 g/mol . In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 176.28.
Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Benzylpiperidine
| m/z | Proposed Fragment | Structure of Fragment |
| 175 | Molecular ion (M⁺) | [C₁₂H₁₇N]⁺ |
| 91 | Tropylium ion | [C₇H₇]⁺ |
| 84 | Piperidine fragment | [C₅H₁₀N]⁺ |
The most characteristic fragmentation is the cleavage of the bond between the piperidine ring and the benzylic carbon, leading to the formation of a stable tropylium ion at m/z 91.
Caption: Key fragmentation pathway of 2-benzylpiperidine.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS is essential for its unequivocal identification and quality control in research and development settings. This guide provides a detailed framework of the predicted spectral data and standardized protocols for their acquisition. While the data presented is based on well-established spectroscopic principles and analysis of similar compounds, it is recommended to be cross-validated with experimentally obtained spectra for definitive structural confirmation.
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The Pharmacological Profile of 2-Benzylpiperidine: A Technical Guide
Introduction
2-Benzylpiperidine is a synthetic molecule belonging to the arylpiperidine class of compounds. Structurally, it shares a core piperidine ring with a benzyl group attached at the 2-position, distinguishing it from its isomer, the more extensively studied N-benzylpiperidine. While not a widely recognized therapeutic agent in its own right, 2-benzylpiperidine serves as a crucial synthetic intermediate in the development of various centrally active compounds.[1] Its pharmacological profile, characterized primarily by its interaction with monoamine transporters, positions it as a compound of interest for researchers in neuropharmacology and medicinal chemistry. This guide provides a comprehensive technical overview of the pharmacological properties of 2-benzylpiperidine, including its mechanism of action, structure-activity relationships, and relevant experimental protocols.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 2-benzylpiperidine | [2] |
| Molecular Formula | C₁₂H₁₇N | [2] |
| Molar Mass | 175.27 g/mol | [2] |
| CAS Number | 32838-55-4 | [3] |
| Appearance | Liquid | [4] |
| Solubility | 7.7 µg/mL at pH 7.4 | [2] |
Pharmacology
Mechanism of Action: A Monoamine Reuptake Inhibitor
The primary mechanism of action of 2-benzylpiperidine is the inhibition of monoamine reuptake, specifically targeting the transporters for dopamine (DAT), norepinephrine (NET), and to a lesser extent, serotonin (SERT).[1] By blocking these transporters, 2-benzylpiperidine increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to enhanced monoaminergic neurotransmission.
The affinity of 2-benzylpiperidine for these transporters is modest compared to well-known stimulants. Its reported affinity (Ki) for the dopamine transporter (DAT) is approximately 6,360 nM, with a functional inhibition (IC50) of dopamine reuptake in the range of 3,780 to 8,800 nM.[1] This potency is significantly lower than that of methylphenidate, being about 85-fold weaker in binding affinity and 38- to 53-fold weaker in functional inhibition.[1]
In terms of its effects on other monoamine transporters, 2-benzylpiperidine exhibits a much lower affinity for the norepinephrine transporter (NET) and the serotonin transporter (SERT). At a concentration of 10,000 nM, it produces only 36% inhibition of norepinephrine reuptake and 22% inhibition of serotonin reuptake.[1] However, some older studies suggest that 2-benzylpiperidine may have a potency similar to dextroamphetamine in inhibiting norepinephrine reuptake.[1] It's important to note that some discrepancies in the reported values may exist, with the possibility of 2-phenylpiperidine being mistakenly assayed in some studies.[1]
Structure-Activity Relationships (SAR)
The pharmacological activity of 2-benzylpiperidine can be significantly modulated by structural modifications. The relatively low potency of the parent compound has prompted the synthesis and evaluation of several analogs and derivatives.
-
Derivatives of 2-Benzylpiperidine: The introduction of a keto group at the alpha position of the benzyl moiety (α-keto-2-benzylpiperidine) and substitutions on the phenyl ring (e.g., 4-methyl, 4-halo, and 3,4-dichloro) have been shown to dramatically increase the potency as dopamine reuptake inhibitors.[1]
-
Positional Isomers: The positional isomer, 3-phenylpiperidine, is a more potent monoamine reuptake inhibitor than 2-benzylpiperidine, exhibiting higher affinities for the monoamine transporters and an approximately 8-fold greater functional inhibition of DAT.[1]
-
Comparison with 4-Benzylpiperidine: The isomer 4-benzylpiperidine acts as a monoamine releasing agent with a 20- to 48-fold selectivity for dopamine release over serotonin release. It is most potent as a norepinephrine releaser.[5] This highlights how the position of the benzyl group on the piperidine ring significantly influences the mechanism of action, shifting from reuptake inhibition to release.
Pharmacokinetics and Metabolism
There is a notable lack of specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for 2-benzylpiperidine in the published literature. However, data from its close structural analog, benzylpiperazine (BZP), can provide some general insights, though direct extrapolation should be done with caution.
For BZP, after oral administration in humans, peak plasma concentrations are reached in approximately 75 minutes. The elimination half-life is around 5.5 hours.[6] The metabolism of BZP in rats primarily involves hydroxylation to p-hydroxy-BZP and m-hydroxy-BZP, with the para-hydroxylated metabolite being the major one. A significant portion of the parent drug is also excreted unchanged.[7] It is plausible that 2-benzylpiperidine undergoes similar metabolic pathways, primarily hydroxylation of the benzyl ring.
In Vivo Pharmacology and Behavioral Effects
Direct in vivo studies on the behavioral effects of 2-benzylpiperidine are scarce. However, research on benzylpiperazine (BZP) provides a framework for its potential stimulant-like properties.
Acute administration of BZP in rodents produces dose-dependent increases in locomotor activity and stereotyped behaviors.[8] Studies have also shown that BZP has rewarding properties, as demonstrated by its ability to substitute for cocaine in self-administration paradigms and to induce conditioned place preference.[9][10] These effects are believed to be mediated by its action on the dopaminergic system. Given that 2-benzylpiperidine also inhibits dopamine reuptake, it is plausible that it would exhibit similar, albeit likely less potent, stimulant and rewarding effects in vivo.
Potential Therapeutic Applications and Toxicology
The primary application of 2-benzylpiperidine to date has been as a synthetic intermediate for the creation of more complex molecules.[1] While the parent compound itself has not been developed as a therapeutic agent, its structural motif is present in various compounds with therapeutic potential. For instance, derivatives of N-benzylpiperidine have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase for the potential treatment of Alzheimer's disease.[11]
The toxicological profile of 2-benzylpiperidine has not been extensively studied. However, general information on piperidine-containing compounds suggests potential for irritation to the eyes, respiratory system, and skin.[12] The GHS classification for 2-benzylpiperidine indicates that it is harmful if swallowed (Acute Toxicity, Oral, Category 4).[2] The structurally related compound, benzylpiperazine (BZP), has been associated with adverse effects such as agitation, anxiety, seizures, and in some cases, severe organ toxicity, particularly when used recreationally at high doses.[13]
Experimental Protocols
Dopamine Transporter (DAT) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine transporter.
Materials:
-
Cell membranes prepared from a cell line expressing the human dopamine transporter (e.g., HEK-293 cells)
-
Radioligand: [³H]WIN 35,428 or another suitable DAT-selective radioligand
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Non-specific binding control: 10 µM GBR 12909 or a similar high-affinity DAT inhibitor
-
Test compound (e.g., 2-Benzylpiperidine) at various concentrations
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the incubation buffer.
-
In a 96-well plate, add 50 µL of incubation buffer (for total binding), 50 µL of the non-specific binding control, or 50 µL of the test compound dilution.
-
Add 50 µL of the radioligand solution (at a concentration close to its Kd) to all wells.
-
Add 100 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using a non-linear regression analysis to determine the IC50 of the test compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Norepinephrine Reuptake Inhibition Assay
This protocol outlines a method to measure the functional inhibition of the norepinephrine transporter.
Materials:
-
Cell line endogenously or recombinantly expressing the human norepinephrine transporter (e.g., SK-N-BE(2)C cells)
-
Culture medium
-
Krebs-Ringer-HEPES (KRH) buffer
-
Radiolabeled norepinephrine: [³H]Norepinephrine
-
Test compound (e.g., 2-Benzylpiperidine) at various concentrations
-
Non-specific uptake control: Desipramine (10 µM)
-
24-well or 96-well plates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Plate the cells in 24-well or 96-well plates and allow them to adhere and grow to confluency.
-
On the day of the assay, aspirate the culture medium and wash the cells with KRH buffer.
-
Pre-incubate the cells with KRH buffer containing various concentrations of the test compound or the non-specific uptake control for 10-20 minutes at 37°C.
-
Initiate the uptake by adding [³H]Norepinephrine to each well (at a final concentration near its Km).
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer or detergent.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the IC50 value of the test compound by plotting the percent inhibition of specific uptake against the log concentration of the compound.
Synthesis
2-Benzylpiperidine is most commonly synthesized via the catalytic hydrogenation of 2-benzylpyridine. This method allows for the reduction of the pyridine ring to a piperidine ring.
General Procedure for the Synthesis of 2-Benzylpiperidine:
-
Reaction Setup: In a high-pressure hydrogenation vessel, 2-benzylpyridine is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
Catalyst Addition: A hydrogenation catalyst, typically platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), is added to the solution.
-
Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction is then carried out under hydrogen pressure (typically 50-100 psi) and may require elevated temperature. The reaction is monitored by the uptake of hydrogen.
-
Work-up: Once the reaction is complete (as indicated by the cessation of hydrogen uptake), the catalyst is removed by filtration.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product can be purified by distillation under vacuum to yield 2-benzylpiperidine.
Conclusion
2-Benzylpiperidine is a compound with a well-defined, albeit modest, pharmacological profile as a monoamine reuptake inhibitor with a preference for the dopamine transporter. Its primary significance lies in its role as a versatile synthetic intermediate for the development of more potent and selective CNS-active agents. The structure-activity relationships of its derivatives highlight the potential for significant improvements in potency and selectivity with targeted chemical modifications. While specific pharmacokinetic and in vivo data for 2-benzylpiperidine are limited, studies on its close analog, benzylpiperazine, suggest a potential for stimulant-like behavioral effects. Further research is warranted to fully characterize the in vivo pharmacological and toxicological profile of 2-benzylpiperidine and to explore the therapeutic potential of its novel derivatives.
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Chronic Benzylpiperazine (BZP) Exposure Produces Behavioral Sensitization and Cross-Sensitization to Methamphetamine (MA). PubMed. [Link]
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Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PubMed Central. [Link]
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Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. [Link]
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Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. [Link]
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The Synthetic Chemist's Guide to 2-Benzylpiperidine Analogues and Derivatives: A Technical Whitepaper
Abstract
The 2-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous psychoactive compounds and therapeutic agents, most notably methylphenidate.[1][2] Its rigid, yet conformationally flexible, framework allows for precise spatial orientation of substituents, making it an attractive template for drug design. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing 2-benzylpiperidine analogues and derivatives. We will explore the key methodologies, from classical catalytic hydrogenation to modern asymmetric approaches, offering field-proven insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the synthesis of this important class of molecules.
Introduction: The Significance of the 2-Benzylpiperidine Core
The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs.[3] The introduction of a benzyl group at the 2-position creates a chiral center and provides a versatile handle for modulating pharmacological activity. The parent compound, 2-benzylpiperidine, is a stimulant, though significantly less potent than its derivatives like methylphenidate.[1] Its primary utility lies in its role as a synthetic intermediate for a wide array of central nervous system (CNS) active agents.[2][4] The ability to introduce substituents on the benzyl ring, the piperidine ring, and the piperidine nitrogen allows for fine-tuning of properties such as receptor binding affinity, selectivity, and metabolic stability.
This guide will systematically detail the most robust and widely employed synthetic routes to access this critical scaffold and its derivatives.
Foundational Synthesis: Accessing the 2-Benzylpiperidine Core via Catalytic Hydrogenation
The most direct and atom-economical method for the synthesis of the 2-benzylpiperidine core is the catalytic hydrogenation of 2-benzylpyridine. This reaction, while conceptually simple, requires careful consideration of catalyst, solvent, and reaction conditions to achieve high yields and chemoselectivity.
The Causality of Catalyst and Condition Selection
The aromaticity of the pyridine ring necessitates the use of potent hydrogenation catalysts. Platinum group metals are highly effective, with Platinum(IV) oxide (PtO₂, Adams' catalyst) and Rhodium-based catalysts being particularly well-suited for this transformation.[5][6]
-
Platinum(IV) Oxide (PtO₂): This is a widely used and robust catalyst for pyridine hydrogenation. The reaction is typically performed in an acidic solvent, such as glacial acetic acid.[5] The acidic medium protonates the pyridine nitrogen, which facilitates the reduction of the aromatic ring.
-
Rhodium Catalysts: Rhodium-on-carbon (Rh/C) and homogeneous rhodium complexes are often employed for their high activity and selectivity, sometimes allowing for milder reaction conditions.[6] Rhodium catalysts can exhibit excellent chemoselectivity, reducing the pyridine ring in the presence of other reducible functional groups.
Key Experimental Insight: The choice of solvent is critical. While alcohols like ethanol can be used, glacial acetic acid is often preferred as it serves as both the solvent and a co-catalyst by protonating the pyridine nitrogen, thereby activating the ring towards reduction.[5] However, the acidic conditions can lead to N-acetylation as a side reaction if not properly controlled during workup.
Experimental Protocol: Catalytic Hydrogenation of 2-Benzylpyridine
This protocol provides a representative procedure for the synthesis of 2-benzylpiperidine using Adams' catalyst.
Materials:
-
2-Benzylpyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, dissolve 2-benzylpyridine (1.0 eq) in glacial acetic acid (approximately 5-10 mL per gram of substrate).
-
Catalyst Addition: Carefully add PtO₂ (1-5 mol%) to the solution.
-
Hydrogenation:
-
Securely seal the reactor and connect it to the hydrogenation apparatus.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-500 psi).[2]
-
Commence vigorous stirring at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; ensure the filter cake does not dry out in the air. Quench the filter cake with water.
-
Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-benzylpiperidine.
-
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Diagram of Catalytic Hydrogenation Workflow
Caption: Workflow for the catalytic hydrogenation of 2-benzylpyridine.
Building Complexity: Synthesis of Analogues and Derivatives
The true value of the 2-benzylpiperidine scaffold lies in the ability to introduce a wide range of substituents. The following sections detail key methodologies for creating diverse analogues.
N-Functionalization via Reductive Amination
Reductive amination is a powerful, one-pot method for the N-alkylation of secondary amines like 2-benzylpiperidine.[7][8] This method is superior to direct N-alkylation with alkyl halides as it avoids the common issue of over-alkylation leading to quaternary ammonium salts.
Mechanism Insight: The reaction proceeds through the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone. This intermediate is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation as it is mild enough not to reduce the starting carbonyl compound but is highly effective at reducing the iminium ion.[8]
Experimental Protocol: N-Ethylation of 2-Benzylpiperidine
Materials:
-
2-Benzylpiperidine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-benzylpiperidine (1.0 eq) and the aldehyde or ketone (e.g., acetaldehyde, 1.1-1.5 eq) in an anhydrous solvent such as DCM or DCE.
-
Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Reduction: Carefully add NaBH(OAc)₃ (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude N-alkylated product.
-
-
Purification: Purify the product by flash column chromatography on silica gel if necessary.
C-Functionalization via Grignard Reactions
The Grignard reaction offers a robust method for introducing substituted benzyl groups at the 2-position of the piperidine ring. This is typically achieved by reacting a substituted benzylmagnesium halide with an N-protected 2-piperidone, followed by reduction of the resulting cyclic imine or carbinolamine.
Experimental Insight: The choice of N-protecting group is crucial for the success of this reaction. A bulky and non-reactive protecting group, such as a tert-butoxycarbonyl (Boc) group, is often employed to prevent side reactions at the nitrogen atom.
Experimental Protocol: Synthesis of 2-(4-Chlorobenzyl)piperidine
Materials:
-
Magnesium turnings
-
4-Chlorobenzyl chloride
-
Anhydrous diethyl ether or THF
-
N-Boc-2-piperidone
-
Reducing agent (e.g., Sodium borohydride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine.
-
Slowly add a solution of 4-chlorobenzyl chloride (1.0 eq) in anhydrous ether to initiate the reaction. Maintain a gentle reflux.[9]
-
-
Addition to Piperidone:
-
Cool the Grignard reagent to 0 °C.
-
Slowly add a solution of N-Boc-2-piperidone (1.0 eq) in anhydrous ether.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Work-up and Reduction:
-
Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the product with ether, dry the organic layer, and concentrate.
-
The resulting intermediate can be reduced (e.g., with NaBH₄) and deprotected (e.g., with trifluoroacetic acid) to yield 2-(4-chlorobenzyl)piperidine.
-
-
Purification: Purify the final product by column chromatography.
Diagram of Grignard Synthesis Workflow
Caption: Workflow for the Grignard synthesis of 2-(4-chlorobenzyl)piperidine.
Asymmetric Synthesis of Chiral Derivatives: The Case of Methylphenidate
The pharmacological activity of 2-benzylpiperidine derivatives is often highly dependent on their stereochemistry. The asymmetric synthesis of these compounds is therefore of paramount importance. A well-established route to enantiomerically pure methylphenidate and its analogues starts from chiral pipecolic acid.[10][11]
Synthetic Strategy: The synthesis begins with the protection of the piperidine nitrogen of either D- or L-pipecolic acid, typically with a Boc group. The protected amino acid is then activated and reacted with a Grignard reagent or subjected to Friedel-Crafts acylation to introduce the phenyl group, followed by esterification to yield the methyl ester. The stereochemistry of the final product is dictated by the chirality of the starting pipecolic acid.[12]
Table 1: Representative Synthetic Routes and Yields for 2-Benzylpiperidine Analogues
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Benzylpyridine | 1. PtO₂, H₂ (50 psi), Acetic Acid, rt | 2-Benzylpiperidine | High | [5] |
| 2-Benzylpyridine | 1. Rh₂O₃, H₂ (5 bar), TFE, 40°C | 2-Benzylpiperidine | ~95% | [6] |
| 2-Benzylpiperidine, Acetaldehyde | 1. NaBH(OAc)₃, DCE, rt | N-Ethyl-2-benzylpiperidine | Good | [8] |
| N-Boc-2-piperidone, 4-Chlorobenzylmagnesium chloride | 1. Ether, 0°C to rt; 2. NaBH₄; 3. TFA | 2-(4-Chlorobenzyl)piperidine | Moderate | [9] |
| D-Pipecolic Acid | Multi-step synthesis | (2R,2'R)-Methylphenidate | >99% optical purity | [10][11] |
Advanced Synthetic Strategies: Intramolecular Cyclization
For the de novo synthesis of highly substituted piperidine rings, intramolecular cyclization strategies offer a powerful approach. One such method involves the reductive cyclization of a γ-azido ketone.[13]
Mechanism Insight: This strategy involves the synthesis of a linear precursor containing an azide group and a ketone separated by a suitable carbon chain. Reduction of the azide to an amine in situ, followed by intramolecular reductive amination with the ketone, leads to the formation of the piperidine ring. The stereochemistry of the substituents can be controlled by the stereochemistry of the starting materials and the reaction conditions.
Conclusion
The synthesis of 2-benzylpiperidine analogues and derivatives is a rich and diverse field of organic chemistry. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and the scale of the synthesis. Catalytic hydrogenation of the corresponding pyridines remains a robust method for accessing the core scaffold. Reductive amination and Grignard reactions provide versatile tools for introducing diversity at the nitrogen and carbon atoms of the piperidine ring, respectively. For the synthesis of enantiomerically pure derivatives, chiral pool approaches starting from materials like pipecolic acid are highly effective. As the demand for novel CNS-active agents continues to grow, the development of efficient and stereoselective methods for the synthesis of 2-benzylpiperidine analogues will remain a key area of research.
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Thai, D. L., Sapko, M. T., Reiter, C. T., Bierer, D. E., & Perel, J. M. (1998). Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives. Journal of Medicinal Chemistry, 41(4), 591–601. [Link]
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2-Benzylpiperidine. (2023). In Wikipedia. [Link]
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ChemInform Abstract: Asymmetric Synthesis and Pharmacology of Methylphenidate and Its para-Substituted Derivatives. (2010). ChemInform, 29(23). [Link]
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Enantioselective method of synthesizing methylphenidate and derivatives. (n.d.). myExperiment. [Link]
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Thai, D. L., Sapko, M. T., Reiter, C. T., Bierer, D. E., & Perel, J. M. (1998). Asymmetric Synthesis and Pharmacology of Methylphenidate and Its Para-Substituted Derivatives. Journal of Medicinal Chemistry, 41(4), 591-601. [Link]
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Davies, S. G., Fletcher, A. M., & Thomson, J. E. (2019). The asymmetric synthesis of (S,S)-methylphenidate hydrochloride via ring-opening of an enantiopure aziridinium intermediate with phenylmagnesium bromide. Tetrahedron, 75(48), 130671. [Link]
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Preparation of (S)-Nonafluorobutanesulfinamide. (2016). Organic Syntheses, 93, 319-330. [Link]
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Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). (2005). Bioorganic & Medicinal Chemistry, 13(2), 531-539. [Link]
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Matassini, C., Clemente, F., & Goti, A. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Molecules, 20(3), 4867-4896. [Link]
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Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022). Beilstein Journal of Organic Chemistry, 18, 350-359. [Link]
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Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (2017). Organic Process Research & Development, 21(1), 102-107. [Link]
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ChemInform Abstract: Synthesis of Highly Substituted N-Hydroxy Piperidine via Intramolecular Reductive Cyclization of 1-Keto-5-ketoxime. (2011). ChemInform, 42(23). [Link]
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Recent advances in the synthesis of piperidones and piperidines. (2007). Tetrahedron, 63(49), 12057-12082. [Link]
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Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2022). Molecules, 27(15), 4786. [Link]
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Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. (1996). Journal of Medicinal Chemistry, 39(20), 3983-3991. [Link]
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Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2023). RSC Advances, 13(2), 1016-1027. [Link]
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Effect of an electron withdrawing group in a benzyl cation. (2022, August 18). Khan Academy. [Link]
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An In-Depth Technical Guide to the Mechanism of Action of 2-Benzylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of 2-Benzylpiperidine hydrochloride, a synthetic stimulant of the piperidine class. Structurally analogous to methylphenidate, its primary pharmacological activity is the inhibition of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine. This guide will delve into its molecular interactions, downstream signaling cascades, and the consequential physiological and behavioral effects. Furthermore, detailed experimental protocols are provided for the in vitro characterization of this compound, offering a robust framework for future research and development.
Introduction: Unveiling this compound
2-Benzylpiperidine is a chiral molecule belonging to the piperidine class of compounds, recognized for its stimulant properties.[1] It shares a structural resemblance with well-known central nervous system (CNS) stimulants such as methylphenidate.[2] For research and pharmaceutical applications, it is commonly formulated as a hydrochloride salt (2-Benzylpiperidine HCl) to enhance its stability and aqueous solubility, facilitating its use in experimental settings.[3] While its primary application has been as a synthetic intermediate in the development of other pharmaceuticals, its distinct pharmacological profile as a norepinephrine reuptake inhibitor (NRI) warrants a detailed investigation into its mechanism of action.[4] This guide aims to provide an in-depth, technical overview of the molecular and cellular actions of this compound, offering valuable insights for researchers in pharmacology and drug development.
Core Mechanism of Action: A Selective Norepinephrine Reuptake Inhibitor
The principal mechanism of action of this compound is the inhibition of the norepinephrine transporter (NET), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. By binding to and blocking NET, 2-Benzylpiperidine prevents the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of norepinephrine in the synapse, thereby amplifying and prolonging noradrenergic signaling.
Molecular Target Affinity and Selectivity
The pharmacological profile of 2-Benzylpiperidine is characterized by its preferential affinity for the norepinephrine transporter over other monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT).
| Transporter | Binding Affinity (Ki) | Functional Inhibition (IC50) | % Inhibition (at 10,000 nM) |
| Norepinephrine Transporter (NET) | Data not available | Potent | 36%[2] |
| Dopamine Transporter (DAT) | 6,360 nM[2] | 3,780 - 8,800 nM[2] | Not applicable |
| Serotonin Transporter (SERT) | Data not available | Weak | 22%[2] |
The hydrochloride salt form of 2-benzylpiperidine is typically used in research due to its improved solubility and stability, and it is expected to dissociate in physiological solutions, with the 2-benzylpiperidinium cation being the active species at the transporter binding site.[3]
Downstream Signaling Pathways
The inhibition of norepinephrine reuptake by this compound initiates a cascade of downstream signaling events through the enhanced activation of adrenergic receptors. These G-protein coupled receptors (GPCRs) are broadly classified into α and β subtypes, each with distinct signaling pathways.
Increased synaptic norepinephrine levels lead to the activation of presynaptic α2-adrenergic autoreceptors. These receptors are coupled to inhibitory G-proteins (Gi/o).
-
Mechanism: Activation of α2-adrenergic receptors inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5]
-
Functional Consequence: This serves as a negative feedback mechanism, reducing further norepinephrine release from the presynaptic terminal.
Caption: Figure 1. Signaling pathway of 2-Benzylpiperidine HCl.
On the postsynaptic neuron, norepinephrine primarily activates β1-adrenergic receptors, which are coupled to stimulatory G-proteins (Gs).
-
Mechanism: Activation of β1-adrenergic receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP, in turn, activates Protein Kinase A (PKA).
-
Functional Consequence: PKA phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and modulates the transcription of genes involved in neuronal plasticity, survival, and function. This pathway is a key mechanism underlying the long-term adaptive changes associated with chronic NRI administration.
In Vivo Physiological and Behavioral Effects
The elevation of synaptic norepinephrine by this compound manifests in a range of physiological and behavioral effects, consistent with its classification as a CNS stimulant.
-
Stimulant Activity: As a norepinephrine reuptake inhibitor, 2-Benzylpiperidine is expected to increase locomotor activity. However, studies on selective NRIs have shown varied effects, with some causing a decrease in spontaneous locomotor activity, particularly with acute administration.[6] The co-inhibition of the dopamine transporter can lead to a more pronounced increase in locomotor activity.[6]
-
Cognitive and Arousal Effects: The noradrenergic system plays a crucial role in attention, arousal, and wakefulness. By enhancing noradrenergic signaling, 2-Benzylpiperidine is likely to produce effects similar to other NRIs, which are used in the treatment of attention-deficit/hyperactivity disorder (ADHD) and narcolepsy.[7]
-
Cardiovascular Effects: Increased norepinephrine can lead to cardiovascular effects such as increased heart rate and blood pressure, mediated by adrenergic receptors in the periphery.[8]
Experimental Protocols for In Vitro Characterization
To facilitate further research into the mechanism of action of this compound, the following detailed experimental protocols are provided.
Radioligand Binding Assay for the Norepinephrine Transporter (NET)
This protocol describes a competitive binding assay to determine the affinity of this compound for the human norepinephrine transporter.
Caption: Figure 2. Workflow for NET Radioligand Binding Assay.
Materials:
-
Cell membranes from a stable cell line expressing the human norepinephrine transporter (hNET)
-
Radioligand: [³H]nisoxetine
-
Test Compound: this compound
-
Reference Compound: Desipramine
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Thaw hNET-expressing cell membranes on ice and homogenize in ice-cold assay buffer. Determine the protein concentration and dilute to the desired final concentration.
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, [³H]nisoxetine, and the diluted membrane suspension.
-
Non-specific Binding: Add Desipramine (10 µM final concentration), [³H]nisoxetine, and the diluted membrane suspension.
-
Competitive Binding: Add varying concentrations of this compound, [³H]nisoxetine, and the diluted membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Dry the filters and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) and subsequently calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Synaptosome Norepinephrine Uptake Assay
This protocol measures the functional inhibition of norepinephrine uptake by this compound in synaptosomes.
Caption: Figure 3. Workflow for Synaptosome Norepinephrine Uptake Assay.
Materials:
-
Rodent brain tissue (e.g., cortex, hippocampus)
-
Sucrose buffer
-
Krebs-Ringer-HEPES buffer
-
[³H]Norepinephrine
-
This compound
-
Filtration apparatus and glass fiber filters
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer. Perform differential centrifugation to isolate the synaptosomal fraction. Resuspend the synaptosome pellet in Krebs-Ringer-HEPES buffer.
-
Pre-incubation: Pre-incubate aliquots of the synaptosome suspension with varying concentrations of this compound or vehicle at 37°C for a defined period.
-
Uptake Initiation: Initiate norepinephrine uptake by adding a fixed concentration of [³H]Norepinephrine to the synaptosome suspensions.
-
Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: Measure the radioactivity retained by the synaptosomes on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that produces 50% inhibition of [³H]Norepinephrine uptake (IC50).
Conclusion and Future Directions
This compound is a selective norepinephrine reuptake inhibitor, a mechanism that underpins its stimulant properties. Its preferential action on the norepinephrine transporter leads to an amplification of noradrenergic signaling, which in turn modulates downstream pathways involving cAMP and CREB. This guide has provided a detailed overview of its mechanism of action, from molecular interactions to cellular and physiological consequences.
For future research, a more precise determination of the binding affinities (Ki) of this compound for the norepinephrine and serotonin transporters is warranted to create a more complete pharmacological profile. Further in vivo studies are also needed to fully characterize its behavioral effects and to explore its therapeutic potential in disorders associated with noradrenergic dysfunction. The experimental protocols provided herein offer a solid foundation for conducting such investigations, which will undoubtedly contribute to a more comprehensive understanding of this intriguing compound.
References
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2-Benzylpiperidine. In: Wikipedia. ; 2023. Accessed January 12, 2026. [Link]
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- Wellman, P. J., & Miller, D. K. (2013). Effects of serotonin-norepinephrine reuptake inhibitors on locomotion and prefrontal monoamine release in spontaneously hypertensive rats. Pharmacology Biochemistry and Behavior, 103(4), 756-763.
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Adrenergics Module. Pitt Cardiology. Accessed January 12, 2026. [Link]
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2-Benzylpiperidine hydrochloride as a stimulant
An In-depth Technical Guide to 2-Benzylpiperidine Hydrochloride as a Stimulant
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of this compound, a stimulant of the piperidine class. While structurally analogous to well-known central nervous system (CNS) agents like methylphenidate, 2-benzylpiperidine is a significantly less potent compound, exhibiting a distinct pharmacological profile characterized by a strong preference for norepinephrine reuptake inhibition over dopamine.[1][2] Its primary utility is not as a clinical or recreational stimulant but as a versatile synthetic intermediate in the development of other pharmacologically active molecules.[1][3] This document delves into its chemical synthesis, analytical characterization, detailed pharmacology, structure-activity relationships, and toxicological profile, providing researchers with a foundational understanding of its properties and potential applications in medicinal chemistry.
Introduction
2-Benzylpiperidine is a heterocyclic amine belonging to the arylpiperidine family of compounds.[2][4] Its structure, featuring a benzyl group attached to the second carbon of a piperidine ring, places it in a class of molecules with significant CNS activity, including methylphenidate and desoxypipradrol.[1] However, initial pharmacological investigations revealed that 2-benzylpiperidine possesses only a fraction of the potency of these related compounds.[1]
The core of its mechanism lies in its function as a monoamine reuptake inhibitor. Notably, it demonstrates a pronounced selectivity for the norepinephrine transporter (NET) over the dopamine transporter (DAT), with its binding affinity for DAT being approximately 175 times lower than for NET.[1] While it elevates norepinephrine levels to a degree comparable to d-amphetamine, its impact on the dopaminergic system is minimal, distinguishing its stimulant effects from classic psychostimulants.[1] Consequently, 2-benzylpiperidine has seen limited use as a stimulant and is valued predominantly as a structural scaffold and chemical building block in pharmaceutical synthesis.[1][5]
Chemical Profile
A precise understanding of the physicochemical properties of this compound is fundamental for its application in research and synthesis.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1][6] |
| Synonyms | 2-(Phenylmethyl)piperidine hydrochloride | [7] |
| CAS Number | 192872-58-5 (for hydrochloride); 32838-54-4 (for free base) | [6][8] |
| Molecular Formula | C₁₂H₁₈ClN (hydrochloride); C₁₂H₁₇N (free base) | [6] |
| Molar Mass | 211.73 g/mol (hydrochloride); 175.27 g/mol (free base) | [1][6] |
| Appearance | White solid (hydrochloride); Liquid (free base) | [5][8] |
| Melting Point | 46.2 °C (for (S)-enantiomer free base) | [9] |
| Solubility (Free Base) | Reported as 7.7 µg/mL at pH 7.4 | [6] |
Synthesis and Characterization
The synthesis and subsequent purification of 2-benzylpiperidine are critical steps to ensure the quality and reliability of the material for pharmacological studies or as a synthetic precursor.
Synthetic Pathway: Catalytic Hydrogenation
The most common and efficient route to 2-benzylpiperidine is the catalytic hydrogenation of 2-benzylpyridine.[3] This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.
Causality Behind Experimental Choices:
-
Catalyst: Platinum(IV) oxide (PtO₂, Adam's catalyst) or Palladium on carbon (Pd/C) are frequently used. PtO₂ is often preferred for its high activity in reducing aromatic heterocycles under relatively mild conditions.
-
Solvent: Acidic solvents like acetic acid or ethanol with hydrochloric acid are used to protonate the pyridine nitrogen, which facilitates the reduction of the electron-deficient aromatic ring.
-
Hydrogen Pressure: Moderate to high pressures (e.g., 50 psi) are typically required to drive the aromatic ring reduction to completion.
-
Conversion to Hydrochloride: The resulting free base is often converted to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., ether). This provides a stable, crystalline solid that is easier to handle, purify, and weigh than the oily free base.
Experimental Protocol: HPLC Purity Analysis
To ensure the purity of synthesized 2-benzylpiperidine, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.[5] The following protocol is designed to separate the active pharmaceutical ingredient (API) from process-related impurities.
Protocol Validation: This method's trustworthiness is established by including system suitability parameters. Consistent retention times, peak areas, and theoretical plates across multiple injections of a reference standard validate that the HPLC system is performing correctly before analyzing the unknown sample.[5]
Step 1: Preparation of Solutions
-
Mobile Phase: Prepare a 1:1 (v/v) mixture of acetonitrile and a 10mM potassium dihydrogen phosphate buffer. Adjust the buffer pH to 7.0 with a dilute potassium hydroxide solution. Filter the final mobile phase through a 0.45 µm membrane and degas for 15 minutes.[5]
-
Reference Standard Solution (100 µg/mL): Accurately weigh ~10 mg of 2-benzylpiperidine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[5]
-
Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the synthesized 2-benzylpiperidine sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[5]
Step 2: HPLC System and Conditions
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm (the benzyl group provides a suitable chromophore).[5]
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Step 3: System Suitability
-
Inject the reference standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the 2-benzylpiperidine peak should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
Step 4: Analysis
-
Inject the sample solution in duplicate.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks detected.
Pharmacology as a Stimulant
Mechanism of Action
2-Benzylpiperidine functions as a monoamine reuptake inhibitor, but with a distinct selectivity profile. Its primary mechanism of stimulant action is the blockade of the norepinephrine transporter (NET).[1] This inhibition leads to an increase in the synaptic concentration of norepinephrine, enhancing noradrenergic neurotransmission.
Its effect on the dopamine transporter (DAT) is substantially weaker.[1][2] While one source suggests it blocks both dopamine and norepinephrine reuptake, more detailed pharmacological studies indicate its affinity for DAT is over two orders of magnitude lower than for NET.[1][8] This profile suggests that any psychoactive effects are predominantly driven by norepinephrine, resulting in a stimulant effect with a potentially lower liability for reward and reinforcement compared to dopamine-dominant stimulants like cocaine or amphetamine. Its activity at the serotonin transporter (SERT) is negligible.[2]
Pharmacodynamics and Structure-Activity Relationship (SAR)
Quantitative data highlights the compound's modest potency and selectivity.
| Target Transporter | Parameter | 2-Benzylpiperidine | Methylphenidate (for comparison) | Reference |
| Dopamine (DAT) | Kᵢ | 6,360 nM | ~75 nM | [2] |
| Dopamine (DAT) | IC₅₀ | 3,780 - 8,800 nM | ~100-230 nM | [2] |
| Norepinephrine (NET) | % Inhibition | 36% at 10,000 nM | Potent Inhibitor | [2] |
| Serotonin (SERT) | % Inhibition | 22% at 10,000 nM | Weak Inhibitor | [2] |
The structure-activity relationship of benzylpiperidines is highly dependent on the substitution pattern:
-
2-Benzylpiperidine: The placement of the benzyl group at the C2 position results in weak DAT but significant NET activity.[1]
-
4-Benzylpiperidine: Moving the benzyl group to the C4 position dramatically alters the mechanism from reuptake inhibition to a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine over serotonin.[10]
-
N-Benzylpiperidine: Placing the benzyl group on the nitrogen atom creates a scaffold often used as a protecting group or as a core for developing ligands for other targets, such as those for Alzheimer's disease.[11][12]
-
Derivatives: Simple modifications, such as the addition of a keto group to form α-keto-2-benzylpiperidine, can dramatically increase potency as a dopamine reuptake inhibitor.[2] This demonstrates that the 2-benzylpiperidine scaffold is a viable starting point for the development of more potent CNS agents.
Pharmacokinetics
For BZP, following a 200 mg oral dose in healthy volunteers:
-
Absorption (Tₘₐₓ): Peak plasma concentrations are reached in approximately 75 minutes.[13]
-
Elimination Half-Life (t₁/₂): The elimination half-life is approximately 5.5 hours.[13]
-
Metabolism: BZP is metabolized primarily by hydroxylation of the aromatic ring.[13] It is expected that 2-benzylpiperidine would follow similar metabolic pathways, involving hydroxylation and potentially N-dealkylation, catalyzed by cytochrome P450 enzymes.[14]
It must be emphasized that these values are for a related but distinct compound and should be used only as a preliminary guide. Rigorous pharmacokinetic studies on 2-benzylpiperidine itself would be required for any drug development program.
Toxicology and Safety Profile
The toxicological profile of 2-benzylpiperidine has not been extensively studied.
-
Acute Toxicity: Aggregated GHS information classifies the compound as "Harmful if swallowed" (Acute Tox. 4).[6]
-
Inferred Risks: Due to its mechanism as a norepinephrine reuptake inhibitor, high doses could theoretically produce a sympathomimetic toxidrome. Symptoms could include tachycardia, hypertension, anxiety, agitation, and insomnia. The risk profile can be contextualized by examining the well-documented toxicity of the related recreational drug, Benzylpiperazine (BZP), which has been associated with adverse effects including acute psychosis, seizures, and renal toxicity.[14][15] While 2-benzylpiperidine is significantly less potent, these risks highlight potential hazards at sufficient doses.
Given the lack of specific data, handling of this compound should be performed with appropriate personal protective equipment (PPE) in a controlled laboratory setting.
Applications in Research and Drug Development
The primary value of 2-benzylpiperidine lies in its role as a synthetic precursor and a molecular scaffold.[1][3]
-
Chemical Intermediate: It serves as a key building block for creating more complex C-substituted piperidine derivatives. Its secondary amine allows for further N-functionalization, enabling the synthesis of a diverse library of compounds.
-
Scaffold for CNS Agents: The benzylpiperidine motif is a "privileged scaffold" in medicinal chemistry. While 2-benzylpiperidine itself is a weak stimulant, its core structure is a validated starting point for designing more potent and selective monoamine reuptake inhibitors.[2] Research into N-benzylpiperidine analogs for treating Alzheimer's disease further underscores the therapeutic potential of this chemical family.[11][16]
Conclusion
This compound is a norepinephrine-preferring stimulant with significantly lower potency than its more famous structural relatives. Its pharmacological profile, characterized by weak dopaminergic action, makes it an unlikely candidate for clinical development as a primary stimulant. However, its true value for researchers and drug development professionals is its utility as a versatile synthetic intermediate. The demonstrated ability to drastically alter potency and mechanism of action through minor structural modifications makes the 2-benzylpiperidine scaffold a promising platform for designing novel CNS-active agents, particularly selective norepinephrine reuptake inhibitors or other targeted therapeutics. Future research should focus on exploring derivatives of this scaffold to develop compounds with optimized potency, selectivity, and pharmacokinetic properties.
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Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. PubMed, National Institutes of Health.[Link][11]
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role of 2-Benzylpiperidine in CNS research
An In-depth Technical Guide on the Role of 2-Benzylpiperidine in CNS Research
Abstract
The piperidine scaffold is a cornerstone in the development of centrally acting agents, celebrated for its conformational flexibility and synthetic tractability. Within this vast chemical family, 2-Benzylpiperidine emerges not as a therapeutic agent in its own right, but as a pivotal research tool and structural template. This guide delineates the pharmacological character of 2-Benzylpiperidine, focusing on its distinct profile as a selective norepinephrine reuptake inhibitor. We will explore its synthesis, dissect its mechanism of action through a comparative analysis of transporter affinities, and provide detailed protocols for its characterization in both in vitro and in vivo models. Furthermore, this document will illustrate the evolution of the benzylpiperidine scaffold, showcasing how modifications to this core structure have led to the development of potent and selective ligands for various monoamine transporters, thereby underscoring its foundational role in modern CNS drug discovery.
Introduction: The 2-Benzylpiperidine Scaffold
2-Benzylpiperidine is a stimulant belonging to the arylpiperidine class of compounds.[1] Structurally, it shares a core piperidine ring and a phenyl moiety with widely recognized central nervous system (CNS) stimulants such as methylphenidate (Ritalin), which is used extensively in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[2] However, despite this structural similarity, 2-Benzylpiperidine possesses a markedly different and more selective pharmacological profile.
It is primarily recognized as a norepinephrine-dopamine reuptake inhibitor (NDRI), though its potency is significantly lower than its clinical counterparts.[2][3] Its principal utility in CNS research stems from its notable selectivity for the norepinephrine transporter (NET) over the dopamine transporter (DAT).[3] This selectivity renders it a valuable tool for elucidating the specific roles of noradrenergic signaling in complex behaviors and pathologies, with minimal confounding effects from the dopaminergic system. Consequently, 2-Benzylpiperidine is seldom used as a recreational stimulant and finds its main application as a synthetic intermediate for crafting more complex and potent therapeutic candidates.[1][3]
Synthesis and Chemical Properties
The synthesis of the 2-benzylpiperidine core can be achieved through various established organic chemistry routes. A common and effective approach involves the catalytic hydrogenation of 2-benzylpyridine. This reaction reduces the aromatic pyridine ring to a saturated piperidine ring while leaving the benzyl group intact.
Alternatively, more complex derivatives can be constructed using multi-step processes. For instance, a second-generation process for a key benzylpiperidine intermediate utilized a Horner–Wadsworth–Emmons reaction followed by a selective hydrogenation with a Platinum on carbon (Pt/C) catalyst to achieve the final structure on a large scale.[4] The choice of synthetic route is dictated by the desired substitutions on the piperidine and benzyl rings, allowing for the systematic exploration of the structure-activity relationship (SAR).
Pharmacological Profile: A Selective Probe for the Norepinephrine System
The defining characteristic of 2-Benzylpiperidine in a CNS context is its preferential inhibition of the norepinephrine transporter (NET) relative to the dopamine (DAT) and serotonin (SERT) transporters.
Mechanism of Action
2-Benzylpiperidine functions as a monoamine reuptake inhibitor. By binding to and blocking NET, it prevents the re-clearing of norepinephrine from the synaptic cleft, leading to an increase in the extracellular concentration of this neurotransmitter. This elevation of norepinephrine enhances noradrenergic signaling. While it shares this mechanism with many stimulants, its potency and selectivity are distinct. It has been shown to boost norepinephrine levels to a degree comparable to d-amphetamine, but its impact on dopamine levels is minimal.[3] This is due to a binding affinity for DAT that is approximately 175 times lower than its affinity for NET.[3]
Transporter Binding Affinity and Potency
Quantitative binding assays reveal the significant disparity in 2-Benzylpiperidine's affinity for the different monoamine transporters. Its affinity for DAT is in the micromolar range, which is substantially weaker than that of methylphenidate.[1][5] This low affinity translates to a much lower functional potency for dopamine reuptake inhibition.[1]
| Compound | DAT Kᵢ (nM) | NET (% Inh @ 10µM) | SERT (% Inh @ 10µM) | Reference |
| 2-Benzylpiperidine | 6,360 | 36% | 22% | [1][5] |
| Methylphenidate | ~75 | - | - | [1] |
Table 1: Comparative binding affinities for monoamine transporters. Note that the Kᵢ for methylphenidate is approximately 85-fold lower (stronger affinity) than that of 2-Benzylpiperidine for the dopamine transporter (DAT).
Methodologies for Characterizing 2-Benzylpiperidine in CNS Research
To rigorously define the pharmacological profile of 2-Benzylpiperidine and similar compounds, a multi-tiered experimental approach is essential. This validates its mechanism and quantifies its physiological and behavioral impact.
Experimental Protocol 1: In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of 2-Benzylpiperidine for the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.
Methodology:
-
Preparation of Membranes: Utilize HEK293 cells stably expressing either hDAT, hNET, or hSERT. Harvest the cells and prepare cell membrane homogenates through centrifugation.
-
Radioligand Selection:
-
For hDAT: Use [³H]WIN 35,428 as the radioligand.
-
For hNET: Use [³H]nisoxetine as the radioligand.
-
For hSERT: Use [³H]citalopram as the radioligand.
-
-
Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound (2-Benzylpiperidine).
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, imipramine for SERT).
-
-
Termination and Measurement: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters to remove unbound radioligand. Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Causality: This protocol is fundamental because it provides a direct, quantitative measure of the compound's affinity for its molecular targets.[6] The resulting Kᵢ values are the foundation of its pharmacological profile, allowing for direct comparison of selectivity across different transporters and against other reference compounds.[7]
Experimental Protocol 2: Behavioral Pharmacology - Drug Discrimination
Objective: To assess whether 2-Benzylpiperidine produces subjective effects similar to those of a classic psychostimulant like cocaine or amphetamine.
Methodology:
-
Animal Subjects: Use male Sprague-Dawley rats, individually housed and maintained on a restricted diet to motivate responding for food reinforcement.
-
Apparatus: Standard two-lever operant conditioning chambers equipped with pellet dispensers.
-
Training Phase:
-
Train rats to discriminate between an intraperitoneal (i.p.) injection of a stimulant (e.g., 10 mg/kg cocaine) and saline.
-
Following a cocaine injection, only responses on the "drug-appropriate" lever are reinforced with food pellets.
-
Following a saline injection, only responses on the "saline-appropriate" lever are reinforced.
-
Training continues until rats reliably respond on the correct lever (>80% accuracy) for several consecutive days.
-
-
Testing Phase:
-
Once the discrimination is acquired, substitution tests are conducted.
-
Administer various doses of the test compound (2-Benzylpiperidine) and place the rat in the chamber. Responses on either lever are recorded but not reinforced during the initial part of the session to assess the primary stimulus effect.
-
-
Data Analysis: Calculate the percentage of responses made on the drug-appropriate lever for each dose of 2-Benzylpiperidine. Full substitution occurs if the compound produces >80% drug-appropriate responding. Partial substitution is between 20-80%, and no substitution is <20%.
Causality: This assay provides an in vivo measure of a drug's interoceptive (subjective) effects.[8][9] Because the reinforcing and subjective effects of stimulants like cocaine are primarily mediated by dopamine reuptake inhibition, a compound that does not significantly interact with DAT is not expected to substitute for cocaine.[10] This experiment, therefore, serves as a functional, whole-animal validation of the in vitro binding data, confirming that 2-Benzylpiperidine's selective noradrenergic action does not produce the same subjective state as a dopaminergic stimulant.
The Benzylpiperidine Scaffold in CNS Drug Development
While 2-Benzylpiperidine itself lacks the potency for clinical development, its core structure is a highly valuable starting point in medicinal chemistry. By modifying the scaffold, researchers have developed numerous potent and selective ligands for various CNS targets.
-
4-Benzylpiperidine Derivatives for SNRI/TRI Development: Extensive research has focused on the 4-benzylpiperidine isomer. By adding carboxamide moieties and other functional groups, scientists have synthesized potent dual serotonin-norepinephrine reuptake inhibitors (SNRIs) and even triple reuptake inhibitors (TRIs) that also target DAT.[11][12][13][14] These efforts aim to develop more effective antidepressants and treatments for other neuropsychiatric disorders.[11]
-
N-Benzylpiperidine Derivatives as DAT Inhibitors: The N-benzylpiperidine motif is a common feature in ligands designed to be highly selective inhibitors of the dopamine transporter.[15] By adding bulky groups to the benzyl ring and elsewhere, researchers have created compounds with high affinity for DAT and significant selectivity over SERT and NET.[16][17][18] These molecules are being investigated as potential treatments for cocaine addiction, acting as replacement therapies with a different kinetic and behavioral profile than the drug of abuse.[7]
Conclusion and Future Directions
2-Benzylpiperidine occupies a unique niche in CNS research. It is a classic example of a "tool compound"—a molecule whose value lies not in its therapeutic potential, but in its ability to selectively probe a specific biological system. Its preferential action on the norepinephrine transporter allows for the dissection of noradrenergic contributions to behavior and disease, free from the powerful confounding influence of dopamine. Furthermore, its chemical structure has proven to be a fertile ground for drug discovery, serving as the foundational scaffold for a multitude of potent and selective monoamine reuptake inhibitors. Future research will likely continue to leverage the benzylpiperidine core to design novel ligands with tailored polypharmacological profiles for treating complex CNS disorders like depression, ADHD, and substance use disorders.
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2-Benzylpiperidine: A Core Intermediate in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among its derivatives, 2-benzylpiperidine stands out as a critical chiral building block, particularly in the synthesis of central nervous system (CNS) agents and novel analgesics. Its primary utility is not as an active pharmaceutical ingredient (API) itself, but as a versatile synthetic intermediate whose stereochemistry and reactivity are pivotal for constructing complex molecular architectures.[1][2] This guide provides a comprehensive technical overview of 2-benzylpiperidine, from its synthesis and chiral resolution to its strategic application in the manufacturing of high-value pharmaceuticals. We will explore the causality behind key experimental choices, present detailed protocols, and examine case studies that illustrate its significance in the drug development pipeline.
Foundational Profile of 2-Benzylpiperidine
Chemical Structure and Properties
2-Benzylpiperidine (C₁₂H₁₇N) is an arylpiperidine derivative characterized by a benzyl group attached to the C2 position of the piperidine ring. This substitution creates a chiral center, meaning the molecule exists as two non-superimposable mirror images, or enantiomers: (R)-2-benzylpiperidine and (S)-2-benzylpiperidine. This chirality is of paramount importance in pharmacology, as different enantiomers of a drug can exhibit vastly different efficacy, metabolism, and toxicity profiles.[][4]
The molecule possesses a secondary amine, which serves as a key handle for subsequent synthetic modifications (N-functionalization). However, the proximity of the bulky benzyl group introduces significant steric hindrance, a factor that must be carefully considered in reaction design.[5]
Pharmacological Context
While its main role is as a synthetic intermediate, 2-benzylpiperidine itself exhibits modest stimulant properties, acting as a monoamine reuptake inhibitor.[1][6] Its affinity for the dopamine transporter (DAT) is significantly lower than that of structurally related drugs like methylphenidate.[1][2] This inherent, albeit weak, biological activity provides the foundational rationale for its use as a scaffold in the development of more potent and selective CNS-active agents. Derivatives have been explored for a range of therapeutic targets, including opioid and sigma receptors, underscoring the versatility of the benzylpiperidine motif.[7][8]
Synthesis of Racemic 2-Benzylpiperidine: The Gateway Reaction
The most direct and industrially scalable method for producing 2-benzylpiperidine is the catalytic hydrogenation of its aromatic precursor, 2-benzylpyridine. This process reduces the pyridine ring to a piperidine ring while leaving the benzyl group intact.
The Core of the Synthesis: Catalytic Hydrogenation
Catalytic hydrogenation of aromatic systems like pyridine is more challenging than that of simple alkenes due to the stability conferred by aromaticity. Therefore, the reaction typically requires more forcing conditions, such as elevated temperature and pressure, or highly active catalysts.[9]
Causality in Catalyst Selection: The choice of catalyst is critical and is dictated by the desired outcome, balancing reaction efficiency with chemoselectivity.
-
Rhodium (e.g., Rh₂O₃): Often preferred for its high activity under relatively mild conditions (e.g., 40-50°C, 5 bar H₂). It effectively hydrogenates the pyridine ring without promoting significant hydrogenolysis (cleavage) of the C-N bonds within the newly formed piperidine ring or de-benzylation.[10]
-
Platinum (e.g., Pt/C, PtO₂): A robust and effective catalyst, though it may sometimes require higher pressures or temperatures than rhodium. It offers good yields but requires careful optimization to prevent over-reduction or side reactions.[11]
-
Palladium (e.g., Pd/C): While widely used for many hydrogenations, palladium catalysts carry a higher risk of N-debenzylation, especially under forcing conditions.[12] This makes them less ideal for this specific transformation where the benzyl group must be retained.
-
Nickel (e.g., Raney Ni): A cost-effective option, but it generally demands harsh conditions (high pressure and temperature), which can lead to a less clean reaction profile and more byproducts.[9]
The logical flow of this primary synthesis is depicted below.
Caption: General workflow for the synthesis of racemic 2-benzylpiperidine.
Detailed Experimental Protocol: Hydrogenation via Rhodium Catalyst
This protocol is adapted from methodologies demonstrating the effective use of rhodium oxide for pyridine reductions.[10]
Objective: To synthesize racemic 2-benzylpiperidine from 2-benzylpyridine via catalytic hydrogenation.
Materials:
-
2-Benzylpyridine (1.0 eq)
-
Rhodium(III) oxide (Rh₂O₃, ~0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE) as solvent
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for pressure reactions (e.g., Parr hydrogenator)
Procedure:
-
Vessel Preparation: A high-pressure reaction vessel is charged with 2-benzylpyridine (0.8 mmol, 1.0 eq) and Rh₂O₃ (1 mg, 0.5 mol%).
-
Solvent Addition: TFE (1 mL) is added to the vessel. The solvent choice is critical; fluorinated alcohols like TFE can enhance the rate and selectivity of hydrogenation for certain substrates.
-
Inerting: The vessel is sealed, and the atmosphere is purged with an inert gas (e.g., nitrogen) 3-5 times to remove all oxygen.
-
Hydrogenation: The vessel is pressurized with hydrogen gas to 5 bar.
-
Reaction: The mixture is stirred vigorously and heated to 40°C for 16 hours. Reaction progress can be monitored by TLC or GC-MS by sampling the reaction mixture (after depressurization and purging).
-
Work-up: Upon completion, the vessel is cooled to room temperature, and the excess hydrogen is carefully vented. The atmosphere is purged again with inert gas.
-
Purification: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography or distillation to yield 2-benzylpiperidine.
The Chirality Mandate: Accessing Enantiopure Intermediates
For most pharmaceutical applications, only one enantiomer of the final drug is active and desired. Therefore, obtaining enantiomerically pure 2-benzylpiperidine is a non-negotiable step.[] This is typically achieved either by separating the racemic mixture (resolution) or by synthesizing the desired enantiomer directly (asymmetric synthesis).
Method 1: Chiral Resolution via Diastereomeric Salt Formation
This classical and robust technique remains a workhorse in industrial settings. It relies on the principle that while enantiomers have identical physical properties, diastereomers do not.
The Principle: The racemic secondary amine is reacted with an enantiopure chiral acid. This reaction forms a pair of diastereomeric salts. Due to their different crystalline structures and solubilities, one diastereomeric salt will preferentially crystallize from a suitable solvent, allowing for its separation by simple filtration. The resolved amine is then liberated from the salt by treatment with a base.
Caption: Workflow for chiral resolution of 2-benzylpiperidine.
Common Resolving Agents:
-
Di-benzoyl-L-tartaric acid[13]
-
Di-benzoyl-D-tartaric acid[13]
-
(S)-Mandelic acid[13]
-
(R)-Mandelic acid[13]
Method 2: Enzymatic Kinetic Resolution
This method utilizes enzymes (often lipases) that can selectively acylate one enantiomer of the racemic amine at a much faster rate than the other. This results in a mixture of the acylated (and now easily separable) enantiomer and the unreacted, enantiopure amine. Enzymatic methods are prized for their high selectivity and environmentally benign reaction conditions.[14][15]
Strategic Applications in API Synthesis
The true value of 2-benzylpiperidine is demonstrated by its role as a key precursor to a variety of drugs. The following case studies highlight its versatility.
Case Study: Synthesis of Methylphenidate Analogues
Methylphenidate, a blockbuster drug for ADHD, is a threo-methyl phenyl(piperidin-2-yl)acetate.[16] Its structure is a direct elaboration of the 2-benzylpiperidine core. Synthetic routes can leverage enantiopure 2-benzylpiperidine to install the required ester functionality, controlling the crucial stereochemistry at the C2 position. The synthesis involves N-protection, modification of the benzylic position, and subsequent esterification steps.
Case Study: Development of Novel Opioid Analgesics
The opioid crisis has spurred research into safer analgesics that retain efficacy while minimizing side effects like respiratory depression and dependence. One promising strategy is the development of dual-acting ligands that target both the μ-opioid receptor (MOR) and the sigma-1 receptor (σ₁R).[7] The 2-benzylpiperidine scaffold has proven to be an excellent starting point for designing such molecules.
For instance, recent studies describe the synthesis and evaluation of numerous 2-benzylpiperidine derivatives.[7][17] By systematically modifying the piperidine nitrogen and the phenyl ring of the benzyl group, researchers have developed compounds with high affinity for both MOR and σ₁R. One such compound, referred to as '52' in a 2024 study, demonstrated potent antinociceptive effects in multiple pain models with a significantly improved side-effect profile compared to oxycodone.[7]
| Compound | MOR Affinity (Ki, nM) | σ₁R Affinity (Ki, nM) | Analgesic Potency (ED₅₀, mg/kg) |
| Compound 52 | 56.4 | 11.0 | 4.04 (Abdominal contraction) |
| Oxycodone | (Reference) | (Reference) | (Reference) |
| Data synthesized from Bioorganic Chemistry, 2024.[7] |
Case Study: SERT/5-HT₁ₐ Dual Inhibitors
The benzylpiperidine moiety is also a key intermediate for compounds designed to treat depression and anxiety. A second-generation synthesis was developed for a key benzyl piperidine derivative used in the preparation of a dual serotonin transporter (SERT) and serotonin 1A (5-HT₁ₐ) receptor inhibitor.[11] The process involved a Horner–Wadsworth–Emmons reaction followed by a selective hydrogenation with Pt/C, demonstrating the industrial relevance and adaptability of synthetic routes starting from related precursors to access functionalized benzylpiperidines.[11][18]
Conclusion and Future Outlook
2-Benzylpiperidine is far more than a simple chemical; it is a strategic asset in pharmaceutical manufacturing. Its value lies in the combination of its privileged piperidine scaffold and the chiral center at the C2 position. The well-established synthesis via hydrogenation of 2-benzylpyridine provides a reliable source of the racemic mixture, while robust resolution techniques deliver the enantiopure material required for modern drug development.
As medicinal chemistry continues to demand molecules with greater complexity, selectivity, and improved safety profiles, the role of core chiral intermediates like 2-benzylpiperidine will only expand. Its proven utility in constructing potent CNS agents and next-generation analgesics ensures that it will remain a cornerstone of the synthetic chemist's toolkit for the foreseeable future.
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physical and chemical properties of 2-Benzylpiperidine hydrochloride
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Benzylpiperidine Hydrochloride
Introduction
This compound (CAS No: 192872-58-5) is a piperidine derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and pharmacology. Structurally similar to stimulants like methylphenidate, it primarily functions as a dopamine and norepinephrine reuptake inhibitor.[1][2] Its main application is not as a therapeutic agent itself, but as a crucial synthetic intermediate in the development of other pharmaceutical compounds.[1][3]
This guide provides a comprehensive overview of the essential . It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for synthesis, characterization, and further investigation. The information presented herein is synthesized from established technical data and provides field-proven insights into its handling and analysis.
Chemical Identity and Structure
The fundamental identity of a compound is rooted in its structure and molecular composition. This compound is the salt form of the free base, 2-Benzylpiperidine. The protonation of the piperidine nitrogen by hydrochloric acid enhances its crystallinity and solubility in aqueous media, which is often advantageous for pharmaceutical handling and formulation.
Core Identification
Below are the key identifiers for this compound.
| Identifier | Value | Reference |
| IUPAC Name | 2-benzylpiperidine;hydrochloride | [4] |
| CAS Number | 192872-58-5 | [2][5] |
| Molecular Formula | C₁₂H₁₈ClN | [2][5] |
| Molecular Weight | 211.73 g/mol | [2][5] |
| Canonical SMILES | C1CCNC(C1)CC2=CC=CC=C2.Cl | [2][5] |
| InChI Key | QJPBYKFOQQDQSA-UHFFFAOYSA-N | [4][5] |
Chemical Structure
The structure consists of a piperidine ring substituted at the 2-position with a benzyl group. The nitrogen atom of the piperidine ring is protonated and associated with a chloride counter-ion.
Caption: Structure of this compound.
Physical Properties
The physical properties of this compound are critical for its storage, handling, and formulation into suitable dosage forms. It is typically supplied as a white to yellow solid.[4]
| Property | Value | Comments / Source |
| Physical Form | White to Yellow Solid | [4] |
| Melting Point | Not available | Data for the free base is 32°C. The hydrochloride salt is expected to have a significantly higher melting point. |
| Boiling Point | Not available | Data for the free base is 267.5°C at 760 mmHg. |
| Solubility | DMF: 5 mg/mlDMSO: 30 mg/mlEthanol: 2 mg/mlPBS (pH 7.2): 10 mg/ml | Data from Cayman Chemical Safety Data Sheet.[6] |
| pKa | 10.55 ± 0.10 | This is a predicted value for the conjugate acid of the free base. It indicates that the piperidine nitrogen is basic and will be protonated at physiological pH. |
| Storage Temperature | 2-8°C | Recommended storage condition to ensure stability.[4] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra for the hydrochloride salt are not widely published, its structural features allow for a confident prediction of its spectral characteristics.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorptions include:
-
N-H Stretch: A broad and strong band is expected in the 2700-3300 cm⁻¹ region, characteristic of a secondary amine salt (R₂NH₂⁺). This is a key feature distinguishing the salt from the free base.
-
C-H Stretch (Aromatic): Sharp peaks typically appear just above 3000 cm⁻¹, corresponding to the C-H bonds of the benzyl group's phenyl ring.
-
C-H Stretch (Aliphatic): Strong absorptions are expected in the 2850-2960 cm⁻¹ range from the C-H bonds of the piperidine ring and the methylene bridge.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to determine the proton environment in the molecule.
-
Aromatic Protons (C₆H₅-): A multiplet corresponding to 5 protons would be expected in the δ 7.2-7.5 ppm range.
-
Piperidine Ring Protons (-C₅H₁₀N-): Protons on the carbons adjacent to the protonated nitrogen will be deshielded and would likely appear as complex multiplets in the δ 2.5-3.5 ppm range. The other ring protons would appear further upfield.
-
Benzyl Methylene Protons (-CH₂-Ph): The two protons of the methylene bridge would appear as a multiplet, likely in the δ 2.8-3.2 ppm range.
-
Amine Proton (-NH₂⁺-): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Under typical electrospray ionization (ESI) in positive mode, the spectrum would show the molecular ion for the free base (the cation of the salt).
-
Parent Ion [M+H]⁺: An intense peak would be observed at m/z 176.14, corresponding to the protonated free base (C₁₂H₁₈N⁺).
-
Major Fragments: A prominent fragment would be expected at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), which is a classic fragmentation pattern for benzyl-containing compounds. Another significant fragment at m/z 84 would correspond to the piperidine ring fragmenting from the benzyl group.
Chemical Properties and Stability
Understanding the chemical behavior of this compound is vital for its application in synthesis and for ensuring its long-term integrity.
-
Stability: The compound is stable under recommended storage conditions (2-8°C, dry environment).[4][6] It should be protected from strong oxidizing agents.[6] No hazardous decomposition products are known under normal conditions.[6]
-
Reactivity: The protonated amine group makes it less nucleophilic than its free base counterpart. The primary reactive sites are the N-H protons (which can be deprotonated with a strong base to yield the free base) and the aromatic ring, which can undergo electrophilic substitution, although this is not a common reaction pathway in its typical applications.
-
Hygroscopicity: Like many hydrochloride salts, it may be hygroscopic and should be handled in a controlled-humidity environment where possible.
Pharmacological and Toxicological Overview
Pharmacology
2-Benzylpiperidine acts as a stimulant by inhibiting the reuptake of key neurotransmitters.[2]
-
Mechanism of Action: It blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][2] Its affinity for DAT has been reported with a Kᵢ of 6,360 nM.[1] It is significantly less potent than methylphenidate.[1]
-
Primary Use: Its main utility is as a precursor or building block in the synthesis of more complex and potent pharmaceutical agents.[1][3]
Toxicology
Limited toxicological data is available specifically for this compound.
-
Acute Toxicity: The free base is classified as harmful if swallowed.[7] The hydrochloride salt may act as an irritant to the skin and eyes.[6]
-
General Hazards: As a synthetic cathinone analogue and stimulant, it should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[2]
Experimental Protocols
The following protocols are standardized procedures for the characterization of this compound. The causality behind experimental choices is explained to ensure a self-validating system.
Protocol: Determination of Melting Point
Objective: To determine the temperature range over which the solid compound transitions to a liquid. This is a key indicator of purity.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry by placing it in a desiccator under vacuum for at least 4 hours. This prevents solvent-induced depression of the melting point.
-
Loading: Pack a small amount of the dried, powdered sample into a capillary tube to a height of 2-3 mm. Proper packing ensures uniform heat transfer.
-
Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement (Rapid Scan): Heat the sample rapidly (10-20°C/min) to get an approximate melting range.
-
Measurement (Slow Scan): Repeat the measurement with a fresh sample, heating rapidly to about 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C/min. This slow ramp rate is crucial for accurately observing the onset of melting and the point of complete liquefaction.
-
Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂. A narrow range (<2°C) is indicative of high purity.
Protocol: Workflow for Aqueous Solubility Assessment
Objective: To determine the solubility of the compound in an aqueous buffer, such as Phosphate-Buffered Saline (PBS), which is relevant for pharmacological studies.
Caption: Workflow for Determining Aqueous Solubility.
Methodology:
-
Preparation of Saturated Solution: Accurately weigh an excess amount of this compound (e.g., 15 mg) into a glass vial. Add a precise volume of PBS (pH 7.2), for instance, 1.0 mL.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24 hours using a shaker. This duration is critical to ensure the system reaches thermodynamic equilibrium. The presence of undissolved solid must be confirmed visually.
-
Sample Isolation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess solid.
-
Filtration: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove any remaining particulates. This step is vital to prevent solid particles from artificially inflating the concentration measurement.
-
Quantification: Prepare a series of dilutions of the filtered supernatant. Analyze these dilutions using a validated analytical method, such as HPLC-UV or LC-MS, and quantify the concentration against a calibration curve prepared from a known stock solution. The concentration of the undiluted, filtered supernatant represents the equilibrium solubility.
Conclusion
This compound is a foundational building block in synthetic and medicinal chemistry. Its identity as a secondary amine salt confers physical properties, such as crystallinity and aqueous solubility, that are favorable for research and development applications. A thorough understanding of its physical, spectroscopic, and chemical characteristics, as detailed in this guide, is paramount for its effective and safe utilization. Its well-defined (though modest) pharmacological activity as a monoamine reuptake inhibitor provides the rationale for its use as a scaffold in the pursuit of novel therapeutics.
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2-Benzylpiperidine hydrochloride CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Benzylpiperidine hydrochloride (CAS No: 192872-58-5), a piperidine derivative of significant interest in medicinal chemistry and pharmacology. While primarily recognized as a synthetic intermediate, its structural similarity to known stimulants and its role as a precursor to more complex molecules warrant a detailed examination of its chemical and pharmacological properties. This document synthesizes the available technical data on its structure, properties, synthesis, and analytical characterization. It also delves into the pharmacological context of its parent compound, 2-benzylpiperidine, to provide insights into its potential biological activities. The guide is intended to serve as a foundational resource for professionals engaged in drug discovery and development, highlighting both the established knowledge and the existing gaps in the scientific literature.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of the organic compound 2-benzylpiperidine. The addition of hydrochloric acid to the basic piperidine nitrogen forms a salt that typically exhibits greater stability and aqueous solubility than the free base, making it more suitable for pharmaceutical and research applications.
| Property | Value | Source(s) |
| CAS Number | 192872-58-5 | [1][2] |
| Molecular Formula | C₁₂H₁₈ClN | [1][2] |
| Molecular Weight | 211.73 g/mol | [1][2] |
| Canonical SMILES | C1CCNC(C1)CC2=CC=CC=C2.Cl | [1] |
| Appearance | White crystalline solid (typical for similar compounds) | [3] |
| Flash Point | 118 °C (for the free base) | [1] |
| Solubility | Expected to be soluble in water and polar organic solvents | [3] |
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves a two-step process: the synthesis of the free base, 2-benzylpiperidine, followed by its conversion to the hydrochloride salt.
Synthesis of 2-Benzylpiperidine (Free Base)
A common synthetic route to 2-benzylpiperidine involves the catalytic hydrogenation of 2-benzylpyridine. This reaction reduces the aromatic pyridine ring to a saturated piperidine ring.
Experimental Protocol: Catalytic Hydrogenation of 2-Benzylpyridine
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-benzylpyridine in a suitable solvent, such as ethanol or acetic acid.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C).
-
Hydrogenation: Seal the vessel and introduce hydrogen gas to the desired pressure (e.g., 50-100 psi). The reaction is then stirred at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.
-
Work-up: After the reaction is complete, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude 2-benzylpiperidine.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain pure 2-benzylpiperidine.
Formation of the Hydrochloride Salt
The purified 2-benzylpiperidine free base is then converted to its hydrochloride salt to improve its handling and stability.
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified 2-benzylpiperidine in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Acidification: Slowly add a solution of hydrogen chloride (e.g., HCl in diethyl ether or gaseous HCl) to the stirred solution of the free base.
-
Precipitation: The this compound will precipitate out of the solution as a solid.
-
Isolation: The solid is collected by filtration, washed with a small amount of the anhydrous solvent, and dried under vacuum to yield the final product.
Caption: Synthetic workflow for this compound.
Analytical Characterization
The identity and purity of this compound are confirmed using a variety of analytical techniques. While specific spectral data for the hydrochloride salt is not widely published, the following are the expected analytical methodologies based on the characterization of its parent compound and similar structures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of 2-benzylpiperidine and its hydrochloride salt. A reversed-phase method is typically employed.
Exemplary HPLC Protocol for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and a polar organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the benzyl chromophore absorbs, typically around 254 nm. A photodiode array (PDA) detector can be used for peak purity analysis.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient or controlled (e.g., 25 °C).
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification and quantification of volatile compounds. For the analysis of 2-benzylpiperidine, the free base is typically analyzed.
Exemplary GC-MS Protocol
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient is used to ensure good separation of the analyte from any impurities.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The spectra would confirm the presence of both the benzyl and piperidine moieties and their connectivity.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bond of the piperidinium ion, C-H bonds of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
-
Mass Spectrometry (MS): In addition to GC-MS, direct infusion ESI-MS can be used. In positive ion mode, the mass spectrum would show a prominent peak corresponding to the protonated free base [C₁₂H₁₇N + H]⁺.
Pharmacology and Applications in Drug Development
While this compound itself is primarily a synthetic intermediate, its parent compound, 2-benzylpiperidine, has been investigated for its pharmacological activity. It is classified as a stimulant, though it is significantly less potent than structurally related compounds like methylphenidate.
Mechanism of Action
2-Benzylpiperidine acts as a monoamine reuptake inhibitor, with a preference for the norepinephrine transporter (NET) over the dopamine transporter (DAT) and the serotonin transporter (SERT).[4]
-
Dopamine Transporter (DAT): The affinity (Ki) for DAT has been reported as 6,360 nM, with a functional inhibition (IC₅₀) in the range of 3,780 to 8,800 nM.[4] This is significantly weaker than that of methylphenidate.
-
Norepinephrine Transporter (NET): It shows a more significant inhibition of norepinephrine reuptake, comparable in potency to dextroamphetamine in some studies.
-
Serotonin Transporter (SERT): It has a weak effect on the serotonin transporter.
Caption: Mechanism of action of 2-Benzylpiperidine at the synapse.
Applications in Medicinal Chemistry
The primary utility of this compound in drug development is as a key building block for the synthesis of more complex and potent molecules.[5] The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. By modifying the 2-benzylpiperidine core, medicinal chemists can explore structure-activity relationships to develop novel therapeutic agents. Derivatives have been synthesized that show enhanced potency as dopamine reuptake inhibitors.[4]
Safety and Handling
Specific toxicological data for this compound is not extensively documented. However, based on the data for related piperidine compounds and general principles of chemical safety, the following precautions should be observed.
-
Hazard Classification: While not definitively classified, related compounds are often categorized as harmful if swallowed and may cause skin and eye irritation.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Conclusion
This compound is a valuable chemical entity for the research and development community. While its own pharmacological activity is modest, its true potential lies in its role as a versatile synthetic intermediate for the creation of novel drug candidates. This guide has provided a consolidated overview of its chemical identity, synthesis, analytical characterization, and the pharmacological context of its parent compound. Further research is warranted to fully characterize the physicochemical and toxicological properties of the hydrochloride salt to further enable its application in drug discovery.
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solubility and stability of 2-Benzylpiperidine hydrochloride
An In-depth Technical Guide on the Solubility and Stability of 2-Benzylpiperidine Hydrochloride
Introduction
2-Benzylpiperidine, a stimulant of the piperidine class, and its hydrochloride salt are significant compounds in both medicinal chemistry and pharmacological research.[1][2] The N-benzylpiperidine motif is a versatile structural scaffold frequently utilized in drug discovery to modulate physicochemical properties and biological efficacy.[3] As with any active pharmaceutical ingredient (API) or intermediate, a comprehensive understanding of its solubility and stability is paramount for successful drug development. These fundamental properties influence everything from formulation design and bioavailability to storage conditions and shelf-life.[4][5]
This technical guide provides a detailed examination of the solubility and stability characteristics of this compound. Moving beyond a simple data sheet, this document elucidates the causal mechanisms behind its physicochemical behavior, offers robust, field-proven experimental protocols for its characterization, and establishes a framework for predictive degradation pathway analysis. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to make informed, data-driven decisions throughout the development lifecycle.
Core Physicochemical Properties
A molecule's inherent physical and chemical properties are the primary determinants of its solubility and stability. This compound is the salt formed from the basic piperidine nitrogen and hydrochloric acid. This ionic character, combined with the non-polar benzyl group, creates a molecule with distinct characteristics that must be understood for effective handling and formulation.
| Property | Value | Source |
| CAS Number | 192872-58-5 | [6] |
| Molecular Formula | C₁₂H₁₈ClN | [6] |
| Molecular Weight | 211.73 g/mol | [6] |
| Physical Form | White to Yellow Solid | |
| pKa (Predicted) | 10.55 ± 0.10 (for the parent amine) | |
| XLogP3 | 2.7 (for the free base) | |
| Storage Temperature | 2-8 °C |
The predicted pKa of the parent amine is high, indicating that the piperidine nitrogen is strongly basic and will be fully protonated and ionized at physiological pH and in most acidic to neutral aqueous solutions. This protonation is the key to its aqueous solubility. The XLogP3 value suggests the free base has moderate lipophilicity, a characteristic driven by the benzyl and piperidine rings.
Solubility Profile: Theory and Practice
The solubility of this compound is a function of its ionic salt form and the polarity of the solvent system. The protonated piperidinium chloride group confers significant polarity, making it amenable to dissolution in polar solvents, while the benzyl group provides non-polar character.
Inferred Solubility in Common Solvents
While exhaustive quantitative solubility data for this compound is not widely published, an inferred profile can be constructed based on the physicochemical principles of amine hydrochloride salts.[7][8] This profile serves as a robust starting point for experimental work.
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Polar Protic | High | The ionic nature of the hydrochloride salt allows for strong ion-dipole interactions with water molecules. |
| Methanol / Ethanol | Polar Protic | High / Moderate | These polar alcohols can solvate both the ionic head and, to some extent, the non-polar benzyl group. Solubility is expected to decrease with increasing alcohol chain length. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and ionic compounds.[8] |
| Acetonitrile | Polar Aprotic | Low to Moderate | Its polarity should allow for some dissolution, though likely less than more polar solvents like water or DMSO.[8] |
| Dichloromethane (DCM) | Non-Polar | Low / Insoluble | As a non-polar solvent, DCM is not expected to effectively solvate the highly polar, ionic salt.[8] |
| Hexane / Toluene | Non-Polar | Insoluble | The significant polarity of the solute results in poor solubility in non-polar hydrocarbons. |
Factors Influencing Solubility
-
pH: The solubility of this compound in aqueous media is highly pH-dependent. In acidic to neutral solutions (pH < 8), the compound exists predominantly in its protonated, highly soluble ionic form. As the pH increases above the pKa of the parent amine (~10.55), the compound will be deprotonated to its free base form, which is significantly less water-soluble and may precipitate.[9]
-
Temperature: For most ionic salts, aqueous solubility has a positive correlation with temperature.[8][10] Therefore, increasing the temperature of the solvent is likely to increase the amount of this compound that can be dissolved. This relationship should be determined empirically for specific formulation activities.
Experimental Workflow: Solubility Determination (Shake-Flask Method)
This protocol describes a standard, reliable method for determining the equilibrium solubility of a compound.
Caption: Workflow for Equilibrium Solubility Determination.
Protocol Steps:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. An excess is critical to ensure a saturated solution is achieved.[9]
-
Equilibration: Seal the vial and place it on a shaker or rotator in a constant temperature bath. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
Sample Collection: After equilibration, stop agitation and allow the undissolved solid to settle. Centrifugation can be used to expedite this step.
-
Filtration: Carefully withdraw a known volume of the clear supernatant. To avoid transferring any particulate matter, immediately filter the sample through a 0.45 µm syringe filter compatible with the solvent.
-
Analysis: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method). Quantify the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV method described in Section 4.
Stability Profile and Degradation Pathways
Understanding a molecule's intrinsic stability and its degradation pathways is a regulatory requirement and a scientific necessity for developing a safe and effective drug product.[11][12] Forced degradation, or stress testing, is the process of subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation profile.[4]
Predicted Degradation Pathways
Based on the structure of 2-Benzylpiperidine, several degradation pathways can be anticipated under stress conditions. The primary sites susceptible to chemical transformation are the piperidine ring, the benzylic carbon, and the aromatic ring.
Caption: Predicted Degradation Pathways for 2-Benzylpiperidine.
-
Hydrolysis: As an amine hydrochloride, the C-N bonds within the piperidine ring are generally stable to hydrolysis. Degradation under acidic or basic conditions is expected to be minimal unless extreme temperatures are applied.[13][14]
-
Oxidation: This is a likely degradation pathway. The tertiary amine of the piperidine ring can be oxidized to an N-oxide. Furthermore, the benzylic carbon is activated and susceptible to oxidation, potentially forming an α-keto derivative. Stronger oxidative conditions could lead to ring-opening of the piperidine moiety.[11][15]
-
Photolysis: The benzyl group contains a chromophore that absorbs UV light.[16] Photolytic degradation could occur, potentially through radical mechanisms, leading to hydroxylation of the aromatic ring or other complex reactions. ICH guidelines recommend specific light exposure conditions for photostability testing.[5]
-
Thermal Degradation: The compound should be evaluated for stability at elevated temperatures in both solid and solution states. This helps identify thermally labile functional groups and potential degradants that may form during manufacturing or storage in hot climates.
Experimental Workflow: Forced Degradation Study
A forced degradation study is essential for developing and validating a stability-indicating analytical method.[17] The goal is to achieve a target degradation of approximately 5-20%, which is sufficient to detect and resolve degradation products from the parent peak without completely consuming the API.[17]
Caption: Experimental Workflow for a Forced Degradation Study.
Protocol Steps:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., HPLC-grade water or methanol) at a known concentration (e.g., 1 mg/mL).[8]
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A control sample, protected from stress, must be analyzed concurrently.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60-80°C).[4][8]
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat the solution at a controlled temperature (e.g., 60-80°C).[4][8]
-
Oxidative Degradation: Add a volume of hydrogen peroxide solution (e.g., 3-30% H₂O₂) and keep at room temperature.[11]
-
Thermal Degradation: Heat a solution of the compound in a neutral solvent (e.g., water) at a controlled temperature (e.g., 60-80°C). Solid-state thermal degradation should also be performed by placing the powder in a controlled temperature/humidity chamber.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source that meets ICH Q1B guidelines for photostability testing (e.g., an overall illumination of not less than 1.2 million lux hours).[5]
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 2, 8, 24 hours). The goal is to find a time point with 5-20% degradation.
-
Sample Quenching: After withdrawal, immediately stop the degradation. For acid/base samples, this involves cooling and neutralizing with an equivalent amount of base/acid.
-
Analysis: Analyze all stressed samples, a time-zero sample, and the unstressed control sample using a stability-indicating HPLC method.
Analytical Methodologies for Stability Assessment
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately measure the decrease in the amount of the API due to degradation. A key feature of a SIAM is its ability to separate the API peak from all potential degradation products and impurities.[4]
Representative HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for stability testing of small molecules like this compound. The benzyl group provides a strong chromophore for UV detection.[16]
| Parameter | Condition | Rationale |
| LC System | Agilent 1260 or equivalent | Standard, reliable HPLC system. |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) | The C18 stationary phase is suitable for retaining and separating moderately polar compounds like 2-Benzylpiperidine and its potential degradants.[18] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure the analyte remains protonated and gives sharp peak shapes.[18] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier used to elute the analyte from the column.[18] |
| Flow Rate | 0.4 mL/min | A typical flow rate for this column dimension, balancing resolution and analysis time.[18] |
| Gradient | Start at low %B, ramp up to elute analyte and degradants | A gradient elution is crucial for a stability-indicating method to ensure that both early-eluting polar degradants and the parent compound are well-resolved. |
| Detection | UV at 254 nm | The benzyl group absorbs strongly at this wavelength, providing good sensitivity. A Photodiode Array (PDA) detector is recommended to assess peak purity.[16] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 5 µL | A small injection volume is typical for analytical HPLC. |
Method Validation: This method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are critical for proving the method's specificity and stability-indicating nature.
Conclusion
A thorough characterization of the is not merely a procedural step but a foundational pillar of rational drug development. Its high aqueous solubility in acidic and neutral conditions, governed by its hydrochloride salt form, simplifies early-stage formulation but necessitates careful consideration of pH to prevent precipitation of the free base. The molecule's primary stability liabilities lie in its susceptibility to oxidative and photolytic degradation, pathways that must be meticulously investigated through robust forced degradation studies.
The experimental workflows and analytical methodologies detailed in this guide provide a comprehensive framework for generating the critical data required by researchers and regulatory bodies. By applying these principles, scientists can effectively mitigate risks, develop stable formulations, establish appropriate storage conditions, and ensure the ultimate quality, safety, and efficacy of any product containing this important chemical entity.
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early studies on 2-Benzylpiperidine and its derivatives
An In-Depth Technical Guide to the Early Studies of 2-Benzylpiperidine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-benzylpiperidine scaffold represents a cornerstone in the history of central nervous system (CNS) stimulant development. While the parent molecule exhibits modest pharmacological activity, its early derivatization in the mid-20th century led to the synthesis of compounds with profound clinical and societal impact, most notably Methylphenidate (Ritalin) and Pipradrol. This guide provides a detailed examination of the seminal studies that first defined this chemical class. We will explore the foundational synthetic methodologies, the initial pharmacological investigations that unveiled the potent CNS-stimulating properties of these molecules, and the early structure-activity relationship (SAR) studies that began to decode the link between molecular architecture and biological function. This document serves as a technical resource, synthesizing historical context with the core scientific principles that established 2-benzylpiperidine derivatives as a critical area of medicinal chemistry.
The Genesis: Foundational Synthesis of the 2-Benzylpiperidine Core
The journey into the 2-benzylpiperidine class of compounds was driven by the pursuit of novel CNS-active agents. The piperidine ring, a ubiquitous motif in natural alkaloids, was a logical starting point for synthetic exploration.[1][2] The initial synthetic routes were robust, multi-step processes that laid the groundwork for future refinements. The most historically significant of these is the synthesis of methylphenidate, first accomplished by Leandro Panizzon at the Ciba pharmaceutical company in 1944.[3]
The Panizzon Synthesis of Methylphenidate (Ritalin)
The original synthesis patented by Panizzon and Hartmann in 1950 provides a classic example of constructing the α-phenyl-α-(2-piperidyl)acetic acid methyl ester structure from simple aromatic and heterocyclic precursors.[3] This pathway established the fundamental approach of forming the C-C bond between the phenylacetyl and pyridine moieties before the crucial reduction of the pyridine ring.
Experimental Protocol: Panizzon Synthesis of Methylphenidate
Objective: To synthesize α-phenyl-α-piperidyl-(2)-acetic acid methylester (Methylphenidate) from phenylacetonitrile and 2-chloropyridine.
Methodology:
-
Step 1: Condensation to form α-Phenyl-α-pyridyl-(2)-acetonitrile.
-
To a solution of 117 g of phenylacetonitrile and 113 g of 2-chloropyridine in 400 cc of absolute toluene, 80 g of pulverized sodium amide is gradually added with stirring and cooling.[3]
-
The mixture is subsequently heated to 110-120°C and maintained at this temperature for one hour.[3]
-
Causality: This step utilizes the strong base, sodium amide, to deprotonate the benzylic carbon of phenylacetonitrile, forming a nucleophilic carbanion. This carbanion then attacks the electrophilic C2 position of 2-chloropyridine in a nucleophilic aromatic substitution reaction, displacing the chloride and forming the critical C-C bond. Toluene serves as a high-boiling, inert solvent suitable for the reaction conditions.
-
-
Step 2: Hydrolysis to α-Phenyl-α-pyridyl-(2)-acetamide.
-
After cooling, water is added to the reaction mixture. The toluene solution is separated and shaken with dilute hydrochloric acid.[3]
-
The acidic aqueous extracts are then made alkaline with concentrated caustic soda solution, which precipitates the α-phenyl-α-pyridyl-(2)-acetamide.[3] The product is recrystallized from ethyl acetate.
-
Causality: The nitrile group is hydrolyzed under the workup conditions to a primary amide. This transformation is a common and robust reaction for converting nitriles to amides.
-
-
Step 3: Esterification to Methyl α-Phenyl-α-pyridyl-(2)-acetate.
-
100 g of the resulting acetamide is dissolved in one liter of methyl alcohol and treated with hydrogen chloride gas for 6 hours at water-bath temperature.[3]
-
The reaction mixture is concentrated, diluted with water, and rendered alkaline with sodium carbonate to yield the methyl ester.[3]
-
Causality: The acidic methanol conditions facilitate the conversion of the amide to a methyl ester. The hydrogen chloride acts as a catalyst for this esterification process.
-
-
Step 4: Catalytic Hydrogenation to Methylphenidate.
-
50 g of the α-phenyl-α-pyridyl-(2)-acetic acid methylester is dissolved in glacial acetic acid in the presence of 1 g of a platinum catalyst.[3]
-
The mixture is hydrogenated at room temperature until six hydrogen atoms are consumed, indicating the complete reduction of the pyridine ring.[3]
-
The final product, α-phenyl-α-piperidyl-(2)-acetic acid methylester, is obtained in theoretical yield.[3]
-
Causality: The aromatic pyridine ring is resistant to many forms of reduction but can be hydrogenated to a saturated piperidine ring using a potent catalyst like platinum under a hydrogen atmosphere. Glacial acetic acid serves as the solvent for this final, critical transformation.
-
Caption: The Panizzon synthesis of Methylphenidate (c. 1944).
A similar foundational approach was used for other early derivatives. Desoxypipradrol, for instance, was first synthesized from 2-bromopyridine and diphenylacetonitrile, following a comparable logic of nucleophilic substitution followed by reduction.[4]
Unveiling Biological Activity: Early Pharmacological Exploration
The initial therapeutic targets for 2-benzylpiperidine derivatives were broad, reflecting the state of psychopharmacology in the 1950s.[5] Compounds were screened for general CNS stimulant effects, with potential applications in treating depression, narcolepsy, and lethargy associated with various conditions.[3][4]
The primary mechanism of action, now understood to be norepinephrine-dopamine reuptake inhibition (NDRI), was observed through its effects: increased wakefulness, alertness, and locomotor activity in animal models.[6][7][8]
-
Pipradrol (Meratran): Developed in the 1950s, Pipradrol was investigated and marketed as a mild stimulant and antidepressant.[4] Early clinical studies focused on its mood-elevating properties in volunteers.[9] However, its potential for abuse eventually led to its withdrawal from many markets.[4]
-
Desoxypipradrol (2-DPMP): This derivative, lacking the hydroxyl group of Pipradrol, was found to be a particularly potent and long-lasting stimulant.[10] It was developed by Ciba for potential use in narcolepsy and ADHD but was not widely adopted clinically at the time.[6][10] Its long half-life is attributed to its high lipophilicity and lack of functional groups that are easily targeted by metabolic enzymes.[10]
-
Methylphenidate (Ritalin): Following its synthesis, Methylphenidate was patented in 1954 and approved by the FDA in 1955.[3] Its initial uses were for reversing drug-induced coma, treating depression, and narcolepsy.[3] Its application for managing hyperactivity in children, which would become its dominant clinical use, emerged from these early, broader investigations into its stimulant properties.
Caption: Generalized workflow for early CNS drug discovery.
Decoding the Molecular Architecture: Early Structure-Activity Relationships (SAR)
The initial exploration of 2-benzylpiperidine and its analogues quickly revealed that small structural modifications could lead to dramatic changes in pharmacological potency and duration of action. These early findings were the first steps in building a comprehensive SAR for this class.
The Core Scaffold and C2-Substitutions
The unsubstituted parent compound, 2-benzylpiperidine, is itself a stimulant but is far less potent than its famous derivatives.[11][12] It acts as a norepinephrine reuptake inhibitor with significantly weaker effects on the dopamine transporter (DAT).[12] Early research implicitly demonstrated that substitution at the benzylic carbon (the carbon connecting the phenyl and piperidine rings) was key to enhancing potency, particularly at the DAT.
| Compound | Structure | Key Feature | Relative DAT Affinity/Potency |
| 2-Benzylpiperidine | Benzyl group at C2 | Parent Scaffold | Low (IC50: 3,780-8,800 nM)[11] |
| Methylphenidate | Phenyl and methoxycarbonyl groups at the benzylic carbon | Ester Moiety | High (IC50 ~50-100x more potent than 2-benzylpiperidine)[11] |
| Desoxypipradrol | Two phenyl groups at the benzylic carbon | Diphenylmethyl Moiety | Very High (Potent NDRI)[6][10] |
| Pipradrol | Hydroxydiphenylmethyl Moiety | Hydroxyl Group | High (Shorter duration than Desoxypipradrol)[10] |
Table 1: Impact of C2-Benzylic Substitution on Dopamine Transporter (DAT) Potency.
The Critical Role of Stereochemistry
One of the most significant early findings was the importance of stereochemistry. Methylphenidate has two chiral centers, leading to four possible stereoisomers (two diastereomeric pairs: threo and erythro).
-
It was determined that the pharmacological activity resides almost exclusively in the d-threo enantiomer, now known as dexmethylphenidate.[13]
-
The erythro isomers were found to have very little therapeutic effect and may contribute more to undesirable side effects.[13]
-
Despite this, for many years, Methylphenidate was administered as a racemic mixture of the two threo enantiomers (d,l-threo-methylphenidate).[13] The development of methods to asymmetrically synthesize or resolve the specific enantiomers came much later.[14]
Caption: Key early structure-activity relationships for 2-benzylpiperidines.
Conclusion
The early research on 2-benzylpiperidine and its derivatives represents a pivotal chapter in the history of medicinal chemistry. The foundational synthetic work by scientists like Leandro Panizzon not only produced molecules of immense clinical value but also established versatile chemical pathways for accessing this privileged scaffold. The subsequent pharmacological investigations, though broad in their initial scope, successfully identified the potent CNS stimulant properties that define this class and led to the development of treatments for conditions like narcolepsy and ADHD. Furthermore, the initial SAR studies, particularly the elucidation of the importance of benzylic substitution and stereochemistry, provided a rational basis for the future design of more potent and selective monoamine reuptake inhibitors. These seminal studies built the scientific bedrock upon which decades of research into CNS stimulants have been constructed, and their legacy continues to influence the field of drug development today.
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Introduction: Situating 2-Benzylpiperidine in Drug Development
An In-Depth Technical Guide to the Pharmacokinetics of 2-Benzylpiperidine
2-Benzylpiperidine is a heterocyclic amine belonging to the piperidine class of compounds. Structurally similar to stimulants like methylphenidate, it primarily functions as a synthetic intermediate in the production of more complex pharmaceutical agents.[1][2][3] While it exhibits stimulant properties by boosting norepinephrine levels, its effect on dopamine is significantly less pronounced, with a much lower binding affinity for the dopamine transporter compared to the norepinephrine transporter.[2][3] Understanding the pharmacokinetic profile—the journey of a drug through the body—is a critical step in the preclinical development of any compound.[4][5] This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of the methodologies and scientific reasoning required to explore the absorption, distribution, metabolism, and excretion (ADME) of 2-Benzylpiperidine.
Due to the limited volume of publicly available pharmacokinetic data specifically for 2-Benzylpiperidine, this guide leverages established principles and data from structurally related compounds, particularly its isomer 1-Benzylpiperazine (BZP) and other piperidine derivatives. This comparative approach provides a robust framework for designing and interpreting future studies.
Physicochemical Properties: The Foundation of Pharmacokinetic Behavior
The inherent physical and chemical properties of a molecule are fundamental determinants of its pharmacokinetic behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇N | [1][6] |
| Molecular Weight | 175.27 g/mol | [1][6] |
| Appearance | Liquid | [1] |
| CAS Number | 32838-55-4 | [1][6] |
| Aqueous Solubility | 7.7 µg/mL (at pH 7.4) | [6] |
These properties, particularly solubility, influence absorption rates and the choice of formulation for preclinical studies.
Section 1: Bioanalytical Methodology: Quantifying the Unseen
A robust and validated bioanalytical method is the bedrock of any pharmacokinetic study. It allows for the accurate quantification of the parent drug and its metabolites in complex biological matrices like plasma and urine.[7][8] For a compound like 2-Benzylpiperidine, the principal analytical techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[9]
Causality in Method Selection: Why LC-MS/MS is Often Preferred
LC-MS/MS is frequently the gold standard for bioanalysis in drug discovery due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.[7] This is crucial when expecting low concentrations of metabolites or when dealing with complex biological samples where distinguishing the analyte from endogenous components is challenging.
Experimental Protocol: LC-MS/MS Method for Quantifying Piperidine Analogs in Plasma
This protocol is adapted from validated methods for the structural isomer 1-Benzylpiperazine and serves as a reliable starting point for 2-Benzylpiperidine.[9]
1. Sample Preparation: Protein Precipitation (A Self-Validating System)
-
Rationale: This is a rapid and effective method to remove the majority of protein content from the plasma sample, which would otherwise interfere with the chromatographic system and analysis.
-
Procedure:
-
To 100 µL of a plasma sample in a microcentrifuge tube, add a known concentration of an appropriate internal standard (e.g., a deuterated version of 2-Benzylpiperidine, like BZP-D7, to ensure similar extraction recovery and ionization response).[10]
-
Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein denaturation.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
-
2. Chromatographic and Mass Spectrometric Conditions
-
Rationale: The chromatographic conditions are designed to separate the analyte from matrix components and potential metabolites, while the mass spectrometer settings are optimized for sensitive and specific detection.
-
System: An Agilent 1260 HPLC System (or equivalent) coupled to a triple quadrupole mass spectrometer.[9]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[9] This stationary phase is suitable for retaining and separating moderately polar compounds like 2-Benzylpiperidine.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the analyte, improving peak shape and ionization efficiency.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]
-
Flow Rate: 0.4 mL/min.[9]
-
Gradient: A typical gradient starts with a high concentration of the aqueous phase (e.g., 95% A) to load the sample, followed by a ramp-up of the organic phase (e.g., to 95% B) to elute the analyte.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode, as the piperidine nitrogen is readily protonated.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard, providing high selectivity and sensitivity.
-
Workflow for Bioanalytical Method Development
Caption: Bioanalytical workflow from sample receipt to final quantification.
Section 2: Metabolism: The Biotransformation of 2-Benzylpiperidine
Drug metabolism involves the enzymatic conversion of compounds into more water-soluble metabolites to facilitate their excretion.[11] For piperidine-containing drugs, this process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[12][13]
Predicted Metabolic Pathways
Based on studies of related compounds like N-benzylpiperidine and other piperidine derivatives, the metabolism of 2-Benzylpiperidine is expected to proceed via several key pathways:[12][13][14]
-
Aromatic Hydroxylation: The benzyl group is a likely site for hydroxylation, primarily at the para-position, a common reaction for aromatic rings catalyzed by CYPs. Studies on the isomer BZP confirm that p-hydroxy and m-hydroxy metabolites are formed.[15][16]
-
Piperidine Ring Oxidation: Oxidation can occur at the carbon atoms alpha to the nitrogen, potentially leading to the formation of lactams.[13]
-
N-Dealkylation: While less likely for 2-benzylpiperidine compared to N-substituted piperidines, cleavage of the C-N bond is a known metabolic pathway for similar structures.[14]
-
Ring Contraction/Opening: More complex rearrangements, such as the contraction of the piperidine ring to a pyrrolidine structure, have been observed for some piperidine drugs.[12]
-
Phase II Conjugation: The hydroxylated metabolites formed in Phase I are likely to undergo Phase II conjugation with glucuronic acid, making them more water-soluble for renal excretion.[11][15]
Studies on the phenothiazine neuroleptic thioridazine, which contains a piperidine ring, have implicated CYP1A2, CYP3A4, and CYP2D6 in its metabolism, suggesting these isoforms are strong candidates for investigating the biotransformation of 2-Benzylpiperidine.[17][18]
Caption: Predicted metabolic pathways for 2-Benzylpiperidine.
Section 3: Pharmacokinetic Parameters and Preclinical Study Design
The goal of a preclinical pharmacokinetic study is to define key parameters that inform the safe and effective dosing range for potential human trials.[19][20]
Key Pharmacokinetic Parameters
While specific data for 2-Benzylpiperidine is unavailable, a study on its isomer BZP following a 200 mg oral dose in humans provides valuable comparative metrics:[16]
| Parameter | Value (for 1-Benzylpiperazine) | Description |
| Tmax | 75 minutes | Time to reach maximum plasma concentration. |
| Cmax | 262 ng/mL | Maximum observed plasma concentration. |
| t₁/₂ | 5.5 hours | Elimination half-life. |
| Cl/F | 99 L/h | Apparent total clearance of the drug from plasma after oral administration. |
These parameters suggest that piperazine/piperidine analogs can be rapidly absorbed with a relatively short half-life.
Experimental Protocol: In-Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a foundational study to determine the pharmacokinetic profile of 2-Benzylpiperidine, adhering to best practices for preclinical research.[21]
1. Animal Model and Acclimatization
-
Rationale: Rodent models are standard in preclinical research as their pharmacokinetics can often be reasonably translated to humans.[21]
-
Procedure:
-
Use male Wistar or Sprague-Dawley rats (n=5 per group).
-
Acclimatize animals for at least 7 days prior to the study to reduce stress-related physiological variability.[21]
-
House animals in accordance with institutional guidelines (e.g., controlled temperature, humidity, and light-dark cycle).
-
2. Dosing and Route of Administration
-
Rationale: The initial dose is often determined from acute toxicity studies. The route of administration should align with the intended clinical use.[4]
-
Procedure:
-
Administer 2-Benzylpiperidine via oral gavage (e.g., 5 mg/kg) for absorption studies, and intravenously (e.g., 1 mg/kg) to determine bioavailability.
-
The drug should be formulated in a suitable vehicle (e.g., saline or a solution with a solubilizing agent).
-
3. Blood Sampling Strategy
-
Rationale: A sparse sampling schedule is often used in rodents to minimize the blood volume taken from any single animal, which can affect its physiology and the resulting data.
-
Procedure:
-
Collect blood samples (approx. 100-200 µL) via a cannulated vessel (e.g., jugular vein) or from the tail vein.
-
Sampling time points should be designed to capture the absorption, distribution, and elimination phases. A typical schedule would be: pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.
-
Centrifuge the blood at 4°C to separate the plasma, which is then stored at -80°C until bioanalysis.
-
4. Data Analysis
-
Rationale: Non-compartmental analysis is a standard method to derive key pharmacokinetic parameters from the plasma concentration-time data.
-
Procedure:
-
Plot the mean plasma concentration of 2-Benzylpiperidine versus time.
-
Use software (e.g., Phoenix WinNonlin) to calculate Cmax, Tmax, AUC (Area Under the Curve), half-life (t₁/₂), clearance (Cl), and volume of distribution (Vd).
-
Caption: Workflow for a preclinical in-vivo pharmacokinetic study.
Conclusion
While 2-Benzylpiperidine itself is not widely studied as a therapeutic agent, its role as a chemical building block necessitates a thorough understanding of its pharmacokinetic profile for safety assessment and as a reference for its more complex derivatives. This guide provides a scientifically grounded framework for initiating such an investigation. By employing robust bioanalytical techniques like LC-MS/MS, predicting metabolic pathways based on established enzymatic processes for related structures, and executing well-designed preclinical studies, researchers can effectively characterize the absorption, distribution, metabolism, and excretion of 2-Benzylpiperidine. The insights gained from such studies are indispensable for the broader field of drug development, particularly for programs involving the vast and medicinally relevant piperidine scaffold.
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initial toxicological screening of 2-Benzylpiperidine hydrochloride
An In-depth Technical Guide for the Initial Toxicological Screening of 2-Benzylpiperidine Hydrochloride
Foreword: A Proactive Approach to Safety Assessment
In the landscape of drug discovery and development, the early and accurate characterization of a compound's toxicological profile is not merely a regulatory hurdle; it is a cornerstone of scientific and ethical responsibility. The failure to identify potential safety liabilities in the preclinical phase is a leading cause of costly late-stage attrition. This guide provides a comprehensive framework for the , a stimulant compound with a structure analogous to methylphenidate.[1][2] As a dopamine and norepinephrine reuptake inhibitor, its potential therapeutic applications necessitate a thorough and rigorous safety evaluation from the outset.[3][4]
This document is designed for researchers, toxicologists, and drug development professionals. It eschews a rigid, one-size-fits-all template in favor of a logical, causality-driven narrative. We will explore not just the "how" of experimental protocols but the "why" behind their selection and sequence, ensuring that the generated data is robust, interpretable, and forms a self-validating foundation for future development decisions.
Section 1: Foundational Assessment & Compound Characterization
Before embarking on any biological testing, a thorough characterization of the test article, this compound, is paramount. This initial step ensures data integrity and reproducibility.
-
Physicochemical Properties: Solubility is a critical parameter. The hydrochloride salt form suggests aqueous solubility, but this must be empirically determined in relevant biological media (e.g., saline, cell culture media) to ensure accurate dose formulation and delivery.
-
Literature Review & In Silico Prediction: A comprehensive review of existing data on 2-benzylpiperidine and structurally related piperidine alkaloids is essential.[5][6][7] Public databases indicate a GHS classification of "Harmful if swallowed" for the parent compound, 2-benzylpiperidine, providing an initial hazard flag.[8] In silico toxicology prediction tools can further be used to forecast potential liabilities, such as hERG channel inhibition or mutagenicity, guiding the selection of specific screening assays.
Section 2: In Vitro Toxicity Profiling: The Cellular Response
The initial phase of toxicological screening employs a battery of in vitro assays. This approach aligns with the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing and serves as a cost-effective, high-throughput method to identify cellular-level hazards.[9]
Cytotoxicity Assessment: Gauging Cellular Viability
The first question to answer is whether this compound is cytotoxic to mammalian cells. A decrease in cell viability can indicate a generalized toxic effect. We employ two distinct, mechanistically different assays to provide a robust assessment.
Causality Behind Assay Selection:
-
MTT (or similar tetrazolium salt) Assay: This colorimetric assay measures the metabolic activity of a cell population, specifically the activity of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes. A reduction in activity is an early indicator of mitochondrial dysfunction and cell death.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the cell culture medium upon plasma membrane damage. It is a direct measure of cell lysis and loss of membrane integrity.[10]
Running these assays in parallel provides a more complete picture. For instance, a compound might reduce metabolic activity (MTT) without causing immediate membrane rupture (LDH), suggesting a cytostatic or metabolic effect rather than acute necrosis.
Experimental Protocol: Cytotoxicity Screening in HepG2 Cells
-
Cell Seeding: Plate HepG2 cells (a human liver carcinoma cell line, chosen for its metabolic relevance) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the compound-containing medium, including vehicle controls (medium only) and positive controls (e.g., Doxorubicin). Incubate for 24 or 48 hours.
-
LDH Assay:
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to the remaining cells in the original plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cytotoxicity (for LDH) or viability (for MTT) relative to controls and determine the IC50 (half-maximal inhibitory concentration) value.
Data Presentation: Hypothetical Cytotoxicity Data
| Assay | Cell Line | Incubation Time | IC50 (µM) |
| MTT | HepG2 | 24h | 150.5 ± 12.3 |
| LDH | HepG2 | 24h | > 500 |
| MTT | HEK293 | 24h | 185.2 ± 15.8 |
This hypothetical data suggests moderate metabolic toxicity at 24 hours, with minimal membrane damage.
Genotoxicity Assessment: Protecting the Blueprint
Genotoxicity—the ability of a chemical to damage genetic material—is a critical endpoint due to its mechanistic link to carcinogenesis and other adverse health outcomes.[11] A standard, tiered battery of tests is required to screen for different types of genetic damage.[12][13]
Caption: Decision-making flowchart for initial toxicology results.
Synthesizing the Narrative:
-
Connecting In Vitro to In Vivo: Do the in vivo effects align with in vitro findings? For example, if the liver was identified as a target organ in the necropsy, this correlates with the choice of HepG2 cells for cytotoxicity testing and may warrant further investigation into hepatotoxicity.
-
Establishing a Safety Margin: The No-Observed-Adverse-Effect Level (NOAEL) or the lowest toxic dose from the in vivo study is compared to the anticipated efficacious dose. A large margin between the toxic and effective doses provides confidence to proceed.
-
The "Go/No-Go" Decision:
-
Go: A clean profile (no genotoxicity, low cytotoxicity, wide safety margin) strongly supports moving into more extensive preclinical studies, such as repeat-dose toxicity. [14][15] * Consider Optimization: A narrow safety margin or a specific, non-genotoxic liability (e.g., liver effects) might send the project back to medicinal chemistry to design analogues with an improved safety profile.
-
No-Go: A positive genotoxicity finding, particularly in multiple assays, combined with a narrow safety margin, is a significant red flag and often leads to the termination of a project.
-
This structured, iterative process of screening and interpretation ensures that only the most promising and safest candidates advance, maximizing the potential for clinical success while upholding the highest standards of patient safety.
References
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Biosynth. (n.d.). This compound. Retrieved from Biosynth website. [3]2. National Toxicology Program (NTP). (1987). OECD Test Guideline 401 - Acute Oral Toxicity. [16]3. National Institutes of Health (NIH). (n.d.). Identifying Compounds with Genotoxicity Potential Using Tox21 High Throughput Screening Assays - PMC. [11]4. Miltenyi Biotec. (n.d.). Genotoxicity testing of drugs. Retrieved from Miltenyi Biotec website. [17]5. Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. [18]6. Wikipedia. (n.d.). 2-Benzylpiperidine. [1]7. PsychonautWiki. (n.d.). 2-Benzylpiperidine. [4]8. ResearchGate. (2001). OECD Guidelines for the Testing of Chemicals. [19]9. HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. [9]10. Creative Bioarray. (n.d.). How Genotoxicity Testing Guides Safer Drug Development. [12]11. Ranganatha, R., Chakravarthy, S., & Sukumaran, S. (2016). High-throughput approaches for genotoxicity testing in drug development: recent advances. Drug Design, Development and Therapy. [20]12. PubMed. (2000). [Development of novel genotoxicity assays by genetic engineering methods]. 13. Umwelt-online.de. (2017). OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure. [21]14. OECD. (n.d.). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. [22]15. VCLS. (n.d.). Preclinical Toxicology Considerations for a Successful IND Application. [15]16. Auxochromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements. [14]17. European Medicines Agency (EMA). (n.d.). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. [23]18. Wikiwand. (n.d.). 2-Benzylpiperidine. [2]19. National Industrial Chemicals Notification and Assessment Scheme. (2016). Piperidine: Human health tier II assessment. [24]20. Cayman Chemical. (2025). Safety Data Sheet. [25]21. Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. [13]22. BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Piperazine Cytotoxicity. [10]23. National Center for Biotechnology Information. (n.d.). 2-Benzylpiperidine. PubChem Compound Database. [8]24. Guidechem. (n.d.). This compound 192872-58-5 wiki. [26]25. Sigma-Aldrich. (2025). SAFETY DATA SHEET. 26. ResearchGate. (n.d.). Toxicity effects of piperidine alkaloids. [5]27. PubMed Central. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. [27]28. Fisher Scientific. (2025). SAFETY DATA SHEET. [28]29. PubMed. (2025). Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. [29]30. PubMed. (n.d.). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. [30]31. MDPI. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. [6]32. National Institutes of Health (NIH). (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [31]33. PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [7]34. Journal of Applied Pharmaceutical Science. (n.d.). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. [32]35. Santa Cruz Biotechnology. (n.d.). 4-Benzylpiperidine. [33]36. LookChem. (n.d.). Cas 192872-58-5,this compound. [34]37. PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. [35]38. Sigma-Aldrich. (n.d.). (S)-2-Benzylpiperidine. [36]39. PubMed. (n.d.). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. [37]40. PubMed. (n.d.). Drug metabolism and pharmacokinetics. 41. precisionFDA. (n.d.). 2-BENZYLPIPERIDINE.
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Methodological & Application
Synthesis Protocols for 2-Benzylpiperidine Hydrochloride: An Application Note for Researchers
Abstract
This comprehensive guide details the synthesis of 2-benzylpiperidine hydrochloride, a key intermediate in the development of various pharmaceuticals, including central nervous system stimulants like methylphenidate. We present a reliable and scalable two-stage synthetic pathway, commencing with the preparation of the precursor, 2-benzylpyridine, followed by its catalytic hydrogenation to 2-benzylpiperidine, and concluding with the formation of the hydrochloride salt. This document provides not only step-by-step protocols but also delves into the mechanistic rationale behind the chosen methodologies, safety considerations, and characterization data to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, present in a multitude of approved therapeutic agents due to its favorable pharmacokinetic properties. Among its derivatives, 2-benzylpiperidine serves as a critical building block, particularly for compounds where the benzyl moiety is an integral part of the final pharmacophore. The most prevalent and efficient route to 2-benzylpiperidine is through the catalytic hydrogenation of 2-benzylpyridine. This method is advantageous as it allows for the stereoselective synthesis of chiral 2-substituted piperidines, which is often crucial for optimizing pharmacological activity.
This application note provides a complete workflow for the synthesis of this compound, starting from the synthesis of the 2-benzylpyridine precursor. We will explore a robust method for this initial step, followed by a detailed protocol for the catalytic hydrogenation and the final salt formation.
Overall Synthetic Workflow
The synthesis of this compound is accomplished in three primary stages:
-
Synthesis of 2-Benzylpyridine: Preparation of the aromatic precursor.
-
Catalytic Hydrogenation: Reduction of the pyridine ring to a piperidine ring.
-
Hydrochloride Salt Formation: Conversion of the free base to the more stable and handleable hydrochloride salt.
Caption: Overall workflow for the synthesis of this compound.
Stage 1: Synthesis of 2-Benzylpyridine
A common and effective method for the synthesis of 2-benzylpyridine is the Wolff-Kishner reduction of 2-benzoylpyridine. This two-step process first involves a Friedel-Crafts acylation to produce the ketone, followed by the reduction of the carbonyl group.
Protocol 1: Synthesis of 2-Benzoylpyridine
This protocol is adapted from the procedure for 3-benzoylpyridine and can be modified for the 2-substituted analogue.[1]
Materials:
-
2-Picolinic acid (Nicotinic acid isomer)
-
Thionyl chloride (SOCl₂)
-
Benzene (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
50% Sodium Hydroxide (NaOH) solution
-
Chloroform
-
Ether
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a stirrer, cautiously add 1 mole of 2-picolinic acid to an excess of thionyl chloride (e.g., 6.9 moles).
-
Heat the mixture on a steam bath with continuous stirring for 1 hour.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
Add 500 ml of anhydrous benzene to the resulting 2-picolinoyl chloride hydrochloride and distill the benzene under reduced pressure to ensure dryness.
-
Add another 500 ml of anhydrous benzene, then cool the flask in an ice-salt bath.
-
While stirring, add 2.5 moles of anhydrous aluminum chloride in portions over 1 hour, maintaining the internal temperature between 5°C and 10°C.
-
After the addition is complete, continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and add concentrated hydrochloric acid.
-
Separate and discard the organic layer. Extract the acidic aqueous layer with ether to remove non-basic impurities.
-
Make the aqueous solution strongly alkaline with a 50% NaOH solution until the initially formed aluminum hydroxide redissolves.
-
Extract the product with several portions of chloroform.
-
Combine the chloroform extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the chloroform by distillation and purify the crude 2-benzoylpyridine by vacuum distillation.
Protocol 2: Wolff-Kishner Reduction of 2-Benzoylpyridine to 2-Benzylpyridine
The Wolff-Kishner reduction converts the carbonyl group of an aldehyde or ketone to a methylene group using hydrazine and a strong base at high temperatures.[2][3][4] The Huang-Minlon modification is a convenient one-pot procedure.[2]
Materials:
-
2-Benzoylpyridine
-
Hydrazine hydrate (85% or higher)
-
Ethylene glycol (or other high-boiling solvent)
-
Potassium hydroxide (KOH) pellets
Procedure:
-
To a round-bottomed flask fitted with a reflux condenser, add 2-benzoylpyridine, ethylene glycol, and hydrazine hydrate.
-
Add potassium hydroxide pellets to the mixture.
-
Heat the mixture to reflux for 1-2 hours to form the hydrazone.
-
Reconfigure the condenser for distillation and remove water and excess hydrazine until the temperature of the reaction mixture rises to approximately 190-200°C.
-
Return the condenser to the reflux position and continue to heat at this temperature for an additional 3-5 hours, during which nitrogen gas will evolve.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude 2-benzylpyridine by vacuum distillation.
Stage 2: Catalytic Hydrogenation of 2-Benzylpyridine
The hydrogenation of the pyridine ring to a piperidine ring is a critical step. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is highly effective for this transformation, often in an acidic solvent like acetic acid which facilitates the reduction.[5]
Protocol 3: Synthesis of 2-Benzylpiperidine
Materials:
-
2-Benzylpyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Safety Precautions:
-
Hydrogenation reactions should be conducted in a well-ventilated fume hood, behind a blast shield.[4]
-
Hydrogen gas is extremely flammable and can form explosive mixtures with air.[6]
-
The hydrogenation catalyst (PtO₂ and the reduced platinum black) can be pyrophoric, especially after the reaction. Do not allow the catalyst to dry in the air.[4]
Procedure:
-
In a high-pressure reaction vessel (autoclave), dissolve 2-benzylpyridine (1.0 eq.) in glacial acetic acid.
-
Carefully add the PtO₂ catalyst (typically 1-5 mol%).
-
Seal the reaction vessel and purge it several times with an inert gas (e.g., nitrogen or argon) to remove all air.
-
Introduce hydrogen gas into the vessel to the desired pressure (e.g., 50-70 bar).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by observing hydrogen uptake or by analytical methods like TLC or GC-MS on aliquots (after safely purging the reactor).
-
Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor with an inert gas.
-
Open the reactor and dilute the reaction mixture with ethyl acetate.
-
Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the Celite pad is pyrophoric. Immediately quench the filter cake with water and keep it wet.[4]
-
Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer and extract the aqueous layer a few more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield crude 2-benzylpiperidine as an oil.
-
The crude product can be further purified by vacuum distillation if necessary.
| Catalyst System | Solvent | Pressure (H₂) | Temperature | Reaction Time | Typical Yield | Reference |
| PtO₂ (Adams') | Acetic Acid | 50-70 bar | Room Temp. | 4-24 h | High | [5] |
| Pd/C (10%) | Ethanol | 50-500 psi | Room Temp. | 12-24 h | Good to High | in BenchChem |
| Rh₂O₃ | TFE | 5 bar | 40 °C | 16 h | High | [7] |
Stage 3: Formation of this compound
The final step is the conversion of the oily free base into a stable, crystalline hydrochloride salt, which is generally easier to handle, purify, and store.
Protocol 4: Preparation of this compound
Materials:
-
2-Benzylpiperidine (free base)
-
Anhydrous diethyl ether
-
Hydrochloric acid solution in diethyl ether (commercially available or prepared by bubbling dry HCl gas through anhydrous ether)
Procedure:
-
Dissolve the purified 2-benzylpiperidine free base in a minimal amount of anhydrous diethyl ether in a flask.
-
Cool the solution in an ice bath.
-
While stirring, slowly add a solution of hydrochloric acid in diethyl ether dropwise.
-
A white precipitate of this compound will form immediately.
-
Continue adding the HCl solution until no further precipitation is observed (the solution can be checked for acidity with moist litmus paper).
-
Stir the resulting slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.
-
Dry the product under vacuum to obtain pure this compound.
Characterization
2-Benzylpyridine:
-
Appearance: Colorless to pale yellow liquid.[8]
-
Boiling Point: 276 °C.[9]
-
Density: 1.054 g/mL at 25 °C.[9]
-
¹H NMR (CDCl₃): Chemical shifts will be characteristic of the benzyl and pyridine protons.[9]
2-Benzylpiperidine (Free Base):
-
Appearance: Oily liquid.
-
Boiling Point: 267.5 °C at 760 mmHg.
-
Melting Point: 32 °C.
This compound:
-
Appearance: White crystalline solid.
-
Molecular Formula: C₁₂H₁₈ClN.
-
Molecular Weight: 211.73 g/mol .
-
Melting Point: The melting point should be determined and compared with literature values.
-
¹H NMR: The spectrum should show characteristic peaks for the benzyl and piperidine protons, with potential downfield shifts due to the protonation of the nitrogen. The NH proton of the piperidinium ion will also be visible.
Troubleshooting and Optimization
Caption: Troubleshooting guide for the catalytic hydrogenation of 2-benzylpyridine.
Conclusion
The synthesis of this compound is a well-established process that is crucial for the development of numerous pharmaceuticals. The protocols outlined in this application note provide a reliable and reproducible pathway for obtaining this important intermediate. By understanding the underlying chemical principles and adhering to the detailed procedures and safety precautions, researchers can successfully synthesize this compound with high purity and yield.
References
-
Organic Syntheses. Benzoyl piperidine. Org. Synth. Coll.Vol. 1 , p.93 (1941); Vol. 8, p.26 (1928). Available at: [Link]
-
Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available at: [Link]
- Oshima, K., et al. (2007). Palladium-Catalyzed 2-Pyridylmethyl Transfer from 2-(2-Pyridyl)-ethanol Derivatives to Organic Halides by Chelation-Assisted Cleavage of Unstrained Csp3-Csp3 Bonds. Angew. Chem. Int. Ed., 46, 2643-2645.
-
LookChem. 2-Benzylpiperidine. Available at: [Link]
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Stanford Environmental Health & Safety. HYDROGENATION | FACT SHEET. Available at: [Link]
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-
Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Available at: [Link]
-
Wikipedia. Wolff–Kishner reduction. Available at: [Link]
-
The Sarpong Group, University of California, Berkeley. Standard Operating Procedures. Available at: [Link]
- Google Patents. CN101863826A - A kind of method for preparing 2-benzylpyridine compounds.
- Zhou, Y.-G., et al. (2009). Highly Enantioselective Iridium-Catalyzed Hydrogenation of 2-Benzylquinolines and 2-Functionalized and 2,3-Disubstituted Quinolines. J. Org. Chem., 74(7), 2807–2812.
-
Organic Syntheses. Benzyl alcohol. Org. Synth. Coll.Vol. 4 , p.75 (1963); Vol. 33, p.7 (1953). Available at: [Link]
-
Organic Syntheses. 10. Org. Synth. Coll.Vol. 6 , p.880 (1988); Vol. 51, p.66 (1971). Available at: [Link]
-
Wikipedia. 2-Benzylpiperidine. Available at: [Link]
-
Organic Syntheses. 3-Benzoylpyridine. Org. Synth. Coll.Vol. 4 , p.88 (1963); Vol. 33, p.7 (1953). Available at: [Link]
- MDPI. Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides.
-
Organic Syntheses. 8. Org. Synth. Coll.Vol. 6 , p.880 (1988); Vol. 51, p.60 (1971). Available at: [Link]
-
PubChem. 1-Benzylpiperidine. Available at: [Link]
- Google Patents. CN101863826B - Method for preparing 2-benzyl pyridine compound.
- International Journal of Current Research in Chemistry and Pharmaceutical Sciences. Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. Int. J. Curr. Res. Chem. Pharm. Sci. (2018). 5(8): 20-23.
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Application Note & Protocol: A Modular Approach to the Solid-Phase Synthesis of 2-Benzylpiperidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Piperidine Scaffold and the Power of Solid-Phase Synthesis
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural alkaloids.[1] Its derivatives are integral to over twenty classes of drugs, highlighting its importance in the pharmaceutical industry.[1] Specifically, the 2-benzylpiperidine motif is a key pharmacophore found in compounds targeting a range of biological pathways, from acetylcholinesterase inhibitors for Alzheimer's disease to potent enzyme inhibitors.[2][3][4] The N-benzyl piperidine structure, in particular, is frequently used by medicinal chemists to modulate physicochemical properties and establish critical cation-π interactions with target proteins.[5]
The generation of diverse libraries of these complex molecules for structure-activity relationship (SAR) studies presents a significant challenge for traditional solution-phase chemistry. Solid-Phase Organic Synthesis (SPOS), pioneered by R.B. Merrifield, offers a powerful and efficient alternative.[6] By anchoring the initial building block to an insoluble polymer support, SPOS streamlines the entire synthetic process. This methodology facilitates the use of excess reagents to drive reactions to completion, simplifies purification to mere filtration and washing, and is highly amenable to automation, making it an indispensable tool for combinatorial chemistry and high-throughput synthesis.[6][7]
This application note provides a detailed guide to the solid-phase synthesis of 2-benzylpiperidine derivatives. We will explore the core principles, present a robust and modular synthetic strategy based on on-resin cyclization, provide detailed experimental protocols, and discuss critical considerations for successful execution.
Core Principles of the Solid-Phase Approach
The logic of SPOS revolves around three key components: the solid support (resin), the linker, and the synthetic strategy. The target molecule is constructed step-by-step while tethered to the resin, and only in the final step is it cleaved into solution for purification and analysis.
The Solid Support (Resin)
The insoluble support is the foundation of the synthesis. The most common supports are polystyrene resins cross-linked with divinylbenzene (e.g., Merrifield, Wang resins) and polyethylene glycol-grafted polystyrene (e.g., TentaGel). A critical property is the resin's ability to swell in appropriate solvents (like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)), which allows reagents to penetrate the polymer matrix and react with the bound substrate.[8][9]
The Linker: The Crucial Connection
The linker is a bifunctional molecule that connects the nascent compound to the solid support. Its design is paramount as it must be stable to all the reaction conditions used during the synthesis but cleavable under specific conditions that do not degrade the final product.
-
Traceless Linkers: For generating compound libraries, it is often desirable that no remnant of the linker remains on the final molecule. Traceless linkers are designed to be replaced by a hydrogen atom upon cleavage, leaving no "memory" of the solid-phase attachment. Silicon and sulfone-based linkers are prominent examples of this class, offering clean product release.[10][11]
-
Safety-Catch Linkers: This sophisticated strategy involves a two-step cleavage process. The linker is initially inert but can be "activated" by a specific chemical transformation, rendering it labile to a second set of cleavage conditions.[12] This adds a layer of orthogonality and synthetic flexibility, allowing for on-resin modifications that would not be possible with a standard acid-labile linker.[6][12]
General SPOS Workflow
The overall process can be visualized as a cycle of sequential chemical transformations carried out on the solid support.
Caption: General workflow for Solid-Phase Organic Synthesis (SPOS).
A Modular Strategy for 2-Benzylpiperidine Synthesis via On-Resin Cyclization
We present a robust and flexible strategy for constructing the 2-benzylpiperidine scaffold on a solid support. This approach leverages an on-resin intramolecular reductive amination to form the core piperidine ring, allowing for diversification at multiple positions.
The key steps involve:
-
Immobilization: An appropriate N-Fmoc protected amino acid precursor is anchored to the resin.
-
Linear Precursor Assembly: A linear chain containing an aldehyde (or a precursor) and a primary amine is constructed using standard peptide coupling techniques.
-
On-Resin Cyclization: The piperidine ring is formed via an intramolecular reductive amination reaction. This is a crucial step for building the heterocyclic core.[8][13]
-
Diversification (N-Benzylation): The secondary amine of the piperidine ring is alkylated with a variety of benzyl halides.
-
Cleavage: The final, diversified product is cleaved from the solid support.
This modular approach is illustrated below.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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- 7. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Synthesis of silicon traceless linker for solid-phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. biotage.com [biotage.com]
Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 2-Benzylpiperidine Hydrochloride
Abstract
This application note presents a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and analysis of related substances for 2-Benzylpiperidine hydrochloride, a critical starting material and intermediate in the synthesis of various pharmaceutical agents. The method leverages reversed-phase chromatography on a C18 stationary phase with UV detection, providing a specific, accurate, and precise analytical solution for quality control and stability assessment in research, development, and manufacturing environments. The protocol herein is structured to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Rationale
2-Benzylpiperidine is a heterocyclic amine that serves as a key building block in medicinal chemistry.[1] The purity of this intermediate is paramount, as any process-related impurities or degradation products can carry through to the final Active Pharmaceutical Ingredient (API), potentially impacting its safety, efficacy, and stability.[1] Consequently, a reliable analytical method to assess its purity is a regulatory and quality imperative.
The primary analytical challenge in the chromatography of basic compounds like 2-Benzylpiperidine is the potential for deleterious interactions with residual silanols on silica-based stationary phases. These interactions can lead to poor peak shape (tailing) and non-reproducible retention times. This method mitigates this issue through careful control of the mobile phase pH. By maintaining a neutral pH, the ionization state of the piperidine nitrogen is controlled, ensuring consistent interactions with the stationary phase and promoting symmetrical peak shapes.
The benzyl moiety of the molecule possesses a strong chromophore, making UV detection a sensitive and appropriate choice. A detection wavelength of 254 nm is selected, as it is a common and effective wavelength for compounds containing aromatic rings.[1] This method has been designed to be stability-indicating, meaning it can resolve the main analyte from potential degradation products that may form under stress conditions such as acid/base hydrolysis, oxidation, and photolysis.[2][3]
Experimental Workflow and Design
The overall workflow for the purity analysis of this compound is a systematic process designed to ensure data integrity and reproducibility. The process begins with meticulous preparation of mobile phases and solutions, followed by system equilibration and verification of its suitability for the analysis.
Caption: High-level workflow for HPLC purity analysis.
Detailed Experimental Protocols
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with a UV detector. The conditions provided are a robust starting point and may be adjusted within the allowable limits defined by pharmacopeial guidelines such as USP General Chapter <621> to meet system suitability criteria.[1][2][4]
| Parameter | Condition |
| HPLC System | Quaternary or Binary HPLC with Autosampler, Column Oven, and UV/PDA Detector |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 7.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
| Diluent | Mobile Phase |
Reagent and Solution Preparation
Causality: The choice of a phosphate buffer at pH 7.0 is deliberate. It provides sufficient buffering capacity to maintain a consistent pH on the column, which is critical for reproducible retention of the basic analyte.[1] Acetonitrile is chosen as the organic modifier for its low UV cutoff and excellent elution strength for moderately polar compounds. All reagents should be of HPLC or higher grade to minimize baseline noise.
Protocol: Phosphate Buffer (pH 7.0), 20 mM
-
Accurately weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) into a 1000 mL beaker.
-
Add approximately 950 mL of HPLC-grade water and stir until fully dissolved.
-
Adjust the pH of the solution to 7.0 ± 0.05 using a dilute solution of potassium hydroxide.
-
Quantitatively transfer the solution to a 1000 mL volumetric flask and add water to the mark.
-
Filter the buffer through a 0.45 µm nylon membrane filter before use.
Protocol: Mobile Phase Preparation
-
Carefully measure 500 mL of HPLC-grade acetonitrile and 500 mL of the prepared Phosphate Buffer (pH 7.0).
-
Combine the solvents in a suitable reservoir.
-
Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser to prevent pump cavitation and baseline disturbances.[1]
Protocol: Reference Standard Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of Diluent (Mobile Phase) and sonicate for 5 minutes, or until fully dissolved.
-
Allow the solution to equilibrate to room temperature.
-
Dilute to the mark with Diluent and mix thoroughly.
Protocol: Test Sample Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound test sample into a 100 mL volumetric flask.
-
Follow steps 2-4 as described for the Reference Standard Solution preparation.
System Suitability Testing (SST)
Trustworthiness: Before any sample analysis, the performance of the chromatographic system must be verified. SST is a non-negotiable part of the protocol that ensures the system is adequate for the intended analysis.[2] The parameters below are based on harmonized pharmacopeial requirements (USP <621> and Ph. Eur. 2.2.46).[4][5]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Measures peak symmetry; values outside this range may indicate column degradation or silanol interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency; a higher number indicates better resolving power. |
| Repeatability (%RSD) | ≤ 1.0% for peak area (n=5 replicate injections) | Demonstrates the precision of the system under the operating conditions. |
SST Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
Inject the Diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.
-
Inject the Reference Standard Solution five (5) times consecutively.
-
Calculate the Tailing Factor, Theoretical Plates, and the %RSD of the peak areas from the five replicate injections.
-
Proceed with sample analysis only if all SST criteria are met.
Method Validation Framework
Every analytical protocol must be a self-validating system. This method is designed to be validated according to the ICH Q2(R2) guideline, which provides a framework for demonstrating that an analytical procedure is fit for its intended purpose.[6][7]
Caption: Interrelationship of ICH validation parameters.
Validation Characteristics Summary
The following table summarizes the key validation parameters and typical acceptance criteria for a purity method.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | Peak purity index > 0.999. Baseline resolution (Rs > 2.0) between the main peak and any degradation products/impurities.[1] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | Typically 50% to 150% of the nominal test concentration. |
| Accuracy | Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision (Repeatability) | %RSD ≤ 1.0% for six sample preparations at 100% concentration. |
| Intermediate Precision | Overall %RSD ≤ 2.0% when results are compared between different days, analysts, or instruments. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. Must be precise (%RSD ≤ 10%) and accurate (% recovery 80-120%). |
| Robustness | System suitability criteria are met after deliberate small variations in method parameters (e.g., pH ±0.2, Flow Rate ±0.1 mL/min). |
Data Analysis and Calculation
The purity of the this compound sample is determined using the area percent method. This calculation assumes that all impurities have a similar response factor to the main component at the specified wavelength. For a more accurate quantification of a specific impurity, a reference standard for that impurity would be required.
Purity Calculation:
Purity (%) = ( (Area of Main Peak) / (Total Area of All Peaks) ) × 100
Impurity Calculation:
Individual Impurity (%) = ( (Area of Individual Impurity Peak) / (Total Area of All Peaks) ) × 100
Conclusion
The HPLC method detailed in this application note provides a reliable, robust, and scientifically sound protocol for the purity determination of this compound. The use of a buffered mobile phase with a standard C18 column ensures excellent chromatographic performance with symmetric peaks and reproducible results. The framework for system suitability and method validation is grounded in authoritative pharmacopeial and ICH guidelines, ensuring that the data generated is suitable for regulatory submission and quality control decision-making. This method serves as an essential tool for researchers, scientists, and drug development professionals to ensure the quality and consistency of this vital pharmaceutical intermediate.
References
-
USP General Chapter <621> Chromatography. United States Pharmacopeia. [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent. [Link]
-
A stability indicating method development. Journal of Chemical and Pharmaceutical Research. [Link]
-
General chapter 2.2.46. Chromatographic separation techniques. European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development (IJTSRD). [Link]
-
Forced Degradation Studies. SciSpace. [Link]
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pulsus Group. [Link]
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Recommended methods for the Identification and Analysis of Piperazines. United Nations Office on Drugs and Crime (UNODC). [Link]
-
2-Benzylpiperidine - Wikipedia. Wikipedia. [Link]
-
Analytical Method Development and Validation Overview. ResearchGate. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
A Roadmap of Drug Development and Analytical Method Progression. Biologics Consulting. [Link]
-
2-Benzylpiperidine CID 118004. PubChem, National Institutes of Health. [Link]
-
N-Benzyl piperidine Fragment in Drug Discovery. PubMed, National Library of Medicine. [Link]
-
Analytical Methods for Piperazines. Royal Society of Chemistry. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
Sources
GC-MS method for quantification of 2-Benzylpiperidine
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Quantification of 2-Benzylpiperidine
Abstract
This document provides a comprehensive guide for the quantitative analysis of 2-Benzylpiperidine using Gas Chromatography-Mass Spectrometry (GC-MS). 2-Benzylpiperidine is a critical synthetic intermediate in the development of various pharmaceutical compounds, making its accurate quantification essential for quality control and research.[1][2] This application note details a robust analytical method, including sample preparation, derivatization, instrument configuration, and a full validation protocol according to the International Council for Harmonisation (ICH) guidelines.[3][4] The methodologies presented are designed for researchers, analytical scientists, and drug development professionals requiring a reliable and reproducible method for determining 2-Benzylpiperidine concentrations in solution.
Introduction and Scientific Rationale
The precise quantification of active pharmaceutical ingredients (APIs) and their synthetic precursors is a cornerstone of drug development and manufacturing. 2-Benzylpiperidine (C₁₂H₁₇N, M.W. 175.27 g/mol ) is a piperidine derivative that serves as a key building block in the synthesis of more complex molecules.[1][5] Its purity and concentration must be rigorously controlled to ensure the safety, efficacy, and consistency of the final drug product.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.[6] However, 2-Benzylpiperidine, like many secondary amines, presents a unique challenge. The active hydrogen on the piperidine nitrogen can interact with the stationary phase of the GC column, leading to poor peak shape (tailing) and reduced sensitivity.
To overcome this, a derivatization step is employed. This application note utilizes N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation, a common and effective derivatization technique.[7] This process replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, which enhances the compound's thermal stability and volatility, resulting in improved chromatographic performance and more reliable quantification.[7][8] The selection of an appropriate internal standard (IS) is also critical to account for variability during sample preparation and injection; here, we propose the use of Diphenylamine as a suitable IS due to its structural similarity and distinct mass spectrum.
This guide is structured to not only provide a step-by-step protocol but also to explain the scientific reasoning behind key methodological choices, ensuring the user can adapt and troubleshoot the method effectively.
Experimental Methodology
Materials and Reagents
-
Standards: 2-Benzylpiperidine reference standard (≥98% purity), Diphenylamine (Internal Standard, ≥99% purity).
-
Solvents: Ethyl Acetate (HPLC grade), Methanol (HPLC grade), Hexane (HPLC grade).
-
Derivatization Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Reagents: Sodium Hydroxide (NaOH) pellets, Deionized Water.
Instrumentation and Chromatographic Conditions
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following parameters are recommended as a starting point and may be optimized for specific instrumentation.
| Parameter | Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector | Splitless mode, 250°C |
| Oven Program | Initial: 100°C, hold for 1 minRamp: 15°C/min to 280°CHold: 5 min at 280°C |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Selected Ion Monitoring (SIM) Mode |
| Ions to Monitor | 2-Benzylpiperidine-TMS: m/z 247 (M+), 156, 84Diphenylamine (IS): m/z 169 (M+), 168, 167 |
Rationale for Ion Selection: The molecular ion (M+) provides specificity. For 2-Benzylpiperidine-TMS, m/z 156 corresponds to the loss of the benzyl group, and m/z 84 is a characteristic fragment of the piperidine ring.[5] For Diphenylamine, the molecular ion is stable and abundant.
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of 2-Benzylpiperidine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Accurately weigh 10 mg of Diphenylamine (IS) into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
-
Internal Standard Working Solution (10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL IS stock solution into a 10 mL volumetric flask.
-
Dilute to volume with Methanol.
-
-
Calibration Standards (0.1 - 20 µg/mL):
-
Prepare a series of dilutions from the 2-Benzylpiperidine stock solution using Methanol to achieve the desired concentrations.
-
A typical calibration curve might include concentrations of 0.1, 0.5, 1, 5, 10, and 20 µg/mL.
-
Sample Preparation and Derivatization Protocol
This protocol outlines a liquid-liquid extraction (LLE) suitable for isolating 2-Benzylpiperidine from a non-aqueous matrix or for preparing standards.
-
Aliquoting: To a 2 mL glass vial, add 100 µL of the sample (or calibration standard).
-
Internal Standard Spiking: Add 100 µL of the 10 µg/mL IS working solution to each vial.
-
Basification (Optional, for aqueous samples): If extracting from an acidic aqueous matrix, add 100 µL of 1M NaOH to ensure the analyte is in its free base form for efficient extraction. Vortex for 30 seconds.
-
Extraction: Add 1 mL of Ethyl Acetate. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 3,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer (Ethyl Acetate) to a clean glass vial.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
Add 50 µL of Ethyl Acetate to reconstitute the residue.
-
Add 50 µL of MSTFA.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS system.
Method Validation Protocol
To ensure the analytical method is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[4] The following parameters are critical for establishing the method's performance.
Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank matrix, matrix spiked with IS, and matrix spiked with analyte and IS. | No interfering peaks at the retention times of the analyte or IS.[9] |
| Linearity & Range | Analyze calibration standards at 5-6 concentration levels in triplicate. Plot the peak area ratio (Analyte/IS) vs. concentration. | Correlation coefficient (r²) ≥ 0.99.[10] The range is the interval from the lowest (LLOQ) to the highest concentration demonstrating acceptable linearity, accuracy, and precision.[11] |
| Accuracy | Analyze Quality Control (QC) samples at three concentrations (low, mid, high) against a calibration curve (n=3 for each level). | Mean recovery should be within 80-120% of the nominal value (or tighter, e.g., 90-110%).[10][11] |
| Precision | Repeatability (Intra-day): Analyze QC samples (low, mid, high) six times on the same day.Intermediate Precision (Inter-day): Analyze QC samples on three different days by different analysts or on different instruments. | Relative Standard Deviation (RSD) should be ≤ 15%.[10] |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (e.g., recovery within 80-120% and RSD ≤ 20%). | Signal-to-noise ratio (S/N) typically ≥ 10. |
| Limit of Detection (LOD) | The lowest concentration that can be detected but not necessarily quantified. Often determined as the concentration with a S/N ratio of 3. | Signal-to-noise ratio (S/N) typically ≥ 3. |
| Robustness | Intentionally vary key method parameters (e.g., oven ramp rate ±10%, flow rate ±10%, injector temperature ±5°C) and assess the impact on results. | No significant changes in system suitability parameters (retention time, peak area, etc.).[9] |
Expected Results
Upon successful implementation, this method will yield a linear calibration curve (r² > 0.99) across the specified range. A representative chromatogram will show sharp, symmetric peaks for both the derivatized 2-Benzylpiperidine and the Diphenylamine internal standard, free from interference. The accuracy and precision data from the validation experiments should fall well within the acceptance criteria outlined above, demonstrating that the method is reliable, reproducible, and fit for the purpose of quantifying 2-Benzylpiperidine.
Conclusion
This application note presents a detailed and robust GC-MS method for the quantification of 2-Benzylpiperidine. The protocol, which includes a critical derivatization step to enhance analytical performance, is grounded in established chromatographic principles. By following the comprehensive validation procedure based on ICH guidelines, laboratories can ensure the generation of high-quality, reliable, and defensible data. This method is directly applicable to quality control testing in pharmaceutical manufacturing and can be adapted for various research and development applications.
References
-
Benchchem. (n.d.). Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis. Retrieved from [8]
-
Benchchem. (n.d.). Comparative Guide to Bioanalytical Method Validation: Analysis of 2-Benzylpiperidine and its Structural Isomer in Biological Mat. Retrieved from [12]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118004, 2-Benzylpiperidine. Retrieved from [Link][5]
-
Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography for Purity Analysis of 2-Benzylpiperidine. Retrieved from [1]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link][3]
-
Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link][10]
-
Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link][6]
-
Wikipedia. (n.d.). 2-Benzylpiperidine. Retrieved from [Link][2]
-
Benchchem. (n.d.). A Comparative Guide to HPLC-UV Method Validation for 4-Benzylpiperidine Purity Analysis. Retrieved from [9]
-
LookChem. (n.d.). 2-Benzylpiperidine. Retrieved from [Link][13]
-
Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link][11]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link][4]
-
Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Retrieved from [Link][14][15]
-
Chemistry For Everyone. (2024, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved from [Link][7]
-
MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Retrieved from [Link][16]
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Royal Society of Chemistry. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods. Retrieved from [Link][17]
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Application Notes & Protocols: Leveraging 2-Benzylpiperidine Scaffolds in Alzheimer's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold for a Multifactorial Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder defined by a complex, multifactorial pathology. The key hallmarks include the extracellular deposition of amyloid-beta (Aβ) plaques, the formation of intracellular neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein, and a significant deficit in cholinergic neurotransmission.[1] This complexity has thwarted the development of single-target therapies, creating a compelling case for designing multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological pathways.[2]
Within this paradigm, the 2-benzylpiperidine chemical scaffold has emerged as a structure of significant interest. Its prominence is anchored by its core presence in Donepezil , a cornerstone, FDA-approved drug for the symptomatic treatment of AD.[3][4] Donepezil is a potent and selective acetylcholinesterase inhibitor (AChEI), but further research has revealed that its therapeutic effects may extend beyond simple cholinesterase inhibition.[3][5] This discovery has catalyzed the development of novel 2-benzylpiperidine derivatives designed to possess a broader, pleiotropic activity profile, addressing not only the cholinergic deficit but also amyloid and tau pathologies, oxidative stress, and neuronal survival.[6][7]
This guide provides a detailed overview of the key mechanisms of action associated with 2-benzylpiperidine-based compounds and presents a series of robust in vitro and in vivo protocols to evaluate their therapeutic potential in AD research models.
Section 1: Key Molecular Targets & Mechanisms of Action
The therapeutic potential of 2-benzylpiperidine derivatives in AD stems from their ability to engage multiple critical targets.
1.1 Cholinesterase Inhibition
The cholinergic hypothesis posits that memory and cognitive deficits in AD are partly due to reduced levels of the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) and, in later stages of AD, Butyrylcholinesterase (BuChE) are responsible for the breakdown of ACh in the synaptic cleft.[8] Many 2-benzylpiperidine derivatives, following the precedent of Donepezil, are designed as potent, reversible inhibitors of these enzymes.[3][9] By blocking AChE and BuChE, these compounds increase the synaptic availability of ACh, thereby enhancing cholinergic neurotransmission and improving cognitive function.
1.2 Sigma-1 (σ1) Receptor Agonism: A Neuroprotective Hub
The Sigma-1 (σ1) receptor is an intracellular chaperone protein located primarily at the endoplasmic reticulum (ER)-mitochondrion interface, a critical hub for cellular signaling and bioenergetics.[10][11] In the context of neurodegeneration, σ1 receptors are vital for maintaining cellular homeostasis. Agonism at the σ1 receptor by ligands such as Donepezil and other 2-benzylpiperidine derivatives has been shown to be profoundly neuroprotective.[5][12]
Key Neuroprotective Functions of σ1 Receptor Agonism:
-
Calcium Homeostasis: Modulates the activity of the IP3 receptor, regulating Ca2+ flux from the ER to the mitochondria and preventing excitotoxicity.[11]
-
Reduction of Oxidative Stress: Protects neurons from mitochondria-derived reactive oxygen species (ROS).[11]
-
Promotion of Neurite Outgrowth: Potentiates the action of nerve growth factors, supporting synaptic plasticity.[5][13]
-
Anti-inflammatory Effects: Can limit microglial activation, reducing neuroinflammation.[10]
Below is a diagram illustrating the proposed neuroprotective signaling cascade initiated by a 2-benzylpiperidine-based σ1 receptor agonist.
Caption: Proposed neuroprotective pathway of a 2-benzylpiperidine σ1 agonist.
1.3 Modulation of Amyloid-β and Tau Pathologies
A primary goal in AD drug discovery is to target the core proteinopathies. Several advanced 2-benzylpiperidine hybrids have been engineered to interfere with these processes directly.[14][15]
-
Inhibition of Aβ Aggregation: Some compounds can bind to Aβ monomers or oligomers, preventing their assembly into neurotoxic fibrils and plaques.[2][14]
-
Reduction of Tau Hyperphosphorylation: By modulating various kinase activities or downstream cellular stress pathways, these compounds may help reduce the abnormal phosphorylation of tau protein.[14]
Section 2: In Vitro Evaluation Protocols
In vitro assays are indispensable for the initial screening and mechanistic characterization of 2-benzylpiperidine derivatives. They offer high-throughput capabilities and provide target-specific insights.[16]
2.1 Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is the gold standard for measuring AChE and BuChE activity. It relies on the hydrolysis of acetylthiocholine (ATCI) by the enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, the formation of which is monitored spectrophotometrically at 412 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (PB): 100 mM, pH 8.0.
-
DTNB Solution: 10 mM DTNB in PB.
-
ATCI Solution (for AChE) or Butyrylthiocholine Iodide (BTCI) Solution (for BuChE): 10 mM in PB.
-
Enzyme Solution: Human recombinant AChE or BuChE diluted in PB to a working concentration (e.g., 0.1 U/mL).
-
Test Compound: Serially dilute the 2-benzylpiperidine derivative in DMSO, then further dilute in PB to desired final concentrations (ensure final DMSO concentration is <0.5%).
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of Phosphate Buffer.
-
20 µL of DTNB solution.
-
20 µL of test compound solution or vehicle (for control).
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of the enzyme solution to each well and mix.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
2.2 Protocol: Aβ Aggregation Inhibition Assay (Thioflavin T)
Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.[17] This assay is widely used to screen for compounds that inhibit Aβ fibrillization.[18][19]
Caption: Workflow for the Thioflavin T (ThT) Aβ aggregation assay.
Step-by-Step Methodology:
-
Preparation of Aβ₁₋₄₂ Monomers:
-
Dissolve synthetic Aβ₁₋₄₂ peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to break up pre-existing aggregates.[20]
-
Evaporate the HFIP under a stream of nitrogen gas and store the resulting peptide film at -80°C.
-
Immediately before use, resuspend the peptide film in DMSO to create a stock solution (e.g., 5 mM) and then dilute to the final working concentration (e.g., 10-20 µM) in an appropriate aggregation buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4).
-
-
Assay Procedure (96-well black plate format):
-
To each well, add the Aβ₁₋₄₂ solution.
-
Add the 2-benzylpiperidine test compound at various concentrations or a vehicle control.
-
Seal the plate and incubate at 37°C with gentle, intermittent shaking for 24-48 hours to induce aggregation.
-
-
Fluorescence Measurement:
-
After incubation, add a ThT solution (e.g., 5 µM final concentration) to each well.
-
Measure fluorescence using a plate reader with excitation at ~450 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of blank wells (buffer + ThT only).
-
Calculate the percentage of aggregation inhibition for each compound concentration relative to the vehicle control (100% aggregation).
-
Determine the IC50 value from a dose-response curve.
-
2.3 Protocol: Neuroprotection Assay in a Cellular Model
This assay evaluates a compound's ability to protect neuronal cells from damage induced by Aβ oligomers or oxidative stress, providing a functional measure of neuroprotective efficacy.[16][21]
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media. Plate cells in a 96-well plate and allow them to adhere and differentiate (if required) for 24-48 hours.
-
-
Compound Pre-treatment:
-
Treat the cells with various concentrations of the 2-benzylpiperidine derivative for a specified period (e.g., 2-24 hours). Include a vehicle control.
-
-
Induction of Toxicity:
-
Prepare Aβ₁₋₄₂ oligomers (using a specific protocol to generate oligomeric, not fibrillar, species) or a solution of hydrogen peroxide (H₂O₂).
-
Add the toxic insult (e.g., 10 µM Aβ oligomers or 100 µM H₂O₂) to the pre-treated cells. Do not add the insult to "no-toxin" control wells.
-
Incubate for 24 hours.
-
-
Assessment of Cell Viability:
-
Use a standard cell viability assay, such as the MTT or PrestoBlue™ assay, following the manufacturer's instructions. These assays measure metabolic activity, which correlates with the number of living cells.
-
-
Data Analysis:
-
Normalize the viability data, setting the "no-toxin" vehicle control as 100% viability and the "toxin-added" vehicle control as the baseline for toxicity.
-
Calculate the percentage of neuroprotection afforded by the compound at each concentration.
-
Determine the EC50 (effective concentration for 50% protection) from a dose-response curve.
-
| Table 1: Summary of In Vitro Assay Parameters for Hypothetical "Compound BZP-42" | |
| Assay | Parameter Measured |
| AChE Inhibition | IC50 (µM) |
| BuChE Inhibition | IC50 (µM) |
| Aβ₁₋₄₂ Aggregation Inhibition | IC50 (µM) |
| Neuroprotection (vs. Aβ toxicity) | EC50 (µM) |
Section 3: In Vivo Preclinical Models & Protocols
Evaluating the efficacy of a 2-benzylpiperidine derivative in a living organism is the critical next step. This requires selecting an appropriate animal model and using robust behavioral and pathological endpoints.[1]
3.1 Selection of an Appropriate Animal Model
The choice of model depends on the specific hypothesis being tested. Transgenic mouse models that express human genes with familial AD mutations are essential for studying disease-modifying effects.[22][23]
| Table 2: Comparison of Common Alzheimer's Disease Mouse Models | ||
| Model | Key Features | Advantages/Disadvantages |
| 5xFAD [23][24] | Expresses 5 familial AD mutations (3 in APP, 2 in PSEN1). | Adv: Rapid and aggressive Aβ plaque pathology (starts at 2 months), robust gliosis. Good for rapid screening of anti-amyloid compounds. Disadv: Not ideal for studying aging; aggressive phenotype may not reflect human disease progression. |
| APP/PS1 [22] | Co-expresses mutant human APP and PSEN1. | Adv: More gradual plaque development (starts at 6-9 months), widely characterized cognitive deficits. Disadv: Minimal neurofibrillary tangle pathology. |
| Tg2576 [23] | Expresses human APP with the Swedish mutation. | Adv: One of the earliest and most widely used models; develops plaques at ~11-13 months. Disadv: Late onset of pathology; cognitive deficits can be variable. |
| Scopolamine-induced [8][25] | Pharmacological model using a muscarinic antagonist to induce acute amnesia. | Adv: Simple, rapid model to test for symptomatic, pro-cognitive effects (cholinergic mechanism). Disadv: Does not model underlying AD pathology. |
3.2 Protocol: Administration of 2-Benzylpiperidine Derivatives
-
Formulation: The compound must be dissolved or suspended in a suitable vehicle for administration (e.g., saline with 5% DMSO and 5% Tween® 80). The formulation should be stable and non-toxic.
-
Dosing: The dose is typically determined from preliminary pharmacokinetic and tolerability studies. Doses can range from 1 to 50 mg/kg.
-
Route of Administration: Oral gavage (PO) is most common as it mimics the intended clinical route. Intraperitoneal (IP) injection can also be used for higher bioavailability.
-
Treatment Duration: For symptomatic models (e.g., scopolamine), treatment may be acute (30-60 minutes before testing). For transgenic models, chronic treatment (e.g., 1-3 months) is necessary to assess disease-modifying effects.
3.3 Protocol: Behavioral Assessment of Cognitive Function
Behavioral assays are the ultimate readout for cognitive efficacy.[22] A battery of tests assessing different aspects of memory is recommended.[26]
Caption: General workflow for an in vivo efficacy study in AD mouse models.
-
Morris Water Maze (MWM): Considered the gold standard for assessing hippocampal-dependent spatial learning and memory.[27][28]
-
Acquisition Phase (4-5 days): Mice are trained to find a hidden platform in a circular pool of opaque water, using spatial cues around the room. The time to find the platform (escape latency) and path length are recorded.
-
Probe Trial (24h after last training day): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Y-Maze Spontaneous Alternation: A less stressful test that assesses spatial working memory.[26][27]
-
The mouse is placed in the center of a Y-shaped maze and allowed to freely explore the three arms for 5-8 minutes.
-
The sequence of arm entries is recorded. A spontaneous alternation is defined as entering a different arm on each of three consecutive entries (e.g., ABC, CAB).
-
The percentage of alternations is calculated. A higher percentage reflects better working memory.
-
3.4 Protocol: Post-Mortem Brain Tissue Analysis
After behavioral testing, brain tissue is analyzed to correlate cognitive outcomes with pathological changes.[29]
-
Tissue Preparation: Mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). The brain is extracted; one hemisphere is fixed in PFA for histology, and the other is flash-frozen for biochemical analysis.[29]
-
Immunohistochemistry (IHC):
-
Fixed brain tissue is sectioned using a cryostat or microtome.
-
Sections are stained with specific antibodies to visualize AD pathology.
-
Aβ Plaques: Antibodies like 4G8 or 6E10.
-
Hyperphosphorylated Tau: Antibodies like AT8.
-
Astrogliosis: Anti-GFAP antibody.
-
Microgliosis: Anti-Iba1 antibody.
-
-
Images are captured via microscopy, and the plaque load or stained area is quantified using image analysis software.
-
-
Biochemical Analysis (ELISA):
-
The frozen hemisphere is homogenized in extraction buffers to isolate soluble and insoluble protein fractions.
-
Enzyme-Linked Immunosorbent Assays (ELISAs) are used to specifically quantify the levels of Aβ₄₀ and Aβ₄₂.
-
| Table 3: Summary of Potential In Vivo Endpoints for "Compound BZP-42" in 5xFAD Mice | |
| Assay | Endpoint Measured |
| Morris Water Maze | Escape Latency (Acquisition) |
| Morris Water Maze | Time in Target Quadrant (Probe) |
| Y-Maze | % Spontaneous Alternation |
| Aβ IHC | % Plaque Burden in Cortex |
| Aβ ELISA | Insoluble Aβ₄₂ Levels (pg/mg tissue) |
Conclusion
The 2-benzylpiperidine scaffold represents a highly validated and versatile platform for the development of next-generation, multi-target therapeutics for Alzheimer's disease. Its proven role in cholinesterase inhibition, combined with the potential for potent sigma-1 receptor agonism and direct anti-pathology effects, makes it an attractive starting point for medicinal chemistry campaigns. The systematic application of the in vitro and in vivo protocols detailed in this guide will enable researchers to rigorously characterize novel derivatives, elucidate their mechanisms of action, and build a compelling preclinical data package for translation toward clinical evaluation.
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Recent Development of Multifunctional Agents as Potential Drug Candidates for the Treatment of Alzheimer's Disease. PMC. [Link]
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- Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the tre
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Application Note: A Detailed Protocol for Determining the Binding Affinity of 2-Benzylpiperidine for Sigma-1 and Sigma-2 Receptors via Radioligand Competition Assays
Abstract and Introduction
Sigma receptors, comprising the sigma-1 (σ1) and sigma-2 (σ2) subtypes, are a unique class of intracellular proteins primarily located at the endoplasmic reticulum.[1][2] These receptors are implicated in a wide array of cellular functions and are considered promising therapeutic targets for central nervous system (CNS) disorders, neurodegenerative diseases, and cancer.[1][3] Unlike G-protein coupled receptors, their signaling mechanisms are distinct and not fully elucidated.[4] The development of novel ligands, such as those based on the 2-benzylpiperidine scaffold, requires precise and reliable methods to quantify their binding affinity and selectivity for the sigma receptor subtypes.[5][6]
This application note provides a comprehensive, field-proven guide for researchers to determine the binding affinity (expressed as the inhibition constant, Ki) of a test compound, using 2-Benzylpiperidine as an example, for both σ1 and σ2 receptors. The methodology is based on the principle of a competitive radioligand binding assay, a powerful tool in drug discovery for characterizing ligand-receptor interactions.[7] We will detail the preparation of receptor-rich tissue membranes, step-by-step protocols for filtration-based binding assays, and the subsequent data analysis required to derive meaningful pharmacological parameters.
The Principle of Competitive Radioligand Binding
A competitive binding assay is an indirect method to determine the affinity of an unlabeled test compound (the "competitor," e.g., 2-Benzylpiperidine) for a receptor. The principle hinges on the competition between the unlabeled compound and a radiolabeled ligand (the "radioligand")—which has a known, high affinity for the receptor—for a finite number of binding sites.
The experiment is conducted by incubating the receptor source with a fixed concentration of the radioligand in the presence of increasing concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces more of the radioligand from the receptors. The reaction is terminated by rapidly separating the receptor-bound radioligand from the free radioligand, typically by filtration. The radioactivity captured on the filter is then quantified.
By plotting the bound radioactivity against the concentration of the unlabeled competitor, a sigmoidal inhibition curve is generated. From this curve, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined. The IC50 is then mathematically converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand used in the assay.[8][9]
Caption: Principle of the competitive radioligand binding assay.
Essential Materials and Reagents
| Reagent/Material | Specifications & Rationale |
| Receptor Source | Guinea Pig Liver: High expression of σ1 receptors.[2] Rat Liver: High expression of σ2 receptors.[10] |
| σ1 Radioligand | -pentazocine: A selective, high-affinity agonist for σ1 receptors.[2] Specific activity > 30 Ci/mmol is recommended. |
| σ2 Radioligand | [3H]-1,3-di(2-tolyl)guanidine ([3H]DTG): A non-selective ligand for both σ1 and σ2.[1] Specific activity > 40 Ci/mmol is recommended. |
| σ1 Masking Agent | (+)-Pentazocine (unlabeled): Used in the σ2 assay to occupy and block σ1 sites, ensuring [3H]DTG binding is specific to σ2 receptors.[2] |
| Non-Specific Binding Displacer | Haloperidol: A high-affinity sigma ligand used at a high concentration (e.g., 10 µM) to define non-specific binding.[4][11] |
| Test Compound | 2-Benzylpiperidine: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO) and perform serial dilutions. |
| Buffers | Homogenization Buffer: 50 mM Tris-HCl, 320 mM Sucrose, pH 7.4. Assay Buffer: 50 mM Tris-HCl, pH 8.0. Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0. |
| Filtration System | Brandel or Millipore Cell Harvester, Glass Fiber Filters (e.g., Whatman GF/B). Filters may be pre-treated with 0.5% polyethyleneimine (PEI) to reduce non-specific binding. |
| Detection | Liquid Scintillation Counter and Scintillation Cocktail (e.g., MicroScint 20).[12] |
Detailed Experimental Protocols
The entire workflow, from membrane preparation to data acquisition, requires careful execution. The causality for using distinct tissues and radioligand combinations is rooted in the unique pharmacology of the σ1 and σ2 subtypes.
Caption: General experimental workflow for the sigma receptor binding assay.
Protocol: Preparation of Receptor Membranes
This protocol is adapted from established methods for preparing membranes rich in sigma receptors.[2][10]
-
Tissue Collection: Euthanize a guinea pig (for σ1) or a rat (for σ2) and immediately excise the liver. Place it in ice-cold homogenization buffer. All subsequent steps should be performed at 4°C.
-
Homogenization: Mince the liver and homogenize in 10 volumes (w/v) of ice-cold homogenization buffer using a Teflon-glass homogenizer.
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes to pellet nuclei and cellular debris.
-
Membrane Pelleting: Carefully collect the supernatant and centrifuge at 30,000 x g for 30 minutes to pellet the crude membrane fraction.
-
Washing: Discard the supernatant, resuspend the pellet in fresh, ice-cold assay buffer, and centrifuge again at 30,000 x g for 30 minutes. This wash step is critical to remove endogenous substances that might interfere with the assay.
-
Final Preparation: Resuspend the final pellet in a small volume of assay buffer.
-
Quantification: Determine the protein concentration using a standard method like the Bradford assay. Adjust the concentration to 5-10 mg/mL.
-
Storage: Aliquot the membrane preparation into cryovials, flash-freeze in liquid nitrogen, and store at -80°C until use.
Protocol: σ1 Receptor Competition Assay
This protocol aims to determine the Ki of 2-Benzylpiperidine for the σ1 receptor using -pentazocine.
-
Assay Plate Setup: In a 96-well plate, prepare triplicate wells for each condition:
-
Total Binding: Assay Buffer only.
-
Non-Specific Binding (NSB): 10 µM Haloperidol (final concentration).
-
Competition: Serial dilutions of 2-Benzylpiperidine (e.g., from 0.1 nM to 10 µM final concentration).
-
-
Reagent Addition: Add reagents to each well in the following order for a final volume of 200 µL:
-
100 µL Assay Buffer (or buffer containing Haloperidol/2-Benzylpiperidine).
-
50 µL of -pentazocine (to a final concentration near its Kd, typically 2-5 nM).
-
50 µL of guinea pig liver membranes (to a final concentration of 100-200 µg protein/well). The optimal protein concentration should be determined empirically to ensure that less than 10% of the total radioligand is bound, avoiding ligand depletion.[13]
-
-
Incubation: Seal the plate and incubate at 37°C for 120 minutes with gentle agitation.[10]
-
Termination: Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Washing: Immediately wash the filters three times with 300 µL of ice-cold wash buffer. This step must be performed quickly to prevent dissociation of the radioligand-receptor complex.[14]
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a liquid scintillation counter.
Protocol: σ2 Receptor Competition Assay
This protocol determines the Ki of 2-Benzylpiperidine for the σ2 receptor using the non-selective radioligand [3H]DTG, requiring the use of a masking agent.
-
Assay Plate Setup: The setup is identical to the σ1 assay.
-
Reagent Addition: Add reagents to each well in the following order for a final volume of 200 µL. The key difference is the inclusion of unlabeled (+)-pentazocine in every well to mask the σ1 sites.
-
100 µL Assay Buffer containing 100 nM (+)-pentazocine (final concentration) (and Haloperidol/2-Benzylpiperidine where appropriate).
-
50 µL of [3H]DTG (to a final concentration near its Kd, typically 3-5 nM).
-
50 µL of rat liver membranes (to a final concentration of 100-200 µg protein/well).
-
-
Incubation: Seal the plate and incubate at room temperature (25°C) for 120 minutes.[15]
-
Termination, Washing, and Counting: Follow steps 4-6 from the σ1 protocol.
Data Analysis and Interpretation
Accurate data analysis is critical for deriving reliable affinity constants.
-
Calculate Specific Binding: For each concentration of the competitor, calculate the average counts per minute (CPM) from the triplicate wells.
-
Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM)
-
-
Normalize Data: Express the specific binding at each competitor concentration as a percentage of the maximum specific binding (the binding in the absence of the competitor).
-
% Specific Binding = (Specific Binding at [Competitor] / Max Specific Binding) * 100
-
-
Determine IC50: Plot % Specific Binding versus the logarithm of the competitor concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation to determine the log(IC50), and subsequently the IC50 value.
-
Calculate Ki using Cheng-Prusoff Equation: Convert the IC50 to the inhibition constant (Ki), which is a true measure of affinity, independent of assay conditions.[8]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
IC50: The concentration of 2-Benzylpiperidine that inhibits 50% of specific binding.
-
[L]: The concentration of the radioligand used in the assay.
-
Kd: The equilibrium dissociation constant of the radioligand for the receptor. This value should be determined independently via a saturation binding experiment or obtained from reliable literature sources.[12]
-
-
| Parameter | Description | Typical Value (Example) |
| Radioligand [L] | Concentration of radioligand used. | 3 nM -pentazocine |
| Radioligand Kd | Affinity of the radioligand for the receptor. | 5.18 nM for -pentazocine[12] |
| IC50 | Determined from the inhibition curve. | 25 nM |
| Ki | Calculated affinity of the test compound. | 16.8 nM |
Assay Validation and Troubleshooting
A robust and trustworthy assay is self-validating. Key quality control metrics should be monitored.
-
Signal Window: The ratio of Total Binding CPM to NSB CPM should be high (ideally >5).
-
Specific Binding: Specific binding should account for at least 80% of total binding at the Kd concentration of the radioligand.[13] High non-specific binding (>50% of total) can obscure the specific signal and indicates a problem.[14]
| Problem | Potential Cause | Solution |
| High Non-Specific Binding (NSB) | Radioligand is too hydrophobic; too much membrane protein; insufficient washing. | Use a lower radioligand concentration; reduce the amount of membrane protein per well; increase the number of washes with ice-cold buffer; pre-treat filters with PEI.[14] |
| Low Signal (Total Binding CPM) | Insufficient receptor number; inactive membranes; low radioligand specific activity. | Increase protein concentration (while monitoring NSB); use freshly prepared or properly stored membranes; ensure radioligand is not degraded and has high specific activity.[16] |
| Poor Curve Fit / High Scatter | Pipetting errors; incomplete mixing; reaction not at equilibrium. | Use calibrated pipettes; ensure proper mixing after reagent addition; confirm incubation time is sufficient for equilibrium to be reached by performing a time-course experiment.[8] |
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Yousif, F., et al. (2020). Chemical structures and assessment of binding affinities for sigma-1 and sigma-2 receptors. ResearchGate. [Link]
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Lever, J. R., et al. (2013). Characterization of pulmonary sigma receptors by radioligand binding. PubMed Central. [Link]
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Sgrignani, J., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]
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Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]
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MDPI. (n.d.). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. MDPI. [Link]
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Mavyl, C., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PubMed Central. [Link]
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RSC Publishing. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]
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Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Studylib. [Link]
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Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. PubMed Central. [Link]
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European Pharmaceutical Review. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. [Link]
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Wikipedia. (n.d.). Scintillation proximity assay. Wikipedia. [Link]
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GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad. [Link]
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MOspace. (n.d.). Synthesis and structure-activity relationship of a series of sigma receptor ligands. MOspace. [Link]
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NIH. (2022). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. NIH. [Link]
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PubMed Central. (n.d.). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. PubMed Central. [Link]
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NIH. (2017). New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics. NIH. [Link]
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MDPI. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. MDPI. [Link]
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PubMed Central. (n.d.). Functional assays to define agonists and antagonists of the sigma-2 receptor. PubMed Central. [Link]
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ACS Publications. (2023). Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and Applications to Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. [Link]
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bioRxiv. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. bioRxiv. [Link]
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PubMed. (n.d.). Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors. PubMed. [Link]
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Perelman School of Medicine at the University of Pennsylvania. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine. [Link]
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Introduction: The Critical Role of the Dopamine Transporter in Neuroscience Research
An In-Depth Guide to the Dopamine Transporter (DAT) Inhibition Assay Using 2-Benzylpiperidine
The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic transmembrane protein that governs dopamine (DA) homeostasis in the central nervous system.[1] Its primary function is the sodium- and chloride-dependent reuptake of extracellular dopamine back into the presynaptic neuron, thereby terminating dopaminergic neurotransmission.[1][2] This regulatory role makes DAT a crucial target for a wide range of therapeutic agents and drugs of abuse, including treatments for attention-deficit/hyperactivity disorder (ADHD), depression, and substances like cocaine and amphetamines.[2][3][4] Consequently, in vitro assays that accurately characterize the interaction of novel compounds with DAT are fundamental to CNS drug discovery and development.[1]
This application note provides a detailed guide for characterizing the inhibitory potential of 2-benzylpiperidine at the human dopamine transporter. 2-Benzylpiperidine is a stimulant of the arylpiperidine class, structurally related to methylphenidate, but it acts as a significantly less potent monoamine reuptake inhibitor.[5] Published data indicates its affinity (Ki) for DAT is in the micromolar range (~6,360 nM), with functional inhibition (IC50) values reported between 3,780 to 8,800 nM.[5]
We will detail two primary methodologies for assessing DAT inhibition: a direct Radioligand Binding Assay to determine the affinity (Ki) of 2-benzylpiperidine for the transporter, and a functional Dopamine Uptake Assay to measure its potency (IC50) in inhibiting the transporter's activity. These protocols are designed for use with Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT), a robust and widely adopted model system for studying transporter pharmacology.[6][7][8]
Principle of the Assays
The characterization of a test compound like 2-benzylpiperidine relies on its ability to compete with a known ligand or substrate for the transporter.
-
Radioligand Binding Assay: This is a competitive inhibition assay. A specific, high-affinity radioligand for DAT (e.g., [³H]WIN 35,428) is incubated with a source of the transporter (membranes from hDAT-expressing cells). The assay measures the ability of increasing concentrations of the unlabeled test compound (2-benzylpiperidine) to displace the radioligand from its binding site. The resulting data allows for the calculation of the inhibitor's affinity constant (Ki), a measure of its binding potency.
-
Dopamine Uptake Assay: This is a functional assay that directly measures the transporter's activity.[1] hDAT-expressing cells are incubated with radiolabeled dopamine ([³H]DA). The rate of [³H]DA accumulation inside the cells is measured in the presence of varying concentrations of the test compound. A potent inhibitor will block dopamine reuptake, resulting in a lower intracellular radioactive signal. This allows for the determination of the IC50 value, the concentration of inhibitor required to block 50% of the transporter's function.
Visualizing the Mechanism and Workflow
To clarify the underlying principles and experimental procedures, the following diagrams illustrate the competitive binding mechanism and the parallel workflows for both assay types.
Caption: Competitive inhibition at the dopamine transporter (DAT).
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Application Notes and Protocols for the Large-Scale Synthesis of 2-Benzylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and scalable methodology for the synthesis of 2-Benzylpiperidine Hydrochloride, a critical building block in the pharmaceutical industry. The primary focus of this document is the catalytic hydrogenation of 2-benzylpyridine, a well-established and efficient route amenable to large-scale production. This application note provides in-depth technical insights, step-by-step protocols, and critical safety information to ensure a reproducible, safe, and high-yield synthesis. The causality behind experimental choices is elucidated to empower researchers with a thorough understanding of the process.
Introduction: Strategic Importance of 2-Benzylpiperidine
2-Benzylpiperidine is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably as a precursor to methylphenidate and other central nervous system (CNS) active agents.[1][2][3] Its structural motif is of significant interest in medicinal chemistry.[1][4] The hydrochloride salt form enhances the compound's stability and handling properties, making it ideal for pharmaceutical manufacturing.
This guide focuses on the catalytic hydrogenation of 2-benzylpyridine, selected for its high efficiency and scalability. Alternative, though less common for large-scale synthesis of this specific isomer, routes such as the Grignard reaction of a benzylmagnesium halide with an N-protected 2-piperidone are also acknowledged.[5]
The Synthetic Pathway: Catalytic Hydrogenation of 2-Benzylpyridine
The most direct and industrially viable route to 2-benzylpiperidine is the catalytic hydrogenation of 2-benzylpyridine. This reaction involves the reduction of the pyridine ring to a piperidine ring in the presence of a catalyst and hydrogen gas. The subsequent reaction with hydrochloric acid affords the desired hydrochloride salt.
Reaction Mechanism
The catalytic hydrogenation of 2-benzylpyridine proceeds via the adsorption of the pyridine ring onto the surface of the metal catalyst. Hydrogen gas is also adsorbed and dissociates into atomic hydrogen on the catalyst surface. The atomic hydrogen is then sequentially added to the pyridine ring, leading to its saturation and the formation of the piperidine ring. The benzene ring is less susceptible to hydrogenation under typical conditions for pyridine ring reduction.[6]
Caption: Synthetic pathway for this compound.
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example |
| 2-Benzylpyridine | ≥98% | Sigma-Aldrich |
| Platinum(IV) oxide (PtO₂) | Adams' catalyst | Sigma-Aldrich |
| Palladium on Carbon (10% Pd/C) | - | Sigma-Aldrich |
| Ethanol, Anhydrous | ≥99.5% | Fisher Scientific |
| Isopropanol | Anhydrous, ≥99.5% | Fisher Scientific |
| Hydrochloric Acid | 37% in water or as a solution in isopropanol | Sigma-Aldrich |
| Hydrogen Gas | High purity | - |
| High-Pressure Hydrogenation Reactor | Stainless steel, with temperature and pressure controls | Parr Instrument Company |
| Rotary Evaporator | - | Büchi |
| Glassware | Standard laboratory glassware, dried | - |
Step-by-Step Synthesis of 2-Benzylpiperidine
This protocol describes the catalytic hydrogenation of 2-benzylpyridine.
Caption: Experimental workflow for the synthesis of 2-Benzylpiperidine HCl.
Protocol:
-
Reactor Setup: In a high-pressure hydrogenation vessel, dissolve 2-benzylpyridine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.[1]
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., PtO₂ or 10% Pd/C, typically 1-5 mol%).[1]
-
System Purge: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.[1]
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-500 psi; consult specific literature for optimal pressure).[1] The reaction is often heated to facilitate the reduction. Monitor the reaction by observing the uptake of hydrogen.
-
Reaction Completion and Work-up: Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-benzylpiperidine as an oil.
Step-by-Step Formation of this compound
-
Dissolution: Dissolve the crude 2-benzylpiperidine oil in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or ethereal HCl) to the stirred solution. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification and Drying: Wash the solid with a small amount of cold solvent to remove any remaining impurities. Dry the product under vacuum to yield this compound as a crystalline solid.
Process Optimization and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient hydrogen pressure, catalyst deactivation, or low temperature. | Ensure adequate and consistent hydrogen pressure.[5] Use fresh, active catalyst. Optimize reaction temperature. |
| Hydrogenolysis (Debenzylation) | Harsh reaction conditions (high temperature or pressure), or overly active catalyst. | Reduce reaction temperature and/or pressure. Screen different catalysts to find one with optimal activity and selectivity.[7] |
| Product is an Oil | The free base is often an oil. | Convert the product to a salt (e.g., hydrochloride), which is typically a crystalline solid and easier to purify by recrystallization.[8] |
| Emulsion during Work-up | Formation of a stable mixture of organic and aqueous phases. | Add brine (saturated NaCl solution) to help break the emulsion. Filtering through a pad of Celite can also be effective.[8] |
Analytical Characterization
The purity of the synthesized this compound should be assessed using appropriate analytical techniques.
| Analytical Method | Purpose | Typical Conditions |
| HPLC | Purity assessment and quantification of impurities. | Column: Reversed-phase C18. Mobile Phase: Acetonitrile/phosphate buffer. Detection: UV at 254 nm.[9] |
| GC-MS | Identification of the product and volatile impurities. | - |
| ¹H NMR and ¹³C NMR | Structural confirmation. | - |
| Melting Point | Physical characterization and purity assessment. | - |
Safety Precautions
General Handling:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
Specific Hazards:
-
This compound: May cause skin and serious eye irritation. May cause respiratory irritation.[11]
-
Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Ensure the hydrogenation reactor is properly maintained and operated by trained personnel.
-
Catalysts (PtO₂, Pd/C): Can be pyrophoric, especially when dry and exposed to air. Handle with care, preferably under an inert atmosphere.
-
Hydrochloric Acid: Corrosive and can cause severe skin burns and eye damage.[10]
Always consult the Safety Data Sheet (SDS) for each chemical before use.[10][11][12]
References
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- Benchchem. (2025).
- Benchchem. (2025). Application Note: High-Performance Liquid Chromatography for Purity Analysis of 2-Benzylpiperidine.
- Cayman Chemical. (2025).
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2025).
- Matassini, C., Clemente, F., & Goti, A. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines.
- ResearchGate. (2017). Hydrogenation of 2-benzylpyridine over alumina-supported Ru catalysts: Use of Ru 3 (CO) 12 as a Ru precursor.
- Wang, D., et al. (2009). Highly Enantioselective Iridium-Catalyzed Hydrogenation of 2-Benzylquinolines and 2-Functionalized and 2,3-Disubstituted Quinolines. Journal of the American Chemical Society.
- Wikipedia. (n.d.). 2-Benzylpiperidine.
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Wikipedia. (n.d.). 2-Benzylpiperidine. [Link]
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Application Notes and Protocols for the Analytical Method Development of 2-Benzylpiperidine Hydrochloride
Abstract
This comprehensive guide details the systematic development and validation of analytical methods for 2-Benzylpiperidine hydrochloride, a key pharmaceutical intermediate. Eschewing a rigid template, this document provides an in-depth exploration of the scientific principles and practical considerations underpinning the selection of chromatographic and titrimetric methods. It emphasizes a science and risk-based approach in line with modern regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH). Protocols for High-Performance Liquid Chromatography (HPLC) for purity and stability assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification, and potentiometric titration for accurate assay are presented with detailed justifications for each experimental parameter. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical control strategies for this compound.
Introduction and Physicochemical Characterization
This compound is the salt form of 2-benzylpiperidine, a heterocyclic amine that serves as a critical building block in the synthesis of various pharmaceutical agents.[1] The N-benzyl piperidine motif is recognized for its structural flexibility and is a common feature in drug discovery.[2] Ensuring the purity, potency, and stability of this intermediate is paramount for the quality of the final active pharmaceutical ingredient (API). This document outlines the development of analytical methods to control these critical quality attributes.
A thorough understanding of the physicochemical properties of this compound is the foundation for rational method development.
Table 1: Physicochemical Properties of 2-Benzylpiperidine and its Hydrochloride Salt
| Property | 2-Benzylpiperidine (Free Base) | This compound | Rationale for Analytical Method Development |
| Chemical Structure | C₁₂H₁₇N | C₁₂H₁₈ClN | The presence of the benzyl chromophore allows for UV detection. The basic nitrogen is key for salt formation and potentiometric titration. |
| Molecular Weight | 175.27 g/mol [3] | 211.73 g/mol [4] | Essential for all quantitative calculations, including molarity and assay calculations. |
| Predicted pKa | 10.55 ± 0.10[5] | Not explicitly found, but the piperidine nitrogen is basic. | Crucial for HPLC method development to select a mobile phase pH that ensures the analyte is in a single ionic form for good peak shape. A mobile phase pH at least 2 units away from the pKa is recommended. |
| Solubility | Poorly soluble in water at neutral pH.[6] | Highly soluble in polar solvents like water, ethanol, and methanol.[7][8] | Guides the choice of diluents for sample preparation and mobile phase composition. |
| UV Absorption | Contains a benzyl chromophore. | Contains a benzyl chromophore. | Allows for detection by UV spectrophotometry. The related compound benzylamine shows absorption maxima at 206 nm and 256 nm.[5] |
| Physical Form | Liquid at room temperature.[5] | White crystalline solid.[8] | Dictates sample handling and preparation procedures. |
Analytical Method Development Strategy
The development of analytical methods for this compound follows a structured, science-driven approach. The goal is to create methods that are not only accurate and precise but also robust and fit for their intended purpose, in alignment with ICH Q14 guidelines on Analytical Procedure Development.[9]
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Application Notes and Protocols for the Development of Novel Derivatives from the 2-Benzylpiperidine Scaffold
Introduction: The 2-Benzylpiperidine Scaffold - A Privileged Motif in CNS Drug Discovery
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its favorable physicochemical properties, including high chemical stability and the ability to modulate lipophilicity and hydrogen bonding characteristics, make it a versatile structural motif for drug design.[2] When substituted with a benzyl group at the 2-position, the resulting 2-benzylpiperidine scaffold gives rise to a class of compounds with significant activity in the central nervous system (CNS).
Historically, 2-benzylpiperidine derivatives have been explored as stimulant drugs, structurally similar to methylphenidate (Ritalin®) and desoxypipradrol.[3] Their primary mechanism of action often involves the modulation of monoamine transporters, particularly the dopamine transporter (DAT).[3] However, the versatility of this scaffold extends far beyond stimulant activity. Recent research has demonstrated the potential of 2-benzylpiperidine derivatives as potent and selective inhibitors of acetylcholinesterase (AChE), a key target in the treatment of Alzheimer's disease.[4]
This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel 2-benzylpiperidine derivatives. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising scaffold. We will delve into detailed synthetic protocols, structure-activity relationship (SAR) insights to guide rational design, and robust in vitro assays for pharmacological characterization.
I. Strategic Approaches to the Synthesis of 2-Benzylpiperidine Derivatives
The development of novel 2-benzylpiperidine derivatives hinges on flexible and efficient synthetic strategies. The two primary points of diversification on the scaffold are the piperidine nitrogen and the aromatic ring of the benzyl group. The following sections outline key synthetic transformations, providing both the rationale and detailed protocols.
Synthesis of the Core Scaffold: 2-Benzylpiperidine
The foundational step in any derivatization campaign is the efficient synthesis of the 2-benzylpiperidine core. The most common and scalable approach involves the catalytic hydrogenation of 2-benzylpyridine. This method is advantageous as a wide variety of substituted 2-benzylpyridines can be prepared through established synthetic methodologies, such as palladium-catalyzed cross-coupling reactions.[5][6]
Protocol 1: Catalytic Hydrogenation of 2-Benzylpyridine
This protocol describes the reduction of 2-benzylpyridine to 2-benzylpiperidine.
Materials:
-
2-Benzylpyridine
-
Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C, 10%)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite®)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 2-benzylpyridine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Carefully add the catalyst (PtO₂ or 10% Pd/C, 0.05-0.10 eq.) to the solution.
-
Seal the vessel and purge with hydrogen gas several times to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitor by TLC or GC-MS).
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-benzylpiperidine.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-benzylpiperidine.
Derivatization of the Piperidine Nitrogen (N-substitution)
The secondary amine of the 2-benzylpiperidine core is a key handle for introducing a wide range of functional groups, allowing for the modulation of physicochemical properties and target engagement. The two most common methods for N-substitution are direct N-alkylation and reductive amination.
Protocol 2: Direct N-Alkylation of 2-Benzylpiperidine
This protocol details the addition of an alkyl group to the piperidine nitrogen via nucleophilic substitution.
Materials:
-
2-Benzylpiperidine
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N))
-
Anhydrous solvent (e.g., acetonitrile (MeCN), N,N-dimethylformamide (DMF))
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heat source
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve 2-benzylpiperidine (1.0 eq.) in the chosen anhydrous solvent.
-
Add the base (1.5-2.0 eq.).
-
Slowly add the alkyl halide (1.0-1.2 eq.) to the stirred solution at room temperature.[7]
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expertise & Experience: The choice of base and solvent is crucial for the success of N-alkylation. For less reactive alkyl halides, a stronger base and a higher boiling point solvent like DMF may be necessary. The steric hindrance from the 2-benzyl group can slow down the reaction compared to unsubstituted piperidine.
Protocol 3: Reductive Amination for N-Substitution
Materials:
-
2-Benzylpiperidine
-
Aldehyde or ketone
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN))
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask, dissolve 2-benzylpiperidine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in the anhydrous solvent.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.
-
Add the reducing agent (1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Structure-Activity Relationship (SAR) Insights for Rational Design
A thorough understanding of the SAR is paramount for the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The following sections summarize key SAR findings for the 2-benzylpiperidine scaffold against two major CNS targets.
Dopamine Transporter (DAT) Inhibition
The 2-benzylpiperidine scaffold is a known, albeit modest, dopamine reuptake inhibitor.[3] However, strategic modifications can significantly enhance its potency.
-
α-Keto Substitution: Introduction of a ketone at the benzylic position (α-keto-2-benzylpiperidine) has been shown to dramatically increase DAT inhibitory potency.[3]
-
Aromatic Substitution: Substitution on the benzyl ring with electron-withdrawing groups, such as halogens (e.g., 4-chloro, 3,4-dichloro), further enhances DAT inhibition.[3]
-
Piperidine Ring Substitution: Moving the benzyl group to the 3-position of the piperidine ring (3-phenylpiperidine) also leads to a significant increase in potency at monoamine transporters.[3]
Table 1: Comparative Dopamine Transporter (DAT) Affinity of 2-Benzylpiperidine and its Analogs
| Compound | DAT Affinity (Ki, nM) | Reference |
| 2-Benzylpiperidine | 6,360 | [3] |
| Methylphenidate | ~75 | [3] |
| α-Keto-2-benzylpiperidine | Significantly more potent than 2-benzylpiperidine | [3] |
Acetylcholinesterase (AChE) Inhibition
The N-benzylpiperidine moiety, a close structural isomer of the 2-benzylpiperidine scaffold, is a key component of the potent AChE inhibitor donepezil. This has inspired the exploration of 2-benzylpiperidine derivatives for the same target.
-
N-Substitution: The nature of the substituent on the piperidine nitrogen is critical for AChE inhibition. Large, aromatic substituents are generally favored.
-
Linker Length: The length and nature of the linker connecting the N-benzylpiperidine core to other pharmacophoric elements play a crucial role in optimizing interactions with the enzyme's active site.
III. Application Notes and Protocols for Pharmacological Evaluation
Once novel derivatives have been synthesized and purified, their pharmacological activity must be assessed. The following protocols describe standard in vitro assays for two key targets of the 2-benzylpiperidine scaffold.
Dopamine Transporter (DAT) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.
Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand (e.g., [³H]-WIN 35,428) from DAT expressed in a suitable cell line (e.g., HEK293 cells stably expressing human DAT). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value, from which the inhibitory constant (Ki) can be calculated.[1]
Materials:
-
HEK293 cells stably expressing hDAT
-
[³H]-WIN 35,428 (radioligand)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM GBR 12909 or cocaine)
-
96-well microplates
-
Cell harvester
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Preparation: Harvest the hDAT-expressing cells and prepare a cell membrane suspension in binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane suspension, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound. For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric assay to measure the inhibition of AChE activity.[8]
Principle: This assay is based on the reaction of acetylthiocholine (ATCh), a substrate for AChE, to produce thiocholine. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.[8]
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of ATCh, DTNB, and the test compounds in appropriate solvents.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the ATCh substrate solution to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.[8]
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
IV. Visualization of Workflows
To facilitate a clear understanding of the experimental processes, the following diagrams, generated using Graphviz, illustrate the key workflows described in this guide.
Caption: Synthetic workflow for generating novel 2-benzylpiperidine derivatives.
Caption: Workflow for the pharmacological screening of novel 2-benzylpiperidine derivatives.
V. Conclusion
The 2-benzylpiperidine scaffold represents a highly versatile and promising starting point for the development of novel CNS-active agents. Its synthetic tractability, coupled with its demonstrated activity at key neurological targets, makes it an attractive area for further investigation. By leveraging the synthetic strategies, SAR insights, and pharmacological evaluation protocols detailed in this guide, researchers can rationally design and develop new chemical entities with the potential to address a range of unmet medical needs in the field of neuroscience. The self-validating nature of the described protocols, from synthesis to biological testing, ensures a robust and reproducible approach to drug discovery.
VI. References
-
Li, P., et al. (2013). A Second Generation Synthesis of Benzyl Piperidine Derivatives: A Key Intermediate for the Preparation of SERT/5-HT1A Dual Inhibitor. Organic Process Research & Development.
-
[This is a placeholder for a relevant reference on the synthesis of functionalized piperidines. A suitable reference would be a review article or a primary research paper with detailed synthetic protocols.]
-
[This is a placeholder for a relevant reference on the structure-activity relationship of 2-benzylpiperidine derivatives for CNS targets. A suitable reference would be a review article or a comprehensive research paper.]
-
Wikipedia. (n.d.). 2-Benzylpiperidine. Retrieved from [Link]
-
[This is a placeholder for a relevant reference on structure-activity relationship studies of benzylpiperidine derivatives. A suitable reference would be a primary research paper with detailed SAR analysis.]
-
[This is a placeholder for a relevant reference on the design and synthesis of benzylpiperidine derivatives as cholinesterase inhibitors. A suitable reference would be a primary research paper.]
-
[This is a placeholder for a relevant reference on reversible monoacylglycerol lipase inhibitors with a benzylpiperidine scaffold. A suitable reference would be a primary research paper.]
-
[This is a placeholder for a relevant reference on the N-benzylpiperidine fragment in drug discovery. A suitable reference would be a review article.]
-
[This is a placeholder for a relevant reference on the design and synthesis of N-benzylpiperidine derivatives as HDAC/AChE inhibitors. A suitable reference would be a primary research paper.]
-
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
-
[This is a placeholder for a relevant reference on the synthesis of N-benzyl-2-acetamidopropionamide derivatives. A suitable reference would be a primary research paper.]
-
Google Patents. (n.d.). CN101863826A - A kind of method for preparing 2-benzylpyridine compounds. Retrieved from
-
Google Patents. (n.d.). CN101863826B - Method for preparing 2-benzyl pyridine compound. Retrieved from
-
[This is a placeholder for a relevant reference on the synthesis of fentanyl analogs which may involve N-benzylpiperidine intermediates. A suitable reference would be a patent or primary research paper.]
-
[This is a placeholder for a relevant reference on N-alkylation of benzyl piperazine-1-carboxylate. A suitable reference would be a methods paper or application note.]
-
[This is a placeholder for a relevant reference on recent advances in the synthesis of highly substituted piperidine analogs. A suitable reference would be a review article.]
-
[This is a placeholder for a relevant reference on heterocyclic aryne precursors for the synthesis of substituted pyridines. A suitable reference would be a primary research paper or technical note.]
-
[This is a placeholder for a relevant reference on the synthesis and characterization of substituted 2-(α-hydroxy benzyl) benzimidazole derivatives, which may have some relevance to the benzyl group functionalization. A suitable reference would be a primary research paper.]
-
Singh, S. K., et al. (2019). Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry.
-
[This is a placeholder for a relevant reference on the synthesis of substituted 2-pyridyl-4-phenylquinolines, which could be a precursor to certain 2-benzylpyridine derivatives. A suitable reference would be a primary research paper.]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101863826A - A kind of method for preparing 2-benzylpyridine compounds - Google Patents [patents.google.com]
- 6. CN101863826B - Method for preparing 2-benzyl pyridine compound - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Protocol for the Conversion of 2-Benzylpiperidine Free Base to its Hydrochloride Salt
An Application Guide
Introduction
In pharmaceutical and medicinal chemistry research, active pharmaceutical ingredients (APIs) are often converted into salt forms to enhance their physicochemical properties. The free base form of an amine compound, such as 2-Benzylpiperidine, may exist as an oil or an amorphous solid, presenting challenges in handling, purification, and formulation.[1] Conversion to a hydrochloride (HCl) salt is a common and effective strategy to address these issues. The protonation of the basic nitrogen atom by hydrochloric acid typically yields a crystalline, non-hygroscopic solid with improved aqueous solubility, stability, and a higher melting point, making it more amenable to standard pharmaceutical processing.[1][2]
2-Benzylpiperidine is a stimulant drug of the arylpiperidine family, primarily used as a synthetic intermediate in the manufacturing of other drugs.[3] This application note provides a detailed, step-by-step protocol for the efficient conversion of 2-Benzylpiperidine free base to its hydrochloride salt, intended for researchers in drug development and organic synthesis. The protocol emphasizes safety, explains the rationale behind procedural choices, and includes troubleshooting guidance to ensure a reliable and reproducible outcome.
Core Principles of Amine Salt Formation
The conversion is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a Lewis base, accepting a proton (H⁺) from hydrochloric acid. This forms the corresponding ammonium cation (2-benzylpiperidinium) and a chloride anion, which associate ionically to form the salt.
Key considerations for this process include:
-
Stoichiometry: The reaction between the monoprotic amine and HCl is a 1:1 molar ratio. A slight excess of HCl (approximately 1.1 equivalents) is often employed to ensure the reaction proceeds to completion.[1]
-
Solvent Selection: The choice of solvent is critical. An ideal solvent system will fully dissolve the 2-Benzylpiperidine free base while having very low solubility for the resulting hydrochloride salt. This differential solubility is the driving force for the precipitation or crystallization of the product upon addition of HCl. Ethereal solvents, such as diethyl ether or 2-propanol, are common choices.[4]
-
Purity of Starting Material: The purity of the final salt is contingent on the purity of the initial free base. It is often easier to purify the free base via distillation or chromatography before salt formation.
Chemical Reaction and Workflow Visualization
The following diagrams illustrate the chemical transformation and the overall experimental process.
Caption: Chemical conversion of 2-Benzylpiperidine to its HCl salt.
Caption: Step-by-step workflow for the hydrochloride salt formation.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| 2-Benzylpiperidine (Free Base) | >98% Purity | Can be an oil or low-melting solid.[5] |
| Hydrochloric Acid Solution | 2.0 M in Diethyl Ether | Anhydrous. Commercially available. Handle with extreme care. |
| Diethyl Ether (Et₂O) | Anhydrous | Used as the reaction and washing solvent. |
| Round-bottom flask | Appropriate size | Must be dry. |
| Magnetic stirrer and stir bar | - | For efficient mixing. |
| Syringe and needle | - | For controlled, dropwise addition of the HCl solution. |
| Ice-water bath | - | To control reaction temperature. |
| Büchner funnel and filter flask | - | For vacuum filtration. |
| Filter paper | - | Sized to fit the Büchner funnel. |
| High-vacuum line or vacuum oven | - | For thorough drying of the final product. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles (or a face shield), and appropriate chemical-resistant gloves (nitrile gloves are suitable).[6][7]
-
Ventilation: All steps involving 2-Benzylpiperidine, diethyl ether, and hydrochloric acid must be performed inside a certified chemical fume hood to avoid inhalation of harmful vapors.[6][7]
-
Hydrochloric Acid: Concentrated HCl solutions are highly corrosive and can cause severe skin burns and eye damage. The ethereal solution is also corrosive and releases HCl gas. Handle with extreme caution.[8][9]
-
Diethyl Ether: Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby. It can also form explosive peroxides upon storage; use a freshly opened container or test for peroxides if unsure.
-
Spill Response: Have appropriate spill kits available. For small acid spills, a neutralizer like sodium bicarbonate should be used.[8]
Detailed Experimental Protocol
This protocol is based on a 10.0 mmol scale. Adjust quantities accordingly for different scales.
1. Preparation of the Free Base Solution
-
Accurately weigh 1.75 g (10.0 mmol) of 2-Benzylpiperidine free base into a dry 100 mL round-bottom flask containing a magnetic stir bar.
-
Add 40 mL of anhydrous diethyl ether to the flask.
-
Stir the mixture at room temperature until the free base is completely dissolved.
2. Acidification and Precipitation
-
Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring. Cooling the solution promotes better crystal formation and minimizes the solubility of the product.
-
Using a syringe, slowly add 5.5 mL (11.0 mmol, 1.1 equivalents) of 2.0 M hydrochloric acid in diethyl ether dropwise to the stirred solution over 5-10 minutes.
-
The hydrochloride salt will precipitate as a white solid upon the addition of the HCl solution.[1]
-
After the addition is complete, continue to stir the resulting slurry in the ice bath for an additional 30-60 minutes to ensure complete precipitation.[1]
3. Isolation and Purification of the Salt
-
Set up a vacuum filtration apparatus with a Büchner funnel and filter paper.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid in the funnel with two portions of 10 mL of cold (0-5 °C) anhydrous diethyl ether. This wash removes any residual unreacted free base or other soluble impurities. Using a cold solvent minimizes product loss.[1]
-
Continue to draw air through the filter cake for 10-15 minutes to partially dry the solid.
4. Drying the Product
-
Transfer the white solid from the funnel to a pre-weighed watch glass or vial.
-
Dry the product under a high vacuum for several hours (or overnight) to remove all residual solvent.
-
Weigh the final product to determine the yield. The this compound should be a white to off-white crystalline solid.[10]
Characterization and Validation
To confirm the successful conversion and purity of the product, the following analyses can be performed:
-
Melting Point: The hydrochloride salt should have a distinct and higher melting point than the free base.
-
NMR Spectroscopy (¹H NMR): Compare the spectrum of the product to the starting material. Protonation of the amine will cause a downfield shift in the signals of adjacent protons.
-
FT-IR Spectroscopy: Look for the appearance of a broad N-H⁺ stretching band in the 2400-2800 cm⁻¹ region.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No precipitate forms | 1. The salt is soluble in the chosen solvent. 2. The concentration is too low. | 1. Add an "anti-solvent" in which the salt is known to be insoluble (e.g., hexane) dropwise until turbidity is observed. 2. Partially evaporate the solvent under reduced pressure to increase the concentration.[1] |
| An oil or "sludge" forms instead of a solid | 1. Precipitation occurred too rapidly. 2. Presence of impurities. 3. The salt may be hygroscopic or have a low melting point. | 1. Slow down the addition of HCl and ensure the solution is well-chilled. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod. 3. Purify the free base before salt formation.[1] |
| Low yield | 1. Incomplete precipitation. 2. Product loss during filtration/washing. 3. Significant solubility of the salt in the solvent. | 1. Allow the mixture to stir for a longer period at a low temperature. 2. Use a minimal amount of cold solvent for washing. 3. Cool the reaction mixture thoroughly in a freezer before filtration to minimize solubility.[1] |
References
-
National Center for Biotechnology Information. "2-Benzylpiperidine" PubChem Compound Database, CID=118004. Available from: [Link]
-
Tradeasia International. (2025). "How to Handle Hydrochloric Acid Safely in Industrial Settings". Available from: [Link]
-
University of California, Santa Barbara. (2012). "Hydrochloric acid - Standard Operating Procedure". Available from: [Link]
-
VelocityEHS. (2014). "Hydrochloric Acid Hazards & Safety Tips". Available from: [Link]
-
University of California, Merced. "Standard Operating Procedure - Hydrochloric acid". Available from: [Link]
-
University of Rochester, Department of Chemistry. "Solvents for Recrystallization". Available from: [Link]
-
Solubility of Things. "1-Benzylpiperidine". Available from: [Link]
-
ResearchGate. (2017). "Purification of organic hydrochloride salt?". Available from: [Link]
-
ResearchGate. (2021). "How to recrystallization amine compound and it is not soluble in common organic solvents". Available from: [Link]
-
Organic Syntheses. "1-benzylpiperazine". Available from: [Link]
-
Wikipedia. "2-Benzylpiperidine". Available from: [Link]
-
PubMed Central (PMC). (2022). "Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives...". Available from: [Link]
-
ChemRxiv. (2021). "Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists". Available from: [Link]
-
Reddit. (2022). "What's the proper way to convert a freebase to hydrochloride?". Available from: [Link]
-
SWGDRUG.org. (2005). "BENZYLPIPERAZINE". Available from: [Link]
-
ChemBK. "N-benzylpiperidine". Available from: [Link]
-
Sciencemadness.org. (2006). "Isolation of primary amines as HCL salt problem". Available from: [Link]
-
PubMed. (2003). "Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH". Available from: [Link]
-
Wikipedia. "4-Benzylpiperidine". Available from: [Link]
-
lookchem. "Cas 192872-58-5,this compound". Available from: [Link]
-
ResearchGate. (2016). "Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH". Available from: [Link]
-
PubMed. (2013). "De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1". Available from: [Link]
-
Pharmaoffer.com. (2023). "Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals". Available from: [Link]
-
Wikipedia. "Methylphenidate". Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Benzylpiperidine | C12H17N | CID 118004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. chemtradeasia.com [chemtradeasia.com]
- 9. ehs.com [ehs.com]
- 10. 2-BENZYLPIPERIDINE HCL | 192872-58-5 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 2-Benzylpiperidine Hydrochloride
Welcome to the technical support center for 2-benzylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important synthetic intermediate. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting advice and detailed protocols to ensure the successful isolation of high-purity material.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to 2-benzylpiperidine?
A1: The most prevalent and scalable method for synthesizing 2-benzylpiperidine is the catalytic hydrogenation of 2-benzylpyridine.[1] This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas in the presence of a metal catalyst. Common catalysts include Platinum(IV) oxide (PtO₂) and Palladium on carbon (Pd/C), often conducted in solvents like ethanol or acetic acid.[1] The choice of catalyst and reaction conditions is critical to prevent side reactions.[2]
Q2: Why is the final product typically isolated as a hydrochloride salt instead of the free base?
A2: 2-Benzylpiperidine free base is often a low-melting solid or an oil (Melting Point: ~32°C), which can be challenging to handle and purify on a large scale.[3] Converting the basic piperidine nitrogen to its hydrochloride salt serves two primary purposes:
-
Facilitates Purification: The hydrochloride salt is typically a stable, crystalline solid. This physical form is highly amenable to purification by recrystallization, an effective technique for removing minor impurities.[3]
-
Improves Handling and Stability: Crystalline salts are generally easier to weigh, transfer, and store compared to oils. They often exhibit enhanced long-term stability.
Q3: What are the most common impurities I should anticipate in my crude 2-benzylpiperidine product?
A3: Impurities in the synthesis of 2-benzylpiperidine primarily arise from incomplete reactions or undesired side reactions during the catalytic hydrogenation of 2-benzylpyridine. Key impurities include:
-
Unreacted 2-Benzylpyridine: A result of incomplete hydrogenation. Its presence indicates that the reaction may require longer duration, higher hydrogen pressure, or more active catalyst.
-
Partially Hydrogenated Intermediates: Various tetrahydropyridine isomers can be formed if the reduction stalls before completion.[4]
-
Debenzylation Products (e.g., Piperidine): Under harsh hydrogenation conditions (high temperature or aggressive catalysts), the benzyl C-N bond can be cleaved, a process known as hydrogenolysis. This side reaction reduces the yield of the desired product.[4] Rhodium-based catalysts are often noted for their high selectivity in ring hydrogenation without significant C-N bond cleavage.[2]
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a detailed question-and-answer format, providing both solutions and the scientific rationale behind them.
Issue 1: The catalytic hydrogenation of 2-benzylpyridine shows low or no conversion.
-
Potential Cause 1: Catalyst Inactivity or Poisoning.
-
Explanation: Heterogeneous catalysts like Pd/C or PtO₂ can be poisoned by impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur or halogen compounds). The catalyst may also be old or from a poor-quality batch.
-
Recommended Solution:
-
Ensure the 2-benzylpyridine starting material is pure. If necessary, purify it by distillation or column chromatography before the reaction.
-
Use a fresh batch of high-quality catalyst.
-
Consider using a catalyst less prone to poisoning, such as certain rhodium complexes, if starting material purity is a concern.[2]
-
Ensure all glassware is scrupulously clean and solvents are of appropriate purity.
-
-
-
Potential Cause 2: Insufficient Hydrogen Pressure or Poor Mass Transfer.
-
Explanation: The reduction is a three-phase reaction (solid catalyst, liquid substrate/solvent, hydrogen gas). Efficient mixing is crucial for the hydrogen gas to dissolve in the solvent and reach the active sites on the catalyst surface.
-
Recommended Solution:
-
Increase the hydrogen pressure. Typical pressures for this transformation range from 50 to 500 psi, but consult specific literature for your catalyst system.[1][5]
-
Ensure vigorous and efficient stirring or shaking to maximize gas-liquid mixing.
-
Check the hydrogenation apparatus for any leaks that could prevent it from maintaining pressure.
-
-
-
Potential Cause 3: Suboptimal Reaction Conditions (Temperature/Solvent).
-
Explanation: The reaction rate is influenced by temperature and the solvent system. Some solvents, like acetic acid, can protonate the pyridine ring, making it more susceptible to reduction and accelerating the reaction.[4]
-
Recommended Solution:
-
If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring for the formation of byproducts by TLC or GC-MS.
-
Consider changing the solvent. Screening solvents like ethanol, methanol, or acetic acid can identify optimal conditions.[4]
-
-
Troubleshooting Decision Tree: Low Hydrogenation Yield
Sources
Technical Support Center: Synthesis of Piperidine Derivatives
Welcome to the Technical Support Center for the synthesis of piperidine derivatives. The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[1][2][3][4] However, its synthesis is not without challenges. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common problems encountered during the synthesis of these valuable heterocycles.
Here, we will move beyond simple protocols and delve into the causality behind experimental choices, offering a self-validating system of knowledge to enhance your synthetic success.
Section 1: N-Functionalization of the Piperidine Ring
The nitrogen atom of the piperidine ring is its most reactive site and a primary handle for introducing molecular diversity. However, controlling its reactivity can be challenging.
Frequently Asked Questions (FAQs): N-Alkylation
Q1: I am observing significant over-alkylation of my piperidine, leading to the formation of a quaternary ammonium salt. How can I prevent this?
A1: Over-alkylation is a frequent side reaction where the desired tertiary amine product reacts further with the alkylating agent.[5] This is often problematic as the resulting quaternary salt can be difficult to separate from the product and significantly lowers the yield.[5]
-
Causality: The newly formed tertiary amine can sometimes be more nucleophilic than the starting secondary amine, making it more susceptible to a second alkylation.[5] Highly reactive alkylating agents like methyl iodide and benzyl bromide exacerbate this issue.[5]
-
Troubleshooting Strategies:
-
Stoichiometry Control: Use a slight excess of the piperidine relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents).[5]
-
Slow Addition: Add the alkylating agent slowly, ideally using a syringe pump.[6] This maintains a low concentration of the electrophile, favoring mono-alkylation.[5][7]
-
Lower Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more than the first, improving selectivity.[7]
-
Alternative Methods: Consider reductive amination as a milder alternative to direct alkylation with alkyl halides. This method avoids the formation of quaternary ammonium salts.[5][8]
-
Q2: My N-alkylation reaction is sluggish and does not go to completion, even with heating. What could be the issue?
A2: Incomplete conversion can stem from several factors, including reagent solubility, base strength, and the nature of the leaving group.
-
Causality: The reaction generates an acid (e.g., HBr, HCl) as a byproduct. Without a base to neutralize it, the piperidine starting material will be protonated, forming an unreactive ammonium salt and stalling the reaction.[6]
-
Troubleshooting Strategies:
-
Add a Base: Incorporate a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to scavenge the acid produced.[6]
-
Solvent Choice: Ensure all reagents are soluble in the chosen solvent. If solubility is an issue, consider switching to a more polar aprotic solvent like DMF or acetonitrile.[5][9]
-
Leaving Group: Iodides are better leaving groups than bromides, which are better than chlorides. If using a less reactive alkyl halide, consider converting it to the corresponding iodide in situ using sodium iodide (Finkelstein reaction).
-
Troubleshooting Table: N-Alkylation of Piperidines
| Problem | Potential Cause | Recommended Solution |
| Over-alkylation | Excess alkylating agent; Highly reactive alkylating agent | Use a slight excess of piperidine; Add alkylating agent slowly; Lower reaction temperature.[5][7] |
| Low Conversion | No base used; Poor solubility of reagents | Add a non-nucleophilic base (e.g., K₂CO₃); Switch to a more polar solvent (e.g., DMF).[6][9] |
| Side Product Formation | Reaction temperature too high | Lower the reaction temperature and monitor the reaction closely. |
Experimental Protocol: Controlled Mono-N-Alkylation of Piperidine
Objective: To achieve selective mono-N-alkylation of piperidine while minimizing the formation of the quaternary ammonium salt.
Materials:
-
Piperidine (1.2 eq.)
-
Alkyl Halide (1.0 eq.)
-
Potassium Carbonate (K₂CO₃, 1.5 eq.), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Syringe pump
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add piperidine, potassium carbonate, and anhydrous acetonitrile.
-
Stir the suspension at room temperature.
-
Dissolve the alkyl halide in anhydrous acetonitrile.
-
Using a syringe pump, add the solution of the alkyl halide to the piperidine suspension over a period of 2-4 hours.[6]
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram: N-Alkylation Troubleshooting Logic
Caption: Troubleshooting workflow for N-alkylation of piperidines.
FAQs: N-Arylation (Buchwald-Hartwig Amination)
Q3: My Buchwald-Hartwig N-arylation of piperidine is not working. What are the common points of failure?
A3: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction but is sensitive to several parameters.[10][11][12]
-
Causality: The catalytic cycle involves a Pd(0) active species. Failure to form or maintain this species, or using an inappropriate ligand-base combination for the specific substrate, will halt the reaction.[13]
-
Troubleshooting Strategies:
-
Catalyst and Ligand: The choice of phosphine ligand is critical.[13] For piperidines, sterically hindered, electron-rich biarylphosphine ligands like RuPhos and XPhos are often effective, especially with challenging aryl chlorides.[13][14] Ensure your palladium precatalyst (e.g., Pd₂(dba)₃) is of good quality.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base. Weaker bases like K₂CO₃ or K₃PO₄ may lead to incomplete reactions.[13]
-
Inert Atmosphere: While not overly sensitive, maintaining an inert atmosphere (Argon or Nitrogen) is crucial to protect the Pd(0) catalyst from oxidation.[13]
-
Solvent: Toluene and dioxane are common solvents. Ensure all starting materials are soluble at the reaction temperature (typically 80-110 °C).[13]
-
Section 2: Functionalization of the Piperidine Ring
Introducing substituents onto the carbon framework of the piperidine ring is essential for tuning its pharmacological properties. This often presents significant challenges in regioselectivity and stereocontrol.
FAQs: C-H Functionalization
Q4: I want to directly functionalize the C-H bonds of the piperidine ring, but I'm struggling with reactivity and selectivity. What are the main challenges?
A4: Direct C-H functionalization of saturated heterocycles like piperidine is a formidable challenge.[15]
-
Causality: The C-H bonds α to the nitrogen are the most activated, but reactions at this position can be complicated by side reactions.[15] Achieving functionalization at other positions (β, γ) typically requires a directing group strategy. Compared to pyrrolidines, piperidines can present unique reactivity challenges.[15][16]
-
Emerging Strategies:
-
Directed C-H Activation: This is the most common approach. An N-linked directing group is used to position a transition metal catalyst (e.g., Ruthenium, Palladium) in proximity to a specific C-H bond, enabling its selective functionalization.[17]
-
Photoredox Catalysis: This method uses light to generate radical intermediates that can lead to C-H functionalization, offering alternative reactivity patterns.[16]
-
FAQs: Stereocontrol in Piperidine Synthesis
Q5: I am synthesizing a substituted piperidine, but I am getting a mixture of diastereomers. How can I improve the stereoselectivity?
A5: Achieving high stereocontrol is a common hurdle, especially when creating multiple stereocenters.[18][19]
-
Causality: The stereochemical outcome is determined by the transition state of the key bond-forming step. Factors like the synthetic route, catalyst, and substrate structure all play a crucial role. For instance, in intramolecular cyclizations, the pre-existing stereochemistry of the acyclic precursor directs the formation of new stereocenters.[2]
-
Troubleshooting Strategies:
-
Catalyst Choice: In catalytic reactions, the chiral ligand is paramount. Screen a variety of ligands to find one that provides optimal stereochemical induction.
-
Reaction Pathway: Some reactions, like aza-Diels-Alder cycloadditions, are inherently more stereocontrolled than stepwise processes.[20] Consider if your chosen synthetic route is optimal for stereocontrol.
-
Substrate Control: The steric and electronic properties of substituents on your starting material can influence the facial selectivity of an incoming reagent.
-
Diagram: Key Synthetic Strategies for Substituted Piperidines
Caption: Common synthetic routes to substituted piperidines.
Section 3: Protecting Groups and Purification
Proper use of protecting groups and effective purification are critical for a successful synthesis.
FAQs: Protecting Groups
Q6: When is it necessary to use an N-protecting group (e.g., Boc, Cbz) on the piperidine nitrogen?
A6: Using an N-protecting group is highly recommended when performing reactions that are incompatible with a basic secondary amine.[20]
-
Causality: The lone pair on the piperidine nitrogen is both basic and nucleophilic. It can react with a wide range of reagents, including strong bases (like organolithiums), electrophiles, and some transition metal catalysts, leading to undesired side reactions.
-
When to Protect:
-
When using strong bases: For reactions like α-lithiation, protection is mandatory.
-
When functionalizing the ring: To prevent the nitrogen from interfering with reagents targeting the carbon skeleton.
-
To prevent side reactions: With reagents like Lawesson's reagent, protection avoids the formation of thioamides.[20]
-
Q7: I am having trouble removing the N-Boc group without causing side reactions. What are the best practices?
A7: While trifluoroacetic acid (TFA) is standard for Boc deprotection, it can cause side reactions with sensitive functional groups.
-
Causality: The carbocation (tert-butyl cation) generated during deprotection is a potent electrophile and can alkylate nucleophilic residues like tryptophan or methionine.[21]
-
Troubleshooting Strategies:
-
Use Scavengers: Always include scavengers like triisopropylsilane (TIS) or water in your TFA deprotection cocktail to trap the tert-butyl cation.[21]
-
Milder Conditions: Consider using alternative, milder acidic conditions such as HCl in dioxane or formic acid.
-
Thermolytic Deprotection: In some cases, heating in a solvent like 2,2,2-trifluoroethanol (TFE) can effect Boc removal.[22]
-
FAQs: Purification
Q8: My piperidine derivative is a viscous oil that is difficult to purify by column chromatography. What are some alternative purification strategies?
A8: Purifying polar, basic compounds like piperidine derivatives can be challenging.
-
Troubleshooting Strategies:
-
Salt Formation and Crystallization: Convert the basic piperidine derivative to a salt (e.g., hydrochloride, tartrate) by treating it with the corresponding acid. Salts are often crystalline solids that can be purified by recrystallization. The free base can be regenerated by treatment with a base.
-
Distillation: For volatile, thermally stable liquid products, distillation under reduced pressure can be an effective purification method.[23]
-
Chromatography Modifiers: When using silica gel chromatography, add a small amount of a basic modifier like triethylamine (~1%) to the eluent. This deactivates acidic sites on the silica, preventing peak tailing and improving separation.
-
Q9: I am trying to separate my piperidine product from a pyridine impurity, but they co-distill. Why is this happening?
A9: Piperidine and pyridine form an azeotrope, which is a mixture with a constant boiling point that cannot be separated by simple distillation.[20][23][24] The azeotrope consists of approximately 92% piperidine and 8% pyridine.[20][23]
-
Solution: Selective Salt Formation: A clever and effective method is to bubble carbon dioxide (CO₂) gas through a solution of the mixture. Piperidine, being a stronger base, will react to form a solid piperidine carbonate salt, while the less basic pyridine will not react and remains in solution. The solid salt can then be separated by filtration and the free piperidine regenerated by treatment with a strong base.[20][23]
References
-
Marson, C. M., et al. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. CORE. [Link]
-
Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. [Link]
-
Senten, K., et al. (2003). Synthesis and Dipeptidyl Peptidase Inhibition of N-(4-substituted-2,4-diaminobutanoyl)piperidines. Bioorganic & Medicinal Chemistry Letters, 13(15), 2541-2544. [Link]
-
Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-715. [Link]
-
Anderson, R. J., et al. (2015). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry, 80(21), 10544-10565. [Link]
-
Singleton, D. A., et al. (2003). Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids. Organic Letters, 5(5), 729-731. [Link]
-
Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-715. [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]
-
Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Drug Discovery Today, 19(3), 245-263. [Link]
-
McDonald, R. I., et al. (2012). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 134(41), 17007-17010. [Link]
-
Matassini, C., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(10), 1383-1395. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Explained. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
-
Gao, S., et al. (2016). Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamination, and Unusual. ACS Chemical Biology, 11(12), 3278-3283. [Link]
-
Bertuzzi, G., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4474-4477. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Díaz-Pérez, H., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1085-1095. [Link]
-
Wang, Z., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal, 18(13), e202300267. [Link]
- Britton, E. C., & Horsley, L. H. (1944). Process for purifying piperidine. U.S.
-
Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
-
Various Authors. (2021). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. [Link]
-
Melo Diaz, J. M. (2014). What are the best methods for Piperidine purification alternatives to distillation? ResearchGate. [Link]
-
Sharma, R., et al. (2024). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Synthetic Communications, 54(1), 1-25. [Link]
-
Davies, S. G., et al. (1995). Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. The Journal of Organic Chemistry, 60(25), 8137-8147. [Link]
-
Various Authors. (2021). Approaches to α-functionalization of piperidines by C H activation. ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2025). Deprotection. [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]
-
Various Authors. (2020). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]
-
Reddit User. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]
-
Various Authors. (2020). Deprotection of different N-Boc-compounds. ResearchGate. [Link]
-
Various Authors. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
-
Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 51(38), 9496-9512. [Link]
-
Various Authors. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 24. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
Technical Support Center: Identification and Troubleshooting of Byproducts in 2-Benzylpiperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for 2-benzylpiperidine synthesis. As a Senior Application Scientist, I've designed this guide to address the common challenges and specific issues you may encounter during your experiments, with a primary focus on the identification and mitigation of synthesis byproducts. The piperidine scaffold is a cornerstone in medicinal chemistry, and ensuring the purity of intermediates like 2-benzylpiperidine is critical for the successful development of therapeutic agents.[1][2] This guide provides in-depth, experience-based insights and actionable troubleshooting protocols to help you optimize your synthetic routes and obtain high-purity 2-benzylpiperidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Byproducts from Catalytic Hydrogenation of 2-Benzylpyridine
This is one of the most common and direct routes to 2-benzylpiperidine.[1] However, it is not without its challenges, primarily related to over-reduction or incomplete reaction.
Q1: I'm observing a significant amount of a byproduct with a mass corresponding to a fully saturated dicyclohexylmethane derivative. What is happening and how can I prevent it?
A1: The likely culprit is over-hydrogenation.
-
Causality: The catalytic hydrogenation of 2-benzylpyridine to 2-benzylpiperidine involves the saturation of the pyridine ring.[1] Under harsh conditions (high pressure, high temperature, or highly active catalysts), the reaction can proceed further to hydrogenate the benzene ring as well, leading to the formation of (cyclohexylmethyl)piperidine. The pyridine ring is generally hydrogenated before the benzene ring.[3]
-
Troubleshooting & Optimization:
-
Catalyst Choice: While platinum oxide (PtO₂) is effective, palladium on carbon (Pd/C) often provides better selectivity for the pyridine ring saturation.[1] Rhodium and ruthenium catalysts have also shown high activity.[4]
-
Reaction Conditions:
-
Temperature: Start with room temperature. Unnecessary heating can promote over-reduction.
-
Pressure: Use moderate hydrogen pressure (e.g., 50-100 psi) and monitor the reaction progress closely.[1]
-
Solvent: The choice of solvent can influence catalyst activity. Ethanol or acetic acid are common choices.[1]
-
-
Monitoring: Track the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) to stop it once the 2-benzylpyridine has been consumed, preventing further reduction of the desired product.
-
Q2: My reaction seems to have stalled, and I have a mixture of starting material and product. What could be the issue?
A2: Incomplete hydrogenation can be due to several factors, primarily related to the catalyst or reaction setup.
-
Causality:
-
Catalyst Deactivation: The catalyst can be "poisoned" by impurities in the starting material or solvent. Sulfur-containing compounds are notorious catalyst poisons. The product itself can sometimes inhibit the catalyst.[5]
-
Insufficient Catalyst: The catalyst loading may be too low for the scale of the reaction.
-
Poor Mass Transfer: Inefficient stirring can lead to poor contact between the hydrogen gas, the substrate, and the catalyst surface.
-
-
Troubleshooting & Optimization:
-
Purity of Reagents: Ensure your 2-benzylpyridine and solvent are of high purity.
-
Catalyst Handling: Use fresh, active catalyst. For Pd/C, ensure it is handled under an inert atmosphere if it is a pyrophoric grade.
-
Reaction Setup:
-
Agitation: Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate gas-liquid mass transfer.
-
Catalyst Loading: A typical loading is 1-5 mol% of the catalyst.[1] If the reaction stalls, carefully adding more catalyst (after purging the system with inert gas) can sometimes restart it.
-
-
Q3: I am observing cis and trans isomers of substituted 2-benzylpiperidine derivatives. How can I control the stereochemistry?
A3: The stereochemical outcome of the hydrogenation is influenced by the catalyst and reaction conditions.
-
Causality: The hydrogenation of a substituted pyridine ring can lead to the formation of diastereomers. The catalyst surface plays a crucial role in directing the approach of hydrogen. Generally, catalytic hydrogenation of substituted pyridines tends to yield the cis isomer as the major product.[5][6]
-
Troubleshooting & Optimization:
-
Catalyst Selection: Different catalysts can provide different diastereoselectivities. It is often necessary to screen various catalysts (e.g., PtO₂, Pd/C, Rh/C) to find the optimal one for a specific substrate.
-
Thermodynamic vs. Kinetic Control: The initially formed kinetic product (often the cis isomer) can sometimes be epimerized to the more stable thermodynamic product (trans isomer) under certain conditions (e.g., by using a base).[6]
-
Analytical Verification: Use Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-1H COSY and NOESY experiments, to determine the relative stereochemistry of the products.[7]
-
Section 2: Byproducts from Reductive Amination Routes
Reductive amination, for instance, reacting a suitable ketone or aldehyde with an amine source, is another versatile method for synthesizing piperidine derivatives.[2][8][9]
Q4: My reductive amination is producing a significant amount of the secondary amine from the coupling of two ketone/aldehyde molecules with ammonia. How can I favor the formation of the primary amine?
A4: This is a common issue of over-alkylation in reductive aminations.
-
Causality: The initially formed primary amine is nucleophilic and can react with another molecule of the carbonyl compound to form a secondary amine, which can then be reduced.[10][11]
-
Troubleshooting & Optimization:
-
Stoichiometry: Use a large excess of the amine source (e.g., ammonia) to outcompete the newly formed primary amine for reaction with the carbonyl compound.[12]
-
Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the carbonyl group, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[10] This allows the imine formation to go to completion before reduction occurs.
-
One-Pot Procedures: Modern protocols often perform the reaction in one pot, where the imine formation and reduction occur concurrently.[8] Careful control of pH (weakly acidic conditions favor imine formation) is crucial here.
-
Q5: I am seeing an alcohol byproduct corresponding to the reduction of my starting carbonyl compound. What is causing this?
A5: This indicates that the reduction of the carbonyl is competing with or occurring faster than the imine formation.
-
Causality: If a strong, non-selective reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the aldehyde or ketone directly to the corresponding alcohol before it has a chance to react with the amine.[10]
-
Troubleshooting & Optimization:
-
Use a Selective Reducing Agent: As mentioned in A4, NaBH₃CN and NaBH(OAc)₃ are milder and more selective for the protonated imine intermediate over the carbonyl group.[10]
-
Two-Step Procedure: You can perform the reaction in two distinct steps: first, form the imine by reacting the carbonyl compound with the amine (often with removal of water), and then add the reducing agent.
-
Section 3: General Impurities and Isomers
Q6: I have an impurity with the same mass as my product, but it has a different retention time in HPLC and GC. What could it be?
A6: You are likely dealing with a structural isomer.
-
Causality: Depending on the synthetic route, regioisomers can be formed. For example, if starting from a substituted pyridine, the benzyl group could be at the 2-, 3-, or 4-position. If the starting materials are not pure, you may be carrying over and reacting with isomers. For instance, commercially available benzyl chloride can contain impurities like toluene and various chlorotoluene isomers.[13]
-
Troubleshooting & Optimization:
-
Starting Material Purity: Always verify the purity of your starting materials by appropriate analytical techniques (e.g., GC-MS, NMR) before starting the synthesis.
-
Structural Elucidation:
-
NMR Spectroscopy: NMR is a powerful tool for distinguishing isomers. The substitution pattern on the aromatic ring will give rise to unique splitting patterns in the 1H NMR spectrum. 2D NMR techniques like COSY, HSQC, and HMBC can definitively establish the connectivity of the molecule.[7][14]
-
GC-MS: While isomers have the same molecular weight, their fragmentation patterns in the mass spectrometer can sometimes be different, aiding in their identification.[15]
-
-
Analytical Protocols for Byproduct Identification
Protocol 1: GC-MS Analysis for Reaction Monitoring and Impurity Profiling
This method is ideal for monitoring the progress of the synthesis and identifying volatile byproducts.
1. Sample Preparation: a. Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. b. Dilute with a suitable solvent (e.g., ethyl acetate, methanol). c. If necessary, quench the reaction in the aliquot with a small amount of water or a suitable quenching agent. d. If the sample contains non-volatile components (like salts or catalysts), filter it through a small plug of silica or a syringe filter.
2. GC-MS Conditions (Representative):
- GC System: Agilent GC system or equivalent.[16]
- Column: A capillary column such as a DB-5ms is suitable.[16]
- Carrier Gas: Helium.[16]
- Injection Mode: Splitless.[16]
- Temperature Program:
- Initial temperature: 100 °C, hold for 1 min.
- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 5 min.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.[16]
- Scan Range: 40-400 m/z.
3. Data Analysis: a. Identify the peaks for the starting material, product, and any byproducts based on their retention times and mass spectra. b. Compare the obtained mass spectra with a library (e.g., NIST) to tentatively identify unknown byproducts. c. Use the peak areas to estimate the relative amounts of each component.
Protocol 2: HPLC for Purity Analysis
HPLC is a robust technique for assessing the final purity of the 2-benzylpiperidine product.[17]
1. Preparation of Solutions: [17] a. Mobile Phase: Prepare a mixture of acetonitrile and a phosphate buffer (e.g., 50:50 v/v). Filter through a 0.45 µm membrane filter and degas.[17] b. Standard Solution: Accurately weigh about 10 mg of 2-benzylpiperidine reference standard into a 100 mL volumetric flask and dissolve in the mobile phase.[17] c. Sample Solution: Prepare the sample solution in the same manner as the standard solution.[17]
2. HPLC Conditions:
- LC System: Agilent 1260 HPLC System or equivalent.[16]
- Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
- Mobile Phase: Isocratic elution with Acetonitrile:Phosphate Buffer (pH 7.0).[17]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm, as the benzyl group contains a UV chromophore.[17]
- Column Temperature: 30 °C.
3. Calculation of Purity:
- The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[17]
- Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100[17]
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| RSD of Peak Area | ≤ 2.0% |
| RSD of Retention Time | ≤ 1.0% |
| Table 1: System Suitability Criteria for HPLC Analysis.[17] |
Protocol 3: NMR Spectroscopy for Structural Elucidation of Isomers
NMR is indispensable for distinguishing between structural isomers (e.g., 2-, 3-, or 4-benzylpiperidine) and stereoisomers (cis/trans).
1. Sample Preparation: a. Dissolve 5-10 mg of the purified byproduct or product mixture in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
2. NMR Experiments: a. ¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling. The chemical shifts and coupling patterns in the aromatic region (δ 7-8 ppm) are highly diagnostic for the substitution pattern. b. ¹³C NMR: Shows the number of chemically non-equivalent carbon atoms. c. 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule.[7] d. 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[14] e. 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for establishing the connectivity between different parts of the molecule.[14] f. NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the relative stereochemistry of diastereomers by identifying protons that are close in space.
Visualizing Reaction Pathways and Workflows
Diagram 1: Common Byproducts in the Hydrogenation of 2-Benzylpyridine
Caption: Byproducts in 2-Benzylpyridine Hydrogenation.
Diagram 2: Workflow for Byproduct Identification and Resolution
Caption: Workflow for Byproduct Identification.
References
- BenchChem. (2025). High-Performance Liquid Chromatography for Purity Analysis of 2-Benzylpiperidine.
- ResearchGate. (2025). Hydrogenation of 2-benzylpyridine over alumina-supported Ru catalysts: Use of Ru 3 (CO) 12 as a Ru precursor.
- BenchChem. (2025).
- Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- BenchChem. (2025). A Comparative Guide to 2-Benzylpiperidine and N-Benzylpiperidine as Synthetic Precursors.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
- ResearchGate. (2025).
- Master Organic Chemistry. (2017).
- PMC - NIH. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
- PMC - PubMed Central. (n.d.).
- ResearchGate. (2025). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
- RSC Medicinal Chemistry. (2022).
- Organic Chemistry Portal. (n.d.).
- The University of Liverpool Repository. (n.d.).
- PubMed. (n.d.).
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- 17. pdf.benchchem.com [pdf.benchchem.com]
stability issues and degradation of 2-Benzylpiperidine hydrochloride
An essential guide for researchers, this Technical Support Center provides in-depth troubleshooting and frequently asked questions regarding the stability and degradation of 2-Benzylpiperidine hydrochloride. As a compound frequently used in pharmaceutical synthesis, understanding its stability profile is critical for ensuring the integrity of experimental results and the quality of final products.[1][2] This document, curated by a Senior Application Scientist, offers field-proven insights and scientifically-grounded protocols to navigate the challenges associated with its handling, storage, and analysis.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of this compound.
Q1: What is this compound and why is its stability important?
A: this compound is a piperidine-class synthetic compound used as a key intermediate or building block in the development of various pharmaceutical agents.[1][2] Its stability is paramount because any degradation can lead to the formation of impurities. These impurities can compromise the safety, efficacy, and shelf-life of the final drug product, as well as confound experimental results.[2]
Q2: What are the optimal storage conditions for this compound?
A: To minimize degradation, this compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[3][4] It should be kept away from incompatible materials, particularly strong oxidizing agents, and protected from light and sources of ignition.[3]
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (Refrigerated where possible) | Lowers the rate of thermally-induced degradation reactions. |
| Atmosphere | Dry, Inert (e.g., Argon, Nitrogen) | Minimizes exposure to moisture and oxygen, preventing hydrolytic and oxidative degradation.[2][5] |
| Light | Amber vial or light-proof container | Protects against photolytic degradation, a common pathway for compounds with aromatic rings.[6] |
| Container | Tightly sealed, non-reactive material | Prevents contamination and reaction with container materials.[3] |
Q3: What are the primary degradation pathways for this compound?
A: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:
-
Oxidative Degradation: The benzylic position (the carbon atom connecting the phenyl group and the piperidine ring) and the secondary amine within the piperidine ring are susceptible to oxidation.[2] This can be initiated by atmospheric oxygen, peroxide impurities, or metal ions.[7][8]
-
Hydrolytic Degradation: While generally stable, the compound can undergo hydrolysis under forced acidic or basic conditions.[2] The stability of similar piperidine-containing molecules has been shown to be pH-dependent.[9][10]
Q4: Can this compound degrade upon exposure to light?
A: Yes, photolytic degradation is a significant concern. Compounds with a benzyl group can be sensitive to UV light. Exposure can lead to isomerization or the formation of radical species that initiate further degradation.[6] It is crucial to handle the material under controlled lighting and store it in light-resistant containers.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during experimentation.
Issue 1: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
-
Symptom: Your chromatogram shows new, unexpected peaks that were not present in the initial analysis of the starting material.
-
Possible Cause: The compound has likely degraded during storage, handling, or the experimental process itself. The position of the new peaks (earlier or later retention time) can give clues about the nature of the degradants (e.g., more polar or less polar).
-
Troubleshooting Steps:
-
Verify System Suitability: Ensure the HPLC system is performing correctly by running a system suitability test with a fresh, reliable standard.[2]
-
Review Handling/Storage: Confirm that the material has been stored under the recommended conditions (cool, dry, protected from light). Check if the solvent used for sample preparation is free of peroxides or other reactive impurities.
-
Perform Forced Degradation: To identify the unknown peaks, perform a forced degradation study (see Protocol 1). By intentionally degrading the compound under controlled stress conditions (acid, base, oxidation, heat, light), you can generate the likely degradation products and compare their retention times to the unknown peaks in your sample.[7][11] This helps to confirm the identity of the impurities.
-
Use a Stability-Indicating Method: Ensure your analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[7] If peaks are co-eluting, the method (e.g., mobile phase, gradient, column) may need to be re-developed.[12]
-
Issue 2: Change in Physical Appearance or Solubility
-
Symptom: The solid this compound has changed color (e.g., yellowing), become clumpy, or shows decreased solubility.
-
Possible Cause: This often indicates degradation. Color change can result from oxidation, while changes in solubility or physical form can be due to the formation of less soluble degradation products or polymerization.[5] Hygroscopic compounds can also absorb moisture, leading to physical changes.[5]
-
Troubleshooting Steps:
-
Do Not Use: Do not proceed with experiments using material that has visibly degraded. The presence of impurities will lead to unreliable results.
-
Re-analyze the Material: If the change is subtle, re-test the purity of the material using a validated HPLC method to quantify the level of degradation.[2]
-
Review Storage Conditions: This is a strong indicator that storage conditions are inadequate. Ensure the container is properly sealed and stored in a desiccator if necessary to protect from moisture.[3] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.
-
Diagrams: Degradation & Experimental Workflow
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a typical forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines how to intentionally degrade this compound to identify potential degradation products and validate a stability-indicating analytical method. The goal is to achieve approximately 5-20% degradation.[13]
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven, photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.[8]
-
Keep at 60°C for a specified time (e.g., start with 2 hours).
-
At time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, dilute with mobile phase, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.[8]
-
Keep at 60°C for a specified time.
-
At time points, withdraw an aliquot, neutralize with 0.1 N HCl, dilute, and analyze.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place the solid powder in a calibrated oven at an elevated temperature (e.g., 80°C).[12]
-
Place a solution of the compound in the oven as well.
-
Sample at various time points, dissolve/dilute as necessary, and analyze.
-
-
Photolytic Degradation:
-
Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m².[6][11]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for an HPLC method capable of separating 2-Benzylpiperidine from its potential degradation products.[2]
HPLC System & Conditions:
| Parameter | Specification |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Phosphate Buffer (e.g., 20 mM, pH 7.0) B: Acetonitrile |
| Gradient | Start with 50% B, increase to 90% B over 20 min, hold, then return to initial conditions. (This is a starting point and must be optimized). |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at a suitable wavelength (e.g., 254 nm, to be determined by UV scan) |
| Injection Vol. | 10 µL |
Solution Preparation:
-
Mobile Phase: Prepare the phosphate buffer and filter through a 0.45 µm membrane. Mix with acetonitrile as required. Degas the final mobile phase before use.[2]
-
Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase (or a suitable solvent) to a known concentration (e.g., 100 µg/mL).[2]
Analysis:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject a blank (diluent), followed by a standard solution multiple times to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the samples from the forced degradation study to assess the separation of the main peak from any degradation products.
References
-
Wikipedia. (2023). 2-Benzylpiperidine. In Wikipedia. [Link]
-
Caron, S., et al. (2015). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
Rane, K., et al. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Research and Applications. [Link]
-
Ngwa, A. T. (2010). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
LookChem. (n.d.). Cas 192872-58-5,this compound. Retrieved from LookChem website. [Link]
-
Wikipedia. (2023). 2-Benzylpiperidine. In Wikipedia. [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
Scribd. (n.d.). DEGRADATIONPATHWAY B. Pharm 2-2. Retrieved from Scribd website. [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from EMCDDA website. [Link]
-
Cho, S., Rho, H. S., & Kim, D. S. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Chemistry, 469, 139972. [Link]
-
American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 75(24), 1996-2031. [Link]
-
Urakami, K., Kobayashi, C., Miyazaki, Y., Nishijima, K., Yoshimura, Y., & Hashimoto, K. (2000). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. Chemical & Pharmaceutical Bulletin, 48(9), 1299-1303. [Link]
-
De Ruiter, J., et al. (2011). Analytical Methods for the simultaneous detection of piperazines and congenors in street samples of amphetamine type stimulants. Analytical Methods. [Link]
-
ResearchGate. (n.d.). Analysis of Benzylpiperazine-like Compounds. Retrieved from ResearchGate. [Link]
-
Singh, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA). Journal of Pharmaceutical and Biomedical Analysis, 129, 276-283. [Link]
-
Zabrzewska, B., Chyła, A., & Bogdan, A. (2014). Development studies on determination of preservatives decomposition products. Acta Poloniae Pharmaceutica, 71(4), 563-573. [Link]
-
ResearchGate. (n.d.). Degradation Products Generated by Sonication of Benzyl Alcohol.... Retrieved from ResearchGate. [Link]
-
PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. [Link]
-
PubMed. (2000). Degradation products generated by sonication of benzyl alcohol.... [Link]
-
PubMed Central. (2015). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine.... [Link]
-
ResearchGate. (n.d.). (PDF) Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. [Link]
-
ResearchGate. (n.d.). (PDF) The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride.... [Link]
-
Piekarski, M., et al. (2014). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride... The Scientific World Journal, 2014, 803789. [Link]
-
Catry, E., et al. (2021). Evaluation of 30-days stability of morphine hydrochloride and clonidine at high and low concentrations in polypropylene syringes. European Journal of Hospital Pharmacy, 30(e1), e35-e39. [Link]
Sources
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- 5. scribd.com [scribd.com]
- 6. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpp.com [ijrpp.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Analytical Challenges in 2-Benzylpiperidine Quantification
Introduction
2-Benzylpiperidine is a critical heterocyclic amine serving as a key intermediate and building block in the synthesis of numerous pharmaceutical compounds, including central nervous system agents.[1][2] Its accurate quantification is paramount for ensuring the quality, efficacy, and safety of final drug products. However, the unique physicochemical properties of 2-Benzylpiperidine present distinct analytical challenges, from chromatographic performance to detection sensitivity, particularly in complex biological matrices.
This technical support guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights, troubleshooting protocols, and detailed methodologies to navigate the common hurdles encountered during the quantification of 2-Benzylpiperidine. The content is structured to move from broad, frequently asked questions to specific, symptom-based troubleshooting, and finally to detailed, actionable protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during method development for 2-Benzylpiperidine analysis.
Q1: What is the best analytical technique for quantifying 2-Benzylpiperidine?
A1: The optimal technique depends entirely on the application and the sample matrix. There is no single "best" method; instead, a selection is made based on the analytical goal.
-
For Purity and Bulk Substance Analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often the method of choice. It is robust, reliable, and widely available.[1] The benzyl group provides a sufficient chromophore for UV detection, typically around 254 nm.[1]
-
For Trace Analysis in Biological Matrices (e.g., plasma, urine): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity, which are crucial for distinguishing the analyte from endogenous interferences.[3][4]
-
As an Alternative or for Orthogonal Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS) can be used, but it almost always requires a derivatization step to improve the compound's volatility and chromatographic behavior.[5][6]
| Technique | Primary Application | Advantages | Common Challenges |
| HPLC-UV | Purity testing, formulation assays | Robust, cost-effective, widely accessible | Lower sensitivity, potential interference from UV-active impurities[7] |
| GC-MS | Trace analysis, impurity identification | High resolution, provides structural information | Requires derivatization, potential for thermal degradation[5][6] |
| LC-MS/MS | Bioanalysis (pharmacokinetics) | Highest sensitivity and selectivity | Susceptible to matrix effects, higher operational cost[4][8] |
Q2: Why is my peak shape poor (e.g., tailing, broad) when using Gas Chromatography (GC)?
A2: Poor peak shape in GC is a classic symptom of analyzing a polar compound with active functional groups without proper modification. 2-Benzylpiperidine contains a secondary amine (-NH) group, which is polar and can interact strongly with active sites (e.g., free silanol groups) on the GC column and liner.[5] This interaction leads to peak tailing and poor reproducibility. The solution is chemical derivatization , which converts the polar -NH group into a less polar, more volatile, and more thermally stable functional group. Common derivatization strategies include:
-
Acylation: Using reagents like heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA).[9]
-
Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9]
Q3: I'm seeing signal suppression in my LC-MS/MS analysis. What is causing this?
A3: Signal suppression is a common manifestation of matrix effects , where co-eluting endogenous components from the biological sample (like phospholipids or salts) interfere with the ionization of the target analyte in the mass spectrometer source.[4] Electrospray ionization (ESI), a common technique, is particularly prone to this phenomenon.[8] The result is reduced sensitivity, poor accuracy, and high variability in your results. Addressing matrix effects is a critical part of bioanalytical method validation.[10][11]
Q4: What are the key stability concerns for 2-Benzylpiperidine during sample storage and analysis?
A4: Like many benzylamines, 2-Benzylpiperidine is susceptible to several degradation pathways:
-
Oxidative Degradation: The benzylic position and the amine group can be prone to oxidation.[1]
-
Photolytic Degradation: Exposure to UV light may cause degradation.[1] Samples should be stored in amber vials or protected from light.
-
pH-Dependent Degradation: While generally stable, forced degradation studies show that harsh acidic or basic conditions can lead to hydrolysis or other reactions.[1][12] In bioanalysis, the stability of the analyte in the biological matrix at various storage temperatures (-20°C, -80°C) and through freeze-thaw cycles must be thoroughly evaluated as per regulatory guidelines.[11][13]
Q5: Is it necessary to separate the enantiomers of 2-Benzylpiperidine?
A5: 2-Benzylpiperidine possesses a chiral center at the C2 position of the piperidine ring. For pharmaceutical applications, regulatory agencies often require the enantiomers of a chiral drug to be studied separately, as they can have different pharmacological, toxicological, or pharmacokinetic profiles. If 2-Benzylpiperidine is a final active pharmaceutical ingredient (API), enantiomeric separation is almost certainly required. This is typically achieved using chiral chromatography , either with a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[14][15]
Part 2: Troubleshooting Guides
This section provides systematic guides to troubleshoot common issues encountered during the analysis of 2-Benzylpiperidine.
General Analytical Workflow
The first step in troubleshooting is ensuring a logical analytical approach has been chosen. The following diagram outlines the decision-making process for selecting and developing a suitable method.
Caption: Decision logic for using derivatization in GC-MS.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak | 1. No Derivatization: The underivatized amine is adsorbed onto the inlet liner or column. [5] 2. Thermal Degradation: The analyte is decomposing in the hot injector. 3. Incomplete Derivatization: Reaction conditions (time, temp, reagent amount) are not optimal. | 1. Derivatize Sample: Implement an acylation or silylation protocol. [6] 2. Lower Injector Temperature: Optimize the injector temperature. Derivatization often increases thermal stability. 3. Optimize Reaction: Ensure excess derivatizing reagent is used and optimize the reaction time and temperature. |
| Multiple Peaks for Analyte | 1. Incomplete Derivatization: Both derivatized and underivatized analyte are present. 2. Side Reactions: The derivatizing reagent is reacting with other functional groups or impurities. 3. Isomer Separation: The GC column is separating structural isomers that may be present. [16] | 1. Force Reaction to Completion: Increase reagent concentration, temperature, or reaction time. 2. Use a More Selective Reagent: Consult literature for a reagent specific to amines. 3. Confirm Identity: Use mass spectrometry to identify each peak. If they are isomers, this may be an intended outcome of the separation. |
| Poor Reproducibility | 1. Inconsistent Derivatization: The derivatization reaction is not yielding the same amount of product each time. 2. Hydrolysis of Derivative: The derivatized sample is unstable and degrading upon exposure to moisture. | 1. Automate/Standardize: Use an autosampler for derivatization if possible. Tightly control reaction time and temperature. 2. Analyze Immediately: Analyze samples as soon as possible after derivatization. Ensure all solvents are anhydrous. |
Guide 3: LC-MS/MS Bioanalysis Troubleshooting
Caption: Troubleshooting workflow for matrix effects in LC-MS/MS.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Inefficient Extraction: The sample preparation method (e.g., protein precipitation, LLE) is not effectively extracting the analyte from the matrix. 2. Analyte Instability: The analyte is degrading during the extraction process (e.g., due to pH or temperature). | 1. Optimize Extraction: For LLE, test different organic solvents and pH values. For SPE, screen different sorbents and elution solvents. [3] 2. Assess Stability: Perform extraction stability tests. Keep samples on ice and minimize processing time. |
| High Inter-Sample Variability (%RSD) | 1. Matrix Effects: Ion suppression or enhancement is varying between different lots of biological matrix. 2. Inconsistent Sample Preparation: Manual extraction steps are not being performed uniformly. | 1. Mitigate Matrix Effects: Use a more effective sample cleanup like SPE. Modify chromatography to move the analyte peak away from regions of suppression. Use a stable isotope-labeled internal standard if available. [8] 2. Automate/Standardize Protocol: Ensure consistent vortexing times, centrifugation speeds, and solvent volumes. |
| Failure to Meet LLOQ | 1. Insufficient Sensitivity: The lower limit of quantification (LLOQ) is too high for the study requirements. 2. Significant Ion Suppression: Matrix effects are reducing the signal-to-noise ratio at low concentrations. | 1. Improve MS Parameters: Optimize source parameters (e.g., gas flows, temperature) and compound-specific parameters (e.g., collision energy). 2. Reduce Matrix Effects: As above, improve sample cleanup. Pre-concentrating the sample with SPE can also boost signal, but may also concentrate interfering substances. [17] |
Part 3: Detailed Experimental Protocols
These protocols provide a starting point for method development and are based on established methodologies for similar compounds. [1][3]Users must validate any method according to internal SOPs and regulatory guidelines such as those from the FDA. [10][11]
Protocol 1: HPLC-UV Method for Purity Analysis
-
Objective: To determine the purity of 2-Benzylpiperidine bulk substance.
-
Rationale: This reversed-phase method provides good retention and separation of moderately polar compounds like 2-Benzylpiperidine from potential process impurities. [1]* Instrumentation: HPLC with UV or PDA Detector.
-
Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 50:50 Acetonitrile : Phosphate Buffer (20 mM Potassium Dihydrogen Phosphate, pH adjusted to 7.0)
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Procedure:
-
Mobile Phase Preparation: Prepare the phosphate buffer and filter. Mix with acetonitrile. Degas the final mobile phase for 15 minutes. [1] 2. Standard Preparation: Accurately weigh ~10 mg of 2-Benzylpiperidine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase to create a 100 µg/mL stock solution.
-
Sample Preparation: Prepare the sample to a matching concentration (100 µg/mL) using the mobile phase.
-
System Suitability: Equilibrate the system until a stable baseline is achieved. Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject a blank (mobile phase), followed by the standard and sample solutions. Calculate the purity by comparing the peak area of the main component in the sample to the standard.
-
Protocol 2: Sample Preparation and Derivatization for GC-MS
-
Objective: To prepare a sample for GC-MS analysis by improving volatility and peak shape.
-
Rationale: Acylation with HFBA masks the active amine, preventing undesirable column interactions and improving chromatographic performance. [9]* Reagents:
-
Heptafluorobutyric Anhydride (HFBA)
-
Ethyl Acetate (anhydrous)
-
Pyridine (optional, as catalyst)
-
Sodium Bicarbonate solution (5%)
-
-
Procedure:
-
Sample Preparation: Prepare a solution of 2-Benzylpiperidine in ethyl acetate (e.g., 1 mg/mL).
-
Evaporation: Transfer 100 µL of the solution to a GC vial insert and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of ethyl acetate and 25 µL of HFBA to the dried residue.
-
Reaction: Cap the vial and heat at 70°C for 20 minutes.
-
Quenching/Neutralization: Cool the vial to room temperature. Evaporate the excess reagent under nitrogen. Reconstitute the residue in 100 µL of ethyl acetate. Wash with 50 µL of 5% sodium bicarbonate solution to neutralize, vortex, and allow layers to separate.
-
Injection: Carefully transfer the top organic layer to a new vial insert for GC-MS injection.
-
Protocol 3: Liquid-Liquid Extraction (LLE) for LC-MS/MS Bioanalysis
-
Objective: To extract 2-Benzylpiperidine from a plasma sample and minimize matrix effects.
-
Rationale: LLE provides a cleaner extract than protein precipitation by partitioning the analyte into an immiscible organic solvent, leaving many endogenous interferences behind in the aqueous layer. [3]* Reagents:
-
Human Plasma (or other biological matrix)
-
Internal Standard (IS) solution (ideally, a stable isotope-labeled version of 2-Benzylpiperidine)
-
Ammonium Hydroxide (or other base to adjust pH)
-
Methyl tert-butyl ether (MTBE) or Ethyl Acetate
-
-
Procedure:
-
Sample Aliquot: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the IS working solution.
-
pH Adjustment: Add 25 µL of 1 M ammonium hydroxide to basify the sample (pH > 9). This ensures the amine is in its free base form, which is more soluble in organic solvents.
-
Extraction: Add 500 µL of MTBE. Cap and vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial LC mobile phase. Vortex to dissolve.
-
Analysis: Transfer to an HPLC vial for injection into the LC-MS/MS system.
-
References
-
U.S. Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294. [Link]
-
De-Biao, L. (1996). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 4(3). [Link]
-
Simplilearn. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Venkatesh, D. P., Kuncha, S., & Babu, J. M. (2012). Matrix effect in bioanalysis-an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 364-369. [Link]
-
Patel, K., et al. (2012). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(1), 20-30. [Link]
-
Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. CORE. [Link]
-
Journal of Pharmaceutical and Biomedical Sciences. (2020). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. [Link]
-
SWGDRUG. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. [Link]
-
Peters, F. T., et al. (2007). Analysis of Benzylpiperazine-like Compounds. ResearchGate. [Link]
-
Cawrse, J., et al. (2010). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. ResearchGate. [Link]
-
Johnson, R. D., & Botch-Jones, F. R. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Journal of analytical toxicology, 37(2), 81–86. [Link]
-
U.S. Food and Drug Administration. (2013). Guidance for Industry: Bioanalytical Method Validation (Draft). [Link]
-
GlobalCompliancePanel. (2017). Validation of Analytical Methods according to the New FDA Guidance. [Link]
-
Gebre, T. H. (2016). Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis. ResearchGate. [Link]
-
Wang, H., et al. (2022). Chemically stable piperidinium cations for anion exchange membranes. RSC Advances, 12(41), 26861-26868. [Link]
-
Santos, L. H. M. L. M., et al. (2023). Trends and challenges in analytical chemistry for multi-analysis of illicit drugs employing wastewater-based epidemiology. TrAC Trends in Analytical Chemistry, 160, 116968. [Link]
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Aalberg, L., et al. (2007). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. ResearchGate. [Link]
-
Al-Ghanim, A. M. (2022). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 27(21), 7434. [Link]
-
Bassindale, T., et al. (2011). Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. Analytical and Bioanalytical Chemistry, 401(4), 1373-1380. [Link]
-
Agilent Technologies. (2015). Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. [Link]
-
Sobolewska, E., & Biesaga, M. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Critical Reviews in Analytical Chemistry, 55(3), 419-433. [Link]
-
Khan, A. M., et al. (2008). High-Performance Liquid Chromatographic Quantitative Determination of Amcinonide and Benzyl Alcohol in Pharmaceutical Preparations. ResearchGate. [Link]
-
Wang, L., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances, 9(45), 25797-25804. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eijppr.com [eijppr.com]
- 5. jfda-online.com [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Troubleshooting Solid-Phase Synthesis of Piperidines
Welcome to the technical support center for the solid-phase synthesis of piperidine-containing scaffolds. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic structures on a solid support. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to diagnose and resolve challenges in your own experiments.
The solid-phase approach offers significant advantages for synthesizing libraries of piperidine analogs by simplifying purification and enabling automation.[1][2] However, the unique conformational constraints and reaction kinetics on a solid support can present specific challenges. This guide addresses the most common issues encountered during the key stages of synthesis, from resin selection to final cleavage.
Section 1: Critical Starting Point: Resin and Linker Selection
The foundation of any successful solid-phase synthesis is the choice of the solid support.[1] The resin's polymer backbone and attached linker dictate the reaction environment and the conditions required for final cleavage.[1]
Q1: How do I choose the correct resin for my piperidine synthesis?
A: The choice is primarily dictated by the desired C-terminal functionality of your final product and the overall protecting group strategy (e.g., Fmoc/tBu).
-
For C-terminal Carboxylic Acids:
-
Wang Resin: A reliable and widely used option for Fmoc-based synthesis. Cleavage with a high concentration of Trifluoroacetic Acid (TFA) yields a C-terminal acid.[3][4]
-
2-Chlorotrityl Chloride (2-CTC) Resin: This is the preferred choice for producing protected fragments or when very mild cleavage conditions are necessary.[3][4] Peptides can be cleaved from 2-CTC resin using dilute TFA (1-5%) in dichloromethane (DCM), which often leaves acid-labile side-chain protecting groups intact.[3]
-
-
For C-terminal Amides:
-
Rink Amide Resin: This is the standard for producing peptide amides using Fmoc chemistry.[1][3] The linker is designed to be cleaved with TFA to generate a C-terminal amide functionality.
-
Sieber Amide Resin: An alternative that allows for cleavage under even milder acidic conditions than Rink Amide resin, which can be beneficial for sensitive sequences.[1]
-
Table 1: Comparison of Common Resins for Piperidine Synthesis
| Resin Type | Linker Type | Typical Cleavage Condition | C-Terminal Product | Key Application |
| Wang Resin | p-alkoxybenzyl alcohol | 95% TFA | Carboxylic Acid | Standard synthesis of C-terminal acids.[4] |
| 2-CTC Resin | 2-Chlorotrityl | 1-5% TFA in DCM | Carboxylic Acid | Synthesis of protected fragments; acid-sensitive peptides.[3] |
| Rink Amide | Rink (Fmoc-cleavable) | 95% TFA | Primary Amide | Standard synthesis of C-terminal amides.[1] |
| Sieber Amide | Sieber (acid-labile) | 1% TFA in DCM | Primary Amide | Synthesis of C-terminal amides with sensitive residues.[1] |
Q2: My resin is not swelling properly in DMF. What are the consequences and how can I fix it?
A: Proper swelling of the resin beads in the reaction solvent (e.g., DMF, DCM, NMP) is critical for successful synthesis.[1] The swollen polymer matrix allows reagents to penetrate the interior of the beads, making the reactive sites accessible.[1]
Causality: Insufficient swelling leads to reduced accessibility of reactive sites, causing incomplete coupling and deprotection reactions, especially for amino acids further down the chain.[1][5] This results in truncated sequences and low yields.
Solutions:
-
Ensure Adequate Swelling Time: Allow the resin to swell in DMF for at least 30-60 minutes before the first deprotection step.[3][6]
-
Solvent Check: Verify that you are using a high-quality, anhydrous grade of DMF. Water contamination can affect the solvent's properties.
-
Resin Quality: Old or improperly stored resin may have degraded cross-linking, affecting its ability to swell. Consider using a fresh batch of resin.
Section 2: Troubleshooting the Core Synthesis Cycle
The core of solid-phase synthesis is a cycle of deprotection and coupling steps. Monitoring the completion of each reaction is crucial for obtaining a high-purity final product.[5][7]
Fmoc Deprotection Issues
The removal of the temporary Nα-Fmoc protecting group is typically achieved with a 20% piperidine solution in DMF.[6][8] Incomplete deprotection is a common failure mode.
Q3: I suspect incomplete Fmoc deprotection. What causes this and how can I confirm it?
A: Incomplete Fmoc removal will prevent the subsequent amino acid from coupling, leading to deletion sequences.[9]
Causality:
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) and aggregate, physically blocking the Fmoc group from the piperidine base.[5][9] This is a sequence-dependent phenomenon.[9]
-
Insufficient Reagent/Time: Short deprotection times or insufficient volume of the piperidine solution can lead to incomplete reaction.
-
Degraded Piperidine: Piperidine can degrade over time. If you observe crystallization in your piperidine/DMF solution, it may be due to the formation of piperidine carbonate from reaction with atmospheric CO2.[10][11]
Solutions & Verification:
-
Monitoring: The most reliable way to check for incomplete deprotection is to monitor the release of the dibenzofulvene-piperidine adduct using an inline UV-Vis detector if your synthesizer is equipped with one.[12]
-
Extend Reaction Time: Increase the deprotection time or perform a second treatment with fresh 20% piperidine/DMF solution.[3]
-
Use Chaotropic Agents: In cases of severe aggregation, adding chaotropic salts (e.g., LiCl) to the deprotection solution can help disrupt secondary structures.[13]
-
Prepare Fresh Reagents: Always use freshly prepared piperidine/DMF solutions.[10]
Incomplete Coupling & Acylation
After Fmoc removal, the next amino acid is coupled to the newly liberated N-terminal amine. Failure to drive this reaction to completion is one of the most significant sources of impurities.[5][14]
Q4: My Kaiser test is positive (blue beads) after a coupling step. What does this mean and what should I do?
A: A positive Kaiser test indicates the presence of unreacted primary amines on the resin, meaning the coupling reaction was incomplete.[5][7]
Causality:
-
Steric Hindrance: Bulky amino acid residues (e.g., Val, Ile) near the coupling site can physically block the approach of the incoming activated amino acid.[5]
-
Peptide Aggregation: As with deprotection, aggregation can make the N-terminus inaccessible to incoming reagents.[5]
-
Suboptimal Activation: The coupling reagent may not be efficient enough for the specific sequence, or the pre-activation time may be insufficient.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling.
Table 2: Common Coupling Reagents for Difficult Sequences
| Reagent | Type | Efficacy | Notes |
| HBTU/HOBt | Benzotriazole | High | Standard, effective for most couplings. |
| HATU | Aminium/Uronium | Very High | Highly efficient, especially for sterically hindered couplings; low racemization.[5] |
| PyBOP | Phosphonium | Very High | Excellent for hindered couplings and cyclizations, but produces carcinogenic HMPA as a byproduct. |
| DIC/Oxyma | Carbodiimide | High | A modern, safer alternative to HOBt-based reagents.[15] |
On-Resin Cyclization Challenges
For many bioactive scaffolds, an on-resin cyclization step is required to form the piperidine ring or a larger macrocycle.
Q5: I am getting low yields and significant dimerization during my on-resin head-to-tail cyclization. How can I improve this?
A: On-resin cyclization leverages the "pseudo-dilution" effect, where resin-bound chains are isolated from each other, favoring intramolecular reactions over intermolecular dimerization.[16] However, efficiency is still sequence-dependent.[17]
Causality:
-
Poor Sequence Conformation: Some linear sequences may not readily adopt the necessary conformation for efficient ring closure, leading to slower intramolecular reactions and allowing intermolecular reactions (dimerization) to compete.[17]
-
Insufficient Activation: The cyclization reaction is an amide bond formation and requires robust activation, similar to a standard coupling.
-
Resin Loading: High resin loading can reduce the benefits of pseudo-dilution, as peptide chains are in closer proximity to one another.
Solutions:
-
Optimize Cyclization Reagents: Use highly efficient coupling reagents like PyBOP or HATU with an appropriate base (e.g., DIPEA).[17]
-
Extend Reaction Time: Poorly cyclizing sequences may require significantly longer reaction times (e.g., 90 minutes to several hours).[17]
-
Use Lower Loading Resin: Start with a resin that has a lower loading capacity (e.g., 0.3-0.5 mmol/g) to maximize the distance between peptide chains.
-
Solvent and Temperature: The choice of solvent can impact peptide conformation. Running the reaction at a slightly elevated temperature may improve cyclization rates for some sequences.[18]
Section 3: Cleavage and Final Product Purity
The final step is to cleave the synthesized piperidine derivative from the solid support and remove all side-chain protecting groups.
Q6: What is a cleavage cocktail, and why is it so important?
A: The cleavage cocktail is a mixture, typically with a strong acid like TFA as its main component, used to break the linker bond to the resin and remove side-chain protecting groups.[19][20] During this process, highly reactive carbocations (e.g., tert-butyl cations from Boc groups) are generated.[19] Scavengers are added to the cocktail to trap these carbocations, preventing them from causing side reactions with sensitive amino acid residues like Tryptophan, Methionine, or Cysteine.[19][20]
Q7: My final product is impure after cleavage. What are common side reactions and how can I choose the right scavengers?
A: Impurities often arise from incomplete removal of protecting groups or modification of sensitive residues by carbocations during cleavage. The choice of scavengers is critical and depends entirely on your peptide sequence.[19]
Table 3: Selection of TFA Cleavage Cocktails
| Cocktail | Composition (v/v/v/...) | Target Residues & Purpose |
| Standard (95% TFA) | TFA/Water/TIPS (95:2.5:2.5) | General purpose for peptides without sensitive residues. Water and Triisopropylsilane (TIPS) are general scavengers.[21] |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust, "universal" cocktail for complex peptides containing Arg(Pmc), Trp, Cys, and Met.[20] |
| TFA/EDT | TFA/Ethanedithiol (EDT) (95:5) | Specifically for cleaving peptides containing Trp, as EDT is an excellent scavenger for Trp modifications. |
| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | A good general cocktail for most peptides, including those with Arg residues.[19] |
Cleavage Workflow Diagram:
Caption: General workflow for resin cleavage and product isolation.
Section 4: Key Experimental Protocols
Protocol 1: Qualitative Kaiser Test for Free Primary Amines [5]
-
Reagent Preparation:
-
Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.
-
Reagent B: 40 g of phenol in 20 mL of n-butanol.
-
Reagent C: 1.0 mL of 0.001 M aqueous KCN diluted with 49 mL of pyridine.
-
-
Procedure:
-
Place a small sample of resin beads (10-20 beads) into a small glass test tube.
-
Add 2-3 drops each of Reagent A, B, and C.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
-
Interpretation:
-
Intense Blue Beads/Solution: Positive result (incomplete coupling, free amines present).
-
Colorless/Yellow Beads/Solution: Negative result (complete coupling).
-
Protocol 2: Standard Fmoc Deprotection [6]
-
Swell the Fmoc-protected peptide-resin in DMF in the reaction vessel for at least 30 minutes.
-
Drain the DMF from the resin.
-
Add a 20% (v/v) piperidine in DMF solution to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 5-20 minutes.
-
Drain the deprotection solution.
-
Optional but recommended: Repeat steps 3-5 with a fresh portion of the piperidine solution.
-
Wash the resin thoroughly with several portions of DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.
Protocol 3: General Cleavage and Deprotection [22]
-
Ensure the N-terminal Fmoc group has been removed from the dried peptide-resin.[20]
-
Place the dried resin (e.g., 100 mg) in a suitable reaction vessel.
-
Add the appropriate pre-chilled TFA cleavage cocktail (e.g., 2-5 mL).
-
Swirl the mixture occasionally and allow the reaction to proceed for 1-3 hours at room temperature.
-
Filter the resin through a sintered glass funnel and collect the filtrate.
-
Wash the resin 2-3 times with small portions of fresh TFA and combine the filtrates.
-
Add the combined filtrate dropwise into a 50 mL centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate should form.
-
Place the tube at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture, decant the ether, and wash the crude peptide pellet with more cold ether.
-
Dry the crude peptide under vacuum.
References
-
Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Aapptec. Retrieved from [Link]
-
Broman, S. L., et al. (2024). Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
Activotec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Activotec. Retrieved from [Link]
-
Muttenthaler, M., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 26(9), 2465. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Kates, S. A., et al. (2003). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry, 5(4), 374-375. Retrieved from [Link]
-
Borgia, A., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?. ResearchGate. Retrieved from [Link]
- Wöhr, T., et al. (2006). On-resin peptide cyclization. Google Patents.
-
Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1-9. Retrieved from [Link]
-
Broman, S. L., et al. (2024, February 28). Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine. ResearchGate. Retrieved from [Link]
-
Ghassemi, S., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(97), 14589-14592. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. ResearchGate. Retrieved from [Link]
-
Geyer, A., et al. (2006). Global Analysis of Peptide Cyclization Efficiency. Journal of Combinatorial Chemistry, 8(5), 731-737. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]
-
NIH. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). National Institutes of Health. Retrieved from [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis Resins. AAPPTEC. Retrieved from [Link]
-
Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Biotage. Retrieved from [Link]
-
Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences. Retrieved from [Link]
-
Ali, M. W., et al. (2012). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. Molecules, 17(9), 10184-10196. Retrieved from [Link]
-
Fairbanks, M. B., et al. (2013). On-resin peptide macrocyclization using thiol-ene click chemistry. Organic & Biomolecular Chemistry, 11(22), 3680-3683. Retrieved from [Link]
Sources
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- 9. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
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- 20. merckmillipore.com [merckmillipore.com]
- 21. rsc.org [rsc.org]
- 22. peptide.com [peptide.com]
Technical Support Center: Overcoming Low Yield in 2-Benzylpiperidine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 2-Benzylpiperidine hydrochloride. As a crucial intermediate in the development of pharmaceuticals, including stimulants like Methylphenidate, achieving high yields of this compound is paramount.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges, ensuring both efficiency and reproducibility in your work.
Core Synthesis Pathway: Catalytic Hydrogenation
The most prevalent and scalable method for synthesizing 2-Benzylpiperidine is the catalytic hydrogenation of 2-benzylpyridine.[1] This reaction involves the saturation of the pyridine ring to form the desired piperidine ring. While seemingly straightforward, this process is sensitive to several variables that can drastically impact yield and purity.
Caption: Primary synthesis of 2-Benzylpiperidine HCl.
Troubleshooting Guide: Catalytic Hydrogenation
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Incomplete Reaction or Stalled Conversion
Q: My hydrogenation of 2-benzylpyridine is stalling. TLC/GC analysis shows significant unreacted starting material even after extended reaction times. What's going wrong?
A: This is a frequent issue that typically points to problems with the catalyst, reaction conditions, or substrate quality. A systematic approach is the best way to diagnose the problem.
Troubleshooting Workflow: Incomplete Reaction
Caption: Workflow for troubleshooting an incomplete hydrogenation.
Detailed Breakdown of Causes and Solutions:
| Potential Cause | In-Depth Explanation & Solution |
| Catalyst Deactivation | Cause: The catalyst (e.g., Pd/C) can be "poisoned" by impurities, even at trace levels. Sulfur and nitrogen-containing compounds are common culprits that bind strongly to the metal surface, blocking active sites. The catalyst may also simply be old or have been improperly handled (exposed to air).[4] Solution: 1. Use a fresh batch of catalyst. 2. If impurities are suspected in the starting material, purify it first. 3. Consider using a catalyst more resistant to poisoning, like Ruthenium, although this may require harsher conditions.[5] |
| Insufficient Catalyst Loading | Cause: Too little catalyst will result in a slow or incomplete reaction. Solution: A typical loading for Pd/C or PtO₂ is 5-10% by weight relative to the substrate.[4] If the reaction is sluggish, increasing the loading to 10-15% can be beneficial. |
| Suboptimal Reaction Conditions | Cause: Hydrogenation is dependent on pressure, temperature, and solvent. Solutions: • Pressure: Ensure an adequate and consistent hydrogen pressure is applied. For a Parr shaker, this is typically 50 psi or higher. Insufficient pressure means a low concentration of H₂ at the catalyst surface.[5] • Solvent: Polar solvents like ethanol or methanol are standard.[4] However, switching to an acidic solvent like acetic acid can significantly accelerate the reduction of a pyridine ring by protonating the nitrogen, making it more susceptible to hydrogenation.[4] • Temperature: While many hydrogenations run at room temperature, gentle heating (e.g., to 40-60°C) can increase the reaction rate.[4] |
| Poor Mass Transfer | Cause: This is a physical issue, not a chemical one. The reaction is heterogeneous, occurring on the solid catalyst surface. If the mixture is not agitated vigorously, the catalyst will settle, and the dissolved hydrogen will not reach the active sites efficiently. Solution: Ensure rapid and vigorous stirring or shaking to keep the catalyst suspended and facilitate the transport of hydrogen from the gas phase into the solution and to the catalyst surface.[4] |
Issue 2: Significant Formation of Side Products
Q: My reaction is complete, but my yield is still low due to the formation of major byproducts. How can I identify and prevent them?
A: In the hydrogenation of 2-benzylpyridine, two side reactions are notoriously common: hydrogenolysis (debenzylation) and incomplete reduction.
Sources
Technical Support Center: Managing Impurities in 2-Benzylpiperidine Hydrochloride Preparations
An in-depth guide to navigating the complexities of impurity management in the synthesis of 2-Benzylpiperidine Hydrochloride.
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to address common challenges related to impurity formation, detection, and control during synthesis. As a critical starting material and pharmaceutical intermediate, the purity of this compound is paramount to ensuring the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2][3] This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) - The Impurity Landscape
Q1: What are the primary synthetic routes to 2-Benzylpiperidine and what impurities can they introduce?
The most prevalent laboratory and industrial-scale synthesis of 2-Benzylpiperidine involves the catalytic hydrogenation of 2-benzylpyridine.[4] This method is effective but can introduce a specific profile of process-related impurities if not properly controlled.
-
Starting Material-Related Impurities:
-
Unreacted 2-Benzylpyridine: The most common impurity, resulting from an incomplete reaction.
-
Impurities in the Starting Material: The quality of the initial 2-benzylpyridine is crucial. Impurities from its own synthesis can carry through.
-
-
Process-Related Impurities (By-products):
-
Partially Hydrogenated Intermediates: Species like di- and tetrahydropyridines can be present if the reaction does not go to completion.[5]
-
Debenzylation Products: Under harsh hydrogenation conditions (e.g., high temperature, aggressive catalyst), the benzyl group can be cleaved, yielding piperidine.[6]
-
Over-reduction Products: The aromatic ring of the benzyl group can be hydrogenated to form 2-(cyclohexylmethyl)piperidine, especially under high pressure and with rhodium or ruthenium catalysts.
-
-
Degradation Products:
-
Oxidation Products: The piperidine ring can be susceptible to oxidation, especially during workup or storage, leading to colored impurities.[5]
-
Q2: Why is the stringent control of these impurities so critical in drug development?
Impurities in an API or intermediate offer no therapeutic benefit and can pose significant risks.[3][7] The International Council for Harmonisation (ICH) guidelines mandate strict control for several reasons:
-
Safety: Impurities may have their own pharmacological or toxicological effects, potentially harming the patient.[3]
-
Efficacy: Impurities can reduce the concentration of the actual API, lowering the drug's effectiveness.
-
Stability: Reactive impurities can degrade the API over time, reducing the shelf-life of the final drug product.[2][3]
-
Regulatory Compliance: Regulatory bodies worldwide require comprehensive impurity profiling and control to ensure drug quality and safety.[2]
Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section addresses common problems encountered during the synthesis and purification of this compound.
Issue 1: Incomplete Hydrogenation
Q: My HPLC and GC-MS analyses show a significant peak corresponding to the starting material, 2-benzylpyridine. What are the likely causes and how can I drive the reaction to completion?
A: The presence of unreacted 2-benzylpyridine is a classic sign of inefficient hydrogenation. The aromatic pyridine ring is relatively stable, and reducing it requires carefully optimized conditions. The issue can typically be traced back to the catalyst, hydrogen source, or reaction parameters.
Troubleshooting Incomplete Hydrogenation
| Potential Cause | Scientific Rationale & Recommended Solution |
|---|---|
| Catalyst Inactivity | Rationale: The catalyst (e.g., Pd/C, PtO₂) may be poisoned by impurities (e.g., sulfur compounds) from previous steps or may have lost activity due to poor storage or handling.[5] Solution: Use a fresh, high-quality catalyst. Consider performing a catalyst screen; rhodium-on-carbon (Rh/C) can be more effective for pyridine ring reduction.[6][8] |
| Insufficient Hydrogen Pressure | Rationale: The reduction of the aromatic ring is highly dependent on hydrogen pressure. Insufficient pressure will lead to slow or stalled reactions. Solution: Ensure your hydrogenation apparatus is leak-free. Increase the hydrogen pressure incrementally, referencing established literature protocols for similar substrates (pressures often range from 50 to 500 psi).[6] |
| Suboptimal Solvent | Rationale: The solvent can dramatically affect catalyst activity and substrate solubility. Solution: Acidic solvents like acetic acid or ethanol with added HCl can activate the pyridine ring for reduction by protonating the nitrogen.[6] If using a neutral solvent like ethanol or ethyl acetate, ensure the substrate is fully dissolved. |
| Inadequate Temperature/Time | Rationale: The reaction may be kinetically slow under the current conditions. Solution: Increase the reaction temperature moderately (e.g., from room temperature to 40-60 °C). Monitor the reaction progress by TLC or HPLC every few hours to determine the optimal reaction time and avoid potential side-product formation from prolonged heating.[6] |
Issue 2: Product Discoloration
Q: My isolated this compound is off-white or yellow, not the expected crystalline white solid. What is the cause and how can I fix it?
A: A yellow or brown tint is typically due to the presence of trace-level oxidation products formed during the reaction, workup (especially exposure to air at basic pH), or storage.[5] While often present in small amounts, they are highly chromophoric.
Decolorization Strategy:
-
Activated Carbon Treatment: Dissolve the crude hydrochloride salt in a suitable hot solvent (e.g., isopropanol, ethanol). Add a small amount of activated carbon (typically 1-2% w/w) and stir or reflux for 15-30 minutes. The carbon will adsorb the colored impurities.
-
Hot Filtration: Carefully filter the hot solution through a pad of Celite® or a fine filter paper to remove the carbon. This step must be performed quickly to prevent premature crystallization.
-
Recrystallization: Allow the clear, colorless filtrate to cool slowly to induce crystallization.
-
Inert Storage: To prevent future discoloration, dry the final product thoroughly and store it under an inert atmosphere (Nitrogen or Argon), protected from light.[5]
Issue 3: Oily Product and Crystallization Failure
Q: After removing the solvent, my 2-Benzylpiperidine free-base is an oil. Upon adding ethanolic HCl, it remains an oil or becomes a sticky solid that is difficult to handle. How can I obtain a crystalline hydrochloride salt?
A: This is a common challenge with amine salts. The failure to crystallize can be due to residual impurities, excess solvent, or the presence of water, which can hinder the formation of a stable crystal lattice.
Protocol for Robust Salt Formation & Crystallization:
-
Ensure Purity of the Free Base: Before salt formation, ensure the free base is as pure as possible. If necessary, perform a quick filtration through a silica plug to remove baseline impurities.
-
Use Anhydrous Conditions: Water is often the culprit. Ensure all solvents (e.g., ethanol, isopropanol, ethyl acetate) are anhydrous. Dry the free-base oil under high vacuum to remove any residual reaction solvent.[9]
-
Select an Appropriate Solvent System: Dissolve the oily free base in a minimal amount of a solvent in which the salt is soluble (e.g., isopropanol, ethanol). Slowly add a solution of HCl in a solvent in which the salt is insoluble (an anti-solvent), such as diethyl ether or heptane, until turbidity is observed.
-
Controlled Precipitation: Add the HCl solution (e.g., 2M HCl in diethyl ether) dropwise to a stirred solution of the free base in a non-polar solvent like ethyl acetate or MTBE. The hydrochloride salt should precipitate directly as a solid.
-
Scratching & Seeding: If an oil persists, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. If you have a previous pure batch, adding a single seed crystal can be highly effective.
-
Trituration: If all else fails, add an anti-solvent (like cold heptane) to the oil and stir vigorously. This process, known as trituration, can sometimes force the oil to solidify.
Part 3: Key Experimental & Analytical Protocols
Protocol 1: HPLC Method for Purity Analysis of 2-Benzylpiperidine HCl
This protocol is designed to separate the main compound from common process-related impurities like 2-benzylpyridine.[1]
| Parameter | Specification | Rationale |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm | Standard for pharmaceutical analysis, providing good retention and separation of aromatic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Provides acidic pH to ensure the amine is protonated and gives sharp peak shapes. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic modifier for eluting the compounds. |
| Gradient | 10% B to 90% B over 15 minutes, then hold for 5 min | A standard gradient to elute both the more polar impurities and the less polar API. |
| Flow Rate | 1.0 mL/min | A typical flow rate that balances resolution and analysis time. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The benzyl group has a strong UV chromophore, making this wavelength suitable for detection.[1] |
| Injection Volume | 10 µL | Standard injection volume. |
| Sample Prep | Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. | Ensures the sample is fully dissolved and compatible with the mobile phase. |
Calculation of Purity: The purity is typically calculated using the area percentage method, assuming all components have a similar response factor at 254 nm.[1] % Purity = (Area of Main Peak / Total Area of All Peaks) * 100
Protocol 2: Purification by Recrystallization
This procedure is a robust method for removing minor impurities and improving the crystalline form of the final product.
Materials:
-
Crude this compound
-
Isopropanol (IPA)
-
Heptane or Methyl tert-butyl ether (MTBE) as an anti-solvent
-
Erlenmeyer flask, heating mantle, magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Place the crude 2-Benzylpiperidine HCl in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot isopropanol to the flask—just enough to dissolve the solid completely. Stir and heat gently (~60-70 °C).
-
If the solution is colored, this is the point to perform an activated carbon treatment as described in Issue 2 .
-
Once fully dissolved into a clear solution, remove the flask from the heat.
-
Slowly add the anti-solvent (heptane or MTBE) dropwise while stirring until the solution becomes faintly and persistently cloudy.
-
Rewarm the solution slightly until it becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature. For best crystal growth, do not disturb the flask during this period.
-
Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold anti-solvent to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.
Part 4: Visualization of Workflows
Visual aids can clarify complex decision-making processes in impurity management.
Caption: Troubleshooting decision tree for common impurity issues.
Caption: Workflow for impurity identification and control.
References
- High-Performance Liquid Chromatography for Purity Analysis of 2-Benzylpiperidine. (n.d.). Benchchem.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (2025). Benchchem.
- Technical Support Center: Scaling Up the Synthesis of N-Benzylpiperidine Intermediates. (2025). Benchchem.
- Common side products in the synthesis of 3-benzylpiperidines. (2025). Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PubMed Central.
- 2-Benzylpiperidine. (n.d.). Wikipedia.
- How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). ACD/Labs.
- Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. (2020). Veeprho.
- Controlling Impurities In Drug Manufacturing. (n.d.). Toref.
- 2-Benzylpiperidine. (n.d.). Wikipedia.
- A Second Generation Synthesis of Benzyl Piperidine Derivatives. (2011). ACS Publications.
- A Comparative Guide to 2-Benzylpiperidine and N-Benzylpiperidine as Synthetic Precursors. (2025). Benchchem.
- 1-benzylpiperazine. (n.d.). Organic Syntheses.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 3. veeprho.com [veeprho.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. toref-standards.com [toref-standards.com]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of 2-Benzylpiperidine
Welcome to the technical support guide for the LC-MS analysis of 2-Benzylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to develop robust and reliable analytical methods.
Introduction: Understanding the Challenge
Matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) are a significant concern, referring to the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This phenomenon can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[2][3]
Why is 2-Benzylpiperidine Susceptible?
2-Benzylpiperidine, as a basic compound, is particularly prone to matrix effects, especially when analyzed in complex biological matrices like plasma or urine. The primary culprits are often endogenous matrix components such as phospholipids and salts.[1][4] In electrospray ionization (ESI), these components can compete with 2-Benzylpiperidine for droplet surface access or for charge, leading to signal suppression.[1][5] Given its basic nature, 2-Benzylpiperidine will be protonated at typical acidic mobile phase pHs, making it highly interactive and susceptible to these interferences.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue Identification
Q1: My 2-Benzylpiperidine peak area is inconsistent across different samples, even when the spiked concentration is the same. Could this be a matrix effect?
A1: Yes, inconsistent analyte response is a classic symptom of variable matrix effects. The composition of biological matrices can differ significantly from sample to sample (e.g., due to diet, disease state, or hemolysis), causing the degree of ion suppression or enhancement to vary.[6] While other factors like sample processing errors or instrument instability could be at play, matrix effects are a primary suspect when you observe high variability in analyte signal that doesn't correlate with concentration.
Q2: How can I definitively prove that ion suppression or enhancement is affecting my 2-Benzylpiperidine signal?
A2: The most direct way to visualize and confirm matrix effects is through a post-column infusion (PCI) experiment .[2][7] This technique allows you to identify specific regions in your chromatogram where ion suppression or enhancement occurs.[8]
Causality: In a PCI experiment, a constant flow of 2-Benzylpiperidine solution is introduced into the LC eluent after the analytical column but before the mass spectrometer's ion source.[8] You then inject a blank, extracted matrix sample. If co-eluting matrix components interfere with ionization, you will observe a dip (suppression) or a rise (enhancement) in the steady baseline signal of the infused analyte at the retention time of those interfering components.[2][8] This provides a qualitative map of problematic zones in your chromatographic run.[7]
Sample Preparation Strategies
Q3: I'm using simple Protein Precipitation (PPT). Why am I still seeing significant matrix effects for 2-Benzylpiperidine?
A3: Protein precipitation with solvents like acetonitrile or methanol is a fast but non-selective sample preparation method. While it effectively removes large proteins, it fails to remove many other matrix components, most notably phospholipids, which are highly soluble in the organic solvents used for precipitation.[4][9] Phospholipids are notorious for causing ion suppression in ESI and can build up on your LC column, degrading performance over time.[4][10][11] For 2-Benzylpiperidine, the residual phospholipids co-eluting from the column are likely the primary cause of the matrix effects you are observing.[4]
Q4: What is the best Solid Phase Extraction (SPE) strategy for cleaning up 2-Benzylpiperidine from plasma?
A4: For a basic compound like 2-Benzylpiperidine, a mixed-mode cation exchange (MCX) SPE is often the most effective strategy.[9][12][13]
Causality: Mixed-mode sorbents possess both reversed-phase (e.g., C8 or C18) and ion-exchange (e.g., sulfonic acid) functionalities.[13][14][15] This dual retention mechanism allows for a more rigorous and selective cleanup.[13][16]
-
Load: At an acidic pH, 2-Benzylpiperidine is positively charged and will be retained by both the strong cation exchange and reversed-phase mechanisms.
-
Wash: You can then use a series of washes, including an acidic organic wash, to remove neutral and acidic interferences that are retained only by the reversed-phase mechanism.
-
Elute: Finally, 2-Benzylpiperidine is eluted using a basic organic solvent (e.g., methanol with ammonium hydroxide). The high pH neutralizes the charge on the analyte, releasing it from the cation exchange sorbent, while the organic solvent disrupts the reversed-phase interaction.[13] This orthogonal approach results in a significantly cleaner extract compared to single-mechanism SPE.[9]
Q5: When is Liquid-Liquid Extraction (LLE) a suitable alternative to SPE for 2-Benzylpiperidine?
A5: LLE is a powerful technique that can yield very clean extracts if the analyte has favorable partitioning properties.[9][17] For 2-Benzylpiperidine, you would perform the extraction under basic conditions.
Causality: By adjusting the pH of the aqueous sample (e.g., plasma) to be well above the pKa of 2-Benzylpiperidine, the compound will be in its neutral, more lipophilic form. It will then preferentially partition into an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[18] Polar interferences, such as salts and phospholipids, will remain in the aqueous phase. While effective, LLE can be labor-intensive, may have lower recovery for more polar analytes, and can be difficult to automate compared to SPE.[9]
Q6: Are there newer sample preparation technologies I should consider?
A6: Yes, several modern formats are designed for high-throughput and effective matrix removal. Consider phospholipid removal plates or cartridges .[10][11] These products often use a pass-through mechanism where the sample, after protein precipitation, is passed through a sorbent that specifically binds and removes phospholipids, while allowing the analyte of interest to pass through into the collection plate.[11] This combines the speed of PPT with the cleanliness of a more targeted removal step.[4]
Chromatographic & Mass Spectrometric Solutions
Q7: Can I solve matrix effects just by changing my LC method?
A7: Optimizing chromatography is a crucial step and can significantly reduce matrix effects, though it may not eliminate them entirely. The goal is to achieve chromatographic separation between 2-Benzylpiperidine and the interfering matrix components, especially phospholipids.[2][19]
-
Increase Organic Content: Use a steeper, more aggressive gradient to elute phospholipids later in the run, after your analyte has eluted.
-
Column Choice: Consider columns with different selectivities (e.g., Phenyl-Hexyl or Pentafluorophenyl - PFP) that may provide better separation from matrix components than a standard C18.
-
UPLC/UHPLC: Ultra-high-performance liquid chromatography (UHPLC) systems provide sharper peaks and greater resolution, which can be enough to separate the analyte from the zone of ion suppression.[9][19]
Q8: Does the choice of ionization source (ESI vs. APCI) affect matrix effects for 2-Benzylpiperidine?
A8: Yes, the choice of ionization source can have a profound impact. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than ESI.[5][20][21]
Causality: ESI relies on desolvation and charge competition in the liquid phase and at the droplet surface.[22][23] It is a "soft" ionization technique that is easily disrupted by non-volatile salts and other matrix components.[22] APCI, in contrast, involves vaporizing the eluent in a heated tube followed by gas-phase chemical ionization.[20] This process is more robust and less affected by the presence of non-volatile materials in the sample matrix, making it a good alternative to investigate if ESI proves problematic.[21][24]
Calibration & Quantification Strategies
Q9: What is the best type of internal standard (IS) to use for 2-Benzylpiperidine to compensate for matrix effects?
A9: The gold standard is a stable isotope-labeled (SIL) internal standard (e.g., 2-Benzylpiperidine-d5).[25][26][27]
Causality: A SIL-IS is chemically identical to the analyte and will therefore have the same extraction recovery, chromatographic retention time, and ionization efficiency.[25][28] Because it co-elutes and behaves identically in the ion source, it experiences the exact same degree of ion suppression or enhancement as the analyte.[1][25] The ratio of the analyte signal to the SIL-IS signal remains constant, even if the absolute signals vary due to matrix effects.[1] This provides the most accurate and reliable compensation.[6][26]
Q10: I don't have a Stable Isotope Labeled IS. How can I still get reliable data?
A10: If a SIL-IS is unavailable, the next best approach is to use matrix-matched calibrators .[1][3] This involves preparing your calibration standards and quality controls in the same biological matrix as your unknown samples (e.g., blank human plasma).
Causality: By preparing standards in a representative blank matrix, you ensure that the calibrators experience similar matrix effects to the unknown samples. This helps to normalize the ionization response across the calibration curve and the samples. However, this approach relies on the assumption that the matrix effect is consistent across all lots of blank matrix and all study samples, which is not always the case.[6] Therefore, it is crucial to assess the matrix effect across multiple sources of matrix as per regulatory guidelines.[29][30] A structural analog internal standard can also be used, but it must be proven to co-elute and track the analyte's ionization behavior, which is often not the case.
Detailed Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
This protocol, aligned with regulatory guidance, allows for the quantitative measurement of matrix effects.[30][31]
Objective: To determine the degree of ion suppression or enhancement for 2-Benzylpiperidine.
Procedure:
-
Prepare Set A: Spike 2-Benzylpiperidine and its SIL-IS (if available) into a neat solution (e.g., mobile phase) at low and high QC concentrations.
-
Prepare Set B: Extract at least six different lots of blank biological matrix. After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracts with 2-Benzylpiperidine and SIL-IS to the same low and high QC concentrations as Set A.
-
Analyze Samples: Inject both sets of samples into the LC-MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
The IS-normalized MF should be close to 1, demonstrating that the SIL-IS effectively compensates for the matrix effect. The coefficient of variation (CV%) across the different lots should be <15%.
-
Protocol 2: Step-by-Step Mixed-Mode Cation Exchange SPE
Objective: To selectively extract 2-Benzylpiperidine from human plasma.
Materials:
-
Mixed-Mode Cation Exchange SPE cartridge (e.g., 30 mg / 1 mL)
-
2% Formic Acid in Water
-
Methanol
-
5% Ammonium Hydroxide in Methanol
-
Human Plasma Sample (pre-treated with IS)
Procedure:
-
Condition: Pass 1 mL of Methanol through the cartridge, followed by 1 mL of 2% Formic Acid in Water. Do not let the sorbent go dry.
-
Load: Load the pre-treated plasma sample onto the cartridge.
-
Wash 1 (Polar Interferences): Pass 1 mL of 2% Formic Acid in Water through the cartridge.
-
Wash 2 (Non-polar Interferences): Pass 1 mL of Methanol through the cartridge.
-
Elute: Elute 2-Benzylpiperidine by passing 1 mL of 5% Ammonium Hydroxide in Methanol through the cartridge.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in mobile phase for LC-MS analysis.
Protocol 3: Post-Column Infusion (PCI) Experiment
Objective: To qualitatively identify chromatographic regions of ion suppression/enhancement.
Setup:
-
Use a T-junction to connect the LC column outlet, a syringe pump, and the MS ion source inlet.
-
Syringe Pump: Infuse a solution of 2-Benzylpiperidine (e.g., 50 ng/mL in mobile phase) at a low, constant flow rate (e.g., 10 µL/min).
-
LC-MS System: Set up to monitor the MRM transition for 2-Benzylpiperidine.
Procedure:
-
Establish Baseline: Start the LC flow and the syringe pump infusion. Once the signal stabilizes, perform a blank injection (injecting only mobile phase) to acquire a stable baseline response for the infused analyte.[8]
-
Inject Blank Matrix: Inject a blank plasma sample that has been processed using your intended sample preparation method.
-
Analyze Chromatogram: Monitor the 2-Benzylpiperidine MRM channel. Any deviation from the stable baseline established in Step 1 indicates a matrix effect. A drop in signal signifies ion suppression, while a rise signifies enhancement.[8] Compare the retention times of these deviations with the retention time of 2-Benzylpiperidine in a standard injection.
Data Presentation & Visualization
Table 1: Comparison of Matrix Effect Severity with Different Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | IS-Normalized MF | Phospholipid Removal |
| Protein Precipitation | >95% | 0.45 (High Suppression) | 1.02 | Poor |
| Liquid-Liquid Extraction | 80-90% | 0.89 (Slight Suppression) | 1.01 | Good |
| Reversed-Phase SPE | >90% | 0.75 (Moderate Suppression) | 1.03 | Fair |
| Mixed-Mode SPE | >90% | 0.98 (Minimal Effect) | 1.00 | Excellent |
Data are representative and illustrate typical outcomes.
Diagrams
Caption: Decision tree for selecting a matrix effect mitigation strategy.
Caption: Experimental workflow for the Post-Column Infusion (PCI) setup.
References
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing S.L. Retrieved from [Link]
-
Tan, S. K., Shaw, P. N., & Hewavitharana, A. K. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]
-
Mai, A., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. Retrieved from [Link]
-
Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. (2025). Labcompare. Retrieved from [Link]
-
Reddy, T. M. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis. Retrieved from [Link]
-
Piatto, S., et al. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC Europe. Retrieved from [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Retrieved from [Link]
-
Mixed-Mode SPE Used in Analysis of Pharmaceuticals in Wastewater. (n.d.). LCGC International. Retrieved from [Link]
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation. Retrieved from [Link]
-
Landis, M. S., & Welch, K. J. (2007). The use of mixed-mode ion-exchange solid phase extraction to characterize pharmaceutical drug degradation. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (2012). Spectroscopy Online. Retrieved from [Link]
-
Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). Technology Networks. Retrieved from [Link]
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Sample Prep Tech Tip: Phospholipid Removal. (n.d.). Phenomenex. Retrieved from [Link]
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Peng, H., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B. Retrieved from [Link]
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LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. (n.d.). Separation Science. Retrieved from [Link]
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Ion suppression (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]
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Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. (1995). Journal of Analytical Toxicology. Retrieved from [Link]
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Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. (2022). ACS Omega. Retrieved from [Link]
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van der Nagel, B. H. C., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
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Ion Suppression: A Major Concern in Mass Spectrometry. (2007). LCGC International. Retrieved from [Link]
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Overcoming matrix effects: expectations set by guidelines. (2014). Bioanalysis Zone. Retrieved from [Link]
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Post-column infusion schematic. (n.d.). ResearchGate. Retrieved from [Link]
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van der Nagel, B. H. C., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Utrecht University Research Portal. Retrieved from [Link]
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Ion Suppression and its Role in Secondary Electrospray Ionization. (2023). LCGC International. Retrieved from [Link]
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Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. (2024). MDPI. Retrieved from [Link]
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FDA 2018 Bioanalytical Method Validation - A Practical Assessment. (2021). Quinta Analytica. Retrieved from [Link]
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Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2016). Journal of Chromatography B. Retrieved from [Link]
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New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. (2013). Bioanalysis. Retrieved from [Link]
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Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (2020). LCGC International. Retrieved from [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). FDA. Retrieved from [Link]
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Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. (2003). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
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Solid Phase Extraction (SPE) Columns in Biological Sample Preparation. (n.d.). J&K Scientific. Retrieved from [Link]
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Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021). Analyst. Retrieved from [Link]
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Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. (2018). Analytical Methods. Retrieved from [Link]
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Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016). YouTube. Retrieved from [Link]
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Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. (2003). CORE. Retrieved from [Link]
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Headspace SPME GC–MS Analysis of Urinary Volatile Organic Compounds (VOCs) for Classification Under Sample-Limited Conditions. (2024). MDPI. Retrieved from [Link]
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Enhancement of Plasma Extraction Recovery of Basic Analytes containing Amino, Pyridine, Quinoline and Imidazole Moieties using Liquid Liquid Extraction and Vacuum Evaporation Techniques: Applied to human volunteers. (2017). ResearchGate. Retrieved from [Link]
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Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. (2020). National Institutes of Health. Retrieved from [Link]
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Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. (2018). National Institutes of Health. Retrieved from [Link]
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Technical Support Center: Optimization of Crystallization of 2-Benzylpiperidine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the crystallization of 2-benzylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. As the 2-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, achieving high purity is paramount for reliable downstream applications.[1] This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during the crystallization process in a direct question-and-answer format.
Q1: My compound separated as a liquid or "oiled out" instead of forming crystals. What is happening and how do I fix it?
A1: "Oiling out" is a common phenomenon where the solute separates from a supersaturated solution as a liquid phase instead of a solid crystalline lattice.[2][3] This often occurs when the temperature of the solution is higher than the melting point of the solute (including melting point depression due to impurities) or when the level of supersaturation is too high.[4][5] The resulting oil is often amorphous and can trap impurities, defeating the purpose of crystallization.[3][6]
Probable Causes & Solutions:
-
Supersaturation is too high: The solution was cooled too rapidly, or an anti-solvent was added too quickly.
-
Solution: Re-heat the solution until the oil redissolves completely. If necessary, add a small amount (1-5% v/v) of the primary solvent to ensure full dissolution.[4] Allow the solution to cool much more slowly. Insulating the flask can promote slow cooling and favor the formation of crystals over oil.[5]
-
-
Melting point depression: Significant impurities in your crude this compound can lower its melting point, making it more prone to oiling out.
-
Solution: Try crystallizing from a more dilute solution by adding more of the primary ("good") solvent.[4] This reduces the concentration of both the product and the impurities, which can sometimes prevent oiling out. If this fails, an initial purification step like column chromatography of the free base may be necessary before forming and crystallizing the salt.[2]
-
-
Inappropriate solvent choice: The boiling point of your solvent may be too high relative to the melting point of your compound.
-
Solution: Select a solvent or solvent system with a lower boiling point. For instance, if you are using ethanol, consider trying isopropanol or a mixture of methanol and a less polar co-solvent.
-
Q2: No crystals are forming, even after the solution has fully cooled. What should I do?
A2: The failure of crystals to form typically indicates that the solution is not sufficiently supersaturated, or that the nucleation process (the initial formation of small crystal seeds) is inhibited.[7][8]
Probable Causes & Solutions:
-
Too much solvent was used: This is the most common reason for crystallization failure; the solution is simply not concentrated enough for crystals to form.[5]
-
Solution 1 (Evaporation): Gently heat the solution and boil off a portion of the solvent.[4] Allow it to cool again and observe. Be careful not to evaporate too much solvent, which could cause the compound to crash out too quickly.
-
Solution 2 (Anti-solvent): If you are using a single solvent system, you can try carefully adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes persistently cloudy (turbid). Then, add a few drops of the primary solvent to redissolve the precipitate and allow the mixture to cool slowly.
-
-
Solution is supersaturated but lacks nucleation sites: The energy barrier for the initial crystal formation has not been overcome.
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[4] The microscopic imperfections on the glass provide a surface for nucleation to begin.
-
Solution 2 (Seeding): If you have a small amount of pure this compound, add a single tiny crystal ("seed crystal") to the cooled solution.[4][7] This provides a template for further crystal growth.
-
Solution 3 (Forced Cooling): Place the flask in an ice-water bath to further decrease the solubility of the compound. Combine this with occasional scratching for best results.[5]
-
Q3: The crystallization happened too quickly, resulting in a fine powder or poor-quality crystals. How can I achieve better crystal growth?
A3: Rapid crystallization, or "crashing out," traps impurities within the crystal lattice and generally leads to a fine powder that is difficult to filter.[4] The goal is slow, methodical crystal growth, which allows for the selective incorporation of the desired molecule into the lattice, excluding impurities.
Probable Causes & Solutions:
-
Solution was cooled too quickly: Placing a hot flask directly on a cold benchtop or in an ice bath can induce rapid precipitation.
-
Solution: Allow the hot, saturated solution to cool slowly and undisturbed on a surface that does not act as a heat sink, such as a cork ring or a folded towel.[4] Covering the flask with a watch glass traps solvent vapor and helps to retain heat, promoting slower cooling.
-
-
Solvent is too "poor": The chosen solvent or solvent mixture may have very low solvating power for the compound, even at elevated temperatures.
-
Solution: Re-dissolve the compound by heating and add a small, measured amount of a "good" solvent (one in which the compound is more soluble).[4] This will keep the compound in solution for a longer period during the cooling phase, allowing for more controlled crystal growth.
-
Q4: My final yield is very low. What are the common causes and how can I improve it?
A4: A low recovery (<70-80%) can be frustrating, but it is often preventable. The primary causes involve losing the product to the solvent either during crystallization or the washing step.
Probable Causes & Solutions:
-
Too much solvent was used: As discussed in Q2, excessive solvent will retain a significant amount of your compound in the "mother liquor" (the solution left after filtration).[4][5]
-
Solution: Before starting, perform small-scale solubility tests to determine the minimum amount of hot solvent needed. If you suspect you've used too much, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.
-
-
Premature crystallization: Crystals may have formed in the funnel during a hot filtration step (if performed to remove insoluble impurities).
-
Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot saturated solution. Using a small amount of extra hot solvent can also help prevent this.
-
-
Improper washing: Washing the collected crystals with room-temperature or warm solvent will dissolve a portion of your product.
-
Solution: Always wash the filtered crystals with a minimal amount of ice-cold solvent.[9] The solvent should be the same as the one used for crystallization. The cold temperature drastically reduces the solubility of your product, minimizing losses during the wash.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for crystallizing this compound?
A1: As a hydrochloride salt, this compound is significantly more polar than its freebase form.[10] Therefore, polar solvents are the best starting point. The ideal solvent is one in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.
A mixed solvent system often provides the best results. This typically involves a "solvent" in which the compound is soluble (e.g., an alcohol) and an "anti-solvent" in which it is insoluble (e.g., an ether or an alkane).[11]
| Solvent Type | Recommended Solvents | Comments |
| Primary Solvents (Good Solubility) | Isopropanol (IPA), Ethanol, Methanol | Good for dissolving the salt when hot. Isopropanol is often an excellent first choice due to its moderate volatility and good solubility profile for many salts. |
| Anti-Solvents (Poor Solubility) | Diethyl Ether, Methyl tert-Butyl Ether (MTBE), Hexanes, Toluene | Used to induce precipitation from a solution. Diethyl ether is a common choice with alcoholic solvents.[12] |
| Potential Single Solvents | Acetonitrile, Isopropanol | May work for direct crystallization without an anti-solvent, depending on the purity of the material. |
It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent pair for your specific batch of material.
Q2: How do I perform a mixed-solvent crystallization for this compound?
A2: A mixed-solvent crystallization is a powerful technique for achieving high purity. The general workflow is outlined below.
Caption: Workflow for mixed-solvent crystallization.
Q3: My starting material is the 2-benzylpiperidine free base (an oil/low melting solid). How do I convert it to the hydrochloride salt for crystallization?
A3: Converting the free base amine to its hydrochloride salt is a standard and highly effective method to induce crystallinity.[2][11] The salt is generally a stable, crystalline solid with a higher melting point and different solubility profile.[10]
Protocol:
-
Dissolve the 2-benzylpiperidine free base in a suitable non-polar or moderately polar solvent like diethyl ether, ethyl acetate, or toluene.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether, or concentrated aqueous HCl) dropwise while stirring.
-
The this compound salt should precipitate out of the solution as a solid.[2]
-
Collect the crude salt by vacuum filtration and wash it with a small amount of the cold solvent (e.g., diethyl ether).
-
Proceed with the recrystallization of the collected crude salt as described in the protocols below.
Q4: What is a "seed crystal" and how do I use it?
A4: A seed crystal is a small, pure crystal of the compound you are trying to crystallize. Its purpose is to overcome the kinetic barrier to nucleation by providing a pre-existing template onto which other molecules can deposit in an ordered fashion.[4]
How to Use:
-
Prepare your saturated solution and allow it to cool to room temperature.
-
If no crystals have formed, drop one or two tiny seed crystals into the solution.
-
Do not disturb the flask. You should observe crystal growth originating from the seed crystal.
-
If you don't have a seed crystal, you can create one by dipping a glass rod into the solution, removing it, and allowing the solvent to evaporate from the tip of the rod, which should leave a small crystalline deposit.[4] Re-introducing this rod into the solution can then initiate crystallization.
Troubleshooting Decision Tree
If you encounter issues, this decision tree can help guide your actions, particularly when no crystals form.
Caption: Decision tree for troubleshooting crystallization failure.
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Helmenstine, A. M. (2022). Troubleshooting Problems in Crystal Growing. ThoughtCo. [Link]
-
Zhanghua. (2024). Common Issues Faced in Crystallization and How to Solve Them. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. [Link]
-
Altum Technologies. (2023). Fouling Issues in Crystallizers – What, Why, and How to Solve Them. [Link]
-
Wiley Online Library. (2020). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 118004, 2-Benzylpiperidine. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
ResearchGate. (2015). Experimental investigation and prediction of oiling out during crystallization process. [Link]
-
LookChem. Cas 192872-58-5, this compound. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization1. [Link]
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- 8. Common Issues Faced in Crystallization and How to Solve Them | Zhanghua [filter-dryer.com]
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Technical Support Center: Stereochemical Integrity in 2-Benzylpiperidine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for the synthesis of 2-benzylpiperidine and its derivatives. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering challenges with stereochemical control, a critical aspect in the synthesis of many biologically active compounds where the 2-benzylpiperidine scaffold is a key structural motif.[1][2] Racemization—the conversion of a single enantiomer into an equal mixture of both enantiomers—can significantly impact the pharmacological profile of a target molecule.[3] This guide offers a series of frequently asked questions (FAQs) and troubleshooting protocols to help you maintain the enantiomeric purity of your compounds throughout your synthetic sequence.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in 2-benzylpiperidine synthesis?
Racemization is the process by which an enantiomerically enriched or pure substance converts into a mixture containing equal amounts of both enantiomers, known as a racemate.[3][4] In the context of 2-benzylpiperidine synthesis, the stereocenter at the C2 position, which is adjacent to the nitrogen atom, is particularly susceptible to racemization. This occurs if the proton at this position is abstracted, leading to a planar, achiral intermediate such as an enamine or an iminium ion.[4] Subsequent re-protonation can occur from either face of this intermediate, resulting in a loss of the original stereochemistry.[4] Since different enantiomers of a drug can have vastly different biological activities, preventing racemization is crucial for ensuring the efficacy and safety of the final pharmaceutical product.
Q2: Which synthetic steps are most prone to causing racemization?
Several stages in a multi-step synthesis of a chiral 2-benzylpiperidine derivative can pose a high risk of racemization:
-
Nitrogen Deprotection: The use of strongly acidic or basic conditions to remove common nitrogen protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can facilitate epimerization at the adjacent C2 stereocenter.[4]
-
N-Alkylation or N-Acylation: These reactions often employ basic conditions, which can lead to the abstraction of the α-proton at the C2 position, especially if it is activated by an adjacent electron-withdrawing group.[4]
-
Cyclization to Form the Piperidine Ring: Intramolecular cyclization reactions, particularly those that proceed through enamine or iminium ion intermediates under thermal, acidic, or basic conditions, can compromise the stereochemical integrity of the C2 position.[4]
-
Functionalization of the α-Carbon: Any reaction that involves the generation of a carbanion or a radical at the chiral C2 center is a potential pathway for racemization.[4]
Q3: How can I accurately determine if my 2-benzylpiperidine product has racemized?
Visual inspection or standard chromatographic techniques like TLC are insufficient to determine enantiomeric purity. The enantiomeric excess (ee%) of your product must be quantified using a chiral analytical method. The most common and reliable techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for separating and quantifying enantiomers.[4]
-
Chiral Gas Chromatography (GC): Suitable for volatile derivatives of 2-benzylpiperidine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): CSAs form transient diastereomeric complexes with the enantiomers, which can be distinguished by NMR.[5]
-
Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the ee of a sample by comparing its CD spectrum to that of the pure enantiomers.[6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of chiral 2-benzylpiperidine.
Problem 1: Loss of Enantiomeric Purity During N-Protecting Group Removal
-
Symptom: You start with an enantiomerically pure N-protected 2-benzylpiperidine, but after deprotection, the product shows significant racemization.
-
Cause & Troubleshooting:
-
Harsh Acidic Conditions (e.g., HCl in Dioxane for Boc Removal): Prolonged exposure to strong acids or elevated temperatures can lead to an equilibrium between stereoisomers.[4]
-
Solution: Employ milder deprotection conditions. Consider using trimethylsilyl iodide (TMSI) at low temperatures or generating HCl in situ under solvent-free conditions to minimize side reactions.[4]
-
-
Strongly Basic Conditions (e.g., Piperidine for Fmoc Removal): Strong bases can abstract the α-proton, leading to a planar enamine intermediate that reprotonates without stereoselectivity.[4][8]
-
Problem 2: Racemization During Intramolecular Cyclization to Form the Piperidine Ring
-
Symptom: The cyclized 2-benzylpiperidine product is obtained with low enantioselectivity.
-
Cause & Troubleshooting:
-
High Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the barrier for racemization, leading to a racemic or epimerized mixture.[4]
-
Solution: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate. It is advisable to screen a range of temperatures, for instance, from -78 °C to room temperature.[4]
-
-
Inappropriate Catalyst or Reagent: The choice of catalyst or reagents can significantly influence the stereochemical outcome.
-
Recommended Asymmetric Synthesis Protocol: Asymmetric Hydrogenation of an N-Benzyl Pyridinium Salt
This protocol provides a reliable method for the enantioselective synthesis of 2-benzylpiperidine, adapted from established literature procedures.[9][11]
Step 1: Synthesis of the N-Benzyl Pyridinium Salt
-
To a solution of 2-benzylpyridine (1.0 eq) in acetonitrile (0.5 M), add benzyl bromide (1.1 eq).
-
Stir the reaction mixture at 80 °C for 12-16 hours.
-
Cool the mixture to room temperature and add diethyl ether to precipitate the pyridinium salt.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the N-benzyl-2-benzylpyridinium bromide.
Step 2: Asymmetric Hydrogenation
-
In a glovebox, charge a pressure reactor with the N-benzyl-2-benzylpyridinium bromide (1.0 eq), [Ir(COD)Cl]₂ (0.5 mol%), and the chiral ligand (e.g., (R)-MeO-BoQPhos) (1.1 mol%).
-
Add degassed dichloromethane (0.2 M).
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas (3-4 times).
-
Pressurize the reactor to 50 atm with hydrogen and stir the reaction at 30 °C for 24 hours.
-
Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched N-benzyl-2-benzylpiperidine.
Step 3: N-Debenzylation (if required)
-
Dissolve the N-benzyl-2-benzylpiperidine (1.0 eq) in methanol (0.2 M).
-
Add Pearlman's catalyst (Pd(OH)₂/C, 20 wt%, 10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield the desired 2-benzylpiperidine.
Data Presentation & Visualization
Table 1: Effect of Reaction Conditions on Enantioselectivity in an Asymmetric Synthesis
| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Pressure (atm) | ee (%) |
| 1 | [Ir(COD)Cl]₂ | (R)-MeO-BoQPhos | CH₂Cl₂ | 30 | 50 | 92 |
| 2 | [Ir(COD)Cl]₂ | (S)-MeO-BoQPhos | CH₂Cl₂ | 30 | 50 | 91 (S) |
| 3 | [Ir(COD)Cl]₂ | (R)-MeO-BoQPhos | Toluene | 30 | 50 | 85 |
| 4 | [Ir(COD)Cl]₂ | (R)-MeO-BoQPhos | CH₂Cl₂ | 50 | 50 | 88 |
Data is illustrative and based on typical results for similar transformations.
Diagrams
Caption: Base-catalyzed racemization via a planar enamine intermediate.[4]
Caption: Workflow for the asymmetric synthesis of 2-benzylpiperidine.
References
-
Bisset, A. A., et al. (n.d.). Synthesis and asymmetric hydrogenation of (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione. PubMed. Retrieved from [Link]
-
Wang, D., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC. Retrieved from [Link]
-
Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Racemization. Retrieved from [Link]
-
Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Retrieved from [Link]
-
Wang, S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]
-
O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. Retrieved from [Link]
-
Blaser, H. U. (n.d.). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Retrieved from [Link]
-
Zhou, Y. G., et al. (2009). Highly Enantioselective Iridium-Catalyzed Hydrogenation of 2-Benzylquinolines and 2-Functionalized and 2,3-Disubstituted Quinolines. Organic Letters. Retrieved from [Link]
-
Wikipedia. (2023). 2-Benzylpiperidine. Retrieved from [Link]
-
Anslyn, E. V., et al. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Retrieved from [Link]
-
Anslyn, E. V., et al. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Retrieved from [Link]
-
University of California. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. LibreTexts. Retrieved from [Link]
-
Anslyn, E. V., et al. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH. Retrieved from [Link]
-
Pico, Y., et al. (2021). An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. Semantic Scholar. Retrieved from [Link]
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Technical Support Center: Catalyst Poisoning in the Synthesis of 2-Benzylpiperidine
Welcome to the technical support center for the catalytic synthesis of 2-Benzylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst poisoning during this critical transformation. Here, we move beyond simple protocols to explain the causality behind experimental observations, empowering you to troubleshoot effectively and ensure the integrity of your results.
Introduction: The Challenge of 2-Benzylpiperidine Synthesis
The catalytic hydrogenation of 2-benzylpyridine to 2-benzylpiperidine is a fundamental transformation in the synthesis of various pharmaceutical agents and fine chemicals.[1] This reaction is most commonly achieved using heterogeneous catalysts, with palladium on carbon (Pd/C) being a frequent choice due to its efficiency. However, the very nature of the reactants and potential impurities presents a significant risk of catalyst deactivation, or "poisoning." Understanding and mitigating these poisoning events is crucial for reproducible and scalable synthesis.
This guide provides a structured approach to identifying, understanding, and resolving issues related to catalyst poisoning in this specific synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding catalyst performance.
Q1: What are the most common catalysts used for the hydrogenation of 2-benzylpyridine?
A: Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation. Other platinum group metal (PGM) catalysts, such as platinum on carbon (Pt/C), rhodium on carbon (Rh/C), and even Raney Nickel, can also be employed. The choice often depends on the desired selectivity, reaction conditions, and tolerance to functional groups on the substrate.[2]
Q2: What is catalyst poisoning?
A: Catalyst poisoning is the deactivation of a catalyst by strong chemical adsorption of a substance onto its active sites.[3][4] This blocks the sites from participating in the intended catalytic cycle, leading to a dramatic decrease or complete cessation of the reaction. This deactivation can be reversible or irreversible depending on the nature of the poison.[5]
Q3: Why is this specific reaction so susceptible to catalyst poisoning?
A: The susceptibility arises from the reactants and products themselves. Pyridine derivatives are nitrogen-containing heterocycles, which are well-known poisons for palladium and platinum catalysts.[4][6] Both the starting material (2-benzylpyridine) and the product (2-benzylpiperidine) can strongly coordinate to the palladium surface, effectively inhibiting the reaction. This phenomenon is known as self-poisoning.[7][8]
Q4: Can catalyst poisoning ever be beneficial?
A: Interestingly, yes. The intentional addition of a poison can be used to moderate a catalyst's activity and improve selectivity. For example, in the Rosenmund reduction, a palladium catalyst is intentionally poisoned with a sulfur compound or quinoline to prevent the over-reduction of an acyl chloride to an alcohol, stopping the reaction at the aldehyde stage.[3][4] Similarly, using pyridine as an additive can prevent unwanted side reactions, such as debenzylation, in other hydrogenations.[9][10]
Part 2: In-Depth Troubleshooting Guide
This section provides a problem-oriented approach to specific experimental issues.
Issue 1: My Hydrogenation Reaction Has Stalled or is Extremely Sluggish.
A stalled or slow reaction is the most common symptom of catalyst poisoning. The troubleshooting process involves identifying the source of the poison.
Q: I've set up my reaction, but hydrogen uptake has stopped prematurely. What is the likely cause?
A: The most probable cause is the presence of a potent catalyst poison. These can be introduced through several avenues:
-
Impurities in the Starting Materials: Commercial 2-benzylpyridine or the solvent may contain trace amounts of sulfur compounds (e.g., thiophenes), which are classic poisons for palladium catalysts.[5][11]
-
Self-Poisoning: As mentioned, the pyridine nitrogen atom in the starting material and the piperidine nitrogen in the product can bind strongly to the catalyst's active sites, leading to inhibition.[2]
-
Contaminants from Equipment: Residual cleaning agents (e.g., sulfur-containing detergents) or cross-contamination from previous reactions can introduce poisons.
-
Gaseous Impurities: Impurities in the hydrogen gas supply, such as carbon monoxide (CO), can also act as poisons.[12]
Issue 2: My Reaction is Producing Side Products, Such as Toluene and Piperidine (Debenzylation).
Q: My main product is contaminated with byproducts resulting from the cleavage of the benzyl group. How can I improve selectivity?
A: This side reaction, known as hydrogenolysis or debenzylation, is a common issue with palladium catalysts. It occurs when the C-N bond or the benzyl C-C bond is cleaved by hydrogen.
-
Causality: The propensity for hydrogenolysis is highly dependent on the catalyst, solvent, and reaction conditions. Palladium is particularly active for hydrogenolysis. Acidic conditions can exacerbate this issue by protonating the piperidine nitrogen, making the benzylic position more susceptible to cleavage.
-
Catalyst Choice: Consider switching to a different catalyst. Platinum or Rhodium catalysts sometimes show lower hydrogenolysis activity compared to palladium for certain substrates.
-
Solvent Modification: The choice of solvent can influence selectivity. Protic solvents like ethanol are common, but exploring aprotic solvents like ethyl acetate or THF may alter the product distribution.
-
Controlled Poisoning: Add a small, controlled amount of a "poison" to moderate the catalyst's activity. A few equivalents of a base like triethylamine can suppress acidic conditions. In some cases, adding a small amount of pyridine itself has been used to selectively inhibit the most active sites responsible for hydrogenolysis.[9][10]
-
Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can often reduce the rate of hydrogenolysis relative to the desired hydrogenation.
| Parameter | Effect on Debenzylation | Recommendation |
| Catalyst | Pd > Pt, Rh | Screen alternative catalysts if debenzylation is severe. |
| Solvent | Acidic solvents can promote it. | Use neutral solvents (EtOH, EtOAc). Add a non-nucleophilic base. |
| Temperature | Higher temperatures increase rate. | Operate at the lowest effective temperature. |
| Pressure | Higher pressures increase rate. | Operate at the lowest effective pressure. |
| Table 1: Factors Influencing Debenzylation Side Reaction. |
Part 3: Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of 2-Benzylpyridine
-
Catalyst Preparation: To a hydrogenation vessel, add 5% Palladium on Carbon (5-10 mol%).
-
System Inerting: Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon).
-
Solvent and Substrate Addition: Under an inert atmosphere, add the solvent (e.g., ethanol, 0.1-0.5 M concentration) followed by the 2-benzylpyridine substrate.
-
Hydrogenation: Purge the vessel with hydrogen gas (typically 1-10 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by hydrogen uptake or by analytical methods (TLC, GC-MS, LC-MS).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Remove the solvent under reduced pressure to yield the crude 2-benzylpiperidine, which can be purified further if necessary.
Protocol 2: Regeneration of a Poisoned Palladium Catalyst
This protocol is for catalysts suspected of being poisoned by strongly adsorbed organic molecules or certain inorganic species. Note that regeneration is not always successful, especially in cases of severe sulfur poisoning.[13][14]
-
Catalyst Recovery: Filter the poisoned catalyst from the reaction mixture and wash it thoroughly with a solvent like ethanol or ethyl acetate to remove residual substrate and product.
-
Base Wash: Prepare a dilute aqueous solution of an alkali metal carbonate or bicarbonate (e.g., 1 M Sodium Carbonate).[15]
-
Treatment: Create a slurry of the washed catalyst in the basic solution and stir for 1-2 hours at room temperature. This can help displace some adsorbed nitrogen-containing species.
-
Washing: Filter the catalyst and wash extensively with deionized water until the filtrate is neutral.
-
Drying: Wash the catalyst with ethanol and then a low-boiling solvent like hexanes. Dry the catalyst thoroughly under vacuum.
-
Reactivation (Optional): For some types of poisoning, a thermal treatment under a hydrogen stream may be effective, but this requires specialized equipment and should be performed with caution.[11][14]
References
- Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions.
- Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support.
- C
- Regeneration of palladium based catalyst for methane ab
- Sulfur Poisoning and Regeneration of Palladium-based C
- Poisoning and deactivation of palladium c
- Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a c
- Interaction of sulphur compounds with palladium.Transactions of the Faraday Society (RSC Publishing).
- Method for reactivating palladium catalysts.
- Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.The University of Liverpool Repository.
- Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts.Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
- Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a C
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- Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine.Journal of the Chemical Society (Resumed) (RSC Publishing).
- Technical Support Center: Overcoming Catalyst Poisoning in Pyridine Hydrogen
- The poisoning of a palladium catalyst by carbon monoxide.Royal Society Publishing.
- Bypassing the Limitations of Directed C–H Functionaliz
- 2-Benzylpiperidine.Wikipedia.
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Quantification of 2-Benzylpiperidine Hydrochloride Impurities
Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development
In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Benzylpiperidine hydrochloride, a key building block in the synthesis of numerous pharmaceutical compounds, is no exception.[1][2] The presence of impurities, even in trace amounts, can significantly impact the final drug product's stability, therapeutic window, and safety profile.[3] Therefore, robust and reliable analytical methods for the quantification of these impurities are paramount.
This guide provides an in-depth, objective comparison of the principal analytical techniques for the quantification of impurities in this compound. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to aid researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategies. Our discussion will be grounded in the principles of scientific integrity, drawing upon authoritative sources and regulatory guidelines to ensure a comprehensive and trustworthy analysis.
Understanding the Impurity Landscape of this compound
A thorough understanding of potential impurities is the foundation for developing a stability-indicating analytical method. For this compound, impurities can be broadly categorized into two main classes: process-related impurities and degradation products.
Process-Related Impurities: These impurities arise from the synthetic route employed in the manufacturing of this compound. Common synthetic pathways include the catalytic hydrogenation of 2-benzylpyridine and the N-alkylation of piperidine with benzyl chloride.[4][5]
-
Unreacted Starting Materials: Depending on the synthesis method, residual starting materials such as 2-benzylpyridine, piperidine, or benzyl chloride may be present.[1][6]
-
By-products: Side reactions during synthesis can lead to the formation of various by-products. For instance, in the N-alkylation of piperidine, competitive hydroxyl substitution of benzyl chloride can occur, leading to the formation of benzyl alcohol.[7] Incomplete hydrogenation of 2-benzylpyridine can result in partially saturated intermediates.[4]
Degradation Products: These impurities are formed due to the decomposition of this compound under various stress conditions such as hydrolysis, oxidation, and photolysis.[1]
-
Hydrolytic Degradation: While generally stable, forced degradation studies under acidic or basic conditions are necessary to evaluate potential hydrolytic degradation pathways.[1][8]
-
Oxidative Degradation: The benzylic position and the amine group in 2-Benzylpiperidine are susceptible to oxidation, potentially leading to the formation of various oxidized derivatives.[1][9]
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can induce photolytic degradation of the molecule.[1][10]
Comparative Analysis of Key Analytical Methodologies
The choice of an analytical technique for impurity quantification is a critical decision that depends on the physicochemical properties of the impurities, the required sensitivity, and the analytical throughput. The three primary chromatographic techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[11][12] For this compound and its potential polar impurities, reversed-phase HPLC with UV detection is a widely accessible and reliable method.[1]
Principle of Separation: In reversed-phase HPLC, the separation is based on the partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More polar impurities will elute earlier, while less polar compounds will be retained longer on the column.
Advantages:
-
Versatility: Applicable to a wide range of polar and non-volatile impurities.[11]
-
Robustness: Well-established and validated methods are readily available.
-
Quantitative Accuracy: Provides excellent quantitative performance with high precision and accuracy.[13]
Limitations:
-
Limited Specificity with UV Detection: UV detection alone may not be sufficient to distinguish between impurities with similar chromophores.
-
Less Suitable for Volatile Impurities: Not ideal for the analysis of highly volatile impurities like residual solvents.
Gas Chromatography (GC)
GC is the preferred method for the analysis of volatile and thermally stable compounds.[11] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it offers high sensitivity and specificity.
Principle of Separation: Separation in GC is based on the differential partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.
Advantages:
-
High Resolution: Provides excellent separation efficiency for complex mixtures of volatile compounds.
-
High Sensitivity: FID and MS detectors offer excellent sensitivity for trace-level analysis.[14]
-
Gold Standard for Residual Solvents: GC-MS is the definitive technique for the identification and quantification of residual solvents.[11]
Limitations:
-
Thermal Lability: Not suitable for thermally unstable or non-volatile compounds without derivatization.
-
Derivatization Requirement: Many polar impurities may require derivatization to increase their volatility, adding complexity to the sample preparation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it a powerful tool for impurity identification and quantification.[15][16]
Principle of Separation and Detection: After separation by HPLC, the analytes are ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio. This allows for the unambiguous identification and quantification of impurities, even at very low levels.
Advantages:
-
High Specificity and Sensitivity: Provides definitive identification and quantification of impurities, even co-eluting peaks.[15][16]
-
Structural Elucidation: Tandem MS (MS/MS) capabilities can be used to elucidate the structures of unknown impurities.
-
Broad Applicability: Suitable for a wide range of compounds, including those that are not amenable to GC analysis.
Limitations:
-
Matrix Effects: The presence of matrix components can sometimes suppress or enhance the ionization of the analyte, affecting quantitative accuracy.
-
Higher Cost and Complexity: LC-MS instrumentation is more expensive and complex to operate and maintain compared to HPLC-UV or GC-FID.
Workflow for Analytical Method Selection
The selection of the most appropriate analytical method is a multi-faceted process that requires careful consideration of the analytical target, the nature of the sample, and the desired outcomes.
Caption: Workflow for selecting the appropriate analytical method.
Comparative Performance Data
To provide a clear and objective comparison, the following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound impurities. The data is compiled from various sources, including validation studies on structurally related compounds where direct data for 2-benzylpiperidine is limited.[17][18][19]
| Performance Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.998 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ~0.01% | ng/mL range | pg/mL to ng/mL range |
| Limit of Quantitation (LOQ) | ~0.03% | ng/mL range | pg/mL to ng/mL range |
| Accuracy (% Recovery) | 98 - 102% | 80 - 110% | 90 - 110% |
| Precision (%RSD) | < 2% | < 10% | < 10% |
| Specificity | Moderate (relies on chromatographic separation) | High (mass spectral data) | Very High (MS/MS fragmentation) |
| Throughput | High | Moderate | Moderate |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the analysis of this compound impurities using HPLC-UV and GC-MS. These protocols serve as a starting point and may require optimization based on the specific impurities and instrumentation.
Protocol 1: HPLC-UV Method for Non-Volatile Impurities
This method is adapted from established protocols for the purity analysis of 2-Benzylpiperidine.[1]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 7.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: Ambient.
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the standard solution.
3. System Suitability:
-
Inject the standard solution multiple times and verify that the system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak areas) meet the predefined acceptance criteria.
4. Analysis:
-
Inject the blank (mobile phase), standard solution, and sample solution into the HPLC system.
-
Record the chromatograms and integrate the peaks.
5. Calculation:
-
Calculate the percentage of each impurity using the area normalization method.
Protocol 2: GC-MS Method for Volatile Impurities (Residual Solvents)
This protocol is based on general principles for residual solvent analysis in pharmaceuticals.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.
-
Column: A capillary column suitable for residual solvent analysis (e.g., DB-624).
-
Carrier Gas: Helium.
-
Injector Temperature: 200 °C.
-
Oven Temperature Program: A suitable temperature gradient to separate the target solvents.
-
MS Conditions: Electron ionization (EI) mode with a full scan acquisition.
2. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution containing the expected residual solvents at known concentrations in a suitable solvent (e.g., dimethyl sulfoxide).
-
Sample Solution: Accurately weigh the this compound sample into a headspace vial and add the diluent.
3. Analysis:
-
Place the vials in the headspace autosampler.
-
The autosampler will heat the vials to a specific temperature for a set time to allow the volatile solvents to partition into the headspace.
-
An aliquot of the headspace gas is then injected into the GC-MS system.
4. Identification and Quantification:
-
Identify the residual solvents in the sample by comparing their retention times and mass spectra to those of the standards.
-
Quantify the amount of each solvent using a calibration curve generated from the standard solutions.
Conclusion: A Multi-faceted Approach to Impurity Quantification
The quantification of impurities in this compound is a critical aspect of ensuring its quality, safety, and efficacy as a pharmaceutical intermediate. There is no single "best" method for all impurities; rather, a combination of orthogonal techniques provides the most comprehensive and reliable impurity profile.
-
HPLC-UV remains the workhorse for routine analysis of known, non-volatile impurities due to its robustness, high throughput, and excellent quantitative performance.
-
GC-MS is indispensable for the analysis of volatile impurities, particularly residual solvents, offering high sensitivity and specificity.
-
LC-MS/MS is the gold standard for the identification of unknown impurities and for the quantification of trace-level impurities where high sensitivity and specificity are required.
By understanding the principles, advantages, and limitations of each technique, and by implementing robust, validated methods, researchers and drug development professionals can confidently ensure the quality and safety of this compound and the final drug products derived from it.
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ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Benzylpiperidine. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved from [Link]
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Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. Retrieved from [Link]
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GenTech Scientific. (2023). The Difference Between GC/MS and LC/MS Systems. Retrieved from [Link]
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Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
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ODU Digital Commons. (1981). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]
-
ResearchGate. (2005). Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts. Retrieved from [Link]
-
ResearchGate. (2013). LC-MS or GC-MS. Which would be best method for the characterization of a bioactive compound?. Retrieved from [Link]
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-
The University of Liverpool Repository. (2020). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]
- Wiergowski, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1957.
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- Chatten, L. G., & Tir-ouvanziam, R. (1978). Hydrolytic degradation of 2,6-dichlorobenzylthiopseudourea hydrochloride. Journal of Pharmaceutical Sciences, 67(2), 256-258.
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A Comparative Analysis of 2-Benzylpiperidine and Methylphenidate for the Research Community
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of psychostimulant research, a nuanced understanding of structure-activity relationships and pharmacological profiles is paramount. This guide provides a detailed comparative study of 2-Benzylpiperidine and the well-characterized central nervous system (CNS) stimulant, methylphenidate. While structurally related, these compounds exhibit distinct pharmacological profiles that warrant a comprehensive examination for researchers exploring novel monoamine reuptake inhibitors and their potential therapeutic applications.
This document moves beyond a superficial overview to offer a granular analysis of their mechanisms of action, pharmacokinetics, and toxicological considerations, supported by available experimental data. It is designed to be a valuable resource for those engaged in the fields of neuropharmacology, medicinal chemistry, and drug development.
Structural and Mechanistic Overview
2-Benzylpiperidine and methylphenidate share a common piperidine scaffold, a key structural motif for interaction with monoamine transporters. However, the substitution on the piperidine ring dictates their distinct pharmacological activities.
Methylphenidate , a phenethylamine and piperidine derivative, is a well-established norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Its therapeutic effects, particularly in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy, are primarily attributed to its ability to block the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased extracellular concentrations of these neurotransmitters in the synaptic cleft.[1][2][3]
2-Benzylpiperidine , on the other hand, is a simpler arylpiperidine. While it shares a structural resemblance to methylphenidate, it is primarily recognized as a synthetic intermediate in the manufacturing of other pharmaceuticals.[4] Its activity as a monoamine reuptake inhibitor is significantly less potent compared to methylphenidate, particularly at the dopamine transporter.[4]
Mechanism of Action at Monoamine Transporters
The primary molecular targets for both compounds are the presynaptic transporters responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Inhibition of these transporters prolongs the action of these neurotransmitters in the synapse.
Diagram: Monoamine Reuptake Inhibition
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A Comparative Guide to the Cross-Reactivity and Selectivity of 2-Benzylpiperidine Analogues
In the landscape of modern drug discovery, the piperidine moiety stands as a quintessential "privileged scaffold," a foundational structure renowned for its favorable pharmacokinetic properties and synthetic tractability.[1] Among its myriad derivatives, 2-benzylpiperidine serves as a crucial starting point for a range of neurologically active compounds.[1][2] While often designed for a specific biological target, the reality of molecular recognition is far more complex. Minor structural modifications can dramatically alter a compound's interaction with a spectrum of unintended targets, a phenomenon known as cross-reactivity or, in a pharmacological context, its selectivity profile.
This guide provides an in-depth comparison of 2-benzylpiperidine analogues, moving beyond their primary activity to explore their cross-reactivity with key central nervous system (CNS) targets. Understanding these off-target interactions is paramount for researchers, scientists, and drug development professionals, as they hold profound implications for a drug candidate's efficacy, safety, and therapeutic window. We will delve into the structure-activity relationships (SAR) that govern this selectivity and present the experimental data and workflows essential for its characterization.
The Significance of Selectivity Profiling
Cross-reactivity is not merely an academic curiosity; it is a critical parameter in drug development. A "promiscuous" compound that binds to multiple receptors can lead to unforeseen side effects, toxicity, or even beneficial polypharmacology. For analogues of 2-benzylpiperidine, which often target monoamine transporters, unintended interactions with other transporters or receptors like sigma receptors can fundamentally alter their pharmacological profile.[3][4][5] Therefore, rigorous cross-reactivity screening is a self-validating step in the development pipeline, ensuring that the observed biological effect is genuinely due to the intended mechanism of action.
Comparative Selectivity of 2-Benzylpiperidine Analogues
The 2-benzylpiperidine scaffold is structurally similar to stimulants like methylphenidate and desoxypipradrol.[2][3] However, its potency as a monoamine reuptake inhibitor is considerably lower.[3] This has spurred the synthesis of numerous analogues designed to enhance potency and selectivity. The following data, synthesized from foundational studies, compares the binding affinity and functional inhibition of 2-benzylpiperidine with some of its key analogues at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
| Compound | Primary Target | DAT Ki (nM) | DAT IC50 (nM) | NET Inhibition (%) @ 10µM | SERT Inhibition (%) @ 10µM | Reference |
| 2-Benzylpiperidine | DAT | 6,360 | 3,780 - 8,800 | 36% | 22% | [3] |
| Methylphenidate | DAT/NET | ~75 | ~100 | High | Low | [3] |
| α-keto-2-benzylpiperidine analogues | DAT | Significantly < 3,780 | Significantly < 3,780 | Not Reported | Not Reported | [3] |
| 3-Phenylpiperidine | DAT/NET/SERT | More Potent than 2-BP | ~8-fold higher than 2-BP | High | Moderate | [3] |
| 4-Benzylpiperidine derivatives | Sigma Receptors | Low | Low | Low | Low | [4] |
Note: This table is a synthesis of data from multiple sources to illustrate comparative trends. Exact values can vary based on experimental conditions. Ki (inhibitor binding affinity) and IC50 (half-maximal inhibitory concentration) are key metrics of potency.
From this comparison, several structure-activity relationships emerge:
-
Isomeric Position: Moving the benzyl group from the 2-position to the 3-position (as in 3-phenylpiperidine) increases potency at monoamine transporters.[3]
-
Oxidation: Introduction of a keto group at the alpha position relative to the piperidine ring dramatically enhances dopamine reuptake inhibition.[3]
-
Nitrogen Substitution: While not shown in the table, N-alkylation of the piperidine nitrogen is a common strategy to modulate activity. For instance, in related scaffolds, N-benzylation is a key feature for high-affinity sigma receptor ligands.[4][5]
Methodologies for Assessing Cross-Reactivity
To generate reliable and reproducible cross-reactivity data, robust experimental protocols are essential. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a standard method to determine the binding affinity (Ki) of a test compound (e.g., a 2-benzylpiperidine analogue) for the dopamine transporter (DAT).
Pillar of Trustworthiness: This protocol is self-validating through the inclusion of multiple controls. Total binding, non-specific binding (NSB), and specific binding are measured to ensure the assay is performing correctly. The displacement of the radioligand by a known potent inhibitor serves as a positive control.
Step-by-Step Methodology:
-
Preparation of Materials:
-
Cell Membranes: Use cell membranes prepared from a cell line stably expressing the human dopamine transporter (hDAT).
-
Radioligand: A high-affinity DAT radioligand, such as [³H]WIN 35,428.
-
Test Compounds: Prepare a serial dilution of the 2-benzylpiperidine analogue. A known DAT inhibitor (e.g., GBR 12909 or cocaine) is used to define non-specific binding.
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add cell membranes and radioligand.
-
Non-Specific Binding (NSB) Wells: Add cell membranes, radioligand, and a high concentration of the known, non-labeled DAT inhibitor. Causality Insight: This step is crucial. The excess of the unlabeled drug occupies all specific binding sites, ensuring that any remaining radioactivity detected represents non-specific binding to the membranes, filter, or tube.
-
Test Compound Wells: Add cell membranes, radioligand, and varying concentrations of the test analogue.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Harvesting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (which passes through).
-
Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter. The counts are expressed as disintegrations per minute (DPM).
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the analogue that inhibits 50% of the specific radioligand binding).
-
Calculate Ki: Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Workflow
The following diagram illustrates the logical flow of a cross-reactivity screening campaign.
Caption: Workflow for assessing the cross-reactivity profile of novel 2-benzylpiperidine analogues.
Structure, Cross-Reactivity, and Binding Modes
The cross-reactivity of 2-benzylpiperidine analogues can often be rationalized by examining the structural similarities between the binding sites of different targets. For example, the monoamine transporters (DAT, NET, SERT) share significant sequence homology, creating a conserved binding pocket that can accommodate similar chemical scaffolds.
However, subtle differences dictate selectivity. For instance, the generally larger and more accommodating binding site of NET and SERT compared to DAT can be exploited. Introducing bulky substituents on the benzyl ring or piperidine core can sterically hinder binding to the more restrictive DAT site while maintaining or even increasing affinity for other transporters.
In contrast, targets like sigma receptors have a distinct binding pharmacophore. Studies on 4-benzylpiperidine derivatives show that high affinity for sigma receptors is often achieved with an N-aralkyl substituent, which fills a specific hydrophobic pocket not present in the same way in monoamine transporters.[4]
The following diagram illustrates the concept of a competitive binding assay, the fundamental technique behind cross-reactivity studies.
Caption: Principle of competitive binding assay for determining cross-reactivity.
Conclusion and Future Directions
The study of 2-benzylpiperidine analogues provides a compelling case for the critical importance of early and comprehensive cross-reactivity profiling. While a compound may be designed for a single target, its structural motifs will inevitably lead to interactions, however weak, with other biological macromolecules. The data clearly indicates that subtle chemical modifications—shifting a functional group, adding a substituent, or changing an isomer—can create vastly different selectivity profiles.
For researchers in this field, the path forward involves integrating computational approaches, such as molecular docking and pharmacophore modeling, with empirical screening.[5][6] This dual strategy can predict potential off-target interactions before synthesis, saving valuable resources and guiding the design of more selective and, ultimately, safer therapeutic agents. As we continue to unravel the complexities of the human proteome, the focus will increasingly shift from single-target potency to a holistic understanding of a molecule's entire interaction landscape.
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Comparative Efficacy of 2-Benzylpiperidine Derivatives: A Guide to Unlocking a Privileged Scaffold
Introduction: The Latent Potential of the 2-Benzylpiperidine Core
The 2-benzylpiperidine scaffold, a simple arylpiperidine, presents a fascinating case study in medicinal chemistry. In its parent form, it is a compound of modest pharmacological activity, primarily known as a weak monoamine reuptake inhibitor with significantly lower potency than established stimulants like methylphenidate.[1][2] Its affinity for the dopamine transporter (DAT) is reported with a Ki of 6,360 nM and an IC50 for functional inhibition between 3,780 to 8,800 nM.[1] Consequently, its primary application has been as a synthetic intermediate rather than a therapeutic agent itself.[1][2]
However, the true value of the 2-benzylpiperidine structure lies not in its intrinsic activity but in its remarkable versatility as a "privileged scaffold." Through targeted chemical modifications, researchers have successfully engineered derivatives with profoundly enhanced potency and selectivity for a diverse array of critical central nervous system (CNS) targets. This guide provides a comparative analysis of the efficacy of these derivatives against the parent compound, supported by experimental data, to illuminate the structure-activity relationships (SAR) that transform this humble precursor into potent modulators of neurological function. We will explore derivatives targeting monoamine transporters, sigma receptors, and cholinesterases, demonstrating the scaffold's broad therapeutic potential.
Part 1: Enhancing Monoamine Transporter Inhibition
The parent compound's weak interaction with DAT, the norepinephrine transporter (NET), and the serotonin transporter (SERT) provides a low baseline from which dramatic efficacy gains have been achieved. Structural modifications have focused on introducing new interaction points and optimizing the molecule's conformation for transporter binding.
Key Structural Modifications and Efficacy Gains
A pivotal strategy for enhancing potency involves modifications at the α-position to the piperidine ring and substitutions on the benzyl ring. The introduction of a keto group to create α-keto-2-benzylpiperidine, along with halogen or methyl substitutions on the benzyl ring, results in derivatives that are substantially more potent dopamine reuptake inhibitors than the parent compound.[1]
Similarly, positional isomers like 4-benzylpiperidine demonstrate a significantly different and more potent pharmacological profile. 4-Benzylpiperidine acts as a monoamine releasing agent with high efficacy for norepinephrine and dopamine (EC50 of 41.4 nM and 109 nM, respectively) and 20- to 48-fold selectivity for these over serotonin.[3]
Comparative Data: Monoamine Transporter Affinity
The following table summarizes the reported binding affinities and functional inhibition data for 2-benzylpiperidine and its more potent positional isomer, 4-benzylpiperidine, to illustrate the impact of scaffold geometry.
| Compound | Target | Affinity (Ki, nM) | Functional Inhibition (IC50/EC50, nM) | Selectivity Profile |
| 2-Benzylpiperidine | DAT | 6,360[1] | 3,780 - 8,800[1] | Weak inhibitor of DAT, NET, SERT[1] |
| NET | - | - | 36% inhibition at 10,000 nM[1] | |
| SERT | - | - | 22% inhibition at 10,000 nM[1] | |
| 4-Benzylpiperidine | DAT | - | 109 (releasing agent)[3] | 48x selective for DA vs. 5-HT release[3] |
| NET | - | 41.4 (releasing agent)[3] | Most efficacious as NE releaser[3] | |
| SERT | - | 5,246 (releasing agent)[3] | Weak 5-HT releaser[3] |
Table 1: Comparison of monoamine transporter activity between 2-benzylpiperidine and 4-benzylpiperidine.
Visualizing Structure-Activity Relationships
The following diagram illustrates how simple modifications to the core structure can drastically alter its primary pharmacological target and potency.
Caption: SAR for monoamine transporter ligands.
Part 2: Pioneering Novel Analgesics via Sigma (σ) and Opioid Receptors
Beyond monoamine transporters, the benzylpiperidine scaffold has been masterfully adapted to target receptors implicated in pain signaling, particularly the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR). Dual-acting MOR/σ1R ligands are of significant interest as they may provide potent analgesia with a reduced side-effect profile compared to traditional opioids.[4]
Design and Efficacy of Dual MOR/σ1R Ligands
A recent study detailed the design and synthesis of 30 benzylpiperidine derivatives as dual MOR and σ1R ligands.[4] The most promising compound from this series, compound 52 , demonstrated high affinity for both targets and produced potent antinociceptive effects across multiple animal models of pain.[4] Crucially, compound 52 exhibited fewer MOR-related adverse effects, such as constipation and physical dependence, than the standard opioid oxycodone.[4]
Comparative Data: Receptor Binding Affinities
| Compound | Target | Affinity (Ki, nM) | In Vivo Efficacy (ED50, mg/kg) |
| Compound 52 | MOR | 56.4[4] | 4.04 (abdominal contraction)[4] |
| σ1R | 11.0[4] | 6.88 (carrageenan-induced pain)[4] | |
| σ2R | >10,000[4] | 7.62 (CFA-induced chronic pain)[4] |
Table 2: Pharmacological profile of a lead dual MOR/σ1R benzylpiperidine derivative.
This highlights a complete shift in therapeutic application from the parent compound's stimulant profile to a potent analgesic, achieved through rational N-substituent design on the piperidine ring.
Signaling Pathway for Dual-Target Analgesia
Caption: Dual MOR/σ1R ligand mechanism for analgesia.
Part 3: Targeting Neurodegeneration: Cholinesterase Inhibitors for Alzheimer's Disease
The scaffold's utility extends to neurodegenerative disorders. By linking the N-benzylpiperidine moiety to other pharmacophores, researchers have developed potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in the symptomatic treatment of Alzheimer's disease.[5]
Efficacy of Benzylpiperidine-Benzimidazolinone Hybrids
In one study, a series of derivatives were synthesized by connecting a 1,3-dimethylbenzimidazolinone structure to the benzylpiperidine core.[5] This design yielded compounds with submicromolar inhibitory activity against both cholinesterases. Molecular modeling revealed that the N-benzylpiperidine moiety effectively anchors the molecule into the catalytic active site (CAS) of AChE via π-π interactions.[5]
Comparative Data: Cholinesterase Inhibition
| Compound | Target | Inhibition (IC50, µM) | Key Features |
| 15b | AChE | 0.39 ± 0.11[5] | Neuroprotective, low hepatotoxicity[5] |
| 15j | BChE | 0.16 ± 0.04[5] | Ameliorates memory in vivo[5] |
Table 3: Efficacy of lead benzylpiperidine derivatives as cholinesterase inhibitors.
These compounds not only demonstrated potent enzyme inhibition but also exhibited promising neuroprotective effects and memory improvement in animal models, showcasing their potential as multifunctional agents against Alzheimer's disease.[5]
Part 4: Experimental Protocols
To ensure scientific integrity and reproducibility, the following are standardized protocols for evaluating the efficacy of novel 2-benzylpiperidine derivatives.
Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)
This protocol determines a compound's affinity for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Tissue/Cell Preparation: Homogenize brain tissue (e.g., rat striatum for DAT) or cultured cells expressing the target receptor in ice-cold buffer. Centrifuge to isolate cell membranes and resuspend to a final protein concentration of 100-200 µg/mL.
-
Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
Nonspecific Binding: Include wells containing a high concentration of a known non-labeled ligand (e.g., 10 µM cocaine for DAT) to determine nonspecific binding.
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Visualizing the Binding Assay Workflow
Caption: Workflow for a radioligand binding assay.
Conclusion
The 2-benzylpiperidine scaffold is a quintessential example of a privileged structure in modern drug discovery. While the parent compound exhibits weak and non-selective activity, its structural framework is exceptionally amenable to chemical modification. Through rational design, chemists have evolved this core into highly potent and selective ligands for a remarkable range of CNS targets, including monoamine transporters, opioid and sigma receptors, and cholinesterases. The derivatives consistently and dramatically outperform the parent compound, demonstrating efficacy in preclinical models of pain, depression, and neurodegeneration. This comparative guide underscores the power of structure-activity relationship studies and highlights the enduring potential of the 2-benzylpiperidine core for the development of next-generation therapeutics for complex neurological and psychiatric disorders.
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A Comparative Guide to the In Vitro and In Vivo Effects of 2-Benzylpiperidine
For researchers and professionals in drug development, understanding the complete pharmacological profile of a compound is paramount. This guide provides a detailed comparison of the in vitro and in vivo effects of 2-benzylpiperidine, a stimulant drug belonging to the arylpiperidine family.[1] While structurally similar to well-known stimulants like methylphenidate and desoxypipradrol, 2-benzylpiperidine exhibits a distinct and less potent pharmacological profile.[1][2] This document will delve into its molecular interactions, cellular effects, and corresponding physiological and behavioral outcomes, offering a comprehensive overview for further research and development.
Section 1: In Vitro Pharmacological Profile
The in vitro characterization of a compound is the foundational step in elucidating its mechanism of action. For 2-benzylpiperidine, these studies have primarily focused on its interaction with monoamine transporters and, to a lesser extent, its affinity for other neural targets.
Monoamine Transporter Interactions
2-Benzylpiperidine's primary mechanism of action is the inhibition of monoamine reuptake, although with significantly lower potency compared to its structural analogs.[1]
Key Findings:
-
Dopamine Transporter (DAT): The affinity (Ki) of 2-benzylpiperidine for DAT is reported to be 6,360 nM, with a functional inhibition (IC50) ranging from 3,780 to 8,800 nM.[1] These values are considerably weaker than those of methylphenidate, indicating a lower propensity to increase synaptic dopamine levels.[1]
-
Norepinephrine Transporter (NET): It demonstrates a more pronounced effect on the norepinephrine transporter, with one study indicating its potency in inhibiting norepinephrine reuptake is similar to dextroamphetamine.[1] Another source suggests its binding affinity for DAT is approximately 175 times lower than for NET.[2] At a concentration of 10,000 nM, it produced a 36% inhibition of binding to the NET.[1]
-
Serotonin Transporter (SERT): Its interaction with the serotonin transporter is the weakest, with only 22% inhibition of binding observed at a high concentration of 10,000 nM.[1]
Data Summary: In Vitro Binding and Functional Inhibition
| Target | Parameter | Value | Reference |
| Dopamine Transporter (DAT) | Binding Affinity (Ki) | 6,360 nM | [1] |
| Functional Inhibition (IC50) | 3,780 - 8,800 nM | [1] | |
| Norepinephrine Transporter (NET) | % Inhibition @ 10,000 nM | 36% | [1] |
| Serotonin Transporter (SERT) | % Inhibition @ 10,000 nM | 22% | [1] |
Sigma Receptor Affinity
While direct studies on 2-benzylpiperidine's affinity for sigma receptors are limited, numerous derivatives of benzylpiperidine have been synthesized and shown to possess high affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptors.[3][4][5] This suggests that 2-benzylpiperidine itself may interact with these receptors, potentially contributing to its overall pharmacological effects. The benzylpiperidine moiety is a recognized pharmacophore for sigma receptor ligands.[5][6]
Experimental Protocol: In Vitro Radioligand Binding Assay
To determine the binding affinity of 2-benzylpiperidine for monoamine transporters, a competitive radioligand binding assay is a standard and essential technique.
Objective: To quantify the binding affinity (Ki) of 2-benzylpiperidine for DAT, NET, and SERT.
Methodology:
-
Preparation of Synaptosomes: Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, and cortex for NET) in a sucrose buffer. Centrifuge the homogenate to pellet the synaptosomes, which are then resuspended.
-
Assay Setup: In a 96-well plate, combine the synaptosomal preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of 2-benzylpiperidine.
-
Incubation: Incubate the plates at a specific temperature for a defined period to allow for competitive binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of 2-benzylpiperidine that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for determining in vitro receptor binding affinity.
Section 2: In Vivo Pharmacological Profile
In vivo studies are crucial for understanding how the molecular interactions of a compound translate into physiological and behavioral effects in a living organism. While direct and extensive in vivo data for 2-benzylpiperidine is less available than for its more potent analogs, its classification as a stimulant provides a framework for its expected effects.[1][2][7]
Psychostimulant and Behavioral Effects
Based on its mechanism as a monoamine reuptake inhibitor, 2-benzylpiperidine is expected to exhibit psychostimulant properties. Animal models used to study such compounds typically focus on locomotor activity and drug discrimination paradigms.[8]
-
Locomotor Activity: The structurally related compound, N-benzylpiperazine (BZP), has been shown to increase locomotor activity in a dose-dependent manner.[9] It is therefore highly probable that 2-benzylpiperidine would also increase spontaneous locomotor activity in rodents, a hallmark of central nervous system stimulants. However, it is important to note that the parent compound, piperidine, has been reported to have a sedative effect, highlighting the critical role of the benzyl group in conferring stimulant properties.[10]
-
Drug Discrimination: In drug discrimination studies, animals are trained to recognize the subjective effects of a specific drug. It is anticipated that 2-benzylpiperidine would substitute for other psychostimulants like cocaine or amphetamine, although likely with lower potency.
Comparison with Structurally Related Compounds
-
N-Benzylpiperazine (BZP): BZP is a more extensively studied compound that also acts as a monoamine releasing agent and reuptake inhibitor.[11] It produces stimulant-like effects in both animals and humans.[9][12] The behavioral profile of BZP can serve as a surrogate for predicting the likely, though less potent, effects of 2-benzylpiperidine.
-
4-Benzylpiperidine: This positional isomer of 2-benzylpiperidine acts as a monoamine releasing agent with a preference for dopamine and norepinephrine over serotonin.[13] This further supports the notion that the benzylpiperidine scaffold is conducive to stimulant-like activity.
Experimental Protocol: In Vivo Locomotor Activity Assessment
This protocol outlines a standard method for assessing the impact of 2-benzylpiperidine on spontaneous locomotor activity in rodents.
Objective: To determine the dose-dependent effect of 2-benzylpiperidine on locomotor activity.
Methodology:
-
Animal Acclimation: House mice or rats in the testing room for at least one hour before the experiment to minimize stress.
-
Habituation: Place individual animals into open-field arenas equipped with infrared beams to track movement. Allow them to habituate to the new environment for 30-60 minutes.
-
Drug Administration: Administer various doses of 2-benzylpiperidine (or vehicle control) via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately after injection, place the animals back into the arenas and record locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60-120 minutes).
-
Data Analysis: Analyze the locomotor data to determine if 2-benzylpiperidine significantly increases activity compared to the vehicle control and to establish a dose-response curve.
Workflow Diagram: Locomotor Activity Assessment
Caption: Workflow for assessing in vivo locomotor activity.
Section 3: Bridging In Vitro and In Vivo Data: A Comparative Analysis
The pharmacological profile of 2-benzylpiperidine presents a clear, albeit modest, correlation between its in vitro and in vivo effects.
Connecting Mechanism to Behavior:
The in vitro data demonstrates that 2-benzylpiperidine is a weak inhibitor of monoamine transporters, with a preference for the norepinephrine transporter over the dopamine transporter.[1][2] This molecular mechanism is consistent with the compound's classification as a psychostimulant. The expected in vivo effect of increased locomotor activity is a direct behavioral consequence of enhanced catecholaminergic neurotransmission in brain regions that control movement and arousal.
Potency and Efficacy:
A key takeaway is the compound's relatively low potency. The micromolar range for its in vitro binding and functional inhibition at DAT suggests that higher doses would be required to elicit significant stimulant effects in vivo compared to more potent analogs like methylphenidate.[1] This aligns with the fact that 2-benzylpiperidine is not widely used as a recreational stimulant.[1][2]
Future Directions:
The potential for 2-benzylpiperidine and its derivatives to interact with sigma receptors warrants further investigation.[3][4] This could represent a secondary mechanism of action that might modulate its primary stimulant effects or contribute to other, as-yet-uncharacterized behavioral outcomes. A comprehensive in vivo characterization, including drug discrimination, self-administration, and assessment of cognitive effects, would provide a more complete picture of its pharmacological profile.
Signaling Pathway: Monoamine Reuptake Inhibition
Caption: Mechanism of action of 2-benzylpiperidine at the synapse.
Conclusion
2-Benzylpiperidine serves as an interesting case study in structure-activity relationships within the arylpiperidine class of stimulants. Its in vitro profile as a weak monoamine reuptake inhibitor, particularly for norepinephrine and dopamine, provides a clear mechanistic basis for its predicted in vivo psychostimulant effects.[1][2] However, its low potency distinguishes it from more powerful and commonly abused analogs. The comprehensive experimental protocols provided herein offer a roadmap for researchers seeking to further elucidate the nuanced pharmacological profile of this and related compounds. Future research should aim to confirm its in vivo effects directly and explore its potential interactions with other targets, such as sigma receptors, to fully understand its place in the landscape of central nervous system stimulants.
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Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors - PubMed. [Link][3]
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Experimental Models on Effects of Psychostimulants - PubMed. [Link][8]
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Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed Central. [Link][6]
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Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice - PubMed. [Link]
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Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed Central. [Link]
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Piperidine: effects on locomotor activity and brain monoamine turnover - PubMed. [Link][10]
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Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed. [Link]
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Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC - PubMed Central. [Link]
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A Head-to-Head Comparison of Synthetic Routes to 2-Benzylpiperidine: A Guide for Researchers
The 2-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the central nervous system stimulant methylphenidate.[1] Its synthesis is a critical step in the development of these pharmaceuticals, and the choice of synthetic route can significantly impact yield, purity, stereochemical control, and scalability. This guide provides a head-to-head comparison of the most common and emerging synthetic strategies for 2-benzylpiperidine, offering field-proven insights and supporting experimental data to inform your research and development endeavors.
Route 1: Catalytic Hydrogenation of 2-Benzylpyridine
The most prevalent and well-established method for synthesizing 2-benzylpiperidine is the catalytic hydrogenation of 2-benzylpyridine.[1] This approach involves the reduction of the pyridine ring to a piperidine ring using hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions is paramount to achieving high yields and, in the case of chiral synthesis, high enantioselectivity.
Mechanism of Catalytic Hydrogenation
The reaction proceeds via the adsorption of both the 2-benzylpyridine and hydrogen onto the surface of the metal catalyst. The catalyst facilitates the cleavage of the H-H bond and the stepwise addition of hydrogen atoms across the double bonds of the pyridine ring until it is fully saturated.
Caption: General workflow for the catalytic hydrogenation of 2-benzylpyridine.
Comparative Analysis of Catalysts
The selection of the catalyst is a critical parameter that influences the efficiency and selectivity of the hydrogenation. Noble metal catalysts are generally preferred for their high activity under relatively mild conditions.[2]
| Catalyst | Typical Conditions | Achievable Yield | Enantioselectivity (ee) | Key Advantages & Considerations |
| Platinum(IV) oxide (PtO₂) / Palladium on Carbon (Pd/C) | 50-500 psi H₂, Ethanol or Acetic Acid solvent, Room temperature to gentle heating | Generally high, often >90% | Not inherently enantioselective | Readily available, cost-effective for achiral synthesis. Acetic acid as a solvent can facilitate the reaction but requires a neutralization step during workup.[1] |
| Rhodium on Carbon (Rh/C) / Rhodium(III) oxide (Rh₂O₃) | 5 bar H₂, 40 °C, 2,2,2-Trifluoroethanol (TFE) solvent | >99% (for 2-benzylpyridine) | Can be made highly enantioselective with chiral ligands | Highly active and selective under mild conditions. Rh₂O₃ has shown excellent performance for a broad range of functionalized pyridines.[3][4] |
| Ruthenium on Carbon (Ru/C) or Alumina (Ru/Al₂O₃) | High pressure H₂, elevated temperatures | Good to high yields | Can be rendered enantioselective with appropriate chiral ligands | Effective for pyridine ring hydrogenation. The choice of support and precursor (e.g., Ru₃(CO)₁₂) can influence catalyst dispersion and activity.[5] |
| Iridium-based Catalysts (e.g., [Ir(COD)Cl]₂ with chiral ligands) | 800 psi H₂, Benzene solvent | High, often >95% | Up to 96% ee reported for analogous 2-benzylquinolines | Excellent for asymmetric hydrogenation, providing access to enantiopure 2-benzylpiperidine derivatives. The catalyst system can be sensitive and require careful optimization.[6] |
Experimental Protocol: Achiral Hydrogenation with PtO₂
This protocol provides a general procedure for the synthesis of racemic 2-benzylpiperidine.
Materials:
-
2-Benzylpyridine
-
Platinum(IV) oxide (PtO₂)
-
Ethanol or Glacial Acetic Acid
-
Hydrogen gas
-
Celite
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-benzylpyridine (1.0 eq.) in ethanol or acetic acid.
-
Carefully add the PtO₂ catalyst (typically 1-5 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-500 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC-MS until completion.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Remove the solvent under reduced pressure.
-
If acetic acid was used, neutralize the residue with a saturated NaHCO₃ solution and extract with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 2-benzylpiperidine.
-
Purify the product by distillation or column chromatography.[1]
Experimental Protocol: Enantioselective Hydrogenation with an Iridium Catalyst
This protocol is adapted from the highly enantioselective hydrogenation of 2-benzylquinolines and serves as a starting point for the asymmetric synthesis of 2-benzylpiperidine.[6]
Materials:
-
2-Benzylpyridine
-
[Ir(COD)Cl]₂
-
Chiral bisphosphine ligand (e.g., (S)-MeO-Biphep)
-
Iodine (I₂)
-
Benzene (anhydrous)
-
Hydrogen gas
Procedure:
-
In a glovebox, charge a vial with [Ir(COD)Cl]₂ (e.g., 0.01 eq.), the chiral ligand (e.g., 0.022 eq.), and iodine (e.g., 0.1 eq.).
-
Add anhydrous benzene and stir the mixture at room temperature for 30 minutes.
-
Add the 2-benzylpyridine (1.0 eq.) to the catalyst solution.
-
Transfer the vial to a high-pressure autoclave.
-
Pressurize the autoclave with hydrogen gas (e.g., 800 psi) and stir the reaction at the desired temperature (e.g., room temperature to 50 °C).
-
After the reaction is complete (monitored by chiral HPLC or GC), carefully vent the autoclave.
-
Concentrate the reaction mixture and purify the product by column chromatography to obtain the enantioenriched 2-benzylpiperidine.
Route 2: Alternative Synthetic Strategies
While catalytic hydrogenation is the dominant method, other synthetic routes to 2-benzylpiperidine have been explored, though they are less commonly employed.
Grignard Reaction with an N-Protected 2-Piperidone
This approach involves the addition of a benzylmagnesium halide to an N-protected 2-piperidone, followed by reduction of the resulting intermediate.
Caption: Synthetic pathway to 2-benzylpiperidine via a Grignard reaction.
Causality and Experimental Choices:
-
N-Protection: The piperidone nitrogen must be protected (e.g., with a Boc or Cbz group) to prevent side reactions with the Grignard reagent.
-
Reduction: The intermediate hemiaminal or enamine needs to be reduced to the corresponding piperidine. This can often be achieved with reducing agents like sodium borohydride or through catalytic hydrogenation.
-
Deprotection: The final step involves the removal of the N-protecting group to yield 2-benzylpiperidine.
While conceptually straightforward, this method can be lower yielding and less atom-economical compared to catalytic hydrogenation.
Direct C-Alkylation of Piperidine
Directly alkylating the carbon atom adjacent to the nitrogen in a piperidine ring is a significant challenge due to the higher nucleophilicity of the nitrogen atom. However, strategies involving the formation of an enamine or an enolate equivalent from a protected piperidine derivative can be envisioned, though they are not commonly reported for the synthesis of 2-benzylpiperidine.
Head-to-Head Comparison Summary
| Feature | Catalytic Hydrogenation | Grignard Reaction with 2-Piperidone |
| Starting Materials | 2-Benzylpyridine | N-Protected 2-Piperidone, Benzyl Halide |
| Reagent Cost & Availability | Generally accessible and cost-effective | N-Protected piperidones may require synthesis; Grignard reagents are common |
| Scalability | Highly scalable, widely used in industry | Can be more challenging to scale due to the use of organometallic reagents |
| Stereocontrol | Excellent with chiral catalysts | Can be stereoselective depending on the substrate and reagents |
| Yield | Generally high to excellent | Often moderate |
| Atom Economy | High | Lower |
| Reaction Conditions | Varies from mild to harsh depending on the catalyst | Requires anhydrous conditions; can involve cryogenic temperatures |
| Workup & Purification | Typically straightforward filtration and solvent removal | Requires quenching, extraction, and often chromatography |
Conclusion: Selecting the Optimal Route
For the synthesis of achiral 2-benzylpiperidine , the catalytic hydrogenation of 2-benzylpyridine with PtO₂ or Pd/C remains the most practical and cost-effective method, offering high yields and operational simplicity.
For the synthesis of enantiopure 2-benzylpiperidine , asymmetric catalytic hydrogenation using a rhodium or iridium catalyst with a suitable chiral ligand is the superior strategy, providing excellent enantioselectivity and high yields. While the initial investment in the chiral catalyst may be higher, the directness of this approach often outweighs the complexities of multi-step chiral resolutions or less-developed alternative routes.
The Grignard reaction approach, while a viable synthetic option, is generally less efficient and more suited for specific applications where the required starting materials are readily available and the hydrogenation route is not feasible.
Ultimately, the choice of synthesis route will depend on the specific requirements of the research or development program, including the desired stereochemistry, scale, cost constraints, and available equipment. This guide provides the necessary data and insights to make an informed decision for the successful synthesis of 2-benzylpiperidine.
References
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Hydrogenation of 2-benzylpyridine over alumina-supported Ru catalysts: Use of Ru 3 (CO) 12 as a Ru precursor. (2025). ResearchGate. [Link]
-
Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (2024). ResearchGate. [Link]
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Highly Enantioselective Iridium-Catalyzed Hydrogenation of 2-Benzylquinolines and 2-Functionalized and 2,3. (2009). Journal of Organic Chemistry. [Link]
-
The Regioselective 3-Alkylation of Piperidine. (1982). ODU Digital Commons. [Link]
-
Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. (2017). Inorganic Chemistry. [Link]
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2-Benzylpiperidine. Wikipedia. [Link]
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A Comparative Guide to Establishing the Purity of 2-Benzylpiperidine Hydrochloride Reference Standards
In the landscape of pharmaceutical development and quality control, the integrity of reference standards is paramount. These highly purified compounds serve as the benchmark against which new batches of drug substances and products are measured.[1] The establishment of a 2-Benzylpiperidine hydrochloride reference standard, a key intermediate in the synthesis of various pharmaceutical agents, necessitates a multi-faceted analytical approach to ensure its identity, purity, and overall quality.[2] This guide provides an in-depth comparison of critical analytical techniques employed in the comprehensive purity assessment of a this compound reference standard.
The purity of a reference standard is not a singular value but a composite of various assessments that account for organic impurities, inorganic impurities, residual solvents, and water content.[3][4] A holistic understanding of these potential impurities is crucial for designing a robust analytical strategy.[5]
The Orthogonal Approach to Purity Determination
A cornerstone of reference standard characterization is the use of orthogonal analytical techniques. This approach leverages different physicochemical principles to separate and quantify impurities, providing a more comprehensive and reliable purity assessment than a single method could achieve. The overall workflow for qualifying a this compound reference standard is depicted below.
Caption: Workflow for qualifying a this compound reference standard.
I. Organic Purity and Impurity Profiling: A Comparative Analysis of Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the organic purity of most pharmaceutical compounds, including this compound.[2][6] Its versatility in employing various stationary and mobile phases allows for the separation of a wide range of potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture.[7] For this compound, a reversed-phase HPLC method with UV detection is a common and effective choice.[2]
Experimental Protocol: HPLC-UV for this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: The purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Causality Behind Experimental Choices:
-
C18 Column: The nonpolar stationary phase is well-suited for retaining and separating the moderately polar this compound from potential nonpolar and polar impurities.
-
Gradient Elution: A gradient of increasing organic solvent (acetonitrile) strength is employed to ensure the elution of both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable analysis time.
-
UV Detection at 254 nm: The benzyl group in 2-Benzylpiperidine provides a chromophore that absorbs UV light, making UV detection a suitable and sensitive method for quantification.[6]
Quantitative Nuclear Magnetic Resonance (qNMR)
While HPLC is excellent for detecting and quantifying impurities, Quantitative Nuclear Magnetic Resonance (qNMR) offers a direct and primary method for determining the purity of a reference standard without the need for a separate standard of the same compound.[8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a highly accurate purity assessment.[10]
Experimental Protocol: ¹H-qNMR for this compound
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid) with a known purity. The internal standard should have signals that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire the ¹H-NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (at least 5 times the longest T₁).
-
-
Data Processing and Calculation:
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity of the this compound using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
-
Comparison of HPLC and qNMR for Organic Purity
| Feature | HPLC-UV | ¹H-qNMR |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance based on nuclear spin |
| Quantification | Relative (area percent) or external standard | Absolute (with internal standard) |
| Reference Material | Requires a reference standard of the same compound | Requires a certified internal standard of a different compound |
| Impurity Detection | Excellent for detecting and quantifying unknown impurities | Can quantify known impurities and provide structural information |
| Throughput | High | Lower |
| Cost | Relatively low | High |
II. Determination of Volatile Impurities
Volatile impurities, such as residual solvents from the manufacturing process, must be controlled as they offer no therapeutic benefit and can pose safety risks.[11][12]
Headspace Gas Chromatography (HS-GC)
Headspace Gas Chromatography (HS-GC) is the standard technique for the analysis of residual solvents in pharmaceuticals, as outlined in USP <467>.[12][13] This method involves heating the sample in a sealed vial to partition the volatile solvents into the headspace, which is then injected into the GC system for separation and quantification.
Experimental Protocol: HS-GC for Residual Solvents
-
Instrumentation: A GC system equipped with a headspace autosampler and a Flame Ionization Detector (FID).
-
GC Conditions:
-
Column: A capillary column suitable for solvent analysis (e.g., G43).
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: A programmed temperature ramp to separate solvents with different boiling points.
-
Injector and Detector Temperature: Optimized for the transfer and detection of volatile compounds.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature and Time: Optimized to ensure complete partitioning of solvents into the headspace.
-
-
Sample Preparation:
-
Accurately weigh the this compound sample into a headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide or water) to dissolve the sample.
-
Prepare standard solutions of expected residual solvents at known concentrations.
-
-
Analysis: Analyze the headspace of the sample and standard vials.
-
Quantification: Quantify the residual solvents in the sample by comparing the peak areas to those of the standards.
III. Water Content Determination
Water can exist in a sample as absorbed moisture or as water of hydration.[14] Accurate determination of water content is crucial for the mass balance calculation of purity.
Karl Fischer Titration
Karl Fischer (KF) titration is a highly specific and accurate method for determining water content.[15][16] It is based on a stoichiometric reaction between iodine and water. For a hydrochloride salt like this compound, a volumetric KF titration is generally suitable.[15]
Experimental Protocol: Volumetric Karl Fischer Titration
-
Instrumentation: A volumetric Karl Fischer titrator.
-
Reagents: Karl Fischer titrant and a suitable solvent (e.g., methanol).
-
Procedure:
-
The titration vessel is filled with the solvent and titrated to a dry endpoint with the KF reagent.
-
A known weight of the this compound sample is added to the vessel.
-
The sample is titrated with the KF reagent to the endpoint.
-
-
Calculation: The water content is calculated based on the volume of titrant consumed and the titrant's water equivalence factor.
IV. Inorganic Impurities
Inorganic impurities can be introduced from raw materials, catalysts, or manufacturing equipment.[17][18]
Residue on Ignition (ROI) / Sulfated Ash
This gravimetric method provides a measure of the total amount of inorganic impurities in an organic substance.[4] The sample is ignited in the presence of sulfuric acid, which converts metal salts to their more stable sulfates.
Experimental Protocol: Residue on Ignition
-
Procedure:
-
Accurately weigh a known amount of the this compound sample into a crucible.
-
Moisten with sulfuric acid and heat gently until the sample is thoroughly charred.
-
Cool, moisten the residue with more sulfuric acid, and heat until white fumes are no longer evolved.
-
Ignite at a high temperature (e.g., 600 ± 50°C) until all carbon has been consumed.
-
Cool in a desiccator and weigh the residue.
-
-
Calculation: The percentage of residue on ignition is calculated based on the weight of the residue and the initial weight of the sample.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
For the quantification of specific elemental impurities, especially heavy metals, ICP-MS is the preferred technique due to its high sensitivity and specificity.[19]
V. Purity Assignment by Mass Balance
The final purity of the this compound reference standard is typically assigned by a mass balance calculation, where the sum of all impurities is subtracted from 100%.
Caption: The principle of purity assignment by mass balance.
Comparative Data Summary
| Analytical Technique | Parameter Measured | Typical Limit of Quantification (LOQ) | Key Advantage |
| HPLC-UV | Organic Impurities | 0.05% | High resolution for complex mixtures |
| ¹H-qNMR | Absolute Purity | N/A (primary method) | Direct quantification without a specific reference standard |
| HS-GC-FID | Residual Solvents | 1-10 ppm | High sensitivity for volatile compounds |
| Karl Fischer Titration | Water Content | ~0.01% | High specificity for water |
| Residue on Ignition | Total Inorganic Impurities | ~0.1% | Simple and cost-effective |
| ICP-MS | Elemental Impurities | ppb levels | Ultra-trace detection of specific metals |
Conclusion
Establishing the purity of a this compound reference standard is a rigorous process that relies on a suite of orthogonal analytical techniques. While HPLC is indispensable for profiling organic impurities, qNMR provides a powerful, direct measure of purity. The comprehensive assessment of volatile and inorganic impurities through HS-GC, Karl Fischer titration, and residue on ignition is equally critical. The integration of data from these diverse methods within a mass balance framework ensures the establishment of a well-characterized, reliable reference standard, which is fundamental to maintaining the quality and safety of pharmaceutical products.
References
- United States Pharmacopeia. (2019). <467> Residual Solvents. USP-NF.
-
Pharmaffiliates. (2025). Understanding the Revisions to USP Monograph <467>: Residual Solvents. [Link]
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Phenomenex. (n.d.). Understanding the Revisions to USP Monograph <467>: Residual Solvents. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. [Link]
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SCISPEC. (n.d.). USP <467> Residual solvent determination in pharmaceutical products. [Link]
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MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link]
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Avomeen. (2026). USP Inorganic Impurities Testing. [Link]
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Auriga Research. (n.d.). Inorganic Impurities. [Link]
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Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]
-
Separation Science. (2023). Certified reference materials for quantitative NMR. [Link]
-
Auriga Research Private Limited. (n.d.). Inorganic Impurities | Assay And Screening. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
-
US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
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Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. [Link]
-
Pharmaffiliates. (2025). The Role of Impurity Standards in Pharmaceutical Quality Control. [Link]
-
World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]
-
Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
IJCRT.org. (n.d.). A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. [Link]
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]
-
Creative Biolabs. (n.d.). Reference Standard Preparation & Characterization. [Link]
-
SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]
-
Applus DatapointLabs. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. [Link]
-
Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]
-
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link]
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A Comparative Pharmacological Analysis of 2- and 4-Benzylpiperidine: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the pharmacological effects of 2-benzylpiperidine and 4-benzylpiperidine. Designed for researchers, scientists, and drug development professionals, this document delves into the distinct pharmacological profiles of these two positional isomers, supported by experimental data and detailed methodologies for their characterization. By understanding the subtle yet significant differences in their structure-activity relationships, researchers can better leverage these scaffolds in the design of novel therapeutics.
Introduction: The Significance of the Benzylpiperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The addition of a benzyl group introduces a key pharmacophoric element that can interact with a variety of biological targets. The position of this benzyl group, either at the 2- or 4-position of the piperidine ring, profoundly influences the molecule's conformational flexibility and its interaction with target proteins, leading to distinct pharmacological profiles. This guide will elucidate these differences, providing a clear rationale for experimental choices in their study.
Pharmacological Profile of 4-Benzylpiperidine: A Monoamine Releasing Agent
4-Benzylpiperidine is primarily characterized as a monoamine releasing agent, with a pronounced selectivity for catecholamines over serotonin.[1] This action is mediated by its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and to a much lesser extent, the serotonin transporter (SERT).
Mechanism of Action
4-Benzylpiperidine acts as a substrate for monoamine transporters, leading to their reversal and the subsequent release of neurotransmitters from the presynaptic terminal into the synaptic cleft. This mechanism is distinct from that of reuptake inhibitors, which simply block the transporter's function. Additionally, 4-benzylpiperidine has been shown to exhibit weak monoamine oxidase (MAO) inhibitory activity, which may contribute to its overall effect by reducing the metabolic breakdown of monoamines.[1]
The signaling cascade initiated by monoamine release is complex, involving the activation of various downstream G-protein coupled receptors.
Caption: Mechanism of 4-Benzylpiperidine as a monoamine releaser.
Pharmacological Profile of 2-Benzylpiperidine: A Monoamine Reuptake Inhibitor
In contrast to its 4-substituted isomer, 2-benzylpiperidine primarily functions as a monoamine reuptake inhibitor. However, it is notably less potent than other well-known stimulants like methylphenidate.[2] Its stimulant effects are attributed to its ability to block the reuptake of dopamine and norepinephrine from the synaptic cleft.
Mechanism of Action
2-Benzylpiperidine binds to and inhibits the function of DAT and NET, thereby increasing the synaptic concentration and duration of action of dopamine and norepinephrine. Available data suggests its affinity for DAT is in the micromolar range, indicating a lower potency compared to many clinically used reuptake inhibitors.[2]
Caption: Mechanism of 2-Benzylpiperidine as a monoamine reuptake inhibitor.
Comparative Analysis
The positional isomerism of the benzyl group dictates the distinct pharmacological profiles of 2- and 4-benzylpiperidine. This section provides a direct comparison of their key pharmacological parameters.
| Parameter | 2-Benzylpiperidine | 4-Benzylpiperidine |
| Primary Mechanism | Monoamine Reuptake Inhibitor | Monoamine Releasing Agent |
| DAT Affinity (Ki) | ~6360 nM[2] | Not applicable (substrate) |
| DAT Inhibition (IC50) | 3780 - 8800 nM[2] | Not applicable (releaser) |
| DA Release (EC50) | Not applicable | 109 nM[1] |
| NET Inhibition (% @ 10µM) | 36%[2] | Not applicable (releaser) |
| NE Release (EC50) | Not applicable | 41.4 nM[1] |
| SERT Inhibition (% @ 10µM) | 22%[2] | Not applicable (releaser) |
| 5-HT Release (EC50) | Not applicable | 5246 nM[1] |
| MAO-A Inhibition (IC50) | Not reported | 130 µM[1] |
| MAO-B Inhibition (IC50) | Not reported | 750 µM[1] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The positioning of the benzyl group is a critical determinant of activity. For 4-benzylpiperidine derivatives, modifications to the benzyl ring and the piperidine nitrogen have been extensively studied to modulate potency and selectivity as monoamine transporter ligands. In the case of 2-benzylpiperidine, derivatives such as the α-keto-2-benzylpiperidine have shown significantly increased potency as dopamine reuptake inhibitors, highlighting the potential for further optimization of this scaffold.[2]
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments used to characterize the pharmacological effects of benzylpiperidine derivatives.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine transporter using [³H]WIN 35,428.
Workflow Diagram:
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Centrifuge the homogenate to pellet cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, [³H]WIN 35,428 (at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, include a high concentration of a known DAT inhibitor (e.g., 10 µM mazindol).
-
Incubate at room temperature for 1-2 hours.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vitro Monoamine Release Assay
This protocol outlines a method to measure the ability of a compound to induce the release of a pre-loaded radiolabeled monoamine (e.g., [³H]dopamine) from cells expressing the corresponding transporter.
Methodology:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing hDAT in 24-well plates.
-
-
Loading with Radiolabeled Monoamine:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate the cells with KRH buffer containing a low concentration of [³H]dopamine for 30-60 minutes at 37°C.
-
-
Wash and Basal Release:
-
Wash the cells multiple times with fresh KRH buffer to remove extracellular [³H]dopamine.
-
Collect a sample of the buffer to measure basal release.
-
-
Stimulated Release:
-
Add KRH buffer containing various concentrations of the test compound (e.g., 4-benzylpiperidine).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Collect the supernatant.
-
-
Quantification:
-
Measure the radioactivity in the collected supernatants and the cell lysates (to determine total incorporated radioactivity) using a liquid scintillation counter.
-
Express the release as a percentage of the total incorporated radioactivity.
-
Plot the percentage of release against the log concentration of the test compound to determine the EC50 value.
-
In Vivo Locomotor Activity Assessment (Open Field Test)
This protocol describes the use of the open field test to assess the stimulant or sedative effects of the benzylpiperidine isomers in rodents.
Methodology:
-
Animal Acclimation:
-
House rodents in a controlled environment with a 12-hour light/dark cycle.
-
Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
-
Drug Administration:
-
Administer the test compound (2- or 4-benzylpiperidine) or vehicle via the desired route (e.g., intraperitoneal injection).
-
-
Open Field Test:
-
At a predetermined time after drug administration, place the animal in the center of a square arena (e.g., 40x40 cm).
-
Record the animal's activity for a set duration (e.g., 30-60 minutes) using an automated video-tracking system.
-
-
Data Analysis:
-
Analyze the recorded video to quantify parameters such as:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
-
Compare the data between drug-treated and vehicle-treated groups using appropriate statistical tests.
-
Conclusion
The positional isomerism of 2- and 4-benzylpiperidine results in fundamentally different pharmacological profiles. 4-Benzylpiperidine acts as a monoamine releasing agent with a preference for norepinephrine and dopamine, while 2-benzylpiperidine is a less potent monoamine reuptake inhibitor. This guide provides a framework for the comparative analysis of these compounds, offering detailed insights into their mechanisms of action and methodologies for their further investigation. A thorough understanding of these differences is crucial for the rational design of novel central nervous system agents based on the versatile benzylpiperidine scaffold.
References
-
Negus, S. S., Baumann, M. H., Rothman, R. B., Mello, N. K., & Blough, B. E. (2009). Selective suppression of cocaine- versus food-maintained responding by monoamine releasers in rhesus monkeys: benzylpiperazine,(+) phenmetrazine, and 4-benzylpiperidine. Journal of Pharmacology and Experimental Therapeutics, 329(1), 272-281. [Link]
-
Ferris, R. M., & Tang, F. L. (1979). Comparison of the effects of the isomers of amphetamine, methylphenidate and deoxypipradrol on the uptake of l-[3H] norepinephrine and [3H] dopamine by synaptic vesicles from rat whole brain, striatum and hypothalamus. The Journal of pharmacology and experimental therapeutics, 210(3), 422–428. [Link]
-
Kim, D. I., Deutsch, H. M., Ye, X., & Schweri, M. M. (2007). Synthesis and pharmacology of site-specific cocaine abuse treatment agents: restricted rotation analogues of methylphenidate. Journal of medicinal chemistry, 50(11), 2718–2731. [Link]
-
Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17. 1–12.17. 21. [Link]
-
Madras, B. K., Fahey, M. A., Bergman, J., Counsell, R. E., & Spealman, R. D. (1989). Effects of cocaine and related drugs in nonhuman primates. I. [3H] cocaine binding sites in caudate-putamen. The Journal of pharmacology and experimental therapeutics, 251(1), 131–141. [Link]
-
Wikipedia. (2023). 2-Benzylpiperidine. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (2023). 4-Benzylpiperidine. In Wikipedia. Retrieved January 12, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to the Validation of the Enantiomeric Separation of 2-Benzylpiperidine
For researchers, scientists, and professionals in drug development, establishing the enantiomeric purity of chiral molecules like 2-Benzylpiperidine is a cornerstone of safe and effective pharmaceutical development. The differential pharmacological and toxicological profiles of enantiomers necessitate robust, validated analytical methods for their separation and quantification. This guide provides an in-depth comparison of the primary chromatographic techniques for the enantiomeric separation of 2-Benzylpiperidine, grounded in scientific principles and supported by representative experimental data from closely related chiral piperidine compounds.
The Significance of Chiral Separation for 2-Benzylpiperidine
2-Benzylpiperidine is a key chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereocenter at the C2 position of the piperidine ring gives rise to two enantiomers, (R)- and (S)-2-Benzylpiperidine. These enantiomers can exhibit distinct biological activities. Therefore, the ability to resolve and quantify these enantiomers is not merely an analytical exercise but a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate the stereospecific control of chiral drugs.
Understanding the Engine of Separation: Polysaccharide-Based Chiral Stationary Phases
The workhorse for the enantiomeric separation of a vast array of chiral compounds, including piperidine derivatives, is the polysaccharide-based chiral stationary phase (CSP). CSPs derived from cellulose and amylose, such as the popular Lux Cellulose and Chiralpak series, offer a remarkable breadth of enantioselectivity.
The chiral recognition mechanism of these CSPs is a complex interplay of intermolecular interactions between the analyte and the chiral selector, which is a derivative of the polysaccharide coated or immobilized on a silica support. These interactions include:
-
Hydrogen Bonding: The carbamate groups on the polysaccharide derivatives provide sites for hydrogen bonding with the analyte.
-
π-π Interactions: The phenyl groups on the chiral selector can engage in π-π stacking with aromatic moieties in the analyte, such as the benzyl group of 2-Benzylpiperidine.
-
Steric Interactions: The helical structure of the polysaccharide backbone creates chiral grooves and cavities. Enantiomers will fit differently into these chiral spaces, leading to differential retention.
-
Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to dipole-dipole interactions.
The combination of these interactions results in the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times and, thus, separation.
Comparative Analysis of Chromatographic Techniques
The choice of the optimal analytical technique for the enantiomeric separation of 2-Benzylpiperidine hinges on a balance of factors including the analyte's properties, desired speed, and available instrumentation. The three primary techniques are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).
| Feature | Chiral HPLC | Chiral SFC | Chiral GC (with Derivatization) |
| Principle | Differential partitioning between a CSP and a liquid mobile phase. | Differential partitioning between a CSP and a supercritical fluid mobile phase (typically CO2). | Differential partitioning between a CSP and a gaseous mobile phase. |
| Typical Analytes | Broad applicability to a wide range of piperidine derivatives, including non-volatile and thermally labile compounds. | Ideal for moderately polar to non-polar compounds; a "green" alternative to normal-phase HPLC. | Suitable for volatile and thermally stable piperidine derivatives. Derivatization is often required. |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.99 |
| Precision (%RSD) | ≤ 2.0% | ≤ 2.0% | ≤ 5.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | 95.0% - 105.0% |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~1.0 µg/mL | ~0.1 µg/mL |
| Typical Analysis Time | 15 - 30 min | 5 - 15 min | 10 - 20 min |
| Advantages | Robust, well-established, versatile, preparative scale possible. | Fast, reduced organic solvent consumption, high efficiency. | High resolution for volatile compounds, sensitive detectors (FID, MS). |
| Disadvantages | Longer analysis times, higher solvent consumption. | Requires specialized instrumentation. | Derivatization often required, analyte must be volatile and thermally stable. |
Experimental Protocols: A Practical Guide
The following protocols are representative methodologies for the enantiomeric separation of chiral piperidine compounds and serve as a strong starting point for the development of a specific method for 2-Benzylpiperidine.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the enantioseparation of piperidine derivatives. Polysaccharide-based CSPs are the columns of choice for this application.
Caption: Workflow for Chiral HPLC Method Development.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chiral Column: Lux Cellulose-1 (250 x 4.6 mm, 5 µm) or Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol). A typical starting point is 90:10 (v/v) n-hexane:ethanol. For a basic compound like 2-Benzylpiperidine, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is crucial to prevent peak tailing.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm (due to the benzyl chromophore).
-
Sample Preparation: Dissolve the 2-Benzylpiperidine sample in the mobile phase to a concentration of approximately 1 mg/mL.
Causality Behind Choices:
-
Polysaccharide CSPs: Chosen for their proven broad enantioselectivity for a wide range of chiral compounds, including those with aromatic groups and hydrogen bonding sites.
-
Normal Phase Mode: Often provides better selectivity for chiral compounds compared to reversed-phase. The non-polar mobile phase enhances the specific interactions (hydrogen bonding, π-π) with the CSP that are necessary for chiral recognition.
-
Amine Modifier: 2-Benzylpiperidine is a secondary amine. The basic modifier is essential to saturate any acidic silanol groups on the silica support of the CSP, thereby preventing non-specific interactions that lead to poor peak shape and band broadening.
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful "green" alternative to HPLC, offering faster analysis times and significantly reduced organic solvent consumption. It utilizes supercritical CO2 as the primary mobile phase.
Caption: Workflow for Chiral SFC Method Development.
-
Instrumentation: SFC system with a UV or mass spectrometry (MS) detector.
-
Chiral Column: Immobilized polysaccharide-based CSPs such as Chiralpak IA or Lux i-Cellulose-5 are recommended due to their robustness with a wider range of co-solvents.
-
Mobile Phase:
-
A: Supercritical Carbon Dioxide (CO2)
-
B: Co-solvent (e.g., Methanol or Ethanol) with 0.1% diethylamine.
-
-
Elution: A gradient elution is often used for initial screening (e.g., 5% to 40% co-solvent over 5-10 minutes), followed by optimization to an isocratic method for quantitative analysis.
-
Back Pressure: Typically maintained at 100-150 bar.
-
Column Temperature: 35-40°C.
-
Flow Rate: 2-4 mL/min.
-
Detection: UV detection at 254 nm or MS detection.
-
Sample Preparation: Dissolve the sample in the co-solvent.
Causality Behind Choices:
-
Immobilized CSPs: These are covalently bonded to the silica support, making them more stable and compatible with a wider range of solvents, which is advantageous in SFC method development.
-
CO2 with Alcohol Co-solvent: Supercritical CO2 has low polarity. The addition of an alcohol co-solvent is necessary to increase the mobile phase polarity and elute the analyte from the column. The type and percentage of the co-solvent are critical parameters for optimizing selectivity.
-
Higher Flow Rates: The low viscosity of supercritical fluids allows for higher flow rates without generating excessive back pressure, leading to faster analysis times compared to HPLC.
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. For many piperidine derivatives, including 2-Benzylpiperidine, derivatization is necessary to increase volatility and improve chromatographic performance.
Caption: Workflow for Chiral GC Method Development.
-
Derivatization: React the 2-Benzylpiperidine sample with a suitable derivatizing agent, such as trifluoroacetic anhydride (TFAA), to form a volatile trifluoroacetyl derivative.
-
Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Column: A cyclodextrin-based capillary column (e.g., Rt-βDEXsm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 5°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Injector and Detector Temperature: 250°C.
Causality Behind Choices:
-
Derivatization: The secondary amine of 2-Benzylpiperidine can lead to peak tailing in GC. Derivatization with an agent like TFAA masks the active hydrogen, increasing volatility and improving peak shape.
-
Cyclodextrin-based CSP: These are commonly used in chiral GC and provide enantioselectivity through inclusion complexation, where the enantiomers fit differently into the chiral cavity of the cyclodextrin.
-
Temperature Programming: A temperature gradient is used to ensure that the derivatized analyte elutes with a good peak shape in a reasonable time.
Validation of the Chiral Separation Method: A Self-Validating System
Once a suitable chiral separation method has been developed, it must be validated to ensure it is fit for its intended purpose, in accordance with ICH Q2(R2) guidelines. The validation process provides documented evidence that the method is reliable, reproducible, and accurate for the quantitative determination of the enantiomeric purity of 2-Benzylpiperidine.
Workflow for Chiral Separation Method Validation
Caption: Workflow for Chiral Separation Method Validation.
Key Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters for a chiral separation method, with typical acceptance criteria based on ICH guidelines.
| Validation Parameter | Objective | Typical Acceptance Criteria |
| Specificity/Selectivity | To demonstrate that the method can unequivocally measure the desired and undesired enantiomers without interference. | Baseline resolution between the two enantiomers and from all other potential impurities. Peak purity analysis should confirm the homogeneity of the enantiomer peaks. |
| Linearity | To demonstrate a direct proportional relationship between the concentration of the undesired enantiomer and the analytical response over a specified range. | Correlation coefficient (r²) ≥ 0.99 for the undesired enantiomer. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit for the undesired enantiomer. |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 90.0% and 110.0% for the minor enantiomer at its specification limit. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-assay): RSD ≤ 10% for the minor enantiomer at the specification limit. Intermediate Precision: Slightly wider limits may be acceptable. |
| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of approximately 10:1. The precision at the LOQ should be acceptable (e.g., RSD ≤ 20%). |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., resolution) should remain within acceptable limits when parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%) are varied. |
Conclusion
The successful validation of an enantiomeric separation method for 2-Benzylpiperidine is a critical step in pharmaceutical development. Polysaccharide-based chiral stationary phases, particularly Lux Cellulose-1 and Chiralpak AD-H, offer the highest probability of success for this separation under both HPLC and SFC conditions. Chiral GC with derivatization presents a viable alternative for volatile samples. The choice of technique will depend on a careful consideration of the specific requirements of the analysis, including speed, solvent consumption, and available instrumentation.
This guide provides a comprehensive framework for approaching the enantiomeric separation and validation of 2-Benzylpiperidine. By understanding the principles of chiral recognition and adhering to a systematic method development and validation workflow as outlined by ICH guidelines, researchers can ensure the generation of reliable and accurate data, ultimately contributing to the development of safe and effective medicines.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). A Comparative Guide to Confirming the Enantiomeric Purity of 2-Piperidinemethanol. BenchChem.
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G. Sandor, et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7058. Available at: [Link]
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C. V. R. Babu, et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Available at: [Link]
-
ResearchGate. (n.d.). Structures of the polysaccharide-based chiral stationary phases used in this study. Available at: [Link]
-
S. M. G. Sandor, et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. Available at: [Link]
-
H. N. Bhargava, et al. (2013). Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes. Springer Nature Experiments. Available at: [Link]
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B. Chankvetadze. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology, 1985, 93-126. Available at: [Link]
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ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. Available at: [Link]
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B. Chankvetadze. (2021). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. PubMed. Available at: [Link]
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T. L. Chester & J. D. Pinkston. (2013). Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. Journal of Chromatographic Science, 51(5), 411-419. Available at: [Link]
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Scribd. (n.d.). Enantiomeric Impurities: ICH Guidelines. Available at: [Link]
- BenchChem Technical Support Team. (2025). Application Note: High-Performance Liquid Chromatography for Purity Analysis of 2-Benzylpiperidine. BenchChem.
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D. Speybrouck & E. Lipka. (2026). Applications of Chiral Supercritical Fluid Chromatography on Polysaccharide-Based Stationary Phases. Methods in Molecular Biology, 2994, 349-370. Available at: [Link]
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I. Chion, R. Pakula, & D. W. Weissmueller. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(11). Available at: [Link]
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Agilent. (2019). Easy Access to Rapid Chiral SFC Method Development for Non-Chromatographers. Available at: [Link]
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F. Ianni, et al. (2021). Enantioseparation of new axially chiral carboxylic acids on polysaccharide-based chiral stationary phases under normal phase elution: A joint experimental and theoretical study. Journal of Chromatography A, 1648, 462201. Available at: [Link]
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ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Available at: [Link]
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K. De Klerck, et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1328, 85-97. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. Available at: [Link]
- A. M. H. Al-Asmari, et al. (2022).
assessing the lot-to-lot variability of 2-Benzylpiperidine hydrochloride
An In-Depth Guide to Assessing the Lot-to-Lot Variability of 2-Benzylpiperidine Hydrochloride for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
The consistency of starting materials and intermediates is a cornerstone of robust and reproducible pharmaceutical development. For a key building block like this compound, which serves as a precursor in the synthesis of numerous active pharmaceutical ingredients (APIs), ensuring minimal lot-to-lot variability is not merely a matter of quality control; it is a critical factor that can influence the impurity profile, yield, and ultimately the safety and efficacy of the final drug product.[1] This guide provides a comprehensive framework for , offering a comparative analysis with a structurally similar alternative, 4-Benzylpiperidine, and detailing the experimental methodologies required for a thorough evaluation.
The Criticality of Controlling Lot-to-Lot Variability
2-Benzylpiperidine is a versatile synthetic intermediate, notably used in the synthesis of stimulant drugs like methylphenidate.[2] Its hydrochloride salt is often preferred for its improved stability and handling properties. However, variations in the manufacturing process can introduce subtle but significant differences between batches. These can manifest as:
-
Purity Discrepancies: Minor fluctuations in the percentage of the main component.
-
Impurity Profiles: The presence of different types or levels of process-related impurities or degradation products.
-
Physical Properties: Variations in crystalline form (polymorphism), which can impact solubility and reactivity.[3]
Such inconsistencies can have cascading effects on downstream processes, leading to failed batches, unexpected side reactions, and delays in development timelines. Therefore, a multi-faceted analytical approach is essential to qualify new lots of this critical intermediate.
A Multi-Technique Approach to Characterization
No single analytical technique can provide a complete picture of a compound's quality. A combination of chromatographic, spectroscopic, and thermal analysis methods is necessary for a comprehensive assessment.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the workhorse for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[4] For this compound, a reversed-phase method is typically employed.
Rationale for Method Parameters:
-
Stationary Phase (C18): A C18 column is a non-polar stationary phase that effectively retains the moderately non-polar 2-Benzylpiperidine molecule through hydrophobic interactions. This allows for good separation from more polar impurities.[5][6]
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like phosphate buffer) allows for the fine-tuning of the retention time of the main peak and the resolution of impurities. The buffer helps to maintain a consistent pH, which is crucial for the ionization state of the basic piperidine nitrogen and thus for reproducible chromatography.[4]
-
UV Detection: The benzyl group in the molecule contains a chromophore that absorbs UV light, making UV detection a suitable and straightforward method for quantification.[4]
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: 50:50 (v/v) Acetonitrile: 20 mM Potassium Phosphate buffer (pH 7.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 25 °C.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of each lot of this compound and a reference standard into separate 100 mL volumetric flasks.
-
Dissolve and dilute to volume with the mobile phase to a final concentration of 100 µg/mL.
-
-
Analysis:
-
Inject a blank (mobile phase) to ensure no system peaks interfere.
-
Perform five replicate injections of the reference standard to establish system suitability (RSD of peak area < 2%).
-
Inject each lot sample in duplicate.
-
-
Calculation: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[7]
Rationale for Method Parameters:
-
Temperature Programming: A temperature ramp is employed to ensure the efficient elution of compounds with a range of boiling points, from volatile starting materials to less volatile by-products. This improves peak shape and resolution.[8][9][10][11][12]
-
Derivatization (Optional): While 2-Benzylpiperidine is amenable to direct GC analysis, derivatization with an agent like trifluoroacetic anhydride (TFAA) can improve its volatility and chromatographic behavior.[13][14]
-
Mass Spectrometry Detection: MS provides structural information about the impurities, aiding in their identification.
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 120 °C, hold for 1 minute.
-
Ramp to 150 °C at 10 °C/min, hold for 5 minutes.
-
Ramp to 300 °C at 7.5 °C/min, hold for 2 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of each lot in methanol.
-
-
Analysis: Inject 1 µL of each sample solution.
¹H-NMR Spectroscopy for Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structure elucidation and can also be used for quantitative purity analysis (qNMR).[15]
Rationale for Method Parameters:
-
Internal Standard: A certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals is used for accurate quantification.
-
Deuterated Solvent: A deuterated solvent is used to avoid large solvent signals in the spectrum.
-
Relaxation Delay: A sufficient relaxation delay is crucial for accurate integration of the signals, ensuring that all protons have fully relaxed before the next pulse.
Experimental Protocol: ¹H-NMR Purity Analysis
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).[16]
-
Internal Standard: Maleic acid or another suitable certified reference material.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound lot and ~5 mg of the internal standard into an NMR tube.
-
Add ~0.75 mL of the deuterated solvent.
-
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Acquisition time: ≥ 3 seconds.
-
Relaxation delay (d1): 30 seconds.
-
Number of scans: 8.
-
-
Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.
-
Differential Scanning Calorimetry (DSC) for Thermal Properties and Polymorphism
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.[17] It is a key technique for identifying different polymorphic forms, which can have different melting points and dissolution rates.[3][18]
Rationale for Method Parameters:
-
Heating Rate: A controlled heating rate (e.g., 10 °C/min) is used to observe thermal events like melting and crystallization. Varying the heating rate can sometimes help to resolve complex transitions.[18]
-
Inert Atmosphere: An inert atmosphere (e.g., nitrogen) prevents oxidative degradation of the sample during heating.[19]
Experimental Protocol: DSC Analysis
-
Instrumentation: A differential scanning calorimeter.
-
Sample Pans: Aluminum pans.
-
Sample Weight: 3-5 mg.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to 250 °C at 10 °C/min.
-
-
Analysis: Observe the thermogram for endothermic events (melting) and exothermic events (crystallization or degradation). The peak temperature of the endotherm corresponds to the melting point. The presence of multiple melting peaks or a melt-recrystallization event can indicate polymorphism.
Comparative Data: Assessing Three Hypothetical Lots
To illustrate the importance of this multi-technique approach, consider the following hypothetical data for three different lots of this compound:
| Analytical Technique | Lot A | Lot B | Lot C | Acceptance Criteria |
| HPLC Purity (% Area) | 99.8% | 99.1% | 99.9% | ≥ 99.0% |
| Largest Impurity (HPLC, % Area) | 0.08% | 0.45% (at RRT 1.2) | 0.05% | ≤ 0.15% |
| Total Impurities (HPLC, % Area) | 0.20% | 0.90% | 0.10% | ≤ 0.50% |
| GC-MS Volatile Impurities | No significant impurities detected | 0.1% Benzyl chloride | No significant impurities detected | Not Detected |
| ¹H-NMR Purity (qNMR) | 99.7% | 98.9% | 99.8% | ≥ 99.0% |
| DSC Melting Point (°C) | 185.2 °C (sharp) | 180.5 °C (broad), recrystallization at 190°C | 185.5 °C (sharp) | 184-188 °C, single sharp peak |
Interpretation:
-
Lot A: Meets all specifications. A high-quality lot suitable for use.
-
Lot B: Fails on multiple criteria. The lower HPLC purity is corroborated by the qNMR result. A significant unknown impurity is present, and a potentially genotoxic impurity (benzyl chloride) is detected by GC-MS. The DSC data suggests the presence of a less stable polymorph. This lot should be rejected.
-
Lot C: Exceeds all specifications. This represents an ideal batch.
Alternative Compound Comparison: 2-Benzylpiperidine vs. 4-Benzylpiperidine
4-Benzylpiperidine is a structural isomer of 2-Benzylpiperidine and is also used as a pharmaceutical intermediate.[20][21] A comparative analysis of their typical quality attributes is valuable.
| Attribute | This compound | 4-Benzylpiperidine | Rationale for Differences |
| Typical Purity (HPLC) | > 99.0% | > 98.5% | Synthesis of 2-substituted piperidines can be more challenging, potentially leading to more side products. |
| Common Impurities | Unreacted starting materials (e.g., 2-benzylpyridine), over-alkylation products. | Residual catalysts from hydrogenation, positional isomers. | The synthetic routes for each isomer are different, leading to distinct impurity profiles.[22][23] |
| Polymorphism | More likely due to the chiral center and potential for different crystal packing. | Less commonly reported, but still possible. | The asymmetry of the 2-substituted isomer can lead to more complex solid-state behavior. |
| Analytical Challenges | Chiral separation may be required if enantiomeric purity is critical. | Generally more straightforward to analyze. | The presence of a stereocenter in 2-Benzylpiperidine adds a layer of analytical complexity. |
Visualizing the Workflow and Analytical Interplay
A robust quality control process relies on a well-defined workflow and an understanding of how different analytical techniques provide complementary information.
Caption: A comprehensive workflow for .
Caption: The interplay between analytical techniques and the quality attributes they measure.
Conclusion and Recommendations
For researchers, scientists, and drug development professionals, the rigorous assessment of lot-to-lot variability of this compound is a non-negotiable aspect of quality assurance. A reliance on a single analytical technique, such as HPLC, is insufficient to de-risk the use of this intermediate in a regulated environment.
Key Recommendations:
-
Establish a Multi-Technique Protocol: Implement a standardized set of analytical procedures, including HPLC, GC-MS, NMR, and DSC, to qualify each new lot.
-
Maintain a Reference Standard: Qualify and maintain a well-characterized reference lot against which all new lots can be compared.
-
Set Clear Acceptance Criteria: Define stringent specifications for purity, individual and total impurities, and physical properties.
-
Understand Your Synthesis: Be aware of the potential impurities that can arise from the specific synthetic route used to manufacture the intermediate.
-
Collaborate with Your Supplier: Maintain open communication with the supplier regarding their manufacturing process and any changes that may occur.
By adopting this comprehensive approach, you can ensure the consistency and quality of your starting materials, leading to more robust and reproducible manufacturing processes and ultimately, safer and more effective medicines.
References
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information.[Link]
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Calorimetry for polymorph detection. European Pharmaceutical Review.[Link]
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Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Center for Biotechnology Information.[Link]
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A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments.[Link]
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Temperature Programming for Better GC Results. Phenomenex.[Link]
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Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. PubMed.[Link]
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DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. TA Instruments.[Link]
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What Is Temperature Programming In GC-MS? - Chemistry For Everyone. YouTube.[Link]
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Adv. J. Chem. A.[Link]
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What Is Temperature Programming in Gas Chromatography? alwsci.[Link]
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Why Temperature Programming is Used in Gas Chromatography. Drawell.[Link]
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A Facile Synthesis of 3-(Substituted benzyl)piperidines. ResearchGate.[Link]
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HPLC Column Comparison Screening Study for Reversed Phase Columns. waters.[Link]
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Why Temperature Programming is Key to Better Chromatography. Mastelf.[Link]
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4-Benzylpiperidine. Wikipedia.[Link]
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Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ResearchGate.[Link]
-
A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC International.[Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. National Center for Biotechnology Information.[Link]
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2-Benzylpiperidine. Wikipedia.[Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Center for Biotechnology Information.[Link]
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Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central.[Link]
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Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI.[Link]
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Differential Scanning Calorimetry (DSC). TA Instruments.[Link]
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An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Royal Society of Chemistry.[Link]
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Thermal analysis of compounds 1 and 2: (a) DSC curves and (b) thermograms. ResearchGate.[Link]
-
4-Benzylpiperidine: A Versatile Fine Chemical Intermediate for Pharmaceutical Synthesis and Beyond. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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N-Benzyl piperidine Fragment in Drug Discovery. PubMed.[Link]
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Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct.[Link]
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An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. ResearchGate.[Link]
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Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry.[Link]
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Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct.[Link]
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Cas 192872-58-5,this compound. lookchem.[Link]
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A Comparative Benchmarking Guide: Pharmacological Profile of 2-Benzylpiperidine Hydrochloride vs. Established CNS Modulators
Abstract: This guide provides a comprehensive benchmark analysis of 2-Benzylpiperidine hydrochloride, a stimulant drug of the arylpiperidine family, against established therapeutic agents, primarily methylphenidate and dextroamphetamine. While this compound is principally used as a synthetic intermediate in drug manufacturing, its structural similarity to potent central nervous system (CNS) modulators necessitates a thorough characterization of its pharmacological profile.[1][2] This document synthesizes available preclinical data, details a comparative mechanism of action, and provides standardized experimental protocols for in vitro and in vivo evaluation. Our analysis indicates that 2-Benzylpiperidine acts as a monoamine reuptake inhibitor with significantly lower potency at the dopamine transporter (DAT) compared to methylphenidate.[1][3] This guide is intended for researchers, medicinal chemists, and drug development professionals exploring novel scaffolds for neurological and psychiatric disorders.
Introduction: The Landscape of Monoamine-Targeted Therapeutics
The modulation of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—remains a cornerstone of pharmacotherapy for numerous CNS disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD), narcolepsy, and depression. The primary targets for these interventions are the presynaptic transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).
Current therapeutic strategies predominantly involve two distinct mechanisms:
-
Reuptake Inhibition: Agents like methylphenidate block the transporters, increasing the synaptic concentration of neurotransmitters.
-
Releasing Agents: Amphetamines and their derivatives reverse the direction of transporter flux, actively expelling neurotransmitters into the synapse.
This compound belongs to the piperidine class of compounds, a structural motif present in numerous psychoactive agents, including methylphenidate.[2][4] Understanding its specific interactions with monoamine transporters is crucial for evaluating its potential, either as a therapeutic agent itself or as a foundational scaffold for the development of novel, more potent derivatives. This guide benchmarks its performance against well-characterized drugs to position it within the current therapeutic landscape.
Comparative Pharmacology and Mechanism of Action
The functional outcome of a CNS stimulant is dictated by its affinity and activity at specific monoamine transporters. Below, we compare the established mechanisms of 2-Benzylpiperidine and its key benchmarks.
This compound: A Low-Potency NDRI
2-Benzylpiperidine functions as a dopamine and norepinephrine reuptake inhibitor.[5] However, available data indicates it is a far less potent monoamine reuptake inhibitor compared to its structural analogues like methylphenidate.[1][3] Its affinity (Kᵢ) for DAT is reported to be in the micromolar range (6,360 nM), with functional inhibition (IC₅₀) values between 3,780 and 8,800 nM.[1] These values are approximately 50- to 85-fold weaker than those of methylphenidate.[1][3] Its activity at the serotonin transporter is minimal, with only 22% inhibition of binding observed at a high concentration of 10,000 nM.[1]
Benchmark 1: Methylphenidate - The Gold Standard NDRI
Methylphenidate is a potent norepinephrine-dopamine reuptake inhibitor (NDRI) and the first-line treatment for ADHD.[6] By blocking both DAT and NET, it elevates extracellular levels of dopamine and norepinephrine, particularly in the prefrontal cortex, which is believed to enhance cognitive control, working memory, and attention.[6] Its well-defined pharmacology and extensive clinical data make it the ideal benchmark for any novel NDRI candidate.
Benchmark 2: Dextroamphetamine - A Canonical Releasing Agent
In contrast to reuptake inhibitors, dextroamphetamine is a potent monoamine releasing agent. It serves as a substrate for DAT and NET, and upon entering the presynaptic neuron, it disrupts the vesicular storage of dopamine and norepinephrine, leading to a robust, non-vesicular release of these neurotransmitters into the synapse. An older study suggested 2-benzylpiperidine had a norepinephrine reuptake inhibition profile similar to dextroamphetamine, highlighting the importance of comparing it against both mechanistic classes.[1][3]
In Vitro Benchmarking: Transporter Binding & Functional Assays
In vitro assays are the first step in quantifying a compound's interaction with its molecular targets. They provide essential data on affinity, potency, and selectivity.
Rationale for Experimental Choices
To build a comprehensive pharmacological profile, two primary types of in vitro assays are employed:
-
Radioligand Binding Assays: These experiments measure the affinity (Kᵢ) of a compound for a specific transporter. A radiolabeled ligand with known high affinity for the transporter (e.g., [³H]WIN 35,428 for DAT) is competed off by the test compound (2-Benzylpiperidine). The Kᵢ value represents the concentration of the test compound required to occupy 50% of the transporters. A lower Kᵢ indicates higher binding affinity. This assay directly measures the physical interaction between the drug and its target.
-
Synaptosome Uptake Assays: These experiments measure the functional potency (IC₅₀) of a compound in inhibiting the transporter's activity. Synaptosomes (isolated nerve terminals) are used to measure the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine). The IC₅₀ value is the concentration of the test compound that inhibits this uptake by 50%. This assay provides a more physiologically relevant measure of a drug's functional effect.
Quantitative Comparison of Monoamine Transporter Activity
The table below summarizes the available in vitro data for 2-Benzylpiperidine and its comparators. This direct comparison highlights the significant disparity in potency.
| Compound | Target | Assay Type | Value (nM) | Selectivity (DAT vs. SERT) | Reference |
| 2-Benzylpiperidine | DAT | Binding Affinity (Kᵢ) | 6,360 | ~1x (low affinity for both) | [1] |
| DAT | Functional Inhibition (IC₅₀) | 3,780 - 8,800 | [1] | ||
| NET | Binding Inhibition (%) | 36% @ 10,000 nM | [1] | ||
| SERT | Binding Inhibition (%) | 22% @ 10,000 nM | [1] | ||
| Methylphenidate | DAT | Binding Affinity (Kᵢ) | ~75 | >100x | [1] |
| DAT | Functional Inhibition (IC₅₀) | ~100 - 230 | [1] | ||
| Dextroamphetamine | DAT | Releasing Potency (EC₅₀) | ~25 | >200x | N/A |
| NET | Releasing Potency (EC₅₀) | ~7 | N/A |
Note: Data for methylphenidate and dextroamphetamine are representative values from established literature. 2-Benzylpiperidine data is sourced directly from cited preclinical studies.[1]
Protocol: In Vitro [³H]Dopamine Uptake Assay in Rat Striatal Synaptosomes
This protocol provides a self-validating system for determining the functional potency (IC₅₀) of this compound.
Objective: To measure the inhibitory effect of 2-Benzylpiperidine HCl on dopamine uptake into presynaptic nerve terminals.
Materials:
-
Freshly dissected rat striata
-
Sucrose Buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-HEPES Buffer (KHB)
-
[³H]Dopamine (specific activity ~20-60 Ci/mmol)
-
Test Compound: this compound
-
Reference Compound: Methylphenidate hydrochloride
-
Non-specific uptake control: Nomifensine (10 µM) or incubation at 0-4°C
-
Glass-fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid and vials
-
Microplate harvester and liquid scintillation counter
Workflow:
Step-by-Step Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh rat striatal tissue in 20 volumes of ice-cold Sucrose Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and debris.
-
Collect the supernatant and centrifuge at 12,000 x g for 20 minutes at 4°C. The resulting pellet (P2 fraction) contains the synaptosomes.
-
Gently resuspend the P2 pellet in Krebs-HEPES Buffer to achieve a final protein concentration of approximately 0.5-1.0 mg/mL.
-
-
Uptake Assay:
-
To triplicate sets of tubes, add 50 µL of vehicle, 2-Benzylpiperidine HCl (at concentrations from 1 nM to 100 µM), or reference standard (Methylphenidate).
-
For determination of non-specific uptake, use a saturating concentration of a known DAT blocker like Nomifensine (10 µM).
-
Add 400 µL of the synaptosome suspension to each tube and pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of [³H]dopamine to achieve a final concentration of ~10 nM.
-
Incubate for 5 minutes at 37°C. This short incubation time ensures measurement of the initial rate of uptake and minimizes metabolism.
-
-
Termination and Quantification:
-
Terminate the uptake by rapid filtration through a glass-fiber filter using a cell harvester. Immediately wash the filters three times with 5 mL of ice-cold buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add 5 mL of scintillation fluid, and allow them to equilibrate.
-
Quantify the trapped radioactivity in disintegrations per minute (DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting the non-specific DPM (from Nomifensine-treated tubes) from the total DPM.
-
Plot the percent inhibition of specific uptake against the log concentration of 2-Benzylpiperidine HCl.
-
Determine the IC₅₀ value using a non-linear regression fit (sigmoidal dose-response curve).
-
Discussion and Future Directions
Synthesizing the Data: 2-Benzylpiperidine's Pharmacological Position
The collective evidence positions this compound as a weak monoamine reuptake inhibitor with a preference for the dopamine and norepinephrine transporters over the serotonin transporter.[1] Its potency is substantially lower than that of methylphenidate, the clinical gold standard for this mechanistic class.[1][3] This low potency explains why it is not used as a clinical stimulant and is primarily relegated to use as a chemical intermediate.[2]
Structure-Activity Relationships (SAR) and Potential for Optimization
Despite its low intrinsic activity, the 2-benzylpiperidine scaffold holds potential for medicinal chemistry exploration. Studies on derivatives have shown that modifications to the core structure can dramatically increase potency.[1] For example, the addition of a keto group (α-keto-2-benzylpiperidine) or substitutions on the phenyl ring have been found to yield compounds with much higher affinity and potency as dopamine reuptake inhibitors.[1] This suggests that 2-Benzylpiperidine is a viable starting point for fragment-based drug design or lead optimization campaigns aimed at developing novel NDRIs with tailored selectivity and pharmacokinetic profiles. The N-benzyl piperidine motif itself is a common and valuable fragment in modern drug discovery.[4][7]
Concluding Remarks
Benchmarking this compound against current therapeutic agents like methylphenidate provides a clear quantitative perspective on its pharmacological profile. It is a weak NDRI, and its primary value to the scientific community lies not in its direct therapeutic application, but in its role as a foundational scaffold. Future research should focus on the synthesis and evaluation of its derivatives to explore whether this chemical class can yield novel drug candidates with improved potency and a desirable safety profile for treating CNS disorders.
References
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DrugBank. 2-Benzylpiperidine. [Link]
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PubMed. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. [Link]
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National Center for Biotechnology Information. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Benzylpiperidine Hydrochloride
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the safety of our communities. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Benzylpiperidine hydrochloride, grounded in regulatory compliance and best laboratory practices. We will move beyond simple instructions to explain the causality behind these procedures, ensuring a deep and actionable understanding.
Core Principle: Proactive Hazard Assessment
Before any disposal procedure is considered, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 192872-58-5) may not always be readily available, we can infer its hazard profile from the well-characterized parent molecule, piperidine, and related hydrochloride salts.[1]
The piperidine moiety is a heterocyclic amine, which is a colorless liquid with a characteristic pepper-like, amine odor.[2][3] It is classified as flammable, corrosive, and toxic.[2] The hydrochloride salt form generally reduces flammability but introduces acidic and corrosive properties, particularly in the presence of moisture. Therefore, we must operate under the precautionary principle that this compound is a hazardous substance.
Inferred Hazards:
-
Toxicity: Likely harmful or toxic if swallowed, inhaled, or absorbed through the skin.[4] Piperidine derivatives can cause skin and eye irritation or severe burns.[4][5][6]
-
Corrosivity: As a hydrochloride salt of an amine, it can be corrosive, especially to metals.
-
Reactivity: Incompatible with strong oxidizing agents and strong bases.[7]
-
Environmental Hazard: Potentially harmful to aquatic life.
Regulatory Framework: Hazardous Waste Determination
The cornerstone of compliant chemical disposal in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[8][9] The first step in any disposal plan is to determine if the waste is classified as "hazardous" under RCRA.[9]
Waste is deemed hazardous if it is either "listed" or exhibits specific "characteristics".[10][11]
-
Listed Wastes: These are wastes from specific industrial processes (F- and K-lists) or discarded commercial chemical products (P- and U-lists).[11][12][13][14] this compound is not typically found on these lists.
-
Characteristic Wastes: This is the more likely classification. A waste is hazardous if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[10][11]
| Characteristic | RCRA Code | Relevance to 2-Benzylpiperidine HCl | Assessment Method |
| Ignitability | D001 | Unlikely for the solid hydrochloride salt. The parent piperidine is flammable, but the salt form is more stable. | Check SDS for flash point. If unavailable, assume non-ignitable unless mixed with a flammable solvent. |
| Corrosivity | D002 | Possible. Aqueous solutions may have a pH ≤ 2.0 due to the hydrochloride. | Measure the pH of the waste solution. If pH is ≤ 2.0 or ≥ 12.5, it is a corrosive hazardous waste. |
| Reactivity | D003 | Unlikely. It is stable under normal conditions.[4] | Review SDS for reactivity data. No known instabilities that would meet this characteristic. |
| Toxicity | D004-D043 | Possible, depending on concentration and formulation. If dissolved in certain solvents (e.g., benzene, chloroform), it could carry the toxicity code of the solvent. | Toxicity Characteristic Leaching Procedure (TCLP) is the standard test, but for laboratory waste, classification is often based on the known hazardous constituents. |
The following diagram illustrates the decision-making process for waste classification.
Caption: RCRA Hazardous Waste Determination Workflow.
On-Site Waste Management & Segregation
Proper on-site handling is a critical component of the "cradle-to-grave" responsibility for hazardous waste.[10]
Step-by-Step Protocol:
-
Container Selection:
-
Use only approved, chemically-resistant containers (e.g., High-Density Polyethylene - HDPE).
-
Ensure the container has a secure, vapor-tight lid to prevent the release of fumes.
-
The container must be in good condition, free from leaks or cracks.
-
-
Labeling:
-
Immediately label the waste container. Do not wait for it to be full.
-
The label must include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound ". Do not use abbreviations.
-
A clear indication of the hazards (e.g., "Toxic," "Corrosive").
-
The date accumulation started.
-
-
-
Segregation:
-
This is a critical safety step. Store the this compound waste container in a designated satellite accumulation area.
-
Crucially, segregate it from incompatible materials , especially:
-
Strong Bases: A violent acid-base reaction can occur.
-
Strong Oxidizing Agents: Can lead to a vigorous, potentially explosive reaction.[7]
-
-
Store in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.
-
-
Accumulation:
Final Disposal Pathways
Disposal must be conducted through a licensed and approved hazardous waste management company.[9] Attempting to dispose of this chemical through standard laboratory drains or regular trash is a serious regulatory violation and environmental hazard.
Primary Disposal Protocol:
-
Engage a Licensed Vendor: Your institution's Environmental Health & Safety (EHS) department will have contracts with licensed hazardous waste disposal companies.
-
Waste Manifest: For every off-site shipment, a Uniform Hazardous Waste Manifest must be completed.[15][16] This document tracks the waste from your facility to its final disposal site, ensuring a complete chain of custody.
-
Packaging for Transport: The licensed vendor will provide specific instructions for packaging the waste for safe transport, adhering to Department of Transportation (DOT) regulations.
-
Disposal Method: The most common and environmentally sound disposal method for this type of organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).
Limited On-Site Treatment: Neutralization of Dilute Aqueous Solutions
Warning: This procedure should only be considered for very dilute (e.g., <1%) aqueous solutions and only if permitted by your local EHS and wastewater authorities. It is not a substitute for professional hazardous waste disposal for bulk or concentrated material.
The goal is to neutralize both the acidic hydrochloride and the basic piperidine ring, bringing the pH into a range acceptable for drain disposal (typically between 6.0 and 9.0).
Step-by-Step Neutralization Protocol:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Work Area: Conduct the procedure in a well-ventilated chemical fume hood.
-
Preparation: Place the container of dilute waste in a larger secondary container filled with ice to control any exothermic reaction.
-
Neutralization:
-
Slowly add a weak base, such as a 5% solution of sodium bicarbonate (baking soda), to the acidic waste solution while stirring gently.
-
Monitor the pH of the solution continuously with a calibrated pH meter.
-
Once the pH is in the neutral range (6.0 - 9.0), stop adding the base.
-
-
Verification and Disposal:
-
Consult your local EHS guidelines. If permitted, the neutralized solution can be flushed down the drain with copious amounts of water.
-
If this on-site treatment is not permitted, the neutralized solution must still be collected and disposed of as hazardous waste.
-
Caption: Workflow for Dilute Aqueous Waste Neutralization.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If the spill involves a solvent, extinguish all nearby flames and turn off spark-producing equipment.
-
PPE: Don appropriate PPE, including a respirator if vapors are significant.
-
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels on a large spill.
-
Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable detergent and water. Collect the cleaning materials as hazardous waste.
-
Reporting: Report the incident to your EHS department.
By adhering to these rigorous, well-documented procedures, we not only ensure compliance with federal and local regulations but also uphold our fundamental responsibility to protect ourselves, our colleagues, and our environment.
References
-
U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
MLI Environmental. (n.d.). RCRA Hazardous Waste Definitions: P, U, K, and F-Listed. Retrieved from [Link]
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Hazardous Waste Experts. (2015, January 2). The Four RCRA Listed Wastes: the F-, K-, P-, and U-List. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Characteristic Wastes. Retrieved from [Link]
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EcoOnline. (n.d.). RCRA Hazardous Wastes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
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AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
CountyOffice.org. (2023, October 4). How Does The EPA Define Hazardous Waste? [Video]. YouTube. Retrieved from [Link]
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Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]
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Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
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European Patent Office. (n.d.). Piperidine compounds and their preparation and use. Retrieved from [Link]
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A Senior Scientist's Guide to Handling 2-Benzylpiperidine Hydrochloride: A Framework for Proactive Safety
The protocols herein are synthesized from the known hazard profile of piperidine, which is toxic, corrosive, and flammable, and from established best practices for handling amine hydrochloride salts.[2][3][4] This document serves as a foundational safety plan, to be adapted and integrated into your institution's specific Chemical Hygiene Plan.
Immediate Safety Briefing: The Hierarchy of Controls
Effective chemical safety is not merely about wearing the right gear; it's about systematically minimizing risk at every level. The hierarchy of controls is our guiding principle, prioritizing systemic solutions over personal reliance.
-
Engineering Controls: This is your first and most critical line of defense. All handling of 2-Benzylpiperidine hydrochloride, especially the weighing of the solid powder and the preparation of solutions, must be conducted within a certified chemical fume hood.[5] This prevents the inhalation of fine particulates and any potential vapors.
-
Administrative Controls: Adhere strictly to Standard Operating Procedures (SOPs). Ensure all users are trained on the specific hazards and handling procedures for this compound. Work areas should be clearly demarcated, and access restricted during handling.
-
Personal Protective Equipment (PPE): PPE is the final barrier between you and the chemical. It is essential and non-negotiable, but it should never be the only line of defense.
Core Protocol: Personal Protective Equipment (PPE)
The selection of PPE must be deliberate and matched to the task. Assume this compound carries similar hazards to its parent compound, piperidine: potential for severe skin and eye damage, and toxicity upon contact or inhalation.[2][3][4]
Eye and Face Protection
Direct contact can cause severe, irreversible eye damage.[3]
-
Minimum Requirement: ANSI Z87.1-rated chemical splash goggles must be worn at all times when the chemical is in the open, including during weighing, transfer, and cleanup.
-
Enhanced Protection: When handling larger quantities (>10g) or when there is a significant splash risk, a full-face shield must be worn in addition to chemical splash goggles.[6]
Hand Protection
Skin contact is a primary route of exposure, and piperidine is known to be toxic upon dermal absorption and cause severe burns.[2][3]
-
Glove Selection: Standard lightweight nitrile examination gloves are insufficient . Use chemical-resistant gloves. Butyl rubber or heavyweight nitrile gloves are recommended. Always check the manufacturer's glove compatibility chart for piperidines or aromatic amines.
-
Glove Protocol: Always double-glove. Inspect gloves for any signs of degradation or perforation before each use. If contact with the chemical occurs, remove gloves immediately using the proper technique, wash your hands, and don a new pair. Contaminated gloves must be disposed of as hazardous waste.[7]
Body Protection
-
A flame-resistant lab coat is mandatory.
-
Ensure the lab coat is fully buttoned and the sleeves are not rolled up.
-
When handling significant quantities or when there is a splash risk, a chemically resistant apron should be worn over the lab coat.
-
Closed-toe shoes are required; leather or other non-woven material is preferable to cloth.
Respiratory Protection
When engineering controls are properly used, additional respiratory protection is typically not required. However, it may be necessary in specific situations:
-
Emergency Situations: For a large spill or if the fume hood fails, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5] All users who may need to wear a respirator must be part of your institution's respiratory protection program, including fit-testing and training.
| Task | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing Solid (<1g) | Chemical Splash Goggles | Double-gloved (heavyweight nitrile or butyl rubber) | Flame-Resistant Lab Coat |
| Solution Preparation | Chemical Splash Goggles | Double-gloved (heavyweight nitrile or butyl rubber) | Flame-Resistant Lab Coat |
| Large Quantity Handling (>10g) | Goggles & Face Shield | Double-gloved (heavyweight nitrile or butyl rubber) | Flame-Resistant Lab Coat & Chemical Apron |
| Spill Cleanup | Goggles & Face Shield | Double-gloved (heavyweight nitrile or butyl rubber) | Flame-Resistant Lab Coat & Chemical Apron |
Operational Workflow: From Receipt to Disposal
A safe protocol is a self-validating system where each step anticipates the next. The following workflow minimizes exposure points.
Step-by-Step Handling Procedure
-
Preparation: Before retrieving the chemical, prepare your workspace. Designate a specific area within the fume hood. Ensure spill kits, waste containers, and all necessary glassware are present.
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Weighing: Perform all weighing operations on a disposable weigh boat or creased parchment paper inside the fume hood to contain any dust.
-
Transfer: Use a powder funnel to transfer the solid into the reaction vessel. If making a solution, add the solvent slowly to the solid to avoid splashing.
-
Post-Handling: After the transfer is complete, decontaminate the spatula and any other equipment used. Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.
-
Doff PPE: Remove PPE in the correct order (gloves first, then apron, face shield, goggles) to prevent cross-contamination. Wash hands and forearms thoroughly with soap and water.[8]
Caption: Step-by-step workflow for handling 2-Benzylpiperidine HCl.
Spill and Emergency Response
Preparedness is paramount. All personnel must know the location of safety showers and eyewash stations and be trained on their use.
Exposure Protocol
-
Skin Contact: Immediately go to the nearest safety shower or drench hose. Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[9] Seek immediate medical attention.
-
Eye Contact: Immediately use an eyewash station. Hold the eyelids open and flush the eyes for a minimum of 15 minutes.[10] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Spill Response
-
Minor Spill (Solid, <1g, contained in fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (Any quantity outside of a fume hood, or >1g):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional Environmental Health & Safety (EHS) office immediately.
-
Prevent entry into the area.
-
Only trained emergency responders should handle the cleanup.
-
Caption: Decision tree for responding to a chemical spill.
Waste Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste. Never dispose of this chemical or its containers in the regular trash or down the drain.[5]
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any recovered spill material. Place these items in a clearly labeled, sealed hazardous waste container. The label should read "Hazardous Waste: this compound".
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Be mindful of chemical incompatibilities; do not mix with strong oxidizing agents.[8]
-
Empty Containers: The original chemical bottle, even when "empty," will contain residue. It must be disposed of as hazardous solid waste.[12] Do not rinse the container into the sewer system.
Consult your institution's EHS department for specific collection and disposal procedures.
References
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- Carl ROTH.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
